molecular formula C8H11NO2 B1286700 2-(1H-Pyrrol-1-YL)butanoic acid CAS No. 63794-75-2

2-(1H-Pyrrol-1-YL)butanoic acid

Cat. No.: B1286700
CAS No.: 63794-75-2
M. Wt: 153.18 g/mol
InChI Key: BAAAPDYRIGZLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrol-1-YL)butanoic acid is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrol-1-ylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAAPDYRIGZLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601387
Record name 2-(1H-Pyrrol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63794-75-2
Record name 2-(1H-Pyrrol-1-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(1H-Pyrrol-1-YL)butanoic Acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(1H-Pyrrol-1-YL)butanoic acid, a heterocyclic carboxylic acid with significant potential as a scaffold in medicinal chemistry and materials science. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related analogues and established chemical principles to detail its structure, physicochemical properties, and a robust synthetic pathway. We present detailed protocols for its synthesis and characterization, underpinned by mechanistic insights. Furthermore, this guide explores the potential therapeutic applications of this compound, grounded in the well-documented biological activities of the pyrrole moiety. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this versatile molecular building block.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component in molecules designed to interact with biological targets. Pyrrole derivatives exhibit a vast spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] Compounds incorporating this heterocycle range from the blockbuster cholesterol-lowering drug Atorvastatin to potent anticancer agents like Sunitinib.[4]

The molecule this compound combines this important heterocyclic system with a short-chain carboxylic acid. This structure is of particular interest as it merges the lipophilic, aromatic pyrrole ring with a polar, ionizable carboxylic acid group. This duality makes it an intriguing candidate for fragment-based drug discovery, a building block for more complex molecules, and a functional monomer in polymer science. This guide will elucidate the core characteristics of this compound, providing a foundational understanding for its application in advanced research.

Molecular Structure and Physicochemical Properties

The structure of this compound consists of a butanoic acid backbone substituted at the alpha-carbon (C2) with a pyrrole ring linked via its nitrogen atom.

The IUPAC name for this compound is This compound .

Table 1: Calculated and Estimated Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁NO₂(Calculated)
Molecular Weight 153.18 g/mol (Calculated)
InChI Key (Predicted)(Predicted)
XLogP3 ~1.0 - 1.5(Estimated from Analogue[5])
Hydrogen Bond Donors 1 (from -COOH)(Calculated)
Hydrogen Bond Acceptors 2 (from C=O, -OH)(Calculated)
Appearance White to off-white solid(Predicted)
Solubility Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water.(Predicted)

Synthesis and Mechanistic Analysis

A robust and logical synthetic route to this compound involves a two-step process: (1) N-alkylation of pyrrole with an appropriate α-haloester, followed by (2) saponification (base-catalyzed hydrolysis) of the resulting ester. This strategy is preferred because using 2-bromobutanoic acid directly would lead to an acid-base reaction between the carboxylic acid and the base needed to deprotonate pyrrole, inhibiting the desired N-alkylation.

Synthetic Workflow

The proposed synthesis proceeds as follows:

SynthesisWorkflow Pyrrole Pyrrole Pyrrolide Potassium Pyrrolide (Intermediate) Pyrrole->Pyrrolide Step 1a: Deprotonation Base Potassium tert-butoxide (t-BuOK) in THF Base->Pyrrolide AlkylHalide Ethyl 2-bromobutanoate EsterProduct Ethyl 2-(1H-pyrrol-1-yl)butanoate AlkylHalide->EsterProduct Hydrolysis 1. NaOH (aq) 2. HCl (aq) to pH ~3 FinalProduct This compound Hydrolysis->FinalProduct Pyrrolide->EsterProduct Step 1b: SN2 Alkylation EsterProduct->FinalProduct Step 2: Saponification & Acidification Applications cluster_0 Functionalization Strategies cluster_1 Potential Biologically Active Derivatives Scaffold This compound (Core Scaffold) PyrroleMod Pyrrole Ring (Electrophilic Substitution) Scaffold->PyrroleMod Modify Ring CarboxylMod Carboxylic Acid (Amide/Ester Formation) Scaffold->CarboxylMod Modify Chain AntiInflammatory Anti-Inflammatory NSAID Analogue PyrroleMod->AntiInflammatory AntiCancer Anti-Cancer Kinase Inhibitor Fragment PyrroleMod->AntiCancer CarboxylMod->AntiCancer AntiBacterial Anti-Bacterial Biofilm Disruptor CarboxylMod->AntiBacterial

Sources

2-(1H-Pyrrol-1-YL)butanoic acid chemical and physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral characterization, and potential applications of 2-(1H-Pyrrol-1-YL)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical insights. It details a robust synthetic protocol, offers an in-depth analysis of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), and explores the toxicological and biological significance of this N-substituted pyrrole derivative. The guide aims to serve as a foundational resource for the scientific community, fostering further investigation into this promising molecule.

Introduction: The Significance of N-Substituted Pyrrole Carboxylic Acids

The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of substituents onto the pyrrole nitrogen, particularly those containing a carboxylic acid moiety, can significantly modulate the molecule's physicochemical properties, such as its solubility, lipophilicity, and ability to interact with biological targets.

This compound, a derivative of the ubiquitous pyrrole, presents an intriguing scaffold for chemical exploration. The combination of the aromatic pyrrole ring and the chiral center in the butanoic acid side chain offers a unique three-dimensional structure with potential for specific biological interactions. While this specific molecule is not extensively documented in peer-reviewed literature, its structural motifs are present in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This guide aims to consolidate the known information and provide a predictive framework for the properties and behavior of this compound, thereby stimulating further research and application development.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is paramount for its application in research and development. The following section details the known and predicted properties of this compound.

Structural and General Properties

The fundamental structural and identifying information for this compound is summarized in the table below.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 63794-75-2[4]
Molecular Formula C₈H₁₁NO₂[4]
Molecular Weight 153.18 g/mol [4]
Canonical SMILES CCC(C(=O)O)N1C=CC=C1[4]
InChI InChI=1S/C8H11NO2/c1-2-7(8(10)11)9-5-3-4-6-9/h3-7H,2H2,1H3,(H,10,11)[4]
Appearance Solid[4]
Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in various systems, including its solubility, absorption, and distribution.

PropertyValueSource
Melting Point 85-87 °CBLD Pharmatech
Boiling Point Not available (predicted to be >200 °C, may decompose)N/A
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, methanol) and sparingly soluble in water.N/A
pKa Predicted to be around 4.5-5.0 (for the carboxylic acid proton)N/A

Synthesis of this compound

The synthesis of N-substituted pyrroles is a well-established area of organic chemistry. A common and effective method for the preparation of this compound is the N-alkylation of pyrrole with a suitable 2-halobutanoic acid derivative, typically an ester to avoid side reactions with the carboxylic acid. The subsequent hydrolysis of the ester yields the desired product.

Proposed Synthetic Pathway

The proposed two-step synthesis involves the N-alkylation of pyrrole with ethyl 2-bromobutanoate, followed by saponification of the resulting ester.

Synthetic Pathway Pyrrole Pyrrole Intermediate Ethyl 2-(1H-pyrrol-1-yl)butanoate Pyrrole->Intermediate N-Alkylation Bromoester Ethyl 2-bromobutanoate Bromoester->Intermediate Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Product This compound Intermediate->Product Saponification Hydrolysis 1. NaOH, H₂O/EtOH 2. H₃O⁺

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)butanoate

  • Materials:

    • Pyrrole (1.0 eq)

    • Ethyl 2-bromobutanoate (1.1 eq)

    • Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure: a. To a solution of pyrrole in anhydrous DMF, add anhydrous potassium carbonate. b. Stir the suspension at room temperature for 30 minutes. c. Add ethyl 2-bromobutanoate dropwise to the reaction mixture. d. Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. f. Extract the aqueous mixture with ethyl acetate (3 x volumes). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-(1H-pyrrol-1-yl)butanoate.

Causality Behind Experimental Choices: The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the potassium cation, leaving the carbonate anion more available to deprotonate the pyrrole. Anhydrous conditions are crucial to prevent side reactions. The excess of base ensures complete deprotonation of the pyrrole.

Step 2: Synthesis of this compound

  • Materials:

    • Ethyl 2-(1H-pyrrol-1-yl)butanoate (1.0 eq)

    • Sodium hydroxide (NaOH) (2.0 eq)

    • Ethanol/Water (1:1 mixture)

    • Hydrochloric acid (HCl), 1 M

  • Procedure: a. Dissolve ethyl 2-(1H-pyrrol-1-yl)butanoate in a 1:1 mixture of ethanol and water. b. Add sodium hydroxide pellets and stir the mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete (monitored by TLC). c. Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 1 M HCl. d. A precipitate of this compound should form. e. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Causality Behind Experimental Choices: The saponification is a standard ester hydrolysis procedure. The use of a co-solvent system (ethanol/water) ensures the solubility of both the ester and the sodium hydroxide. Acidification protonates the carboxylate salt to yield the final carboxylic acid.

Spectroscopic Characterization (Predicted)

Due to the limited availability of experimental data, this section provides a detailed prediction and interpretation of the key spectroscopic features of this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.[4][5][6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyrrole ring and the butanoic acid side chain.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12br s1H-COOH
~6.8t2HH-2', H-5' (pyrrole)
~6.2t2HH-3', H-4' (pyrrole)
~4.5t1HH-2 (methine)
~2.1m2HH-3 (methylene)
~0.9t3HH-4 (methyl)

Interpretation:

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected at a very downfield chemical shift (10-12 ppm) due to the acidic nature of the proton and hydrogen bonding.[4]

  • Pyrrole Protons (H-2', H-5' and H-3', H-4'): The protons on the pyrrole ring will appear as two triplets due to the symmetry of the unsubstituted ring. The protons adjacent to the nitrogen (H-2' and H-5') will be slightly more downfield than the other two protons (H-3' and H-4').

  • Methine Proton (H-2): The proton on the chiral carbon will appear as a triplet, coupled to the adjacent methylene protons. Its chemical shift will be significantly downfield due to the deshielding effect of the adjacent nitrogen and carbonyl group.

  • Methylene Protons (H-3): These protons will appear as a multiplet, coupled to both the methine and methyl protons.

  • Methyl Protons (H-4): The terminal methyl group will appear as a triplet, coupled to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~175-180C=O (carbonyl)
~120C-2', C-5' (pyrrole)
~108C-3', C-4' (pyrrole)
~60C-2 (methine)
~25C-3 (methylene)
~11C-4 (methyl)

Interpretation:

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid will be the most downfield signal.[5]

  • Pyrrole Carbons (C-2', C-5' and C-3', C-4'): The carbons of the pyrrole ring will appear in the aromatic region, with the carbons adjacent to the nitrogen being more downfield.

  • Methine Carbon (C-2): The chiral carbon will be deshielded by the adjacent nitrogen and carbonyl group.

  • Alkyl Carbons (C-3, C-4): The methylene and methyl carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Predicted IR Spectrum (KBr pellet, cm⁻¹):

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500Broad, StrongO-H stretch (carboxylic acid dimer)
~3100MediumC-H stretch (aromatic, pyrrole)
2960-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1500, ~1400MediumC=C stretch (pyrrole ring)
~1250StrongC-O stretch (carboxylic acid)
~740StrongC-H out-of-plane bend (pyrrole)

Interpretation:

  • O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid.[4]

  • C=O Stretch: A strong, sharp absorption around 1710 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid dimer.

  • Pyrrole Ring Vibrations: The C-H and C=C stretching vibrations of the pyrrole ring will be observable in their characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 153, corresponding to the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the ethyl group (-CH₂CH₃) from the butanoic acid chain, resulting in a fragment at m/z = 124.

    • Loss of the carboxyl group (-COOH), leading to a fragment at m/z = 108.

    • Cleavage of the bond between the chiral carbon and the pyrrole ring, resulting in a pyrrole cation at m/z = 67.

    • A base peak corresponding to the pyrrolylmethyl cation [C₅H₆N]⁺ at m/z = 80 is also possible.[7]

Mass Spec Fragmentation M [M]⁺˙ m/z = 153 F1 [M - COOH]⁺ m/z = 108 M->F1 - COOH F2 [M - C₂H₅]⁺ m/z = 124 M->F2 - C₂H₅ F3 [C₄H₄N]⁺ m/z = 67 M->F3 α-cleavage F4 [C₅H₆N]⁺ m/z = 80 F1->F4 rearrangement

Sources

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(1H-Pyrrol-1-YL)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged structural motifs in medicinal chemistry often yields novel molecular entities with compelling, yet uncharacterized, biological activities. 2-(1H-Pyrrol-1-YL)butanoic acid presents such a case, integrating the biologically versatile pyrrole ring with the well-documented pharmacophore of butanoic acid. This technical guide provides a comprehensive framework for elucidating the potential mechanism of action of this compound. Drawing from the established pharmacology of its constituent moieties, we postulate a primary hypothesis centered on histone deacetylase (HDAC) inhibition, a known activity of butanoic acid derivatives. Furthermore, we explore secondary hypotheses related to the multifaceted roles of pyrrole-containing compounds in modulating cellular signaling pathways. This document outlines a structured, multi-pronged experimental strategy designed to systematically investigate these hypotheses, offering researchers a robust roadmap for characterizing the therapeutic potential of this compound.

Introduction: Deconstructing a Hybrid Pharmacophore

The therapeutic potential of a novel chemical entity is often foreshadowed by its structural components. This compound is a synthetic molecule that marries two pharmacologically significant scaffolds: the pyrrole heterocycle and a butanoic acid side chain. Understanding the established biological roles of each component provides a logical foundation for predicting the mechanism of action of the hybrid molecule.

  • The Pyrrole Moiety: A Scaffold of Diverse Bioactivity

    The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a cornerstone in numerous natural products and synthetic drugs.[1][2][3][4][5] Its presence is noted in a wide array of clinically approved medications, including atorvastatin (a statin), sunitinib (a kinase inhibitor), and ketorolac (a nonsteroidal anti-inflammatory drug).[2][5] The biological activities attributed to pyrrole-containing compounds are vast and include anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][6] This diversity stems from the pyrrole ring's ability to engage in various non-covalent interactions within biological targets, serving as a versatile scaffold for medicinal chemists.[4]

  • The Butanoic Acid Moiety: A Key Player in Epigenetic Regulation

    Butanoic acid, also known as butyric acid, is a short-chain fatty acid with well-documented biological effects.[7][8][9] A primary mechanism of action for butyric acid and its derivatives is the inhibition of histone deacetylases (HDACs).[10][11] HDACs are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, resulting in a more open chromatin structure and the transcription of genes involved in cell cycle arrest, differentiation, and apoptosis.[9] This activity has positioned butyric acid derivatives as potential therapeutic agents for cancer and hemoglobinopathies.[9][12]

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

Based on the established role of the butanoic acid moiety, the most direct and testable hypothesis for the mechanism of action of this compound is the inhibition of histone deacetylases. The butanoic acid side chain can mimic the substrate of HDACs, binding to the active site and preventing the deacetylation of histone proteins.

Proposed Signaling Pathway: HDAC Inhibition and Downstream Effects

The proposed pathway initiated by this compound is depicted below. The compound is hypothesized to enter the cell and nucleus, where it inhibits HDAC activity. This leads to an accumulation of acetylated histones, altering gene expression and resulting in downstream cellular effects such as cell cycle arrest and apoptosis.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects Compound 2-(1H-Pyrrol-1-YL) butanoic acid Compound_cyto Compound Compound->Compound_cyto Cellular Uptake Compound_nuc Compound Compound_cyto->Compound_nuc Nuclear Translocation HDAC HDAC Compound_nuc->HDAC Inhibition Histones_deacetylated Deacetylated Histones HDAC->Histones_deacetylated Deacetylation Histones_acetylated Acetylated Histones Histones_deacetylated->Histones_acetylated HATs (activity) Histones_acetylated->HDAC Gene_Expression Altered Gene Expression Histones_acetylated->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Figure 1: Hypothesized HDAC Inhibition Pathway

Secondary Hypotheses: Exploring the Role of the Pyrrole Moiety

While HDAC inhibition is a strong primary hypothesis, the pyrrole ring may confer additional or modulatory biological activities. Pyrrole-containing compounds have been shown to target a variety of cellular proteins, and therefore, secondary mechanisms should be considered.

  • Kinase Inhibition: Many pyrrole-based drugs, such as sunitinib, function as kinase inhibitors.[2] this compound could potentially inhibit the activity of specific kinases involved in cell proliferation and survival signaling pathways.

  • Anti-inflammatory Activity: The pyrrole scaffold is present in several anti-inflammatory agents.[2][5] The compound may modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenases (COX) or by affecting pro-inflammatory cytokine production.

  • DNA Intercalation: Some pyrrolamides are known to bind to the minor groove of DNA, which can disrupt DNA replication and transcription, leading to cytotoxic effects.[6]

Experimental Framework for Mechanism of Action Elucidation

A systematic and multi-tiered experimental approach is required to validate the proposed mechanisms of action. The following protocols outline a logical workflow from broad phenotypic screening to specific target engagement.

Experimental Workflow Overview

Experimental_Workflow Start Start: Compound Synthesis and Characterization Phenotypic_Screening Phase 1: Phenotypic Screening (Cell Proliferation/Viability Assays) Start->Phenotypic_Screening HDAC_Assays Phase 2: Primary Hypothesis Validation (In vitro HDAC Assays) Phenotypic_Screening->HDAC_Assays Cellular_Target_Engagement Phase 3: Cellular Target Engagement (Western Blot for Acetyl-Histones) HDAC_Assays->Cellular_Target_Engagement Downstream_Effects Phase 4: Downstream Cellular Effects (Cell Cycle & Apoptosis Assays) Cellular_Target_Engagement->Downstream_Effects Secondary_Screening Phase 5: Secondary Hypothesis Exploration (Kinase/Inflammation Assays) Downstream_Effects->Secondary_Screening Conclusion Conclusion: MoA Elucidation Secondary_Screening->Conclusion

Figure 2: Experimental Workflow for MoA Elucidation
Detailed Experimental Protocols

Phase 1: Phenotypic Screening - Cell Proliferation and Viability Assays

  • Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., HeLa, HCT116, A549) in appropriate media and conditions.

    • Compound Treatment: Seed cells in 96-well plates and treat with a dose-response range of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours.

    • Viability Assessment: Use a commercially available cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the number of viable cells.

    • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line at each time point.

Phase 2: Primary Hypothesis Validation - In Vitro HDAC Inhibition Assays

  • Objective: To directly measure the inhibitory activity of this compound against purified HDAC enzymes.

  • Methodology:

    • Assay Principle: Utilize a commercially available fluorometric HDAC activity assay kit. This assay measures the activity of HDACs on a fluorogenic substrate.

    • Enzyme Inhibition: Incubate recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with a dilution series of this compound.

    • Substrate Addition: Add the fluorogenic substrate and allow the reaction to proceed.

    • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

    • Data Analysis: Determine the IC50 values for the compound against each HDAC isoform.

Phase 3: Cellular Target Engagement - Western Blot for Histone Acetylation

  • Objective: To confirm that the compound inhibits HDAC activity within cells, leading to an increase in histone acetylation.

  • Methodology:

    • Cell Treatment: Treat cancer cells with this compound at concentrations around its IC50 value for various time points.

    • Protein Extraction: Lyse the cells and extract total protein.

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control).

    • Detection and Analysis: Use a chemiluminescent substrate to detect the antibodies and quantify the band intensities to determine the relative levels of histone acetylation.

Phase 4: Downstream Cellular Effects - Cell Cycle and Apoptosis Assays

  • Objective: To investigate the downstream consequences of HDAC inhibition on cell cycle progression and apoptosis.

  • Methodology:

    • Cell Cycle Analysis:

      • Treat cells with the compound for 24-48 hours.

      • Fix the cells and stain with propidium iodide (PI).

      • Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

    • Apoptosis Analysis:

      • Treat cells with the compound for 48-72 hours.

      • Stain cells with Annexin V and PI.

      • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Assay Cell Line / Enzyme Endpoint Result (e.g., IC50)
Cell ViabilityHeLaIC50 (72h)Example: 15.2 µM
Cell ViabilityHCT116IC50 (72h)Example: 21.8 µM
HDAC InhibitionHDAC1IC50Example: 5.6 µM
HDAC InhibitionHDAC2IC50Example: 8.1 µM

Conclusion and Future Directions

This technical guide proposes a logical and experimentally tractable path to elucidate the mechanism of action of this compound. The primary hypothesis of HDAC inhibition, grounded in the compound's chemical structure, provides a strong starting point for investigation. The outlined experimental workflow will not only test this primary hypothesis but also allow for the exploration of secondary mechanisms, providing a comprehensive understanding of the compound's biological activity. The results of these studies will be crucial in determining the therapeutic potential of this compound and guiding its future development as a potential drug candidate.

References

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Institutes of Health (NIH). [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Institutes of Health (NIH). [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central. [Link]

  • Derivatives of butyric acid as potential anti-neoplastic agents. (n.d.). PubMed. [Link]

  • Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central. [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). MDPI. [Link]

  • Antimicrobial Activity of 2-Pyrrolidone-5-Carboxylic Acid Produced by Lactic Acid Bacteria. (n.d.). ResearchGate. [Link]

  • Butyric acid. (n.d.). Wikipedia. [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. [Link]

  • Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. (2024). ResearchGate. [Link]

  • Antimicrobial activities of some synthetic butenolides and their pyrrolone derivatives. (n.d.). PubMed. [Link]

  • Butanoic Acid + Propanol = ESTER + water. (2020). YouTube. [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (n.d.). RSC Publishing. [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. (2018). MDPI. [Link]

  • A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]

  • Reactions of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

  • Role of butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. (n.d.). PubMed. [Link]

  • Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.).
  • Therapeutic Significance of Pyrrole in Drug Delivery. (n.d.). SciTechnol. [Link]

  • butyric acid. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). National Institutes of Health (NIH). [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]

  • 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. (n.d.). MDPI. [Link]

  • 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. (n.d.). PubMed Central. [Link]

  • Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB). (2012). PubMed. [Link]

  • Enzymatic synthesis of novel pyrrole esters and their thermal stability. (n.d.). National Institutes of Health (NIH). [Link]

  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. (n.d.). PubChem. [Link]

Sources

Pyrrole-Containing Natural Products: From the Pigments of Life to a New Generation of Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole ring, a five-membered aromatic heterocycle, represents a quintessential building block in nature's molecular arsenal. Its unique electronic and structural properties have made it a "privileged scaffold" for the evolution of molecules central to primary metabolism and specialized secondary metabolites with potent bioactivities. This technical guide provides a comprehensive exploration of the discovery and profound significance of pyrrole-containing compounds. We will journey from the fundamental tetrapyrroles—heme, chlorophyll, and cobalamin—that orchestrate respiration, photosynthesis, and metabolism, to the diverse and complex pyrrole alkaloids and pigments that have become a fertile ground for drug discovery. This document synthesizes field-proven insights into their biosynthesis, biological functions, and the analytical methodologies required for their study, offering a robust resource for professionals in chemical biology and pharmaceutical development.

The Pyrrole Ring: A Privileged Scaffold in Nature's Chemical Inventory

Introduction to the Pyrrole Moiety

Pyrrole is a five-membered aromatic heterocycle with the chemical formula C₄H₄NH.[1] Its aromaticity is derived from a sextet of π-electrons, which imparts significant chemical stability and a planar geometry.[2] The nitrogen atom's lone pair participates in the aromatic system, making the ring electron-rich and highly susceptible to electrophilic substitution.[3] This inherent reactivity, combined with its ability to act as a hydrogen bond donor, underpins its versatile role in interacting with biological macromolecules.[3][4]

Historical Perspective: A Journey of Discovery

The story of pyrrole began in 1834 when it was first detected by F. F. Runge as a component of coal tar.[1] It was later isolated from the pyrolysate of bone in 1857.[1] Its name originates from the Greek pyrrhos ("fiery red"), a nod to the vibrant red color it produces when a pinewood sliver moistened with hydrochloric acid is exposed to its vapors.[1] However, the true significance of this scaffold was unveiled through the structural elucidation of nature's most vital pigments, such as the synthesis of pyrrole-containing haemin by Hans Fischer, a feat recognized with a Nobel Prize.[1]

Ubiquity and Fundamental Importance

Pyrrole-containing compounds are not mere chemical curiosities; they are fundamental to life itself. They form the core of porphyrins (heme), chlorins (chlorophyll), and corrins (vitamin B12), molecules indispensable for cellular respiration, photosynthesis, and enzymatic catalysis.[1][5] Beyond these primary metabolites, a vast and structurally diverse array of pyrrole-containing secondary metabolites, including alkaloids and pigments, have been isolated from terrestrial and marine organisms, showcasing a wide spectrum of biological activities.[6]

The Tetrapyrroles: Architects of Core Biological Functions

The most profound role of the pyrrole ring in nature is as a constituent of tetrapyrrolic macrocycles. These molecules, composed of four pyrrole units linked by methine bridges, are synthesized via a conserved and elegant biosynthetic pathway.[7]

Biosynthesis: A Common Pathway to Porphyrins

The biosynthesis of all porphyrins in nature begins with two simple precursors: the amino acid glycine and the citric acid cycle intermediate succinyl-CoA.[8]

Key Biosynthetic Steps:

  • δ-Aminolevulinate (ALA) Synthesis: In animals, the pathway initiates in the mitochondria where ALA synthase, a pyridoxal phosphate-dependent enzyme, catalyzes the condensation of glycine and succinyl-CoA to form ALA.[9]

  • Porphobilinogen (PBG) Formation: In the cytosol, two molecules of ALA are asymmetrically condensed by the enzyme ALA dehydratase to form the first pyrrole unit, porphobilinogen (PBG).[1][9]

  • Tetrapyrrole Assembly: Four molecules of PBG are then sequentially condensed by porphobilinogen deaminase (also known as uroporphyrinogen I synthase) to form a linear tetrapyrrole.

  • Macrocycle Formation and Isomerization: Uroporphyrinogen III synthase catalyzes the cyclization of the linear tetrapyrrole and, crucially, inverts one of the pyrrole units to produce the asymmetric uroporphyrinogen III isomer, the precursor to all biologically functional tetrapyrroles like heme and chlorophyll.[9]

  • Final Modifications: A series of decarboxylations and oxidations convert uroporphyrinogen III into protoporphyrin IX, the final common intermediate.[10]

The pathway culminates with the insertion of a metal ion: ferrous iron (Fe²⁺) for heme, catalyzed by ferrochelatase, or magnesium (Mg²⁺) for chlorophyll.[9]

Tetrapyrrole Biosynthesis Glycine Glycine + Succinyl-CoA ALA δ-Aminolevulinate (ALA) Glycine->ALA ALA Synthase (Mitochondria) PBG Porphobilinogen (PBG) (First Pyrrole) ALA->PBG ALA Dehydratase (x2 ALA) Linear Linear Tetrapyrrole PBG->Linear PBG Deaminase (x4 PBG) UroIII Uroporphyrinogen III Linear->UroIII Uro-III Synthase ProtoIX Protoporphyrin IX UroIII->ProtoIX Series of Decarboxylations & Oxidations Heme Heme ProtoIX->Heme + Fe²⁺ (Ferrochelatase) Chlorophyll Chlorophyll ProtoIX->Chlorophyll + Mg²⁺ (Multiple Steps)

Caption: The conserved biosynthetic pathway of tetrapyrroles.

Heme, Bile Pigments, and Cellular Signaling

Heme is the iron-containing porphyrin at the heart of hemoglobin, myoglobin, and the cytochromes, serving critical roles in oxygen transport and cellular respiration. The catabolism of heme by heme oxygenase yields the linear tetrapyrrole biliverdin, which is subsequently reduced to bilirubin.[11] These bile pigments, once considered mere waste products, are now recognized as potent antioxidants and signaling molecules.[12][13] Bilirubin exhibits a dual nature; at high concentrations, it is cytotoxic, but at physiological levels, it provides significant cytoprotection against oxidative stress, with inverse associations observed between serum bilirubin levels and cardiovascular disease risk.[11][14]

Chlorophylls and Cobalamin

Chlorophyll, the magnesium-chelated porphyrin derivative, is the cornerstone of photosynthesis, responsible for absorbing light energy. Vitamin B12 (cobalamin) features a corrin ring, a porphyrin-like structure that chelates a cobalt atom, and is synthesized via the same fundamental pathway.[8] It is an essential cofactor for enzymes involved in amino acid metabolism and DNA synthesis.

Pyrrole Alkaloids and Pigments: A Cornucopia of Bioactivity

Beyond the tetrapyrroles, nature has evolved a vast diversity of pyrrole-containing secondary metabolites, particularly in marine organisms and bacteria, which exhibit a wide range of potent biological activities.[6]

Prodigiosins: Tripyrrolic Red Pigments

Prodigiosin and its analogs are a family of tripyrrole red pigments produced by bacteria such as Serratia marcescens.[15][16] These alkaloids are renowned for their broad spectrum of bioactivities, including antibacterial, antifungal, immunosuppressive, and potent anticancer properties.[15][17] Prodigiosin is known to induce apoptosis in various cancer cell lines, making it a promising lead for oncological drug development.[16]

Marine Pyrrole Alkaloids

The marine environment is a rich source of structurally unique and biologically active pyrrole alkaloids.[6] These compounds are often halogenated, a modification that can significantly enhance their bioactivity.[18] Examples include the lamellarins, which are 3,4-diarylated pyrroles with cytotoxic and HIF-1 inhibitory activity, and the marinopyrroles, which show potent anti-MRSA activity.[18][19]

Compound Family Representative Compound Natural Source Primary Biological Activity Reference
ProdigiosinsProdigiosinSerratia marcescens (bacterium)Anticancer, Immunosuppressive, Antimicrobial[15][16]
LamellarinsLamellarin OMarine AscidiansCytotoxic, HIF-1 Inhibition[19]
Agelastatins(-)-Agelastatin AAgelas spongePotent Anticancer
MarinopyrrolesMarinopyrrole AStreptomyces sp. (marine bacterium)Anti-MRSA (Antibacterial)[18]
TambjaminesTambjamine YP1Marine Bryozoans, NudibranchsAntimicrobial, Ichthyodeterrent

Field-Proven Methodologies for Analysis

Extraction and Isolation: A Case Study on Prodigiosin

The isolation of pyrrole-containing natural products is a critical first step for structural elucidation and bioactivity screening. The choice of extraction methodology is dictated by the compound's physicochemical properties, such as polarity and stability.

Causality in Protocol Design: Prodigiosin is a highly hydrophobic pigment.[15] Therefore, the extraction protocol leverages organic solvents to efficiently remove it from the aqueous cellular environment. The use of acidified ethanol serves a dual purpose: the ethanol disrupts cell membranes and solubilizes the pigment, while the acidic pH protonates the pyrrole nitrogens, enhancing the stability and solubility of the pigment in the polar solvent. Subsequent purification steps like liquid-liquid extraction and chromatography exploit subtle differences in polarity to separate the target compound from other cellular lipids and metabolites.

Detailed Protocol: Extraction of Prodigiosin from Serratia marcescens

  • Cultivation: Inoculate Serratia marcescens in a suitable liquid medium (e.g., nutrient broth) and incubate at 28-30°C for 48-72 hours with shaking until a deep red culture is observed.

  • Cell Harvesting: Transfer the culture to centrifuge tubes and centrifuge at 8,000 rpm for 15 minutes to pellet the bacterial cells.[17] Discard the supernatant.

  • Cell Lysis and Extraction: Resuspend the cell pellet in acidified ethanol (e.g., ethanol containing 4% 1M HCl). Vortex vigorously for 5-10 minutes to ensure complete cell lysis and extraction of the pigment. The solution should turn a clear, deep red.

  • Clarification: Centrifuge the ethanolic extract at 10,000 rpm for 10 minutes to pellet cell debris. Carefully decant the red supernatant into a clean flask.

  • Solvent Partitioning (Optional): Transfer the supernatant to a separatory funnel. Add an equal volume of a non-polar solvent like chloroform or ethyl acetate and an equal volume of water. Shake gently and allow the layers to separate. The prodigiosin will partition into the organic layer. Collect the organic phase.

  • Solvent Evaporation: Evaporate the organic solvent from the extract using a rotary evaporator under reduced pressure to yield the crude prodigiosin pigment.

  • Purification: The crude extract can be further purified using column chromatography (e.g., silica gel) with a gradient of non-polar to polar solvents (e.g., hexane:ethyl acetate) to yield pure prodigiosin.

Extraction Workflow Culture S. marcescens Culture Centrifuge1 Centrifugation (8,000 rpm) Culture->Centrifuge1 Pellet Cell Pellet Centrifuge1->Pellet Extract Extraction with Acidified Ethanol Pellet->Extract Centrifuge2 Centrifugation (10,000 rpm) Extract->Centrifuge2 Supernatant Crude Pigment Extract Centrifuge2->Supernatant Evap Solvent Evaporation Supernatant->Evap Crude Crude Prodigiosin Evap->Crude Purify Column Chromatography Crude->Purify Pure Pure Prodigiosin Purify->Pure

Caption: Experimental workflow for prodigiosin extraction.

Structural Elucidation

A self-validating system for structural elucidation relies on the orthogonal application of multiple analytical techniques:

  • UV-Visible Spectroscopy: Provides initial evidence of the chromophore. Prodigiosin, for instance, has a characteristic absorption maximum around 535 nm.

  • Mass Spectrometry (MS): Determines the precise molecular weight and elemental formula, offering clues to the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D): Provides the definitive connectivity of atoms, allowing for the unambiguous assignment of the chemical structure.

Significance in Drug Discovery and Development

The pyrrole scaffold is a cornerstone of modern medicinal chemistry, present in numerous approved drugs and serving as a template for the development of new therapeutic agents.[2][19][20]

The Pyrrole Scaffold in Approved Drugs

The versatility of the pyrrole ring is evident in the range of blockbuster drugs that incorporate it. Its ability to modulate properties like lipophilicity and engage in specific receptor interactions makes it an invaluable component in drug design.[2][4]

Drug Name Therapeutic Class Mechanism of Action (Molecular Target) Reference
Atorvastatin (Lipitor)AntilipidemicHMG-CoA Reductase Inhibitor[20]
Sunitinib (Sutent)AnticancerReceptor Tyrosine Kinase (RTK) Inhibitor[4]
Ketorolac NSAIDCyclooxygenase (COX) Inhibitor[20]
Tolmetin NSAIDCyclooxygenase (COX) Inhibitor
Pyrrole Derivatives as Leads for Future Therapeutics

The rich chemical diversity of natural pyrrole compounds provides a continuous stream of lead molecules for drug development.[21][22]

  • Antibacterial Agents: Pyrrolamides have been developed as potent inhibitors of DNA gyrase, a crucial bacterial enzyme.[2] Other pyrrole derivatives have been identified as efflux pump inhibitors, which can reverse antibiotic resistance in multidrug-resistant bacteria.[23]

  • Anticancer Agents: Synthetic analogs inspired by marine pyrrole alkaloids are being explored as inhibitors of key cancer-related targets, including receptor tyrosine kinases and hypoxia-inducible factor 1 (HIF-1).[19][20] Structure-activity relationship (SAR) studies are essential in optimizing these leads to improve potency and drug-like properties.[20]

Conclusion and Future Outlook

From their fundamental roles in metabolism to their potential as next-generation pharmaceuticals, pyrrole-containing compounds represent one of the most significant and versatile classes of natural products. The journey from their initial discovery in industrial byproducts to the elucidation of their central role in the "pigments of life" is a testament to the power of chemical and biological research. The vast, untapped diversity of pyrrole alkaloids in nature, particularly in unique ecological niches like the marine environment, promises a continuing source of novel chemical scaffolds. Future research, combining advanced analytical techniques, synthetic chemistry, and molecular biology, will undoubtedly unlock new applications for these remarkable molecules, addressing critical challenges in medicine and human health.

References

  • Title: Pyrrole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS Source: Arkivoc URL: [Link]

  • Title: Marine Pyrrole Alkaloids Source: PubMed Central (PMC) URL: [Link]

  • Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: PubMed Central (PMC) URL: [Link]

  • Title: Bioactive pyrrole-based compounds with target selectivity Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives Source: Rev. Soc. Quím. Méx URL: [Link]

  • Title: Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development Source: LinkedIn URL: [Link]

  • Title: Therapeutic Significance of Pyrrole in Drug Delivery Source: SciTechnol URL: [Link]

  • Title: Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines Source: ACS Publications URL: [Link]

  • Title: Recent progress in the total synthesis of pyrrole-containing natural products (2011–2020) Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: (PDF) Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential Source: ResearchGate URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: The role of bile pigments in health and disease: effects on cell signaling, cytotoxicity and cytoprotection Source: Frontiers Research Topic URL: [Link]

  • Title: Recent progress in the total synthesis of pyrrole-containing natural products (2011-2020) Source: CORE URL: [Link]

  • Title: (PDF) Synthesis, Characterization and Biological Evaluation of Some Pyrrole Derivatives as Potential Antimicrobial Agents Source: ResearchGate URL: [Link]

  • Title: Prodigiosin: a promising biomolecule with many potential biomedical applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Heme and Chlorophyll Biosynthesis Source: Oxford Learning Link URL: [Link]

  • Title: THE BIOSYNTHESIS OF PORPHYRINS Source: NCBI Bookshelf URL: [Link]

  • Title: Bile Production - Constituents Source: TeachMePhysiology URL: [Link]

  • Title: Redalyc.Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives Source: Redalyc URL: [Link]

  • Title: Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502 Source: MDPI URL: [Link]

  • Title: Overproduction and biological activity of prodigiosin-like pigments from recombinant fusant of endophytic marine Streptomyces species Source: ResearchGate URL: [Link]

  • Title: Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential Source: PubMed Central (PMC) URL: [Link]

  • Title: PORPHYRIN AND HEME METABOLISM Source: CMB-UNITO URL: [Link]

  • Title: The Role of Bile Pigments in Health and Disease: Effects on Cell Signaling, Cytotoxicity, and Cytoprotection Source: ResearchGate URL: [Link]

  • Title: DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION Source: University of Baghdad Digital Repository URL: [Link]

  • Title: Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Protic Ionic Liquids Source: PubMed Central (PMC) URL: [Link]

  • Title: Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors Source: PubMed Central (PMC) URL: [Link]

  • Title: Pyrrole-Containing Alkaloids from a Marine-Derived Actinobacterium Streptomyces zhaozhouensis and Their Antimicrobial and Cytotoxic Activities Source: MDPI URL: [Link]

  • Title: Marine Pyrrole Alkaloids Source: Semantic Scholar URL: [Link]

  • Title: DISCLOSE PRODIGIOSIN: CHEMISTRY, BIOLOGY AND INDUSTRIAL APPLICATION Source: Iraqi Journal of Agricultural Sciences URL: [Link]

  • Title: Bile pigment – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Porphyrin - Wikipedia Source: Wikipedia URL: [Link]

  • Title: (PDF) The biosynthesis of porphyrins, chlorophylls, and vitamin B12 Source: ResearchGate URL: [Link]

  • Title: Production and Characterization of Biologically Important Red Pigment (PRODIGIOSIN) Produced by Serratia marcescens. Source: IJFMR URL: [Link]

  • Title: Bile Pigments in Pulmonary and Vascular Disease Source: PubMed Central (PMC) URL: [Link]

Sources

A Spectroscopic Guide to 2-(1H-Pyrrol-1-YL)butanoic Acid: Structure Elucidation for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 2-(1H-pyrrol-1-yl)butanoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its synthesis, purification, and application in medicinal chemistry.

Introduction

This compound, with a molecular formula of C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol , is a heterocyclic compound incorporating a pyrrole ring and a butanoic acid moiety.[1][2] The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3] The carboxylic acid group provides a handle for further chemical modification and influences the compound's pharmacokinetic properties. Accurate structural confirmation through spectroscopic methods is a critical first step in any research and development pipeline. This guide will detail the expected spectroscopic characteristics of this compound, providing a baseline for its identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide distinct and complementary information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to show signals corresponding to the protons of the pyrrole ring and the butanoic acid side chain. The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm, a characteristic chemical shift for carboxylic acid protons.[4][5]

The protons on the pyrrole ring are anticipated to appear as two distinct multiplets. The protons at the 2 and 5 positions (α to the nitrogen) will be in a similar chemical environment, as will the protons at the 3 and 4 positions (β to the nitrogen). Due to the electron-withdrawing nature of the nitrogen atom, the α-protons are expected to be deshielded and resonate at a lower field (around 6.7 ppm) compared to the β-protons (around 6.1 ppm).

The butanoic acid side chain will exhibit three distinct signals. The methine proton (CH) alpha to the carboxylic acid and the nitrogen atom will be the most deshielded of the aliphatic protons, likely appearing as a triplet around 4.5-5.0 ppm. The adjacent methylene protons (CH₂) will resonate as a multiplet around 2.0-2.5 ppm, and the terminal methyl protons (CH₃) will appear as a triplet at the most upfield region, around 0.9-1.2 ppm.[6][7]

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.0Broad Singlet1H-COOH
~6.7Triplet2HPyrrole H-2, H-5
~6.1Triplet2HPyrrole H-3, H-4
~4.8Triplet1H-CH(N)COOH
~2.2Multiplet2H-CH₂CH₃
~1.0Triplet3H-CH₂CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum will provide information about the number and chemical environment of the carbon atoms in the molecule. For this compound, eight distinct carbon signals are expected.

The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing in the range of 170-180 ppm.[4][8] The carbons of the pyrrole ring will resonate in the aromatic region, with the α-carbons (C2, C5) appearing at a lower field (around 120 ppm) than the β-carbons (C3, C4) (around 110 ppm).

In the aliphatic region, the methine carbon attached to the nitrogen and the carboxyl group will be observed around 55-65 ppm. The methylene carbon will appear around 25-35 ppm, and the terminal methyl carbon will be the most shielded, resonating at approximately 10-15 ppm.[8][9]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~175-COOH
~120Pyrrole C-2, C-5
~110Pyrrole C-3, C-4
~60-CH(N)COOH
~30-CH₂CH₃
~12-CH₂CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher frequency ¹³C NMR spectrometer.

  • Acquisition Parameters:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the pyrrole ring.

A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[4][10] A strong, sharp absorption band corresponding to the C=O stretching vibration of the carbonyl group will be observed around 1700-1725 cm⁻¹.[11][12]

The C-H stretching vibrations of the pyrrole ring and the aliphatic side chain will appear around 2850-3100 cm⁻¹. The C-N stretching of the pyrrole ring is expected to show a band in the 1300-1400 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, will contain a complex pattern of bands that is unique to the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
2850-3100MediumC-H stretch (Aromatic and Aliphatic)
1700-1725Strong, SharpC=O stretch (Carboxylic Acid)
~1500MediumC=C stretch (Pyrrole)
1300-1400MediumC-N stretch (Pyrrole)

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Scan the sample over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, the molecular ion peak [M]⁺ should be observed at m/z 153.

The fragmentation pattern will be influenced by the stability of the resulting fragments. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment ion at m/z 108.[4][13] Another likely fragmentation is the loss of the ethyl group (-CH₂CH₃), leading to a fragment at m/z 124. The pyrrole ring itself is relatively stable and its characteristic fragmentation pattern may also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/zAssignment
153[M]⁺ (Molecular Ion)
108[M - COOH]⁺
124[M - CH₂CH₃]⁺
81[C₄H₄N-CH₂]⁺
67[C₄H₅N]⁺ (Pyrrole cation)

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition Parameters:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-300).

    • Optimize the ionization source parameters to achieve good sensitivity for the molecular ion.

Molecular Structure and Fragmentation Pathway

The following diagrams illustrate the structure of this compound and a plausible mass spectrometry fragmentation pathway.

Caption: Molecular structure of this compound.

Fragmentation mol [C₈H₁₁NO₂]⁺˙ m/z = 153 frag1 [C₇H₁₀N]⁺ m/z = 108 mol->frag1 - COOH frag2 [C₆H₈NO₂]⁺ m/z = 124 mol->frag2 - C₂H₅

Caption: Proposed ESI-MS fragmentation of the parent molecule.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive toolkit for the structural elucidation and verification of this compound. The predicted spectroscopic data presented in this guide serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this and related compounds. Adherence to rigorous spectroscopic characterization ensures the quality and integrity of materials used in drug discovery and development, ultimately contributing to the advancement of new therapeutic agents.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • ResearchGate. (n.d.). The 1H NMR spectrum of butanoic acid in CDCl3 solvent. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Doc Brown's Chemistry. (n.d.). infrared spectrum of butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Retrieved from [Link]

  • MDPI. (n.d.). 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. Retrieved from [Link]

  • PubMed. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Retrieved from [Link]

  • AWS. (n.d.). Composition of butanoic acid determined by IR spectroscopy. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butyric acid. Retrieved from [Link]

  • The Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000039). Retrieved from [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. Retrieved from [Link]

Sources

Molecular weight and formula of 2-(1H-Pyrrol-1-YL)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1H-Pyrrol-1-yl)butanoic Acid

Executive Summary:

This technical guide provides a comprehensive overview of this compound, a heterocyclic carboxylic acid of interest to researchers and professionals in drug development and medicinal chemistry. The pyrrole scaffold is a privileged structure found in numerous biologically active compounds and FDA-approved drugs.[1] This document details the fundamental physicochemical properties, outlines a robust synthetic pathway, and discusses the expected spectroscopic characteristics of the title compound. By presenting this molecule as a versatile chemical building block, this guide aims to equip scientists with the foundational knowledge required for its synthesis, characterization, and potential application in the design of novel therapeutic agents.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that serves as a core structural motif in a vast array of natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone in medicinal chemistry. The incorporation of a pyrrole moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[3]

Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4][5] The compound this compound combines this privileged pyrrole scaffold with a butanoic acid side chain. This structure is of particular interest as it presents two key features for drug design:

  • A Lipophilic Heterocyclic Core: The pyrrole ring provides a non-polar, aromatic core that can participate in hydrophobic and π-stacking interactions within biological targets.

  • A Functional "Handle": The carboxylic acid group offers a reactive site for further chemical modification, such as amide bond formation, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed examination of this valuable chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

PropertyValueSource
Chemical Formula C₈H₁₁NO₂[6]
Molecular Weight 153.18 g/mol [6]
CAS Number 63794-75-2[6]
Appearance Solid (predicted)[6]
InChI Key BAAAPDYRIGZLBL-UHFFFAOYSA-N[6]
SMILES CCC(C(O)=O)n1cccc1[6]

Below is a diagram illustrating the chemical structure of the molecule.

Caption: 2D Structure of this compound.

Synthesis and Purification

While specific literature on the synthesis of this compound is not abundant, a robust and logical pathway can be designed based on well-established N-alkylation reactions of pyrrole. The proposed method involves the reaction of pyrrole with an appropriate α-halo butanoic acid derivative.

Proposed Synthetic Workflow

The synthesis proceeds via the N-alkylation of pyrrole with ethyl 2-bromobutanoate, followed by saponification (ester hydrolysis) to yield the final carboxylic acid. This two-step approach is generally preferred as the ester derivative is often more stable and easier to handle than the corresponding halo-acid.

G start Reactants: Pyrrole & Ethyl 2-bromobutanoate step1 Step 1: N-Alkylation Base: Sodium Hydride (NaH) Solvent: Anhydrous THF start->step1 intermediate Intermediate: Ethyl 2-(1H-pyrrol-1-yl)butanoate step1->intermediate step2 Step 2: Saponification Base: NaOH or KOH Solvent: Ethanol/Water intermediate->step2 workup1 Aqueous Workup & Extraction step2->workup1 step3 Step 3: Acidification Acid: Dilute HCl workup1->step3 product_crude Crude Product: This compound step3->product_crude step4 Step 4: Purification Method: Recrystallization or Column Chromatography product_crude->step4 final_product Final Product: Pure this compound step4->final_product

Caption: Proposed two-step synthesis and purification workflow.

Experimental Protocol: Synthesis

Materials:

  • Pyrrole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl 2-bromobutanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Alkylation: a. To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexane to remove mineral oil, then carefully decant the hexane. c. Add anhydrous THF to the flask, and cool the suspension to 0 °C in an ice bath. d. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating the formation of the pyrrolide anion. f. Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-bromobutanoate (1.05 equivalents) in anhydrous THF dropwise. g. Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Saponification (Ester Hydrolysis): a. Upon completion of the N-alkylation, quench the reaction carefully by the slow addition of water. b. Add a solution of NaOH (2.0 equivalents) in a 1:1 mixture of ethanol and water. c. Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the ester intermediate. d. Cool the mixture to room temperature and remove the organic solvents (THF, ethanol) under reduced pressure.

  • Workup and Isolation: a. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted starting materials or non-polar impurities. b. Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 by the slow addition of 2M HCl. The product should precipitate as a solid or oil. c. Extract the acidified aqueous layer three times with ethyl acetate. d. Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes or water/ethanol) to yield a pure crystalline solid.

  • Column Chromatography: If the product is an oil or an impure solid, it can be purified using silica gel column chromatography with a gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

Spectroscopic Characterization

Definitive structural confirmation of the synthesized compound requires spectroscopic analysis. Based on the known spectral properties of pyrroles and carboxylic acids, the following characteristics are predicted.[7]

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR Carboxylic Acid Proton (-COOH)δ 10.0 - 12.0 ppm (broad singlet)Highly deshielded acidic proton, often broad due to hydrogen bonding.[7]
Pyrrole Protons (α-H)δ ~6.7 ppm (triplet)Protons adjacent to the nitrogen atom.
Pyrrole Protons (β-H)δ ~6.1 ppm (triplet)Protons beta to the nitrogen atom.
Methine Proton (-CH-)δ ~4.5 ppm (triplet)Alpha-proton on the butanoic acid chain, adjacent to the pyrrole nitrogen and the carbonyl group.
Methylene Protons (-CH₂-)δ ~2.0 ppm (multiplet)Methylene group of the ethyl side chain.
Methyl Protons (-CH₃)δ ~0.9 ppm (triplet)Terminal methyl group of the ethyl side chain.
¹³C NMR Carbonyl Carbon (-COOH)δ 170 - 180 ppmCharacteristic shift for a carboxylic acid carbonyl carbon.[7]
Pyrrole Carbons (α-C)δ ~120 ppmCarbons adjacent to the nitrogen atom.
Pyrrole Carbons (β-C)δ ~108 ppmCarbons beta to the nitrogen atom.
Methine Carbon (-CH-)δ ~55-60 ppmAlpha-carbon of the butanoic acid chain.
IR Spectroscopy O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (broad)Very broad band characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[7]
C=O Stretch (Carbonyl)~1710 cm⁻¹ (strong)Strong absorption for the carbonyl group of the carboxylic acid.[7]
C-H Stretch (Aromatic/Aliphatic)3100-2850 cm⁻¹Aromatic C-H from the pyrrole ring and aliphatic C-H from the butanoic acid chain.

Applications in Drug Discovery and Future Directions

This compound is a promising scaffold for medicinal chemistry programs. The pyrrolidine ring, the saturated analog of pyrrole, is found in 37 FDA-approved drugs, highlighting the value of this five-membered nitrogen heterocycle.[1] The aromatic pyrrole core itself is a key component of numerous bioactive molecules.[2]

Potential as a Building Block: The primary utility of this compound is as a versatile starting material or fragment for the synthesis of more complex molecules. The carboxylic acid functionality allows for straightforward coupling reactions (e.g., with amines to form amides) to explore a wide chemical space. This makes it an ideal candidate for:

  • Fragment-Based Drug Discovery (FBDD): The molecule's relatively low molecular weight (153.18 g/mol ) fits the criteria for a molecular fragment.

  • Combinatorial Chemistry: It can be used as a scaffold in the rapid, parallel synthesis of compound libraries to screen for biological activity.[2]

Future Research: While the potential is clear, specific biological data for this compound is lacking. Future research should focus on:

  • Synthesis and Screening: Synthesizing a library of derivatives (e.g., amides, esters) and screening them against various biological targets, such as kinases, proteases, or G-protein coupled receptors.

  • Bioisosteric Replacement: Using the this compound moiety as a bioisostere for other known pharmacophores in existing drug molecules to potentially improve efficacy or ADMET properties.

  • Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of new derivatives.

Conclusion

This compound represents a molecule of significant potential for chemical and pharmaceutical research. It combines the privileged pyrrole heterocycle with a versatile carboxylic acid handle, positioning it as a valuable building block for the synthesis of novel compounds. This guide has provided a detailed overview of its fundamental properties, a robust synthetic protocol, and a predictive analysis of its spectroscopic characteristics. By leveraging this foundational knowledge, researchers can effectively synthesize, purify, and utilize this compound in the ongoing quest for new and improved therapeutic agents.

References

  • PubChem. 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butyric acid. National Center for Biotechnology Information. Available from: [Link]

  • SIELC Technologies. Butanoic acid, 2-ethyl-, 2-methylpropyl ester. Available from: [Link]

  • MDPI. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Available from: [Link]

  • MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • MDPI. Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Available from: [Link]

  • Google Patents. Preparation method for pyrrolidine-2-carboxylic acid derivatives.
  • Wikipedia. Pyrrole-2-carboxylic acid. Available from: [Link]

  • National Institutes of Health. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. Available from: [Link]

  • MDPI. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Available from: [Link]

  • Chemistry LibreTexts. 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. Available from: [Link]

  • Cheméo. Chemical Properties of Butanoic acid, 1-methylpropyl ester. Available from: [Link]

  • PubChem. 2-(1H-pyrrol-1-yl)aniline. National Center for Biotechnology Information. Available from: [Link]

  • NIST. Butanoic acid, 2-propenyl ester. National Institute of Standards and Technology. Available from: [Link]

Sources

Methodological & Application

Synthesis of 2-(1H-Pyrrol-1-YL)butanoic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and drug development, appearing in the structure of numerous biologically active compounds. The introduction of carboxylic acid moieties to the pyrrole ring system offers a versatile handle for further functionalization, enabling the exploration of new chemical space and the development of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of 2-(1H-pyrrol-1-yl)butanoic acid, a valuable building block for the synthesis of more complex molecules. The synthetic strategy involves the N-alkylation of pyrrole with ethyl 2-bromobutanoate, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also insights into the rationale behind the experimental choices.

Synthetic Strategy

The synthesis of this compound is accomplished via a two-step process, as illustrated in the workflow diagram below. The first step is a nucleophilic substitution reaction where the pyrrolide anion, generated in situ by deprotonation of pyrrole with a suitable base, attacks the electrophilic carbon of ethyl 2-bromobutanoate. The second step involves the saponification of the intermediate ester, ethyl 2-(1H-pyrrol-1-yl)butanoate, to the final carboxylic acid product.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Pyrrole Pyrrole Intermediate Ethyl 2-(1H-pyrrol-1-yl)butanoate Pyrrole->Intermediate 1. Base 2. Ethyl 2-bromobutanoate in DMF EtO2C_Br Ethyl 2-bromobutanoate EtO2C_Br->Intermediate Base Base (e.g., NaH) Solvent1 Anhydrous DMF FinalProduct This compound Intermediate->FinalProduct 1. NaOH, H₂O/EtOH 2. HCl (aq) Hydrolysis Base Hydrolysis (e.g., NaOH) Acidification Acidification (e.g., HCl)

Caption: Synthetic workflow for this compound.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
PyrroleReagent grade, ≥98%Sigma-Aldrich
Ethyl 2-bromobutanoate98%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%Fisher Scientific
Hydrochloric acid (HCl)Concentrated, 37%Fisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS gradeFisher Scientific
HexanesACS gradeFisher Scientific
Magnesium sulfate (MgSO₄)AnhydrousFisher Scientific
Deionized water------

Safety Precautions: This protocol involves the use of hazardous materials. Sodium hydride is a flammable solid and reacts violently with water. Pyrrole and N,N-dimethylformamide are harmful if inhaled or absorbed through the skin. Ethyl 2-bromobutanoate is a lachrymator. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Step 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)butanoate

Rationale: The N-alkylation of pyrrole is a common method for introducing substituents onto the pyrrole nitrogen. Pyrrole is weakly acidic (pKa ≈ 17.5), and a strong base is required to generate the pyrrolide anion, which is a potent nucleophile. Sodium hydride is a suitable non-nucleophilic strong base for this purpose. Anhydrous N,N-dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction as it readily dissolves the pyrrolide salt and facilitates the SN2 reaction with the alkyl halide.

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 g of 60% dispersion in mineral oil, 30 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time under a gentle stream of nitrogen.

  • Add anhydrous DMF (50 mL) to the flask containing the washed sodium hydride.

  • Cool the suspension to 0 °C using an ice bath.

  • In the dropping funnel, prepare a solution of freshly distilled pyrrole (1.7 mL, 25 mmol) in anhydrous DMF (20 mL).

  • Add the pyrrole solution dropwise to the stirred suspension of sodium hydride over a period of 30 minutes. Effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes to ensure complete formation of the pyrrolide anion.

  • Prepare a solution of ethyl 2-bromobutanoate (4.88 g, 25 mmol) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-16 hours.

  • Work-up and Purification:

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:4) as the eluent.

    • Upon completion, cautiously quench the reaction by the slow, dropwise addition of deionized water (50 mL) while cooling the flask in an ice bath.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) to afford ethyl 2-(1H-pyrrol-1-yl)butanoate as a colorless to pale yellow oil.

Step 2: Synthesis of this compound

Rationale: The hydrolysis of the ethyl ester to the corresponding carboxylic acid is achieved through saponification, a base-mediated hydrolysis. Sodium hydroxide in a mixture of water and ethanol is a common and effective reagent system for this transformation. The ethanol acts as a co-solvent to ensure the miscibility of the ester in the aqueous base. Subsequent acidification with a strong acid, such as hydrochloric acid, protonates the carboxylate salt to yield the final carboxylic acid product.[1]

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the purified ethyl 2-(1H-pyrrol-1-yl)butanoate (e.g., 3.6 g, 20 mmol) in a mixture of ethanol (20 mL) and deionized water (20 mL).

  • Add sodium hydroxide pellets (1.6 g, 40 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by TLC until the starting ester is no longer observed.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dilute the remaining aqueous solution with deionized water (30 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring. A precipitate should form.

    • Extract the acidic aqueous layer with ethyl acetate (3 x 40 mL).

    • Combine the organic extracts and wash with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield this compound as a solid.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes, if necessary.

Characterization of Products

Ethyl 2-(1H-pyrrol-1-yl)butanoate (Intermediate)

  • Appearance: Colorless to pale yellow oil.

  • 1H NMR (400 MHz, CDCl3): δ (ppm) ~6.7 (t, 2H, pyrrole H-2, H-5), ~6.1 (t, 2H, pyrrole H-3, H-4), ~4.6 (t, 1H, CH), ~4.2 (q, 2H, OCH2CH3), ~2.1-2.3 (m, 2H, CH2CH3), ~1.2 (t, 3H, OCH2CH3), ~0.9 (t, 3H, CH2CH3).

  • 13C NMR (100 MHz, CDCl3): δ (ppm) ~172 (C=O), ~121 (pyrrole C-2, C-5), ~108 (pyrrole C-3, C-4), ~61 (OCH2), ~58 (CH), ~26 (CH2CH3), ~14 (OCH2CH3), ~11 (CH2CH3).

  • IR (neat, cm-1): ~2970 (C-H stretch), ~1735 (C=O stretch, ester), ~1490, 1450 (C-N stretch, C-C stretch in ring).

  • Mass Spectrometry (EI): m/z (%) = 181 [M]+.

This compound (Final Product)

  • Appearance: White to off-white solid.

  • Molecular Formula: C₈H₁₁NO₂

  • Molecular Weight: 153.18 g/mol

  • 1H NMR (400 MHz, CDCl3): δ (ppm) ~10-12 (br s, 1H, COOH), ~6.7 (t, 2H, pyrrole H-2, H-5), ~6.2 (t, 2H, pyrrole H-3, H-4), ~4.7 (t, 1H, CH), ~2.2-2.4 (m, 2H, CH2CH3), ~1.0 (t, 3H, CH2CH3).

  • 13C NMR (100 MHz, CDCl3): δ (ppm) ~178 (C=O), ~121 (pyrrole C-2, C-5), ~108 (pyrrole C-3, C-4), ~58 (CH), ~26 (CH2CH3), ~11 (CH2CH3).

  • IR (KBr, cm-1): ~3100-2500 (br, O-H stretch, carboxylic acid), ~2970 (C-H stretch), ~1710 (C=O stretch, carboxylic acid), ~1490, 1450 (C-N stretch, C-C stretch in ring).[2]

  • Mass Spectrometry (EI): m/z (%) = 153 [M]+.

Note: The spectroscopic data provided are predicted based on typical chemical shifts for similar structures and may vary slightly from experimental results.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: The N-alkylation step using sodium hydride is highly sensitive to moisture. Ensure all glassware is thoroughly dried, and anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Incomplete Reaction: If the N-alkylation or hydrolysis reactions do not go to completion, consider increasing the reaction time or temperature. For the N-alkylation, ensuring the complete deprotonation of pyrrole before adding the electrophile is crucial.

  • Purification Challenges: The purification of the intermediate ester by column chromatography may require careful selection of the solvent system to achieve good separation from any unreacted starting materials or byproducts. For the final product, if it does not readily precipitate upon acidification, further extraction with an organic solvent may be necessary.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following the outlined procedures and considering the key experimental details, researchers can reliably synthesize this valuable building block for applications in medicinal chemistry and organic synthesis. The provided rationale for each step aims to enhance the understanding of the underlying chemical principles, allowing for informed modifications and adaptations of the protocol as needed.

References

  • Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). N-Alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
  • TSFX. (2018). Hydrolysis of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of 2-(1H-Pyrrol-1-YL)butanoic Acid: Application Notes for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence in established nonsteroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac underscores the therapeutic potential of this heterocyclic motif.[2] These drugs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, key players in the synthesis of pro-inflammatory prostaglandins.[3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 2-(1H-Pyrrol-1-YL)butanoic acid, a structurally related compound, in the realm of medicinal chemistry, with a primary focus on its investigation as a novel anti-inflammatory agent.

Based on the well-established mechanism of action of pyrrole-containing NSAIDs, it is hypothesized that this compound may also function as a COX inhibitor. The butanoic acid moiety is a critical feature, as an acidic group is a common structural element in many NSAIDs, responsible for key interactions within the active site of COX enzymes. Furthermore, emerging research on pyrrole alkanoic acid derivatives as potential modulators of other inflammatory targets, such as microsomal prostaglandin E2 synthase-1 (mPGES-1), suggests that this class of compounds may offer opportunities for developing more targeted anti-inflammatory therapies.[6]

These application notes will provide a comprehensive overview of the synthesis, proposed mechanism of action, and detailed protocols for the biological evaluation of this compound as a potential anti-inflammatory agent.

Chemical Profile of this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
CAS Number 63794-75-2

Proposed Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary hypothesized mechanism of action for the anti-inflammatory effects of this compound is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial precursor for various pro-inflammatory prostaglandins. By inhibiting COX enzymes, the production of these inflammatory mediators is reduced, leading to the alleviation of pain, inflammation, and fever.

Arachidonic_Acid_Cascade Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX-1_COX-2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Compound This compound Compound->Inhibition Inhibition->COX-1_COX-2

Caption: Hypothesized mechanism of action for this compound.

Experimental Protocols

PART 1: Synthesis of this compound

The synthesis of N-substituted pyrroles can be achieved through various established methods, with the Paal-Knorr synthesis being a prominent example. This protocol adapts this classical method for the preparation of the target compound.

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Characterization Start Start: 2,5-Dimethoxytetrahydrofuran & 2-Aminobutanoic acid Solvent Add Glacial Acetic Acid Start->Solvent Heating Reflux at 110-120°C Solvent->Heating Cooling Cool to Room Temperature Heating->Cooling Extraction Dilute with Water & Extract with Ethyl Acetate Cooling->Extraction Washing Wash Organic Layer with Brine Extraction->Washing Drying Dry over Anhydrous Sodium Sulfate Washing->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Analysis Characterize by NMR, IR, and Mass Spectrometry Purification->Analysis Final_Product Final Product: this compound Analysis->Final_Product

Caption: Step-by-step workflow for the synthesis of the target compound.

Materials:

  • 2,5-Dimethoxytetrahydrofuran

  • 2-Aminobutanoic acid

  • Glacial acetic acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobutanoic acid (1 equivalent) in glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.

PART 2: In Vitro Biological Evaluation

Protocol 2.1: COX-1 and COX-2 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Test compound (this compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).

  • Stop the reaction by adding a quenching solution (e.g., a solution of HCl).

  • Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%).

PART 3: In Vivo Biological Evaluation

Protocol 3.1: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model to assess the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compound (this compound) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., indomethacin)

  • Pletysmometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test compound groups at different doses).

  • Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Data Analysis: The percentage of edema inhibition can be calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The provided protocols offer a foundational framework for the synthesis and evaluation of this compound as a potential anti-inflammatory agent. The structural similarity to known NSAIDs provides a strong rationale for this investigation. Positive results from the in vitro and in vivo assays would warrant further preclinical development, including pharmacokinetic and toxicological studies. Furthermore, the versatile pyrrole scaffold allows for the synthesis of a library of derivatives to explore structure-activity relationships (SAR) and optimize the pharmacological profile. This could lead to the discovery of novel and more potent anti-inflammatory drug candidates.

References

  • Buckley, M. M., & Brogden, R. N. (1990). Ketorolac. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential. Drugs, 39(1), 86-109.
  • Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European journal of medicinal chemistry, 36(2), 109-126.
  • Riendeau, D., Percival, M. D., Brideau, C., Charleson, S., Dubé, D., Ethier, D., ... & Chan, C. C. (2001). Etoricoxib (MK-0663): preclinical profile and demonstration of oral activity in a human model of cyclooxygenase-2-mediated inflammation. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.
  • Fries, J. F., Williams, C. A., Bloch, D. A., & Michel, B. A. (1991). Nonsteroidal anti-inflammatory drug-associated gastropathy: incidence and risk factor models. The American journal of medicine, 91(2), 213-222.
  • Szandruk-Bender, M., et al. (2020). Pyrrolo[3,4-d]pyridazinone derivatives produce dose-dependent antinociceptive action. Pharmacia, 67(4), 273-280.
  • Dannhardt, G., et al. (2000). The pyrrole moiety as a template for COX-1/COX-2 inhibitors. European Journal of Medicinal Chemistry, 35(5), 499-510.
  • Kim, J., et al. (2014). Synthesis and biological evaluation of novel pyrrole-based inhibitors of tumor necrosis factor-α production. Bioorganic & Medicinal Chemistry Letters, 24(1), 314-318.
  • Rusu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(4), 3599.
  • Zlatanova, H., et al. (2019).
  • Morales-Salazar, T., et al. (2021).
  • Gierse, J. K., et al. (1999). A single amino acid difference between cyclooxygenase-1 (COX-1) and-2 (COX-2) reverses the selectivity of COX-2 specific inhibitors. Journal of Biological Chemistry, 274(13), 8695-8700.
  • Hinz, B., & Brune, K. (2002). Cyclooxygenase-2—10 years later. Journal of Pharmacology and Experimental Therapeutics, 300(2), 367-375.
  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences, 90(24), 11693-11697.
  • Smith, W. L., DeWitt, D. L., & Garavito, R. M. (2000). Cyclooxygenases: structural, cellular, and molecular biology. Annual review of biochemistry, 69(1), 145-182.
  • Warner, T. D., & Mitchell, J. A. (2004). Cyclooxygenases: new forms, new inhibitors, and lessons from the clinic. The FASEB journal, 18(7), 790-804.
  • Hawkey, C. J. (1999). COX-2 inhibitors. The Lancet, 353(9149), 307-314.
  • Fitzgerald, G. A., & Patrono, C. (2001). The coxibs, selective inhibitors of cyclooxygenase-2. New England Journal of Medicine, 345(6), 433-442.
  • Alam, O., & Khan, S. A. (2018). Pyrrole: An insight into recent pharmacological advances with structure activity relationship. European journal of medicinal chemistry, 157, 1165-1190.

Sources

The Versatile Scaffold: 2-(1H-Pyrrol-1-yl)butanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Introduction

In the landscape of contemporary drug discovery and materials science, the demand for novel molecular architectures with tailored functional properties is ever-increasing. Heterocyclic compounds, particularly those containing the pyrrole nucleus, are foundational scaffolds in a vast array of biologically active natural products and synthetic pharmaceuticals. Among the diverse array of pyrrole-containing building blocks, 2-(1H-pyrrol-1-yl)butanoic acid stands out as a particularly versatile intermediate. Its unique structure, featuring a reactive carboxylic acid handle, a stable N-substituted pyrrole ring, and a chiral center, offers a triad of opportunities for synthetic diversification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a cornerstone in organic synthesis. We will delve into its synthesis, key reactions, and potential applications, supported by detailed protocols and mechanistic insights to empower your next synthetic endeavor.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The key attributes of this compound are summarized below.

Property Value Source
CAS Number 63794-75-2
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Solid (typical) Inferred
Chirality Exists as a racemate or as individual enantiomers Inferred

The molecule's structure presents three key regions for chemical modification:

  • The Carboxylic Acid: This functional group is a versatile handle for a multitude of transformations, most notably amide bond formation and esterification.
  • The Pyrrole Ring: As an electron-rich aromatic system, the pyrrole nucleus is susceptible to electrophilic substitution, allowing for further functionalization.
  • The Chiral Center: The α-carbon to the carboxyl group is a stereocenter, enabling the synthesis of enantiomerically pure compounds, a critical consideration in modern drug design.

dot graph "2-(1H-Pyrrol-1-yl)butanoic_acid_structure" { layout=neato; node [shape=plaintext]; edge [style=invis]; a [label=""]; b [label=""]; c [label=""]; d [label=""]; e [label=""]; f [label=""]; g [label=""]; h [label=""]; i [label=""]; j [label=""]; k [label=""]; l [label=""]; m [label=""]; n [label=""]; o [label=""]; p [label=""]; q [label=""]; r [label=""]; s [label=""]; t [label=""]; u [label=""]; v [label=""]; w [label=""]; x [label=""]; y [label=""]; z [label=""]; aa [label=""]; bb [label=""]; cc [label=""]; dd [label=""]; ee [label=""]; ff [label=""]; gg [label=""]; hh [label=""]; ii [label=""]; jj [label=""]; kk [label=""]; ll [label=""]; mm [label=""]; nn [label=""]; oo [label=""]; pp [label=""]; qq [label=""]; rr [label=""]; ss [label=""]; tt [label=""]; uu [label=""]; vv [label=""]; ww [label=""]; xx [label=""]; yy [label=""]; zz [label=""]; a1 [label=""]; b1 [label=""]; c1 [label=""]; d1 [label=""]; e1 [label=""]; f1 [label=""]; g1 [label=""]; h1 [label=""]; i1 [label=""]; j1 [label=""]; k1 [label=""]; l1 [label=""]; m1 [label=""]; n1 [label=""]; o1 [label=""]; p1 [label=""]; q1 [label=""]; r1 [label=""]; s1 [label=""]; t1 [label=""]; u1 [label=""]; v1 [label=""]; w1 [label=""]; x1 [label=""]; y1 [label=""]; z1 [label=""]; a2 [label=""]; b2 [label=""]; c2 [label=""]; d2 [label=""]; e2 [label=""]; f2 [label=""]; g2 [label=""]; h2 [label=""]; i2 [label=""]; j2 [label=""]; k2 [label=""]; l2 [label=""]; m2 [label=""]; n2 [label=""]; o2 [label=""]; p2 [label=""]; q2 [label=""]; r2 [label=""]; s2 [label=""]; t2 [label=""]; u2 [label=""]; v2 [label=""]; w2 [label=""]; x2 [label=""]; y2 [label=""]; z2 [label=""]; a3 [label=""]; b3 [label=""]; c3 [label=""]; d3 [label=""]; e3 [label=""]; f3 [label=""]; g3 [label=""]; h3 [label=""]; i3 [label=""]; j3 [label=""]; k3 [label=""]; l3 [label=""]; m3 [label=""]; n3 [label=""]; o3 [label=""]; p3 [label=""]; q3 [label=""]; r3 [label=""]; s3 [label=""]; t3 [label=""]; u3 [label=""]; v3 [label=""]; w3 [label=""]; x3 [label=""]; y3 [label=""]; z3 [label=""]; a4 [label=""]; b4 [label=""]; c4 [label=""]; d4 [label=""]; e4 [label=""]; f4 [label=""]; g4 [label=""]; h4 [label=""]; i4 [label=""]; j4 [label=""]; k4 [label=""]; l4 [label=""]; m4 [label=""]; n4 [label=""]; o4 [label=""]; p4 [label=""]; q4 [label=""]; r4 [label=""]; s4 [label=""]; t4 [label=""]; u4 [label=""]; v4 [label=""]; w4 [label=""]; x4 [label=""]; y4 [label=""]; z4 [label=""]; a5 [label=""]; b5 [label=""]; c5 [label=""]; d5 [label=""]; e5 [label=""]; f5 [label=""]; g5 [label=""]; h5 [label=""]; i5 [label=""]; j5 [label=""]; k5 [label=""]; l5 [label=""]; m5 [label=""]; n5 [label=""]; o5 [label=""]; p5 [label=""]; q5 [label=""]; r5 [label=""]; s5 [label=""]; t5 [label=""]; u5 [label=""]; v5 [label=""]; w5 [label=""]; x5 [label=""]; y5 [label=""]; z5 [label=""]; a6 [label=""]; b6 [label=""]; c6 [label=""]; d6 [label=""]; e6 [label=""]; f6 [label=""]; g6 [label=""]; h6 [label=""]; i6 [label=""]; j6 [label=""]; k6 [label=""]; l6 [label=""]; m6 [label=""]; n6 [label=""]; o6 [label=""]; p6 [label=""]; q6 [label=""]; r6 [label=""]; s6 [label=""]; t6 [label=""]; u6 [label=""]; v6 [label=""]; w6 [label=""]; x6 [label=""]; y6 [label=""]; z6 [label=""]; a7 [label=""]; b7 [label=""]; c7 [label=""]; d7 [label=""]; e7 [label=""]; f7 [label=""]; g7 [label=""]; h7 [label=""]; i7 [label=""]; j7 [label=""]; k7 [label=""]; l7 [label=""]; m7 [label=""]; n7 [label=""]; o7 [label=""]; p7 [label=""]; q7 [label=""]; r7 [label=""]; s7 [label=""]; t7 [label=""]; u7 [label=""]; v7 [label=""]; w7 [label=""]; x7 [label=""]; y7 [label=""]; z7 [label=""]; a8 [label=""]; b8 [label=""]; c8 [label=""]; d8 [label=""]; e8 [label=""]; f8 [label=""]; g8 [label=""]; h8 [label=""]; i8 [label=""]; j8 [label=""]; k8 [label=""]; l8 [label=""]; m8 [label=""]; n8 [label=""]; o8 [label=""]; p8 [label=""]; q8 [label=""]; r8 [label=""]; s8 [label=""]; t8 [label=""]; u8 [label=""]; v8 [label=""]; w8 [label=""]; x8 [label=""]; y8 [label=""]; z8 [label=""]; a9 [label=""]; b9 [label=""]; c9 [label=""]; d9 [label=""]; e9 [label=""]; f9 [label=""]; g9 [label=""]; h9 [label=""]; i9 [label=""]; j9 [label=""]; k9 [label=""]; l9 [label=""]; m9 [label=""]; n9 [label=""]; o9 [label=""]; p9 [label=""]; q9 [label=""]; r9 [label=""]; s9 [label=""]; t9 [label=""]; u9 [label=""]; v9 [label=""]; w9 [label=""]; x9 [label=""]; y9 [label=""]; z9 [label=""]; a0 [label=""]; b0 [label=""]; c0 [label=""]; d0 [label=""]; e0 [label=""]; f0 [label=""]; g0 [label=""]; h0 [label=""]; i0 [label=""]; j0 [label=""]; k0 [label=""]; l0 [label=""]; m0 [label=""]; n0 [label=""]; o0 [label=""]; p0 [label=""]; q0 [label=""]; r0 [label=""]; s0 [label=""]; t0 [label=""]; u0 [label=""]; v0 [label=""]; w0 [label=""]; x0 [label=""]; y0 [label=""]; z0 [label=""]; a10 [label=""]; b10 [label=""]; c10 [label=""]; d10 [label=""]; e10 [label=""]; f10 [label=""]; g10 [label=""]; h10 [label=""]; i10 [label=""]; j10 [label=""]; k10 [label=""]; l10 [label=""]; m10 [label=""]; n10 [label=""]; o10 [label=""]; p10 [label=""]; q10 [label=""]; r10 [label=""]; s10 [label=""]; t10 [label=""]; u10 [label=""]; v10 [label=""]; w10 [label=""]; x10 [label=""]; y10 [label=""]; z10 [label=""]; a11 [label=""]; b11 [label=""]; c11 [label=""]; d11 [label=""]; e11 [label=""]; f11 [label=""]; g11 [label=""]; h11 [label=""]; i11 [label=""]; j11 [label=""]; k11 [label=""]; l11 [label=""]; m11 [label=""]; n11 [label=""]; o11 [label=""]; p11 [label=""]; q11 [label=""]; r11 [label=""]; s11 [label=""]; t11 [label=""]; u11 [label=""]; v11 [label=""]; w11 [label=""]; x11 [label=""]; y11 [label=""]; z11 [label=""]; a12 [label=""]; b12 [label=""]; c12 [label=""]; d12 [label=""]; e12 [label=""]; f12 [label=""]; g12 [label=""]; h12 [label=""]; i12 [label=""]; j12 [label=""]; k12 [label=""]; l12 [label=""]; m12 [label=""]; n12 [label=""]; o12 [label=""]; p12 [label=""]; q12 [label=""]; r12 [label=""]; s12 [label=""]; t12 [label=""]; u12 [label=""]; v12 [label=""]; w12 [label=""]; x12 [label=""]; y12 [label=""]; z12 [label=""]; a13 [label=""]; b13 [label=""]; c13 [label=""]; d13 [label=""]; e13 [label=""]; f13 [label=""]; g13 [label=""]; h13 [label=""]; i13 [label=""]; j13 [label=""]; k13 [label=""]; l13 [label=""]; m13 [label=""]; n13 [label=""]; o13 [label=""]; p13 [label=""]; q13 [label=""]; r13 [label=""]; s13 [label=""]; t13 [label=""]; u13 [label=""]; v13 [label=""]; w13 [label=""]; x13 [label=""]; y13 [label=""]; z13 [label=""]; a14 [label=""]; b14 [label=""]; c14 [label=""]; d14 [label=""]; e14 [label=""]; f14 [label=""]; g14 [label=""]; h14 [label=""]; i14 [label=""]; j14 [label=""]; k14 [label=""]; l14 [label=""]; m14 [label=""]; n14 [label=""]; o14 [label=""]; p14 [label=""]; q14 [label=""]; r14 [label=""]; s14 [label=""]; t14 [label=""]; u14 [label=""]; v14 [label=""]; w14 [label=""]; x14 [label=""]; y14 [label=""]; z14 [label=""]; a15 [label=""]; b15 [label=""]; c15 [label=""]; d15 [label=""]; e15 [label=""]; f15 [label=""]; g15 [label=""]; h15 [label=""]; i15 [label=""]; j15 [label=""]; k15 [label=""]; l15 [label=""]; m15 [label=""]; n15 [label=""]; o15 [label=""]; p15 [label=""]; q15 [label=""]; r15 [label=""]; s15 [label=""]; t15 [label=""]; u15 [label=""]; v15 [label=""]; w15 [label=""]; x15 [label=""]; y15 [label=""]; z15 [label=""]; a16 [label=""]; b16 [label=""]; c16 [label=""]; d16 [label=""]; e16 [label=""]; f16 [label=""]; g16 [label=""]; h16 [label=""]; i16 [label=""]; j16 [label=""]; k16 [label=""]; l16 [label=""]; m16 [label=""]; n16 [label=""]; o16 [label=""]; p16 [label=""]; q16 [label=""]; r16 [label=""]; s16 [label=""]; t16 [label=""]; u16 [label=""]; v16 [label=""]; w16 [label=""]; x16 [label=""]; y16 [label=""]; z16 [label=""]; a17 [label=""]; b17 [label=""]; c17 [label=""]; d17 [label=""]; e17 [label=""]; f17 [label=""]; g17 [label=""]; h17 [label=""]; i17 [label=""]; j17 [label=""]; k17 [label=""]; l17 [label=""]; m17 [label=""]; n17 [label=""]; o17 [label=""]; p17 [label=""]; q17 [label=""]; r17 [label=""]; s17 [label=""]; t17 [label=""]; u17 [label=""]; v17 [label=""]; w17 [label=""]; x17 [label=""]; y17 [label=""]; z17 [label=""]; a18 [label=""]; b18 [label=""]; c18 [label=""]; d18 [label=""]; e18 [label=""]; f18 [label=""]; g18 [label=""]; h18 [label=""]; i18 [label=""]; j18 [label=""]; k18 [label=""]; l18 [label=""]; m18 [label=""]; n18 [label=""]; o18 [label=""]; p18 [label=""]; q18 [label=""]; r18 [label=""]; s18 [label=""]; t18 [label=""]; u18 [label=""]; v18 [label=""]; w18 [label=""]; x18 [label=""]; y18 [label=""]; z18 [label=""]; a19 [label=""]; b19 [label=""]; c19 [label=""]; d19 [label=""]; e19 [label=""]; f19 [label=""]; g19 [label=""]; h19 [label=""]; i19 [label=""]; j19 [label=""]; k19 [label=""]; l19 [label=""]; m19 [label=""]; n19 [label=""]; o19 [label=""]; p19 [label=""]; q19 [label=""]; r19 [label=""]; s19 [label=""]; t19 [label=""]; u19 [label=""]; v19 [label=""]; w19 [label=""]; x19 [label=""]; y19 [label=""]; z19 [label=""]; a20 [label=""]; b20 [label=""]; c20 [label=""]; d20 [label=""]; e20 [label=""]; f20 [label=""]; g20 [label=""]; h20 [label=""]; i20 [label=""]; j20 [label=""]; k20 [label=""]; l20 [label=""]; m20 [label=""]; n20 [label=""]; o20 [label=""]; p20 [label=""]; q20 [label=""]; r20 [label=""]; s20 [label=""]; t20 [label=""]; u20 [label=""]; v20 [label=""]; w20 [label=""]; x20 [label=""]; y20 [label=""]; z20 [label=""]; a21 [label=""]; b21 [label=""]; c21 [label=""]; d21 [label=""]; e21 [label=""]; f21 [label=""]; g21 [label=""]; h21 [label=""]; i21 [label=""]; j21 [label=""]; k21 [label=""]; l21 [label=""]; m21 [label=""]; n21 [label=""]; o21 [label=""]; p21 [label=""]; q21 [label=""]; r21 [label=""]; s21 [label=""]; t21 [label=""]; u21 [label=""]; v21 [label=""]; w21 [label=""]; x21 [label=""]; y21 [label=""]; z21 [label=""]; a22 [label=""]; b22 [label=""]; c22 [label=""]; d22 [label=""]; e22 [label=""]; f22 [label=""]; g22 [label=""]; h22 [label=""]; i22 [label=""]; j22 [label=""]; k22 [label=""]; l22 [label=""]; m22 [label=""]; n22 [label=""]; o22 [label=""]; p22 [label=""]; q22 [label=""]; r22 [label=""]; s22 [label=""]; t22 [label=""]; u22 [label=""]; v22 [label=""]; w22 [label=""]; x22 [label=""]; y22 [label=""]; z22 [label=""]; a23 [label=""]; b23 [label=""]; c23 [label=""]; d23 [label=""]; e23 [label=""]; f23 [label=""]; g23 [label=""]; h23 [label=""]; i23 [label=""]; j23 [label=""]; k23 [label=""]; l23 [label=""]; m23 [label=""]; n23 [label=""]; o23 [label=""]; p23 [label=""]; q23 [label=""]; r23 [label=""]; s23 [label=""]; t23 [label=""]; u23 [label=""]; v23 [label=""]; w23 [label=""]; x23 [label=""]; y23 [label=""]; z23 [label=""]; a24 [label=""]; b24 [label=""]; c24 [label=""]; d24 [label=""]; e24 [label=""]; f24 [label=""]; g24 [label=""]; h24 [label=""]; i24 [label=""]; j24 [label=""]; k24 [label=""]; l24 [label=""]; m24 [label=""]; n24 [label=""]; o24 [label=""]; p24 [label=""]; q24 [label=""]; r24 [label=""]; s24 [label=""]; t24 [label=""]; u24 [label=""]; v24 [label=""]; w24 [label=""]; x24 [label=""]; y24 [label=""]; z24 [label=""]; a25 [label=""]; b25 [label=""]; c25 [label=""]; d25 [label=""]; e25 [label=""]; f25 [label=""]; g25 [label=""]; h25 [label=""]; i25 [label=""]; j25 [label=""]; k25 [label=""]; l25 [label=""]; m25 [label=""]; n25 [label=""]; o25 [label=""]; p25 [label=""]; q25 [label=""]; r25 [label=""]; s25 [label=""]; t25 [label=""]; u25 [label=""]; v25 [label=""]; w25 [label=""]; x25 [label=""]; y25 [label=""]; z25 [label=""]; a26 [label=""]; b26 [label=""]; c26 [label=""]; d26 [label=""]; e26 [label=""]; f26 [label=""]; g26 [label=""]; h26 [label=""]; i26 [label=""]; j26 [label=""]; k26 [label=""]; l26 [label=""]; m26 [label=""]; n26 [label=""]; o26 [label=""]; p26 [label=""]; q26 [label=""]; r26 [label=""]; s26 [label=""]; t26 [label=""]; u26 [label=""]; v26 [label=""]; w26 [label=""]; x26 [label=""]; y26 [label=""]; z26 [label=""]; a27 [label=""]; b27 [label=""]; c27 [label=""]; d27 [label=""]; e27 [label=""]; f27 [label=""]; g27 [label=""]; h27 [label=""]; i27 [label=""]; j27 [label=""]; k27 [label=""]; l27 [label=""]; m27 [label=""]; n27 [label=""]; o27 [label=""]; p27 [label=""]; q27 [label=""]; r27 [label=""]; s27 [label=""]; t27 [label=""]; u27 [label=""]; v27 [label=""]; w27 [label=""]; x27 [label=""]; y27 [label=""]; z27 [label=""]; a28 [label=""]; b28 [label=""]; c28 [label=""]; d28 [label=""]; e28 [label=""]; f28 [label=""]; g28 [label=""]; h28 [label=""]; i28 [label=""]; j28 [label=""]; k28 [label=""]; l28 [label=""]; m28 [label=""]; n28 [label=""]; o28 [label=""]; p28 [label=""]; q28 [label=""]; r28 [label=""]; s28 [label=""]; t28 [label=""]; u28 [label=""]; v28 [label=""]; w28 [label=""]; x28 [label=""]; y28 [label=""]; z28 [label=""]; a29 [label=""]; b29 [label=""]; c29 [label=""]; d29 [label=""]; e29 [label=""]; f29 [label=""]; g29 [label=""]; h29 [label=""]; i29 [label=""]; j29 [label=""]; k29 [label=""]; l29 [label=""]; m29 [label=""]; n29 [label=""]; o29 [label=""]; p29 [label=""]; q29 [label=""]; r29 [label=""]; s29 [label=""]; t29 [label=""]; u29 [label=""]; v29 [label=""]; w29 [label=""]; x29 [label=""]; y29 [label=""]; z29 [label=""]; a30 [label=""]; b30 [label=""]; c30 [label=""]; d30 [label=""]; e30 [label=""]; f30 [label=""]; g30 [label=""]; h30 [label=""]; i30 [label=""]; j30 [label=""]; k30 [label=""]; l30 [label=""]; m30 [label=""]; n30 [label=""]; o30 [label=""]; p30 [label=""]; q30 [label=""]; r30 [label=""]; s30 [label=""]; t30 [label=""]; u30 [label=""]; v30 [label=""]; w30 [label=""]; x30 [label=""]; y30 [label=""]; z30 [label=""]; a31 [label=""]; b31 [label=""]; c31 [label=""]; d31 [label=""]; e31 [label=""]; f31 [label=""]; g31 [label=""]; h31 [label=""]; i31 [label=""]; j31 [label=""]; k31 [label=""]; l31 [label=""]; m31 [label=""]; n31 [label=""]; o31 [label=""]; p31 [label=""]; q31 [label=""]; r31 [label=""]; s31 [label=""]; t31 [label=""]; u31 [label=""]; v31 [label=""]; w31 [label=""]; x31 [label=""]; y31 [label=""]; z31 [label=""]; a32 [label=""]; b32 [label=""]; c32 [label=""]; d32 [label=""]; e32 [label=""]; f32 [label=""]; g32 [label=""]; h32 [label=""]; i32 [label=""]; j32 [label=""]; k32 [label=""]; l32 [label=""]; m32 [label=""]; n32 [label=""]; o32 [label=""]; p32 [label=""]; q32 [label=""]; r32 [label=""]; s32 [label=""]; t32 [label=""]; u32 [label=""]; v32 [label=""]; w32 [label=""]; x32 [label=""]; y32 [label=""]; z32 [label=""]; a33 [label=""]; b33 [label=""]; c33 [label=""]; d33 [label=""]; e33 [label=""]; f33 [label=""]; g33 [label=""]; h33 [label=""]; i33 [label=""]; j33 [label=""]; k33 [label=""]; l33 [label=""]; m33 [label=""]; n33 [label=""]; o33 [label=""]; p33 [label=""]; q33 [label=""]; r33 [label=""]; s33 [label=""]; t33 [label=""]; u33 [label=""]; v33 [label=""]; w33 [label=""]; x33 [label=""]; y33 [label=""]; z33 [label=""]; a34 [label=""]; b34 [label=""]; c34 [label=""]; d34 [label=""]; e34 [label=""]; f34 [label=""]; g34 [label=""]; h34 [label=""]; i34 [label=""]; j34 [label=""]; k34 [label=""]; l34 [label=""]; m34 [label=""]; n34 [label=""]; o34 [label=""]; p34 [label=""]; q34 [label=""]; r34 [label=""]; s34 [label=""]; t34 [label=""]; u34 [label=""]; v34 [label=""]; w34 [label=""]; x34 [label=""]; y34 [label=""]; z34 [label=""]; a35 [label=""]; b35 [label=""]; c35 [label=""]; d35 [label=""]; e35 [label=""]; f35 [label=""]; g35 [label=""]; h35 [label=""]; i35 [label=""]; j35 [label=""]; k35 [label=""]; l35 [label=""]; m35 [label=""]; n35 [label=""]; o35 [label=""]; p35 [label=""]; q35 [label=""]; r35 [label=""]; s35 [label=""]; t35 [label=""]; u35 [label=""]; v35 [label=""]; w35 [label=""]; x35 [label=""]; y35 [label=""]; z35 [label=""]; a36 [label=""]; b36 [label=""]; c36 [label=""]; d36 [label=""]; e36 [label=""]; f36 [label=""]; g36 [label=""]; h36 [label=""]; i36 [label=""]; j36 [label=""]; k36 [label=""]; l36 [label=""]; m36 [label=""]; n36 [label=""]; o36 [label=""]; p36 [label=""]; q36 [label=""]; r36 [label=""]; s36 [label=""]; t36 [label=""]; u36 [label=""]; v36 [label=""]; w36 [label=""]; x36 [label=""]; y36 [label=""]; z36 [label=""]; a37 [label=""]; b37 [label=""]; c37 [label=""]; d37 [label=""]; e37 [label=""]; f37 [label=""]; g37 [label=""]; h37 [label=""]; i37 [label=""]; j37 [label=""]; k37 [label=""]; l37 [label=""]; m37 [label=""]; n37 [label=""]; o37 [label=""]; p37 [label=""]; q37 [label=""]; r37 [label=""]; s37 [label=""]; t37 [label=""]; u37 [label=""]; v37 [label=""]; w37 [label=""]; x37 [label=""]; y37 [label=""]; z37 [label=""]; a38 [label=""]; b38 [label=""]; c38 [label=""]; d38 [label=""]; e38 [label=""]; f38 [label=""]; g38 [label=""]; h38 [label=""]; i38 [label=""]; j38 [label=""]; k38 [label=""]; l38 [label=""]; m38 [label=""]; n38 [label=""]; o38 [label=""]; p38 [label=""]; q38 [label=""]; r38 [label=""]; s38 [label=""]; t38 [label=""]; u38 [label=""]; v38 [label=""]; w38 [label=""]; x38 [label=""]; y38 [label=""]; z38 [label=""]; a39 [label=""]; b39 [label=""]; c39 [label=""]; d39 [label=""]; e39 [label=""]; f39 [label=""]; g39 [label=""]; h39 [label=""]; i39 [label=""]; j39 [label=""]; k39 [label=""]; l39 [label=""]; m39 [label=""]; n39 [label=""]; o39 [label=""]; p39 [label=""]; q39 [label=""]; r39 [label=""]; s39 [label=""]; t39 [label=""]; u39 [label=""]; v39 [label=""]; w39 [label=""]; x39 [label=""]; y39 [label=""]; z39 [label=""]; a40 [label=""]; b40 [label=""]; c40 [label=""]; d40 [label=""]; e40 [label=""]; f40 [label=""]; g40 [label=""]; h40 [label=""]; i40 [label=""]; j40 [label=""]; k40 [label=""]; l40 [label=""]; m40 [label=""]; n40 [label=""]; o40 [label=""]; p40 [label=""]; q40 [label=""]; r40 [label=""]; s40 [label=""]; t40 [label=""]; u40 [label=""]; v40 [label=""]; w40 [label=""]; x40 [label=""]; y40 [label=""]; z40 [label=""]; a41 [label=""]; b41 [label=""]; c41 [label=""]; d41 [label=""]; e41 [label=""]; f41 [label=""]; g41 [label=""]; h41 [label=""]; i41 [label=""]; j41 [label=""]; k41 [label=""]; l41 [label=""]; m41 [label=""]; n41 [label=""]; o41 [label=""]; p41 [label=""]; q41 [label=""]; r41 [label=""]; s41 [label=""]; t41 [label=""]; u41 [label=""]; v41 [label=""]; w41 [label=""]; x41 [label=""]; y41 [label=""]; z41 [label=""]; a42 [label=""]; b42 [label=""]; c42 [label=""]; d42 [label=""]; e42 [label=""]; f42 [label=""]; g42 [label=""]; h42 [label=""]; i42 [label=""]; j42 [label=""]; k42 [label=""]; l42 [label=""]; m42 [label=""]; n42 [label=""]; o42 [label=""]; p42 [label=""]; q42 [label=""]; r42 [label=""]; s42 [label=""]; t42 [label=""]; u42 [label=""]; v42 [label=""]; w42 [label=""]; x42 [label=""]; y42 [label=""]; z42 [label=""]; a43 [label=""]; b43 [label=""]; c43 [label=""]; d43 [label=""]; e43 [label=""]; f43 [label=""]; g43 [label=""]; h43 [label=""]; i43 [label=""]; j43 [label=""]; k43 [label=""]; l43 [label=""]; m43 [label=""]; n43 [label=""]; o43 [label=""]; p43 [label=""]; q43 [label=""]; r43 [label=""]; s43 [label=""]; t43 [label=""]; u43 [label=""]; v43 [label=""]; w43 [label=""]; x43 [label=""]; y43 [label=""]; z43 [label=""]; a44 [label=""]; b44 [label=""]; c44 [label=""]; d44 [label=""]; e44 [label=""]; f44 [label=""]; g44 [label=""]; h44 [label=""]; i44 [label=""]; j44 [label=""]; k44 [label=""]; l44 [label=""]; m44 [label=""]; n44 [label=""]; o44 [label=""]; p44 [label=""]; q44 [label=""]; r44 [label=""]; s44 [label=""]; t44 [label=""]; u44 [label=""]; v44 [label=""]; w44 [label=""]; x44 [label=""]; y44 [label=""]; z44 [label=""]; a45 [label=""]; b45 [label=""]; c45 [label=""]; d45 [label=""]; e45 [label=""]; f45 [label=""]; g45 [label=""]; h45 [label=""]; i45 [label=""]; j45 [label=""]; k45 [label=""]; l45 [label=""]; m45 [label=""]; n45 [label=""]; o45 [label=""]; p45 [label=""]; q45 [label=""]; r45 [label=""]; s45 [label=""]; t45 [label=""]; u45 [label=""]; v45 [label=""]; w45 [label=""]; x45 [label=""]; y45 [label=""]; z45 [label=""]; a46 [label=""]; b46 [label=""]; c46 [label=""]; d46 [label=""]; e46 [label=""]; f46 [label=""]; g46 [label=""]; h46 [label=""]; i46 [label=""]; j46 [label=""]; k46 [label=""]; l46 [label=""]; m46 [label=""]; n46 [label=""]; o46 [label=""]; p46 [label=""]; q46 [label=""]; r46 [label=""]; s46 [label=""]; t46 [label=""]; u46 [label=""]; v46 [label=""]; w46 [label=""]; x46 [label=""]; y46 [label=""]; z46 [label=""]; a47 [label=""]; b47 [label=""]; c47 [label=""]; d47 [label=""]; e47 [label=""]; f47 [label=""]; g47 [label=""]; h47 [label=""]; i47 [label=""]; j47 [label=""]; k47 [label=""]; l47 [label=""]; m47 [label=""]; n47 [label=""]; o47 [label=""]; p47 [label=""]; q47 [label=""]; r47 [label=""]; s47 [label=""]; t47 [label=""]; u47 [label=""]; v47 [label=""]; w47 [label=""]; x47 [label=""]; y47 [label=""]; z47 [label=""]; a48 [label=""]; b48 [label=""]; c48 [label=""]; d48 [label=""]; e48 [label=""]; f48 [label=""]; g48 [label=""]; h48 [label=""]; i48 [label=""]; j48 [label=""]; k48 [label=""]; l48 [label=""]; m48 [label=""]; n48 [label=""]; o48 [label=""]; p48 [label=""]; q48 [label=""]; r48 [label=""]; s48 [label=""]; t48 [label=""]; u48 [label=""]; v48 [label=""]; w48 [label=""]; x48 [label=""]; y48 [label=""]; z48 [label=""]; a49 [label=""]; b49 [label=""]; c49 [label=""]; d49 [label=""]; e49 [label=""]; f49 [label=""]; g49 [label=""]; h49 [label=""]; i49 [label=""]; j49 [label=""]; k49 [label=""]; l49 [label=""]; m49 [label=""]; n49 [label=""]; o49 [label=""]; p49 [label=""]; q49 [label=""]; r49 [label=""]; s49 [label=""]; t49 [label=""]; u49 [label=""]; v49 [label=""]; w49 [label=""]; x49 [label=""]; y49 [label=""]; z49 [label=""]; a50 [label=""]; b50 [label=""]; c50 [label=""]; d50 [label=""]; e50 [label=""]; f50 [label=""]; g50 [label=""]; h50 [label=""]; i50 [label=""]; j50 [label=""]; k50 [label=""]; l50 [label=""]; m50 [label=""]; n50 [label=""]; o50 [label=""]; p50 [label=""]; q50 [label=""]; r50 [label=""]; s50 [label=""]; t50 [label=""]; u50 [label=""]; v50 [label=""]; w50 [label=""]; x50 [label=""]; y50 [label=""]; z50 [label=""]; a51 [label=""]; b51 [label=""]; c51 [label=""]; d51 [label=""]; e51 [label=""]; f51 [label=""]; g51 [label=""]; h51 [label=""]; i51 [label=""]; j51 [label=""]; k51 [label=""]; l51 [label=""]; m51 [label=""]; n51 [label=""]; o51 [label=""]; p51 [label=""]; q51 [label=""]; r51 [label=""]; s51 [label=""]; t51 [label=""]; u51 [label=""]; v51 [label=""]; w51 [label=""]; x51 [label=""]; y51 [label=""]; z51 [label=""]; a52 [label=""]; b52 [label=""]; c52 [label=""]; d52 [label=""]; e52 [label=""]; f52 [label=""]; g52 [label=""]; h52 [label=""]; i52 [label=""]; j52 [label=""]; k52 [label=""]; l52 [label=""]; m52 [label=""]; n52 [label=""]; o52 [label=""]; p52 [label=""]; q52 [label=""]; r52 [label=""]; s52 [label=""]; t52 [label=""]; u52 [label=""]; v52 [label=""]; w52 [label=""]; x52 [label=""]; y52 [label=""]; z52 [label=""]; a53 [label=""]; b53 [label=""]; c53 [label=""]; d53 [label=""]; e53 [label=""]; f53 [label=""]; g53 [label=""]; h53 [label=""]; i53 [label=""]; j53 [label=""]; k53 [label=""]; l53 [label=""]; m53 [label=""]; n53 [label=""]; o53 [label=""]; p53 [label=""]; q53 [label=""]; r53 [label=""]; s53 [label=""]; t53 [label=""]; u53 [label=""]; v53 [label=""]; w53 [label=""]; x53 [label=""]; y53 [label=""]; z53 [label=""]; a54 [label=""]; b54 [label=""]; c54 [label=""]; d54 [label=""]; e54 [label=""]; f54 [label=""]; g54 [label=""]; h54 [label=""]; i54 [label=""]; j54 [label=""]; k54 [label=""]; l54 [label=""]; m54 [label=""]; n54 [label=""]; o54 [label=""]; p54 [label=""]; q54 [label=""]; r54 [label=""]; s54 [label=""]; t54 [label=""]; u54 [label=""]; v54 [label=""]; w54 [label=""]; x54 [label=""]; y54 [label=""]; z54 [label=""]; a55 [label=""]; b55 [label=""]; c55 [label=""]; d55 [label=""]; e55 [label=""]; f55 [label=""]; g55 [label=""]; h55 [label=""]; i55 [label=""]; j55 [label=""]; k55 [label=""]; l55 [label=""]; m55 [label=""]; n55 [label=""]; o55 [label=""]; p55 [label=""]; q55 [label=""]; r55 [label=""]; s55 [label=""]; t55 [label=""]; u55 [label=""]; v55 [label=""]; w55 [label=""]; x55 [label=""]; y55 [label=""]; z55 [label=""]; a56 [label=""]; b56 [label=""]; c56 [label=""]; d56 [label=""]; e56 [label=""]; f56 [label=""]; g56 [label=""]; h56 [label=""]; i56 [label=""]; j56 [label=""]; k56 [label=""]; l56 [label=""]; m56 [label=""]; n56 [label=""]; o56 [label=""]; p56 [label=""]; q56 [label=""]; r56 [label=""]; s56 [label=""]; t56 [label=""]; u56 [label=""]; v56 [label=""]; w56 [label=""]; x56 [label=""]; y56 [label=""]; z56 [label=""]; a57 [label=""]; b57 [label=""]; c57 [label=""]; d57 [label=""]; e57 [label=""]; f57 [label=""]; g57 [label=""]; h57 [label=""]; i57 [label=""]; j57 [label=""]; k57 [label=""]; l57 [label=""]; m57 [label=""]; n57 [label=""]; o57 [label=""]; p57 [label=""]; q57 [label=""]; r57 [label=""]; s57 [label=""]; t57 [label=""]; u57 [label=""]; v57 [label=""]; w57 [label=""]; x57 [label=""]; y57 [label=""]; z57 [label=""]; a58 [label=""]; b58 [label=""]; c58 [label=""]; d58 [label=""]; e58 [label=""]; f58 [label=""]; g58 [label=""]; h58 [label=""]; i58 [label=""]; j58 [label=""]; k58 [label=""]; l58 [label=""]; m58 [label=""]; n58 [label=""]; o58 [label=""]; p58 [label=""]; q58 [label=""]; r58 [label=""]; s58 [label=""]; t58 [label=""]; u58 [label=""]; v58 [label=""]; w58 [label=""]; x58 [label=""]; y58 [label=""]; z58 [label=""]; a59 [label=""]; b59 [label=""]; c59 [label=""]; d59 [label=""]; e59 [label=""]; f59 [label=""]; g59 [label=""]; h59 [label=""]; i59 [label=""]; j59 [label=""]; k59 [label=""]; l59 [label=""]; m59 [label=""]; n59 [label=""]; o59 [label=""]; p59 [label=""]; q59 [label=""]; r59 [label=""]; s59 [label=""]; t59 [label=""]; u59 [label=""]; v59 [label=""]; w59 [label=""]; x59 [label=""]; y59 [label=""]; z59 [label=""]; a60 [label=""]; b60 [label=""]; c60 [label=""]; d60 [label=""]; e60 [label=""]; f60 [label=""]; g60 [label=""]; h60 [label=""]; i60 [label=""]; j60 [label=""]; k60 [label=""]; l60 [label=""]; m60 [label=""]; n60 [label=""]; o60 [label=""]; p60 [label=""]; q60 [label=""]; r60 [label=""]; s60 [label=""]; t60 [label=""]; u60 [label=""]; v60 [label=""]; w60 [label=""]; x60 [label=""]; y60 [label=""]; z60 [label=""]; a61 [label=""]; b61 [label=""]; c61 [label=""]; d61 [label=""]; e61 [label=""]; f61 [label=""]; g61 [label=""]; h61 [label=""]; i61 [label=""]; j61 [label=""]; k61 [label=""]; l61 [label=""]; m61 [label=""]; n61 [label=""]; o61 [label=""]; p61 [label=""]; q61 [label=""]; r61 [label=""]; s61 [label=""]; t61 [label=""]; u61 [label=""]; v61 [label=""]; w61 [label=""]; x61 [label=""]; y61 [label=""]; z61 [label=""]; a62 [label=""]; b62 [label=""]; c62 [label=""]; d62 [label=""]; e62 [label=""]; f62 [label=""]; g62 [label=""]; h62 [label=""]; i62 [label=""]; j62 [label=""]; k62 [label=""]; l62 [label=""]; m62 [label=""]; n62 [label=""]; o62 [label=""]; p62 [label=""]; q62 [label=""]; r62 [label=""]; s62 [label=""]; t62 [label=""]; u62 [label=""]; v62 [label=""]; w62 [label=""]; x62 [label=""]; y62 [label=""]; z62 [label=""]; a63 [label=""]; b63 [label=""]; c63 [label=""]; d63 [label=""]; e63 [label=""]; f63 [label=""]; g63 [label=""]; h63 [label=""]; i63 [label=""]; j63 [label=""]; k63 [label=""]; l63 [label=""]; m63 [label=""]; n63 [label=""]; o63 [label=""]; p63 [label=""]; q63 [label=""]; r63 [label=""]; s63 [label=""]; t63 [label=""]; u63 [label=""]; v63 [label=""]; w63 [label=""]; x63 [label=""]; y63 [label=""]; z63 [label=""]; a64 [label=""]; b64 [label=""]; c64 [label=""]; d64 [label=""]; e64 [label=""]; f64 [label=""]; g64 [label=""]; h64 [label=""]; i64 [label=""]; j64 [label=""]; k64 [label=""]; l64 [label=""]; m64 [label=""]; n64 [label=""]; o64 [label=""]; p64 [label=""]; q64 [label=""]; r64 [label=""]; s64 [label=""]; t64 [label=""]; u64 [label=""]; v64 [label=""]; w64 [label=""]; x64 [label=""]; y64 [label=""]; z64 [label=""]; a65 [label=""]; b65 [label=""]; c65 [label=""]; d65 [label=""]; e65 [label=""]; f65 [label=""]; g65 [label=""]; h65 [label=""]; i65 [label=""]; j65 [label=""]; k65 [label=""]; l65 [label=""]; m65 [label=""]; n65 [label=""]; o65 [label=""]; p65 [label=""]; q65 [label=""]; r65 [label=""]; s65 [label=""]; t65 [label=""]; u65 [label=""]; v65 [label=""]; w65 [label=""]; x65 [label=""]; y65 [label=""]; z65 [label=""]; a66 [label=""]; b66 [label=""]; c66 [label=""]; d66 [label=""]; e66 [label=""]; f66 [label=""]; g66 [label=""]; h66 [label=""]; i66 [label=""]; j66 [label=""]; k66 [label=""]; l66 [label=""]; m66 [label=""]; n66 [label=""]; o66 [label=""]; p66 [label=""]; q66 [label=""]; r66 [label=""]; s66 [label=""]; t66 [label=""]; u66 [label=""]; v66 [label=""]; w66 [label=""]; x66 [label=""]; y66 [label=""]; z66 [label=""]; a67 [label=""]; b67 [label=""]; c67 [label=""]; d67 [label=""]; e67 [label=""]; f67 [label=""]; g67 [label=""]; h67 [label=""]; i67 [label=""]; j67 [label=""]; k67 [label=""]; l67 [label=""]; m67 [label=""]; n67 [label=""]; o67 [label=""]; p67 [label=""]; q67 [label=""]; r67 [label=""]; s67 [label=""]; t67 [label=""]; u67 [label=""]; v67 [label=""]; w67 [label=""]; x67 [label=""]; y67 [label=""]; z67 [label=""]; a68 [label=""]; b68 [label=""]; c68 [label=""]; d68 [label=""]; e68 [label=""]; f68 [label=""]; g68 [label=""]; h68 [label=""]; i68 [label=""]; j68 [label=""]; k68 [label=""]; l68 [label=""]; m68 [label=""]; n68 [label=""]; o68 [label=""]; p68 [label=""]; q68 [label=""]; r68 [label=""]; s68 [label=""]; t68 [label=""]; u68 [label=""]; v68 [label=""]; w68 [label=""]; x68 [label=""]; y68 [label=""]; z68 [label=""]; a69 [label=""]; b69 [label=""]; c69 [label=""]; d69 [label=""]; e69 [label=""]; f69 [label=""]; g69 [label=""]; h69 [label=""]; i69 [label=""]; j69 [label=""]; k69 [label=""]; l69 [label=""]; m69 [label=""]; n69 [label=""]; o69 [label=""]; p69 [label=""]; q69 [label=""]; r69 [label=""]; s69 [label=""]; t69 [label=""]; u69 [label=""]; v69 [label=""]; w69 [label=""]; x69 [label=""]; y69 [label=""]; z69 [label=""]; a70 [label=""]; b70 [label=""]; c70 [label=""]; d70 [label=""]; e70 [label=""]; f70 [label=""]; g70 [label=""]; h70 [label=""]; i70 [label=""]; j70 [label=""]; k70 [label=""]; l70 [label=""]; m70 [label=""]; n70 [label=""]; o70 [label=""]; p70 [label=""]; q70 [label=""]; r70 [label=""]; s70 [label=""]; t70 [label=""]; u70 [label=""]; v70 [label=""]; w70 [label=""]; x70 [label=""]; y70 [label=""]; z70 [label=""]; a71 [label=""]; b71 [label=""]; c71 [label=""]; d71 [label=""]; e71 [label=""]; f71 [label=""]; g71 [label=""]; h71 [label=""]; i71 [label=""]; j71 [label=""]; k71 [label=""]; l71 [label=""]; m71 [label=""]; n71 [label=""]; o71 [label=""]; p71 [label=""]; q71 [label=""]; r71 [label=""]; s71 [label=""]; t71 [label=""]; u71 [label=""]; v71 [label=""]; w71 [label=""]; x71 [label=""]; y71 [label=""]; z71 [label=""]; a72 [label=""]; b72 [label=""]; c72 [label=""]; d72 [label=""]; e72 [label=""]; f72 [label=""]; g72 [label=""]; h72 [label=""]; i72 [label=""]; j72 [label=""]; k72 [label=""]; l72 [label=""]; m72 [label=""]; n72 [label=""]; o72 [label=""]; p72 [label=""]; q72 [label=""]; r72 [label=""]; s72 [label=""]; t72 [label=""]; u72 [label=""]; v72 [label=""]; w72 [label=""]; x72 [label=""]; y72 [label=""]; z72 [label=""]; a73 [label=""]; b73 [label=""]; c73 [label=""]; d73 [label=""]; e73 [label=""]; f73 [label=""]; g73 [label=""]; h73 [label=""]; i73 [label=""]; j73 [label=""]; k73 [label=""]; l73 [label=""]; m73 [label=""]; n73 [label=""]; o73 [label=""]; p73 [label=""]; q73 [label=""]; r73 [label=""]; s73 [label=""]; t73 [label=""]; u73 [label=""]; v73 [label=""]; w73 [label=""]; x73 [label=""]; y73 [label=""]; z73 [label=""]; a74 [label=""]; b74 [label=""]; c74 [label=""]; d74 [label=""]; e74 [label=""]; f74 [label=""]; g74 [label=""]; h74 [label=""]; i74 [label=""]; j74 [label=""]; k74 [label=""]; l74 [label=""]; m74 [label=""]; n74 [label=""]; o74 [label=""]; p74 [label=""]; q74 [label=""]; r74 [label=""]; s74 [label=""]; t74 [label=""]; u74 [label=""]; v74 [label=""]; w74 [label=""]; x74 [label=""]; y74 [label=""]; z74 [label=""]; a75 [label=""]; b75 [label=""]; c75 [label=""]; d75 [label=""]; e75 [label=""]; f75 [label=""]; g75 [label=""]; h75 [label=""]; i75 [label=""]; j75 [label=""]; k75 [label=""]; l75 [label=""]; m75 [label=""]; n75 [label=""]; o75 [label=""]; p75 [label=""]; q75 [label=""]; r75 [label=""]; s75 [label=""]; t75 [label=""]; u75 [label=""]; v75 [label=""]; w75 [label=""]; x75 [label=""]; y75 [label=""]; z75 [label=""]; a76 [label=""]; b76 [label=""]; c76 [label=""]; d76 [label=""]; e76 [label=""]; f76 [label=""]; g76 [label=""]; h76 [label=""]; i76 [label=""]; j76 [label=""]; k76 [label=""]; l76 [label=""]; m76 [label=""]; n76 [label=""]; o76 [label=""]; p76 [label=""]; q76 [label=""]; r76 [label=""]; s76 [label=""]; t76 [label=""]; u76 [label=""]; v76 [label=""]; w76 [label=""]; x76 [label=""]; y76 [label=""]; z76 [label=""]; a77 [label=""]; b77 [label=""]; c77 [label=""]; d77 [label=""]; e77 [label=""]; f77 [label=""]; g77 [label=""]; h77 [label=""]; i77 [label=""]; j77 [label=""]; k77 [label=""]; l77 [label=""]; m77 [label=""]; n77 [label=""]; o77 [label=""]; p77 [label=""]; q77 [label=""]; r77 [label=""]; s77 [label=""]; t77 [label=""]; u77 [label=""]; v77 [label=""]; w77 [label=""]; x77 [label=""]; y77 [label=""]; z77 [label=""]; a78 [label=""]; b78 [label=""]; c78 [label=""]; d78 [label=""]; e78 [label=""]; f78 [label=""]; g78 [label=""]; h78 [label=""]; i78 [label=""]; j78 [label=""]; k78 [label=""]; l78 [label=""]; m78 [label=""]; n78 [label=""]; o78 [label=""]; p78 [label=""]; q78 [label=""]; r78 [label=""]; s78 [label=""]; t78 [label=""]; u78 [label=""]; v78 [label=""]; w78 [label=""]; x78 [label=""]; y78 [label=""]; z78 [label=""]; a79 [label=""]; b79 [label=""]; c79 [label=""]; d79 [label=""]; e79 [label=""]; f79 [label=""]; g79 [label=""]; h79 [label=""]; i79 [label=""]; j79 [label=""]; k79 [label=""]; l79 [label=""]; m79 [label=""]; n79 [label=""]; o79 [label=""]; p79 [label=""]; q79 [label=""]; r79 [label=""]; s79 [label=""]; t79 [label=""]; u79 [label=""]; v79 [label=""]; w79 [label=""]; x79 [label=""]; y79 [label=""]; z79 [label=""]; a80 [label=""]; b80 [label=""]; c80 [label=""]; d80 [label=""]; e80 [label=""]; f80 [label=""]; g80 [label=""]; h80 [label=""]; i80 [label=""]; j80 [label=""]; k80 [label=""]; l80 [label=""]; m80 [label=""]; n80 [label=""]; o80 [label=""]; p80 [label=""]; q80 [label=""]; r80 [label=""]; s80 [label=""]; t80 [label=""]; u80 [label=""]; v80 [label=""]; w80 [label=""]; x80 [label=""]; y80 [label=""]; z80 [label=""]; a81 [label=""]; b81 [label=""]; c81 [label=""]; d81 [label=""]; e81 [label=""]; f81 [label=""]; g81 [label=""]; h81 [label=""]; i81 [label=""]; j81 [label=""]; k81 [label=""]; l81 [label=""]; m81 [label=""]; n81 [label=""]; o81 [label=""]; p81 [label=""]; q81 [label=""]; r81 [label=""]; s81 [label=""]; t81 [label=""]; u81 [label=""]; v81 [label=""]; w81 [label=""]; x81 [label=""]; y81 [label=""]; z81 [label=""]; a82 [label=""]; b82 [label=""]; c82 [label=""]; d82 [label=""]; e82 [label=""]; f82 [label=""]; g82 [label=""]; h82 [label=""]; i82 [label=""]; j82 [label=""]; k82 [label=""]; l82 [label=""]; m82 [label=""]; n82 [label=""]; o82 [label=""]; p82 [label=""]; q82 [label=""]; r82 [label=""]; s82 [label=""]; t82 [label=""]; u82 [label=""]; v82 [label=""]; w82 [label=""]; x82 [label=""]; y82 [label=""]; z82 [label=""]; a83 [label=""]; b83 [label=""]; c83 [label=""]; d83 [label=""]; e83 [label=""]; f83 [label=""]; g83 [label=""]; h83 [label=""]; i83 [label=""]; j83 [label=""]; k83 [label=""]; l83 [label=""]; m83 [label=""]; n83 [label=""]; o83 [label=""]; p83 [label=""]; q83 [label=""]; r83 [label=""]; s83 [label=""]; t83 [label=""]; u83 [label=""]; v83 [label=""]; w83 [label=""]; x83 [label=""]; y83 [label=""]; z83 [label=""]; a84 [label=""]; b84 [label=""]; c84 [label=""]; d84 [label=""]; e84 [label=""]; f84 [label=""]; g84 [label=""]; h84 [label=""]; i84 [label=""]; j84 [label=""]; k84 [label=""]; l84 [label=""]; m84 [label=""]; n84 [label=""]; o84 [label=""]; p84 [label=""]; q84 [label=""]; r84 [label=""]; s84 [label=""]; t84 [label=""]; u84 [label=""]; v84 [label=""]; w84 [label=""]; x84 [label=""]; y84 [label=""]; z84 [label=""]; a85 [label=""]; b85 [label=""]; c85 [label=""]; d85 [label=""]; e85 [label=""]; f85 [label=""]; g85 [label=""]; h85 [label=""]; i85 [label=""]; j85 [label=""]; k85 [label=""]; l85 [label=""]; m85 [label=""]; n85 [label=""]; o85 [label=""]; p85 [label=""]; q85 [label=""]; r85 [label=""]; s85 [label=""]; t85 [label=""]; u85 [label=""]; v85 [label=""]; w85 [label=""]; x85 [label=""]; y85 [label=""]; z85 [label=""]; a86 [label=""]; b86 [label=""]; c86 [label=""]; d86 [label=""]; e86 [label=""]; f86 [label=""]; g86 [label=""]; h86 [label=""]; i86 [label=""]; j86 [label=""]; k86 [label=""]; l86 [label=""]; m86 [label=""]; n86 [label=""]; o86 [label=""]; p86 [label=""]; q86 [label=""]; r86 [label=""]; s86 [label=""]; t86 [label=""]; u86 [label=""]; v86 [label=""]; w86 [label=""]; x86 [label=""]; y86 [label=""]; z86 [label=""]; a87 [label=""]; b87 [label=""]; c87 [label=""]; d87 [label=""]; e87 [label=""]; f87 [label=""]; g87 [label=""]; h87 [label=""]; i87 [label=""]; j87 [label=""]; k87 [label=""]; l87 [label=""]; m87 [label=""]; n87 [label=""]; o87 [label=""]; p87 [label=""]; q87 [label=""]; r87 [label=""]; s87 [label=""]; t87 [label=""]; u87 [label=""]; v87 [label=""]; w87 [label=""]; x87 [label=""]; y87 [label=""]; z87 [label=""]; a88 [label=""]; b88 [label=""]; c88 [label=""]; d88 [label=""]; e88 [label=""]; f88 [label=""]; g88 [label=""]; h88 [label=""]; i88 [label=""]; j88 [label=""]; k88 [label=""]; l88 [label=""]; m88 [label=""]; n88 [label=""]; o88 [label=""]; p88 [label=""]; q88 [label=""]; r88 [label=""]; s88 [label=""]; t88 [label=""]; u88 [label=""]; v88 [label=""]; w88 [label=""]; x88 [label=""]; y88 [label=""]; z88 [label=""]; a89 [label=""]; b89 [label=""]; c89 [label=""]; d89 [label=""]; e89 [label=""]; f89 [label=""]; g89 [label=""]; h89 [label=""]; i89 [label=""]; j89 [label=""]; k89 [label=""]; l89 [label=""]; m89 [label=""]; n89 [label=""]; o89 [label=""]; p89 [label=""]; q89 [label=""]; r89 [label=""]; s89 [label=""]; t89 [label=""]; u89 [label=""]; v89 [label=""]; w89 [label=""]; x89 [label=""]; y89 [label=""]; z89 [label=""]; a90 [label=""]; b90 [label=""]; c90 [label=""]; d90 [label=""]; e90 [label=""]; f90 [label=""]; g90 [label=""]; h90 [label=""]; i90 [label=""]; j90 [label=""]; k90 [label=""]; l90 [label=""]; m90 [label=""]; n90 [label=""]; o90 [label=""]; p90 [label=""]; q90 [label=""]; r90 [label=""]; s90 [label=""]; t90 [label=""]; u90 [label=""]; v90 [label=""]; w90 [label=""]; x90 [label=""]; y90 [label=""]; z90 [label=""]; a91 [label=""]; b91 [label=""]; c91 [label=""]; d91 [label=""]; e91 [label=""]; f91 [label=""]; g91 [label=""]; h91 [label=""]; i91 [label=""]; j91 [label=""]; k91 [label=""]; l91 [label=""]; m91 [label=""]; n91 [label=""]; o91 [label=""]; p91 [label=""]; q91 [label=""]; r91 [label=""]; s91 [label=""]; t91 [label=""]; u91 [label=""]; v91 [label=""]; w91 [label=""]; x91 [label=""]; y91 [label=""]; z91 [label=""]; a92 [label=""]; b92 [label=""]; c92 [label=""]; d92 [label=""]; e92 [label=""]; f92 [label=""]; g92 [label=""]; h92 [label=""]; i92 [label=""]; j92 [label=""]; k92 [label=""]; l92 [label=""]; m92 [label=""]; n92 [label=""]; o92 [label=""]; p92 [label=""]; q92 [label=""]; r92 [label=""]; s92 [label=""]; t92 [label=""]; u92 [label=""]; v92 [label=""]; w92 [label=""]; x92 [label=""]; y92 [label=""]; z92 [label=""]; a93 [label=""]; b93 [label=""]; c93 [label=""]; d93 [label=""]; e93 [label=""]; f93 [label=""]; g93 [label=""]; h93 [label=""]; i93 [label=""]; j93 [label=""]; k93 [label=""]; l93 [label=""]; m93 [label=""]; n93 [label=""]; o93 [label=""]; p93 [label=""]; q93 [label=""]; r93 [label=""]; s93 [label=""]; t93 [label=""]; u93 [label=""]; v93 [label=""]; w93 [label=""]; x93 [label=""]; y93 [label=""]; z93 [label=""]; a94 [label=""]; b94 [label=""]; c94 [label=""]; d94 [label=""]; e94 [label=""]; f94 [label=""]; g94 [label=""]; h94 [label=""]; i94 [label=""]; j94 [label=""]; k94 [label=""]; l94 [label=""]; m94 [label=""]; n94 [label=""]; o94 [label=""]; p94 [label=""]; q94 [label=""]; r94 [label=""]; s94 [label=""]; t94 [label=""]; u94 [label=""]; v94 [label=""]; w94 [label=""]; x94 [label=""]; y94 [label=""]; z94 [label=""]; a95 [label=""]; b95 [label=""]; c95 [label=""]; d95 [label=""]; e95 [label=""]; f95 [label=""]; g95 [label=""]; h95 [label=""]; i95 [label=""]; j95 [label=""]; k95 [label=""]; l95 [label=""]; m95 [label=""]; n95 [label=""]; o95 [label=""]; p95 [label=""]; q95 [label=""]; r95 [label=""]; s95 [label=""]; t95 [label=""]; u95 [label=""]; v95 [label=""]; w95 [label=""]; x95 [label=""]; y95 [label=""]; z95 [label=""]; a96 [label=""]; b96 [label=""]; c96 [label=""]; d96 [label=""]; e96 [label=""]; f96 [label=""]; g96 [label=""]; h96 [label=""]; i96 [label=""]; j96 [label=""]; k96 [label=""]; l96 [label=""]; m96 [label=""]; n96 [label=""]; o96 [label=""]; p96 [label=""]; q96 [label=""]; r96 [label=""]; s96 [label=""]; t96 [label=""]; u96 [label=""]; v96 [label=""]; w96 [label=""]; x96 [label=""]; y96 [label=""]; z96 [label=""]; a97 [label=""]; b97 [label=""]; c97 [label=""]; d97 [label=""]; e97 [label=""]; f97 [label=""]; g97 [label=""]; h97 [label=""]; i97 [label=""]; j97 [label=""]; k97 [label=""]; l97 [label=""]; m97 [label=""]; n97 [label=""]; o97 [label=""]; p97 [label=""]; q97 [label=""]; r97 [label=""]; s97 [label=""]; t97 [label=""]; u97 [label=""]; v97 [label=""]; w97 [label=""]; x97 [label=""]; y97 [label=""]; z97 [label=""]; a98 [label=""]; b98 [label=""]; c98 [label=""]; d98 [label=""]; e98 [label=""]; f98 [label=""]; g98 [label=""]; h98 [label=""]; i98 [label=""]; j98 [label=""]; k98 [label=""]; l98 [label=""]; m98 [label=""]; n98 [label=""]; o98 [label=""]; p98 [label=""]; q98 [label=""]; r98 [label=""]; s98 [label=""]; t98 [label=""]; u98 [label=""]; v98 [label=""]; w98 [label=""]; x98 [label=""]; y98 [label=""]; z98 [label=""]; a99 [label=""]; b99 [label=""]; c99 [label=""]; d99 [label=""]; e99 [label=""]; f99 [label=""]; g99 [label=""]; h99 [label=""]; i99 [label=""]; j99 [label=""]; k99 [label=""]; l99 [label=""]; m99 [label=""]; n99 [label=""]; o99 [label=""]; p99 [label=""]; q99 [label=""]; r99 [label=""]; s99 [label=""]; t99 [label=""]; u99 [label=""]; v99 [label=""]; w99 [label=""]; x99 [label=""]; y99 [label=""]; z99 [label=""]; a100 [label=""]; b100 [label=""]; c100 [label=""]; d100 [label=""]; e100 [label=""]; f100 [label=""]; g100 [label=""]; h100 [label=""]; i100 [label=""]; j100 [label=""]; k100 [label=""]; l100 [label=""]; m100 [label=""]; n100 [label=""]; o100 [label=""]; p100 [label=""]; q100 [label=""]; r100 [label=""]; s100 [label=""]; t100 [label=""]; u100 [label=""]; v100 [label=""]; w100 [label=""]; x100 [label=""]; y100 [label=""]; z100 [label=""]; a101 [label=""]; b101 [label=""]; c101 [label=""]; d101 [label=""]; e101 [label=""]; f101 [label=""]; g101 [label=""]; h101 [label=""]; i101 [label=""]; j101 [label=""]; k101 [label=""]; l101 [label=""]; m101 [label=""]; n101 [label=""]; o101 [label=""]; p101 [label=""]; q101 [label=""]; r101 [label=""]; s101 [label=""]; t101 [label=""]; u101 [label=""]; v101 [label=""]; w101 [label=""]; x101 [label=""]; y101 [label=""]; z101 [label=""]; a102 [label=""]; b102 [label=""]; c102 [label=""]; d102 [label=""]; e102 [label=""]; f102 [label=""]; g102 [label=""]; h102 [label=""]; i102 [label=""]; j102 [label=""]; k102 [label=""]; l102 [label=""]; m102 [label=""]; n102 [label=""]; o102 [label=""]; p102 [label=""]; q102 [label=""]; r102 [label=""]; s102 [label=""]; t102 [label=""]; u102 [label=""]; v102 [label=""]; w102 [label=""]; x102 [label=""]; y102 [label=""]; z102 [label=""]; a103 [label=""]; b103 [label=""]; c103 [label=""]; d103 [label=""]; e103 [label=""]; f103 [label=""]; g103 [label=""]; h103 [label=""]; i103 [label=""]; j103 [label=""]; k103 [label=""]; l103 [label=""]; m103 [label=""]; n103 [label=""]; o103 [label=""]; p103 [label=""]; q103 [label=""]; r103 [label=""]; s103 [label=""]; t103 [label=""]; u103 [label=""]; v103 [label=""]; w103 [label=""]; x103 [label=""]; y103 [label=""]; z103 [label=""]; a104 [label=""]; b104 [label=""]; c104 [label=""]; d104 [label=""]; e104 [label=""]; f104 [label=""]; g104 [label=""]; h104 [label=""]; i104 [label=""]; j104 [label=""]; k104 [label=""]; l104 [label=""]; m104 [label=""]; n104 [label=""]; o104 [label=""]; p104 [label=""]; q104 [label=""]; r104 [label=""]; s104 [label=""]; t104 [label=""]; u104 [label=""]; v104 [label=""]; w104 [label=""]; x104 [label=""]; y104 [label=""]; z104 [label=""]; a105 [label=""]; b105 [label=""]; c105 [label=""]; d105 [label=""]; e105 [label=""]; f105 [label=""]; g105 [label=""]; h105 [label=""]; i105 [label=""]; j105 [label=""]; k105 [label=""]; l105 [label=""]; m105 [label=""]; n105 [label=""]; o105 [label=""]; p105 [label=""]; q105 [label=""]; r105 [label=""]; s105 [label=""]; t105 [label=""]; u105 [label=""]; v105 [label=""]; w105 [label=""]; x105 [label=""]; y105 [label=""]; z105 [label=""]; a106 [label=""]; b106 [label=""]; c106 [label=""]; d106 [label=""]; e106 [label=""]; f106 [label=""]; g106 [label=""]; h106 [label=""]; i106 [label=""]; j106 [label=""]; k106 [label=""]; l106 [label=""]; m106 [label=""]; n106 [label=""]; o106 [label=""]; p106 [label=""]; q106 [label=""]; r106 [label=""]; s106 [label=""]; t106 [label=""]; u106 [label=""]; v106 [label=""]; w106 [label=""]; x106 [label=""]; y106 [label=""]; z106 [label=""]; a107 [label=""]; b107 [label=""]; c107 [label=""]; d107 [label=""]; e107 [label=""]; f107 [label=""]; g107 [label=""]; h107 [label=""]; i107 [label=""]; j107 [label=""]; k107 [label=""]; l107 [label=""]; m107 [label=""]; n107 [label=""]; o107 [label=""]; p107 [label=""]; q107 [label=""]; r107 [label=""]; s107 [label=""]; t107 [label=""]; u107 [label=""]; v107 [label=""]; w107 [label=""]; x107 [label=""]; y107 [label=""]; z107 [label=""]; a108 [label=""]; b108 [label=""]; c108 [label=""]; d108 [label=""]; e108 [label=""]; f108 [label=""]; g108 [label=""]; h108 [label=""]; i108 [label=""]; j108 [label=""]; k108 [label=""]; l108 [label=""]; m108 [label=""]; n108 [label=""]; o108 [label=""]; p108 [label=""]; q108 [label=""]; r108 [label=""]; s108 [label=""]; t108 [label=""]; u108 [label=""]; v108 [label=""]; w108 [label=""]; x108 [label=""]; y108 [label=""]; z108 [label=""]; a109 [label=""]; b109 [label=""]; c109 [label=""]; d109 [label=""]; e109 [label=""]; f109 [label=""]; g109 [label=""]; h109 [label=""]; i109 [label=""]; j109 [label=""]; k109 [label=""]; l109 [label=""]; m109 [label=""]; n109 [label=""]; o109 [label=""]; p109 [label=""]; q109 [label=""]; r109 [label=""]; s109 [label=""]; t109 [label=""]; u109 [label=""]; v109 [label=""]; w109 [label=""]; x109 [label=""]; y109 [label=""]; z109 [label=""]; a110 [label=""]; b110 [label=""]; c110 [label=""]; d110 [label=""]; e110 [label=""]; f110 [label=""]; g110 [label=""]; h110 [label=""]; i110 [label=""]; j110 [label=""]; k110 [label=""]; l110 [label=""]; m110 [label=""]; n110 [label=""]; o110 [label=""]; p110 [label=""]; q110 [label=""]; r110 [label=""]; s110 [label=""]; t110 [label=""]; u110 [label=""]; v110 [label=""]; w110 [label=""]; x110 [label=""]; y110 [label=""]; z110 [label=""]; a111 [label=""]; b111 [label=""]; c111 [label=""]; d111 [label=""]; e111 [label=""]; f111 [label=""]; g111 [label=""]; h111 [label=""]; i111 [label=""]; j111 [label=""]; k111 [label=""]; l111 [label=""]; m111 [label=""]; n111 [label=""]; o111 [label=""]; p111 [label=""]; q111 [label=""]; r111 [label=""]; s111 [label=""]; t111 [label=""]; u111 [label=""]; v111 [label=""]; w111 [label=""]; x111 [label=""]; y111 [label=""]; z111 [label=""]; a112 [label=""]; b112 [label=""]; c112 [label=""]; d112 [label=""]; e112 [label=""]; f112 [label=""]; g112 [label=""]; h112 [label=""]; i112 [label=""]; j112 [label=""]; k112 [label=""]; l112 [label=""]; m112 [label=""]; n112 [label=""]; o112 [label=""]; p112 [label=""]; q112 [label=""]; r112 [label=""]; s112 [label=""]; t112 [label=""]; u112 [label=""]; v112 [label=""]; w112 [label=""]; x112 [label=""]; y112 [label=""]; z112 [label=""]; a113 [label=""]; b113 [label=""]; c113 [label=""]; d113 [label=""]; e113 [label=""]; f113 [label=""]; g113 [label=""]; h113 [label=""]; i113 [label=""]; j113 [label=""]; k113 [label=""]; l113 [label=""]; m113 [label=""]; n113 [label=""]; o113 [label=""]; p113 [label=""]; q113 [label=""]; r113 [label=""]; s113 [label=""]; t113 [label=""]; u113 [label=""]; v113 [label=""]; w113 [label=""]; x113 [label=""]; y113 [label=""]; z113 [label=""]; a114 [label=""]; b114 [label=""]; c114 [label=""]; d114 [label=""]; e114 [label=""]; f114 [label=""]; g114 [label=""]; h114 [label=""]; i114 [label=""]; j114 [label=""]; k114 [label=""]; l114 [label=""]; m114 [label=""]; n114 [label=""]; o114 [label=""]; p114 [label=""]; q114 [label=""]; r114 [label=""]; s114 [label=""]; t114 [label=""]; u114 [label=""]; v114 [label=""]; w114 [label=""]; x114 [label=""]; y114 [label=""]; z114 [label=""]; a115 [label=""]; b115 [label=""]; c115 [label=""]; d115 [label=""]; e115 [label=""]; f115 [label=""]; g115 [label=""]; h115 [label=""]; i115 [label=""]; j115 [label=""]; k115 [label=""]; l115 [label=""]; m115 [label=""]; n115 [label=""]; o115 [label=""]; p115 [label=""]; q115 [label=""]; r115 [label=""]; s115 [label=""]; t115 [label=""]; u115 [label=""]; v115 [label=""]; w115 [label=""]; x115 [label=""]; y115 [label=""]; z115 [label=""]; a116 [label=""]; b116 [label=""]; c116 [label=""]; d116 [label=""]; e116 [label=""]; f116 [label=""]; g116 [label=""]; h116 [label=""]; i116 [label=""]; j116 [label=""]; k116 [label=""]; l116 [label=""]; m116 [label=""]; n116 [label=""]; o116 [label=""]; p116 [label=""]; q116 [label=""]; r116 [label=""]; s116 [label=""]; t116 [label=""]; u116 [label=""]; v116 [label=""]; w116 [label=""]; x116 [label=""]; y116 [label=""]; z116 [label=""]; a117 [label=""]; b117 [label=""]; c117 [label=""]; d117 [label=""]; e117 [label=""]; f117 [label=""]; g117 [label=""]; h117 [label=""]; i117 [label=""]; j117 [label=""]; k117 [label=""]; l117 [label=""]; m117 [label=""]; n117 [label=""]; o117 [label=""]; p117 [label=""]; q117 [label=""]; r117 [label=""]; s117 [label=""]; t117 [label=""]; u117 [label=""]; v117 [label=""]; w117 [label=""]; x117 [label=""]; y117 [label=""]; z117 [label=""]; a118 [label=""]; b118 [label=""]; c118 [label=""]; d118 [label=""]; e118 [label=""]; f118 [label=""]; g118 [label=""]; h118 [label=""]; i118 [label=""]; j118 [label=""]; k118 [label=""]; l118 [label=""]; m118 [label=""]; n118 [label=""]; o118 [label=""]; p118 [label=""]; q118 [label=""]; r118 [label=""]; s118 [label=""]; t118 [label=""]; u118 [label=""]; v118 [label=""]; w118 [label=""]; x118 [label=""]; y118 [label=""]; z118 [label=""]; a119 [label=""]; b119 [label=""]; c119 [label=""]; d119 [label=""]; e119 [label=""]; f119 [label=""]; g119 [label=""]; h119 [label=""]; i119 [label=""]; j119 [label=""]; k119 [label=""]; l119 [label=""]; m119 [label=""]; n119 [label=""]; o119 [label=""]; p119 [label=""]; q119 [label=""]; r119 [label=""]; s119 [label=""]; t119 [label=""]; u119 [label=""]; v119 [label=""]; w119 [label=""]; x119 [label=""]; y119 [label=""]; z119 [label=""]; a120 [label=""]; b120 [label=""]; c120 [label=""]; d120 [label=""]; e120 [label=""]; f120 [label=""]; g120 [label=""]; h120 [label=""]; i120 [label=""]; j120 [label=""]; k120 [label=""]; l120 [label=""]; m120 [label=""]; n120 [label=""]; o120 [label=""]; p120 [label=""]; q120 [label=""]; r120 [label=""]; s120 [label=""]; t120 [label=""]; u120 [label=""]; v120 [label=""]; w120 [label=""]; x120 [label=""]; y120 [label=""]; z120 [label=""]; a121 [label=""]; b121 [label=""]; c121 [label=""]; d121 [label=""]; e121 [label=""]; f121 [label=""]; g121 [label=""]; h121 [label=""]; i121 [label=""]; j121 [label=""]; k121 [label=""]; l121 [label=""]; m121 [label=""]; n121 [label=""]; o121 [label=""]; p121 [label=""]; q121 [label=""]; r121 [label=""]; s121 [label=""]; t121 [label=""]; u121 [label=""]; v121 [label=""]; w121 [label=""]; x121 [label=""]; y121 [label=""]; z121 [label=""]; a122 [label=""]; b122 [label=""]; c122 [label=""]; d122 [label=""]; e122 [label=""]; f122 [label=""]; g122 [label=""]; h122 [label=""]; i122 [label=""]; j122 [label=""]; k122 [label=""]; l122 [label=""]; m122 [label=""]; n122 [label=""]; o122 [label=""]; p122 [label=""]; q122 [label=""]; r122 [label=""]; s122 [label=""]; t122 [label=""]; u122 [label=""]; v122 [label=""]; w122 [label=""]; x122 [label=""]; y122 [label=""]; z122 [label=""]; a123 [label=""]; b123 [label=""]; c123 [label=""]; d123 [label=""]; e123 [label=""]; f123 [label=""]; g123 [label=""]; h123 [label=""]; i123 [label=""]; j123 [label=""]; k123 [label=""]; l123 [label=""]; m123 [label=""]; n123 [label=""]; o123 [label=""]; p123 [label=""]; q123 [label=""]; r123 [label=""]; s123 [label=""]; t123 [label=""]; u123 [label=""]; v123 [label=""]; w123 [label=""]; x123 [label=""]; y123 [label=""]; z123 [label=""]; a124 [label=""]; b124 [label=""]; c124 [label=""]; d124 [label=""]; e124 [label=""]; f124 [label=""]; g124 [label=""]; h124 [label=""]; i124 [label=""]; j124 [label=""]; k124 [label=""]; l124 [label=""]; m124 [label=""]; n124 [label=""]; o124 [label=""]; p124 [label=""]; q124 [label=""]; r124 [label=""]; s124 [label=""]; t124 [label=""]; u124 [label=""]; v124 [label=""]; w124 [label=""]; x124 [label=""]; y124 [label=""]; z124 [label=""]; a125 [label=""]; b125 [label=""]; c125 [label=""]; d125 [label=""]; e125 [label=""]; f125 [label=""]; g125 [label=""]; h125 [label=""]; i125 [label=""]; j125 [label=""]; k125 [label=""]; l125 [label=""]; m125 [label=""]; n125 [label=""]; o125 [label=""]; p125 [label=""]; q125 [label=""]; r125 [label=""]; s125 [label=""]; t125 [label=""]; u125 [label=""]; v125 [label=""]; w125 [label=""]; x125 [label=""]; y125 [label=""]; z125 [label=""]; a126 [label=""]; b126 [label=""]; c126 [label=""]; d126 [label=""]; e126 [label=""]; f126 [label=""]; g126 [label=""]; h126 [label=""]; i126 [label=""]; j126 [label=""]; k126 [label=""]; l126 [label=""]; m126 [label=""]; n126 [label=""]; o126 [label=""]; p126 [label=""]; q126 [label=""]; r126 [label=""]; s126 [label=""]; t126 [label=""]; u126 [label=""]; v126 [label=""]; w126 [label=""]; x126 [label=""]; y126 [label=""]; z126 [label=""]; a127 [label=""]; b127 [label=""]; c127 [label=""]; d127 [label=""]; e127 [label=""]; f127 [label=""]; g127 [label=""]; h127 [label=""]; i127 [label=""]; j127 [label=""]; k127 [label=""]; l127 [label=""]; m127 [label=""]; n127 [label=""]; o127 [label=""]; p127 [label=""]; q127 [label=""]; r127 [label=""]; s127 [label=""]; t127 [label=""]; u127 [label=""]; v127 [label=""]; w127 [label=""]; x127 [label=""]; y127 [label=""]; z127 [label=""]; a128 [label=""]; b128 [label=""]; c128 [label=""]; d128 [label=""]; e128 [label=""]; f128 [label=""]; g128 [label=""]; h128 [label=""]; i128 [label=""]; j128 [label=""]; k128 [label=""]; l128 [label=""]; m128 [label=""]; n128 [label=""]; o128 [label=""]; p128 [label=""]; q128 [label=""]; r128 [label=""]; s128 [label=""]; t128 [label=""]; u128 [label=""]; v128 [label=""]; w128 [label=""]; x128 [label=""]; y128 [label=""]; z128 [label=""]; a129 [label=""]; b129 [label=""]; c129 [label=""]; d129 [label=""]; e129 [label=""]; f129 [label=""]; g129 [label=""]; h129 [label=""]; i129 [label=""]; j129 [label=""]; k129 [label=""]; l129 [label=""]; m129 [label=""]; n129 [label=""]; o129 [label=""]; p129 [label=""]; q129 [label=""]; r129 [label=""]; s129 [label=""]; t129 [label=""]; u129 [label=""]; v129 [label=""]; w129 [label=""]; x129 [label=""]; y129 [label=""]; z129 [label=""]; a130 [label=""]; b130 [label=""]; c130 [label=""]; d130 [label=""]; e130 [label=""]; f130 [label=""]; g130 [label=""]; h130 [label=""]; i130 [label=""]; j130 [label=""]; k130 [label=""]; l130 [label=""]; m130 [label=""]; n130 [label=""]; o130 [label=""]; p130 [label=""]; q130 [label=""]; r130 [label=""]; s130 [label=""]; t130 [label=""]; u130 [label=""]; v130 [label=""]; w130 [label=""]; x130 [label=""]; y130 [label=""]; z130 [label=""]; a131 [label=""]; b131 [label=""]; c131 [label=""]; d131 [label=""]; e131 [label=""]; f131 [label=""]; g131 [label=""]; h131 [label=""]; i131 [label=""]; j131 [label=""]; k131 [label=""]; l131 [label=""]; m131 [label=""]; n131 [label=""]; o131 [label=""]; p131 [label=""]; q131 [label=""]; r131 [label=""]; s131 [label=""]; t131 [label=""]; u131 [label=""]; v131 [label=""]; w131 [label=""]; x131 [label=""]; y131 [label=""]; z131 [label=""]; a132 [label=""]; b132 [label=""]; c132 [label=""]; d132 [label=""]; e132 [label=""]; f132 [label=""]; g132 [label=""]; h132 [label=""]; i132 [label=""]; j132 [label=""]; k132 [label=""]; l132 [label=""]; m132 [label=""]; n132 [label=""]; o132 [label=""]; p132 [label=""]; q132 [label=""]; r132 [label=""]; s132 [label=""]; t132 [label=""]; u132 [label=""]; v132 [label=""]; w132 [label=""]; x132 [label=""]; y132 [label=""]; z132 [label=""]; a133 [label=""]; b133 [label=""]; c133 [label=""]; d133 [label=""]; e133 [label=""]; f133 [label=""]; g133 [label=""]; h133 [label=""]; i133 [label=""]; j133 [label=""]; k133 [label=""]; l133 [label=""]; m133 [label=""]; n133 [label=""]; o133 [label=""]; p133 [label=""]; q133 [label=""]; r133 [label=""]; s133 [label=""]; t133 [label=""]; u133 [label=""]; v133 [label=""]; w133 [label=""]; x133 [label=""]; y133 [label=""]; z133 [label=""]; a134 [label=""]; b134 [label=""]; c134 [label=""]; d134 [label=""]; e134 [label=""]; f134 [label=""]; g134 [label=""]; h134 [label=""]; i134 [label=""]; j134 [label=""]; k134 [label=""]; l134 [label=""]; m134 [label=""]; n134 [label=""]; o134 [label=""]; p134 [label=""]; q134 [label=""]; r134 [label=""]; s134 [label=""]; t134 [label=""]; u134 [label=""]; v134 [label=""]; w134 [label=""]; x134 [label=""]; y134 [label=""]; z134 [label=""]; a135 [label=""]; b135 [label=""]; c135 [label=""]; d135 [label=""]; e135 [label=""]; f135 [label=""]; g135 [label=""]; h135 [label=""]; i135 [label=""]; j135 [label=""]; k135 [label=""]; l135 [label=""]; m135 [label=""]; n135 [label=""]; o135 [label=""]; p135 [label=""]; q135 [label=""]; r135 [label=""]; s135 [label=""]; t135 [label=""]; u135 [label=""]; v135 [label=""]; w135 [label=""]; x135 [label=""]; y135 [label=""]; z135 [label=""]; a136 [label=""]; b136 [label=""]; c136 [label=""]; d136 [label=""]; e136 [label=""]; f136 [label=""]; g136 [label=""]; h136 [label=""]; i136 [label=""]; j136 [label=""]; k136 [label=""]; l136 [label=""]; m136 [label=""]; n136 [label=""]; o136 [label=""]; p136 [label=""]; q136 [label=""]; r136 [label=""]; s136 [label=""]; t136 [label=""]; u136 [label=""]; v136 [label=""]; w136 [label=""]; x136 [label=""]; y136 [label=""]; z136 [label=""]; a137 [label=""]; b137 [label=""]; c137 [label=""]; d137 [label=""]; e137 [label=""]; f137 [label=""]; g137 [label=""]; h137 [label=""]; i137 [label=""]; j137 [label=""]; k137 [label=""]; l137 [label=""]; m137 [label=""]; n137 [label=""]; o137 [label=""]; p137 [label=""]; q137 [label=""]; r137 [label=""]; s137 [label=""]; t137 [label=""]; u137 [label=""]; v137 [label=""]; w137 [label=""]; x137 [label=""]; y137 [label=""]; z137 [label=""]; a138 [label=""]; b138 [label=""]; c138 [label=""]; d138 [label=""]; e138 [label=""]; f138 [label=""]; g138 [label=""]; h138 [label=""]; i138 [label=""]; j138 [label=""]; k138 [label=""]; l138 [label=""]; m138 [label=""]; n138 [label=""]; o138 [label=""]; p138 [label=""]; q138 [label=""]; r138 [label=""]; s138 [label=""]; t138 [label=""]; u138 [label=""]; v138 [label=""]; w138 [label=""]; x138 [label=""]; y138 [label=""]; z138 [label=""]; a139 [label=""]; b139 [label=""]; c139 [label=""]; d139 [label=""]; e139 [label=""]; f139 [label=""]; g139 [label=""]; h139 [label=""]; i139 [label=""]; j139 [label=""]; k139 [label=""]; l139 [label=""]; m139 [label=""]; n139 [label=""]; o139 [label=""]; p139 [label=""]; q139 [label=""]; r139 [label=""]; s139 [label=""]; t139 [label=""]; u139 [label=""]; v139 [label=""]; w139 [label=""]; x139 [label=""]; y139 [label=""]; z139 [label=""]; a140 [label=""]; b140 [label=""]; c140 [label=""]; d140 [label=""]; e140 [label=""]; f140 [label=""]; g140 [label=""]; h140 [label=""]; i140 [label=""]; j140 [label=""]; k140 [label=""]; l140 [label=""]; m140 [label=""]; n140 [label=""]; o140 [label=""]; p140 [label=""]; q140 [label=""]; r140 [label=""]; s140 [label=""]; t140 [label=""]; u140 [label=""]; v140 [label=""]; w140 [label=""]; x140 [label=""]; y140 [label=""]; z140 [label=""]; a141 [label=""]; b141 [label=""]; c141 [label=""]; d141 [label=""]; e141 [label=""]; f141 [label=""]; g141 [label=""]; h141 [label=""]; i141 [label=""]; j141 [label=""]; k141 [label=""]; l141 [label=""]; m141 [label=""]; n141 [label=""]; o141 [label=""]; p141 [label=""]; q141 [label=""]; r141 [label=""]; s141 [label=""]; t141 [label=""]; u141 [label=""]; v141 [label=""]; w141 [label=""]; x141 [label=""]; y141 [label=""]; z141 [label=""]; a142 [label=""]; b142 [label=""]; c142 [label=""]; d142 [label=""]; e142 [label=""]; f142 [label=""]; g142 [label=""]; h142 [label=""]; i142 [label=""]; j142 [label=""]; k142 [label=""]; l142 [label=""]; m142 [label=""]; n142 [label=""]; o142 [label=""]; p142 [label=""]; q142 [label=""]; r142 [label=""]; s142 [label=""]; t142 [label=""]; u142 [label=""]; v142 [label=""]; w142 [label=""]; x142 [label=""]; y142 [label=""]; z142 [label=""]; a143 [label=""]; b143 [label=""]; c143 [label=""]; d143 [label=""]; e143 [label=""]; f143 [label=""]; g143 [label=""]; h143 [label=""]; i143 [label=""]; j143 [label=""]; k143 [label=""]; l143 [label=""]; m143 [label=""]; n143 [label=""]; o143 [label=""]; p143 [label=""]; q143 [label=""]; r143 [label=""]; s143 [label=""]; t143 [label=""]; u143 [label=""]; v143 [label=""]; w143 [label=""]; x143 [label=""]; y143 [label=""]; z143 [label=""]; a144 [label=""]; b144 [label=""]; c144 [label=""]; d144 [label=""]; e144 [label=""]; f144 [label=""]; g144 [label=""]; h144 [label=""]; i144 [label=""]; j144 [label=""]; k144 [label=""]; l144 [label=""]; m144 [label=""]; n144 [label=""]; o144 [label=""]; p144 [label=""]; q144 [label=""]; r144 [label=""]; s144 [label=""]; t144 [label=""]; u144 [label=""]; v144 [label=""]; w144 [label=""]; x144 [label=""]; y144 [label=""]; z144 [label=""]; a145 [label=""]; b145 [label=""]; c145 [label=""]; d145 [label=""]; e145 [label=""]; f145 [label=""]; g145 [label=""]; h145 [label=""]; i145 [label=""]; j145 [label=""]; k145 [label=""]; l145 [label=""]; m145 [label=""]; n145 [label=""]; o145 [label=""]; p145 [label=""]; q145 [label=""]; r145 [label=""]; s145 [label=""]; t145 [label=""]; u145 [label=""]; v145 [label=""]; w145 [label=""]; x145 [label=""]; y145 [label=""]; z145 [label=""]; a146 [label=""]; b146 [label=""]; c146 [label=""]; d146 [label=""]; e146 [label=""]; f146 [label=""]; g146 [label=""]; h146 [label=""]; i146 [label=""]; j146 [label=""]; k146 [label=""]; l146 [label=""]; m146 [label=""]; n146 [label=""]; o146 [label=""]; p146 [label=""]; q146 [label=""]; r146 [label=""]; s146 [label=""]; t146 [label=""]; u146 [label=""]; v146 [label=""]; w146 [label=""]; x146 [label=""]; y146 [label=""]; z146 [label=""]; a147 [label=""]; b147 [label=""]; c147 [label=""]; d147 [label=""]; e147 [label=""]; f147 [label=""]; g147 [label=""]; h147 [label=""]; i147 [label=""]; j147 [label=""]; k147 [label=""]; l147 [label=""]; m147 [label=""]; n147 [label=""]; o147 [label=""]; p147 [label=""]; q147 [label=""]; r147 [label=""]; s147 [label=""]; t147 [label=""]; u147 [label=""]; v147 [label=""]; w147 [label=""]; x147 [label=""]; y147 [label=""]; z147 [label=""]; a148 [label=""]; b148 [label=""]; c148 [label=""]; d148 [label=""]; e148 [label=""]; f148 [label=""]; g148 [label=""]; h148 [label=""]; i148 [label=""]; j148 [label=""]; k148 [label=""]; l148 [label=""]; m148 [label=""]; n148 [label=""]; o148 [label=""]; p148 [label=""]; q148 [label=""]; r148 [label=""]; s148 [label=""]; t148 [label=""]; u148 [label=""]; v148 [label=""]; w148 [label=""]; x148 [label=""]; y148 [label=""]; z148 [label=""]; a149 [label=""]; b149 [label=""]; c149 [label=""]; d149 [label=""]; e149 [label=""]; f149 [label=""]; g149 [label=""]; h149 [label=""]; i149 [label=""]; j149 [label=""]; k149 [label=""]; l149 [label=""]; m149 [label=""]; n149 [label=""]; o149 [label=""]; p149 [label=""]; q149 [label=""]; r149 [label=""]; s149 [label=""]; t149 [label=""]; u149 [label=""]; v149 [label=""]; w149 [label=""]; x149 [label=""]; y149 [label=""]; z149 [label=""]; a150 [label=""]; b150 [label=""]; c150 [label=""]; d150 [label=""]; e150 [label=""]; f150 [label=""]; g150 [label=""]; h150 [label=""]; i150 [label=""]; j150 [label=""]; k150 [label=""]; l150 [label=""]; m150 [label=""]; n150 [label=""]; o150 [label=""]; p150 [label=""]; q150 [label=""]; r150 [label=""]; s150 [label=""]; t150 [label=""]; u150 [label=""]; v150 [label=""]; w150 [label=""]; x150 [label=""]; y150 [label=""]; z150 [label=""]; a151 [label=""]; b151 [label=""]; c151 [label=""]; d151 [label=""]; e151 [label=""]; f151 [label=""]; g151 [label=""]; h151 [label=""]; i151 [label=""]; j151 [label=""]; k151 [label=""]; l151 [label=""]; m151 [label=""]; n151 [label=""]; o151 [label=""]; p151 [label=""]; q151 [label=""]; r151 [label=""]; s151 [label=""]; t151 [label=""]; u151 [label=""]; v151 [label=""]; w151 [label=""]; x151 [label=""]; y151 [label=""]; z151 [label=""]; a152 [label=""]; b152 [label=""]; c152 [label=""]; d152 [label=""]; e152 [label=""]; f152 [label=""]; g152 [label=""]; h152 [label=""]; i152 [label=""]; j152 [label=""]; k152 [label=""]; l152 [label=""]; m152 [label=""]; n152 [label=""]; o152 [label=""]; p152 [label=""]; q152 [label=""]; r152 [label=""]; s152 [label=""]; t152 [label=""]; u152 [label=""]; v152 [label=""]; w152 [label=""]; x152 [label=""]; y152 [label=""]; z152 [label=""]; a153 [label=""]; b153 [label=""]; c153 [label=""]; d153 [label=""]; e153 [label=""]; f153 [label=""]; g153 [label=""]; h153 [label=""]; i153 [label=""]; j153 [label=""]; k153 [label=""]; l153 [label=""]; m153 [label=""]; n153 [label=""]; o153 [label=""]; p153 [label=""]; q153 [label=""]; r153 [label=""]; s153 [label=""]; t153 [label=""]; u153 [label=""]; v153 [label=""]; w153 [label=""]; x153 [label=""]; y153 [label=""]; z153 [label=""]; a154 [label=""]; b154 [label=""]; c154 [label=""]; d154 [label=""]; e154 [label=""]; f154 [label=""]; g154 [label=""]; h154 [label=""]; i154 [label=""]; j154 [label=""]; k154 [label=""]; l154 [label=""]; m154 [label=""]; n154 [label=""]; o154 [label=""]; p154 [label=""]; q154 [label=""]; r154 [label=""]; s154 [label=""]; t154 [label=""]; u154 [label=""]; v154 [label=""]; w154 [label=""]; x154 [label=""]; y154 [label=""]; z154 [label=""]; a155 [label=""]; b155 [label=""]; c155 [label=""]; d155 [label=""]; e155 [label=""]; f155 [label=""]; g155 [label=""]; h155 [label=""]; i155 [label=""]; j155 [label=""]; k155 [label=""]; l155 [label=""]; m155 [label=""]; n155 [label=""]; o155 [label=""]; p155 [label=""]; q155 [label=""]; r155 [label=""]; s155 [label=""]; t155 [label=""]; u155 [label=""]; v155 [label=""]; w155 [label=""]; x155 [label=""]; y155 [label=""]; z155 [label=""]; a156 [label=""]; b156 [label=""]; c156 [label=""]; d156 [label=""]; e156 [label=""]; f156 [label=""]; g156 [label=""]; h156 [label=""]; i156 [label=""]; j156 [label=""]; k156 [label=""]; l156 [label=""]; m156 [label=""]; n156 [label=""]; o156 [label=""]; p156 [label=""]; q156 [label=""]; r156 [label=""]; s156 [label=""]; t156 [label=""]; u156 [label=""]; v156 [label=""]; w156 [label=""]; x156 [label=""]; y156 [label=""]; z156 [label=""]; a157 [label=""]; b157 [label=""]; c157 [label=""]; d157 [label=""]; e157 [label=""]; f157 [label=""]; g157 [label=""]; h157 [label=""]; i157 [label=""]; j157 [label=""]; k157 [label=""]; l157 [label=""]; m157 [label=""]; n157 [label=""]; o157 [label=""]; p157 [label=""]; q157 [label=""]; r157 [label=""]; s157 [label=""]; t157 [label=""]; u157 [label=""]; v157 [label=""]; w157 [label=""]; x157 [label=""]; y157 [label=""]; z157 [label=""]; a158 [label=""]; b158 [label=""]; c158 [label=""]; d158 [label=""]; e158 [label=""]; f158 [label=""]; g158 [label=""]; h158 [label=""]; i158 [label=""]; j158 [label=""]; k158 [label=""]; l158 [label=""]; m158 [label=""]; n158 [label=""]; o158 [label=""]; p158 [label=""]; q158 [label=""]; r158 [label=""]; s158 [label=""]; t158 [label=""]; u158 [label=""]; v158 [label=""]; w158 [label=""]; x158 [label=""]; y158 [label=""]; z158 [label=""]; a159 [label=""]; b159 [label=""]; c159 [label=""]; d159 [label=""]; e159 [label=""]; f159 [label=""]; g159 [label=""]; h159 [label=""]; i159 [label=""]; j159 [label=""]; k159 [label=""]; l159 [label=""]; m159 [label=""]; n159 [label=""]; o159 [label=""]; p159 [label=""]; q159 [label=""]; r159 [label=""]; s159 [label=""]; t159 [label=""]; u159 [label=""]; v159 [label=""]; w159 [label=""]; x159 [label=""]; y159 [label=""]; z159 [label=""]; a160 [label=""]; b160 [label=""]; c160 [label=""]; d160 [label=""]; e160 [label=""]; f160 [label=""]; g160 [label=""]; h160 [label=""]; i160 [label=""]; j160 [label=""]; k160 [label=""]; l160 [label=""]; m160 [label=""]; n160 [label=""]; o160 [label=""]; p160 [label=""]; q160 [label=""]; r160 [label=""]; s160 [label=""]; t160 [label=""]; u160 [label=""]; v160 [label=""]; w160 [label=""]; x160 [label=""]; y160 [label=""]; z160 [label=""]; a161 [label=""]; b161 [label=""]; c161 [label=""]; d161 [label=""]; e161 [label=""]; f161 [label=""]; g161 [label=""]; h161 [label=""]; i161 [label=""]; j161 [label=""]; k161 [label=""]; l161 [label=""]; m161 [label=""]; n161 [label=""]; o161 [label=""]; p161 [label=""]; q161 [label=""]; r161 [label=""]; s161 [label=""]; t161 [label=""]; u161 [label=""]; v161 [label=""]; w161 [label=""]; x161 [label=""]; y161 [label=""]; z161 [label=""]; a162 [label=""]; b162 [label=""]; c162 [label=""]; d162 [label=""]; e162 [label=""]; f162 [label=""]; g162 [label=""]; h162 [label=""]; i162 [label=""]; j162 [label=""]; k162 [label=""]; l162 [label=""]; m162 [label=""]; n162 [label=""]; o162 [label=""]; p162 [label=""]; q162 [label=""]; r162 [label=""]; s162 [label=""]; t162 [label=""]; u162 [label=""]; v162 [label=""]; w162 [label=""]; x162 [label=""]; y162 [label=""]; z162 [label=""]; a163 [label=""]; b163 [label=""]; c163 [label=""]; d163 [label=""]; e163 [label=""]; f163 [label=""]; g163 [label=""]; h163 [label=""]; i163 [label=""]; j163 [label=""]; k163 [label=""]; l163 [label=""]; m163 [label=""]; n163 [label=""]; o163 [label=""]; p163 [label=""]; q163 [label=""]; r163 [label=""]; s163 [label=""]; t163 [label=""]; u163 [label=""]; v163 [label=""]; w163 [label=""]; x163 [label=""]; y163 [label=""]; z163 [label=""]; a164 [label=""]; b164 [label=""]; c164 [label=""]; d164 [label=""]; e164 [label=""]; f164 [label=""]; g164 [label=""]; h164 [label=""]; i164 [label=""]; j164 [label=""]; k164 [label=""]; l164 [label=""]; m164 [label=""]; n164 [label=""]; o164 [label=""]; p164 [label=""]; q164 [label=""]; r164 [label=""]; s164 [label=""]; t164 [label=""]; u164 [label=""]; v164 [label=""]; w164 [label=""]; x164 [label=""]; y164 [label=""]; z164 [label=""]; a165 [label=""]; b165 [label=""]; c165 [label=""]; d165 [label=""]; e165 [label=""]; f165 [label=""]; g165 [label=""]; h165 [label=""]; i165 [label=""]; j165 [label=""]; k165 [label=""]; l165 [label=""]; m165 [label=""]; n165 [label=""]; o165 [label=""]; p165 [label=""]; q165 [label=""]; r165 [label=""]; s165 [label=""]; t165 [label=""]; u165 [label=""]; v165 [label=""]; w165 [label=""]; x165 [label=""]; y165 [label=""]; z165 [label=""]; a166 [label=""]; b166 [label=""]; c166 [label=""]; d166 [label=""]; e166 [label=""]; f166 [label=""]; g166 [label=""]; h166 [label=""]; i166 [label=""]; j166 [label=""]; k166 [label=""]; l166 [label=""]; m166 [label=""]; n166 [label=""]; o166 [label=""]; p166 [label=""]; q166 [label=""]; r166 [label=""]; s166 [label=""]; t166 [label=""]; u166 [label=""]; v166 [label=""]; w166 [label=""]; x166 [label=""]; y166 [label=""]; z166 [label=""]; a167 [label=""]; b167 [label=""]; c167 [label=""]; d167 [label=""]; e167 [label=""]; f167 [label=""]; g167 [label=""]; h167 [label=""]; i167 [label=""]; j167 [label=""]; k167 [label=""]; l167 [label=""]; m167 [label=""]; n167 [label=""]; o167 [label=""]; p167 [label=""]; q167 [label=""]; r167 [label=""]; s167 [label=""]; t167 [label=""]; u167 [label=""]; v167 [label=""]; w167 [label=""]; x167 [label=""]; y167 [label=""]; z167 [label=""]; a168 [label=""]; b168 [label=""]; c168 [label=""]; d168 [label=""]; e168 [label=""]; f168 [label=""]; g168 [label=""]; h168 [label=""]; i168 [label=""]; j168 [label=""]; k168 [label=""]; l168 [label=""]; m168 [label=""]; n168 [label=""]; o168 [label=""]; p168 [label=""]; q168 [label=""]; r168 [label=""]; s168 [label=""]; t168 [label=""]; u168 [label=""]; v168 [label=""]; w168 [label=""]; x168 [label=""]; y168 [label=""]; z168 [label=""]; a169 [label=""]; b169 [label=""]; c169 [label=""]; d169 [label=""]; e169 [label=""]; f169 [label=""]; g169 [label=""]; h169 [label=""]; i169 [label=""]; j169 [label=""]; k169 [label=""]; l169 [label=""]; m169 [label=""]; n169 [label=""]; o169 [label=""]; p169 [label=""]; q169 [label=""]; r169 [label=""]; s169 [label=""]; t169 [label=""]; u169 [label=""]; v169 [label=""]; w169 [label=""]; x169 [label=""]; y169 [label=""]; z169 [label=""]; a170 [label=""]; b170 [label=""]; c170 [label=""]; d170 [label=""]; e170 [label=""]; f170 [label=""]; g170 [label=""]; h170 [label=""]; i170 [label=""]; j170 [label=""]; k170 [label=""]; l170 [label=""]; m170 [label=""]; n170 [label=""]; o170 [label=""]; p170 [label=""]; q170 [label=""]; r170 [label=""]; s170 [label=""]; t170 [label=""]; u170 [label=""]; v170 [label=""]; w170 [label=""]; x170 [label=""]; y170 [label=""]; z170 [label=""]; a171 [label=""]; b171 [label=""]; c171 [label=""]; d171 [label=""]; e171 [label=""]; f171 [label=""]; g171 [label=""]; h171 [label=""]; i171 [label=""]; j171 [label=""]; k171 [label=""]; l171 [label=""]; m171 [label=""]; n171 [label=""]; o171 [label=""]; p171 [label=""]; q171 [label=""]; r171 [label=""]; s171 [label=""]; t171 [label=""]; u171 [label=""]; v171 [label=""]; w171 [label=""]; x171 [label=""]; y171 [label=""]; z171 [label=""]; a172 [label=""]; b172 [label=""]; c172 [label=""]; d172 [label=""]; e172 [label=""]; f172 [label=""]; g172 [label=""]; h172 [label=""]; i172 [label=""]; j172 [label=""]; k172 [label=""]; l172 [label=""]; m172 [label=""]; n172 [label=""]; o172 [label=""]; p172 [label=""]; q172 [label=""]; r172 [label=""]; s172 [label=""]; t172 [label=""]; u172 [label=""]; v172 [label=""]; w172 [label=""]; x172 [label=""]; y172 [label=""]; z172 [label=""]; a173 [label=""]; b173 [label=""]; c173 [label=""]; d173 [label=""]; e173 [label=""]; f173 [label=""]; g173 [label=""]; h173 [label=""]; i173 [label=""]; j173 [label=""]; k173 [label=""]; l173 [label=""]; m173 [label=""]; n173 [label=""]; o173 [label=""]; p173 [label=""]; q173 [label=""]; r173 [label=""]; s173 [label=""]; t173 [label=""]; u173 [label=""]; v173 [label=""]; w173 [label=""]; x173 [label=""]; y173 [label=""]; z173 [label=""]; a174 [label=""]; b174 [label=""]; c174 [label=""]; d174 [label=""]; e174 [label=""]; f174 [label=""]; g174 [label=""]; h174 [label=""]; i174 [label=""]; j174 [label=""]; k174 [label=""]; l174 [label=""]; m174 [label=""]; n174 [label=""]; o174 [label=""]; p174 [label=""]; q174 [label=""]; r174 [label=""]; s174 [label=""]; t174 [label=""]; u174 [label=""]; v174 [label=""]; w174 [label=""]; x174 [label=""]; y174 [label=""]; z174 [label=""]; a175 [label=""]; b175 [label=""]; c175 [label=""]; d175 [label=""]; e175 [label=""]; f175 [label=""]; g175 [label=""]; h175 [label=""]; i175 [label=""]; j175 [label=""]; k175 [label=""]; l175 [label=""]; m175 [label=""]; n175 [label=""]; o175 [label=""]; p175 [label=""]; q175 [label=""]; r175 [label=""]; s175 [label=""]; t175 [label=""]; u175 [label=""]; v175 [label=""]; w175 [label=""]; x175 [label=""]; y175 [label=""]; z175 [label=""]; a176 [label=""]; b176 [label=""]; c176 [label=""]; d176 [label=""]; e176 [label=""]; f176 [label=""]; g176 [label=""]; h176 [label=""]; i176 [label=""]; j176 [label=""]; k176 [label=""]; l176 [label=""]; m176 [label=""]; n176 [label=""]; o176 [label=""]; p176 [label=""]; q176 [label=""]; r176 [label=""]; s176 [label=""]; t176 [label=""]; u176 [label=""]; v176 [label=""]; w176 [label=""]; x176 [label=""]; y176 [label=""]; z176 [label=""]; a177 [label=""]; b177 [label=""]; c177 [label=""]; d177 [label=""]; e177 [label=""]; f177 [label=""]; g177 [label=""]; h177 [label=""]; i177 [label=""]; j177 [label=""]; k177 [label=""]; l177 [label=""]; m177 [label=""]; n177 [label=""]; o177 [label=""]; p177 [label=""]; q177 [label=""]; r177 [label=""]; s177 [label=""]; t177 [label=""]; u177 [label=""]; v177 [label=""]; w177 [label=""]; x177 [label=""]; y177 [label=""]; z177 [label=""]; a178 [label=""]; b178 [label=""]; c178 [label=""]; d178 [label=""]; e178 [label=""]; f178 [label=""]; g178 [label=""]; h178 [label=""]; i178 [label=""]; j178 [label=""]; k178 [label=""]; l178 [label=""]; m178 [label=""]; n178 [label=""]; o178 [label=""]; p178 [label=""]; q178 [label=""]; r178 [label=""]; s178 [label=""]; t178 [label=""]; u178 [label=""]; v178 [label=""]; w178 [label=""]; x178 [label=""]; y178 [label=""]; z178 [label=""]; a179 [label=""]; b179 [label=""]; c179 [label=""]; d179 [label=""]; e179 [label=""]; f179 [label=""]; g179 [label=""]; h179 [label=""]; i179 [label=""]; j179 [label=""]; k179 [label=""]; l179 [label=""]; m179 [label=""]; n179 [label=""]; o179 [label=""]; p179 [label=""]; q179 [label=""]; r179 [label=""]; s179 [label=""]; t179 [label=""]; u179 [label=""]; v179 [label=""]; w179 [label=""]; x179 [label=""]; y179 [label=""]; z179 [label=""]; a180 [label=""]; b180 [label=""]; c180 [label=""]; d180 [label=""]; e180 [label=""]; f180 [label=""]; g180 [label=""]; h180 [label=""]; i180 [label=""]; j180 [label=""]; k180 [label=""]; l180 [label=""]; m180 [label=""]; n180 [label=""]; o180 [label=""]; p180 [label=""]; q180 [label=""]; r180 [label=""]; s180 [label=""]; t180 [label=""]; u180 [label=""]; v180 [label=""]; w180 [label=""]; x180 [label=""]; y180 [label=""]; z180 [label=""]; a181 [label=""]; b181 [label=""]; c181 [label=""]; d181 [label=""]; e181 [label=""]; f181 [label=""]; g181 [label=""]; h181 [label=""]; i181 [label=""]; j181 [label=""]; k181 [label=""]; l181 [label=""]; m181 [label=""]; n181 [label=""]; o181 [label=""]; p181 [label=""]; q181 [label=""]; r181 [label=""]; s181 [label=""]; t181 [label=""]; u181 [label=""]; v181 [label=""]; w181 [label=""]; x181 [label=""]; y181 [label=""]; z181 [label=""]; a182 [label=""]; b182 [label=""]; c182 [label=""]; d182 [label=""]; e182 [label=""]; f182 [label=""]; g182 [label=""]; h182 [label=""]; i182 [label=""]; j182 [label=""]; k182 [label=""]; l182 [label=""]; m182 [label=""]; n182 [label=""]; o182 [label=""]; p182 [label=""]; q182 [label=""]; r182 [label=""]; s182 [label=""]; t182 [label=""]; u182 [label=""]; v182 [label=""]; w182 [label=""]; x182 [label=""]; y182 [label=""]; z182 [label=""]; a183 [label=""]; b183 [label=""]; c183 [label=""]; d183 [label=""]; e183 [label=""]; f183 [label=""]; g183 [label=""]; h183 [label=""]; i183 [label=""]; j183 [label=""]; k183 [label=""]; l183 [label=""]; m183 [label=""]; n183 [label=""]; o183 [label=""]; p183 [label=""]; q183 [label=""]; r183 [label=""]; s183 [label=""]; t183 [label=""]; u183 [label=""]; v183 [label=""]; w183 [label=""]; x183 [label=""]; y183 [label=""]; z183 [label=""]; a184 [label=""]; b184 [label=""]; c184 [label=""]; d184 [label=""]; e184 [label=""]; f184 [label=""]; g184 [label=""]; h184 [label=""]; i184 [label=""]; j184 [label=""]; k184 [label=""]; l184 [label=""]; m184 [label=""]; n184 [label=""]; o184 [label=""]; p184 [label=""]; q184 [label=""]; r184 [label=""]; s184 [label=""]; t184 [label=""]; u184 [label=""]; v184 [label=""]; w184 [label=""]; x184 [label=""]; y184 [label=""]; z184 [label=""]; a185 [label=""]; b185 [label=""]; c185 [label=""]; d185 [label=""]; e185 [label=""]; f185 [label=""]; g185 [label=""]; h185 [label=""]; i185 [label=""]; j185 [label=""]; k185 [label=""]; l185 [label=""]; m185 [label=""]; n185 [label=""]; o185 [label=""]; p185 [label=""]; q185 [label=""]; r185 [label=""]; s185 [label=""]; t185 [label=""]; u185 [label=""]; v185 [label=""]; w185 [label=""]; x185 [label=""]; y185 [label=""]; z185 [label=""]; a186 [label=""]; b186 [label=""]; c186 [label=""]; d186 [label=""]; e186 [label=""]; f186 [label=""]; g186 [label=""]; h186 [label=""]; i186 [label=""]; j186 [label=""]; k186 [label=""]; l186 [label=""]; m186 [label=""]; n186 [label=""]; o186 [label=""]; p186 [label=""]; q186 [label=""]; r186 [label=""]; s186 [label=""]; t186 [label=""]; u186 [label=""]; v186 [label=""]; w186 [label=""]; x186 [label=""]; y186 [label=""]; z186 [label=""]; a187 [label=""]; b187 [label=""]; c187 [label=""]; d187 [label=""]; e187 [label=""]; f187 [label=""]; g187 [label=""]; h187 [label=""]; i187 [label=""]; j187 [label=""]; k187 [label=""]; l187 [label=""]; m187 [label=""]; n187 [label=""]; o187 [label=""]; p187 [label=""]; q187 [label=""]; r187 [label=""]; s187 [label=""]; t187 [label=""]; u187 [label=""]; v187 [label=""]; w187 [label=""]; x187 [label=""]; y187 [label=""]; z187 [label=""]; a188 [label=""]; b188 [label=""]; c188 [label=""]; d188 [label=""]; e188 [label=""]; f188 [label=""]; g188 [label=""]; h188 [label=""]; i188 [label=""]; j188 [label=""]; k188 [label=""]; l188 [label=""]; m188 [label=""]; n188 [label=""]; o188 [label=""]; p188 [label=""]; q188 [label=""]; r188 [label=""]; s188 [label=""]; t188 [label=""]; u188 [label=""]; v188 [label=""]; w188 [label=""]; x188 [label=""]; y188 [label=""]; z188 [label=""]; a189 [label=""]; b189 [label=""]; c189 [label=""]; d189 [label=""]; e189 [label=""]; f189 [label=""]; g189 [label=""]; h189 [label=""]; i189 [label=""]; j189 [label=""]; k189 [label=""]; l189 [label=""]; m189 [label=""]; n189 [label=""]; o189 [label=""]; p189 [label=""]; q189 [label=""]; r189 [label=""]; s189 [label=""]; t189 [label=""]; u189 [label=""]; v189 [label=""]; w189 [label=""]; x189 [label=""]; y189 [label=""]; z189 [label=""]; a190 [label=""]; b190 [label=""]; c190 [label=""]; d190 [label=""]; e190 [label=""]; f190 [label=""]; g190 [label=""]; h190 [label=""]; i190 [label=""]; j190 [label=""]; k190 [label=""]; l190 [label=""]; m190 [label=""]; n190 [label=""]; o190 [label=""]; p190 [label=""]; q190 [label=""]; r190 [label=""]; s190 [label=""]; t190 [label=""]; u190 [label=""]; v190 [label=""]; w190 [label=""]; x190 [label=""]; y190 [label=""]; z190 [label=""]; a191 [label=""]; b191 [label=""]; c191 [label=""]; d191 [label=""]; e191 [label=""]; f191 [label=""]; g191 [label=""]; h191 [label=""]; i191 [label=""]; j191 [label=""]; k191 [label=""]; l191 [label=""]; m191 [label=""]; n191 [label=""]; o191 [label=""]; p191 [label=""]; q191 [label=""]; r191 [label=""]; s191 [label=""]; t191 [label=""]; u191 [label=""]; v191 [label=""]; w191 [label=""]; x191 [label=""]; y191 [label=""]; z191 [label=""]; a192 [label=""]; b192 [label=""]; c192 [label=""]; d192 [label=""]; e192 [label=""]; f192 [label=""]; g192 [label=""]; h192 [label=""]; i192 [label=""]; j192 [label=""]; k192 [label=""]; l192 [label=""]; m192 [label=""]; n192 [label=""]; o192 [label=""]; p192 [label=""]; q192 [label=""]; r192 [label=""]; s192 [label=""]; t192 [label=""]; u192 [label=""]; v192 [label=""]; w192 [label=""]; x192 [label=""]; y192 [label=""]; z192 [label=""]; a193 [label=""]; b193 [label=""]; c193 [label=""]; d193 [label=""]; e193 [label=""]; f193 [label=""]; g193 [label=""]; h193 [label=""]; i193 [label=""]; j193 [label=""]; k193 [label=""]; l193 [label=""]; m193 [label=""]; n193 [label=""]; o193 [label=""]; p193 [label=""]; q193 [label=""]; r193 [label=""]; s193 [label=""]; t193 [label=""]; u193 [label=""]; v193 [label=""]; w193 [label=""]; x193 [label=""]; y193 [label=""]; z193 [label=""]; a194 [label=""]; b194 [label=""]; c194 [label=""]; d194 [label=""]; e194 [label=""]; f194 [label=""]; g194 [label=""]; h194 [label=""]; i194 [label=""]; j194 [label=""]; k194 [label=""]; l194 [label=""]; m194 [label=""]; n194 [label=""]; o194 [label=""]; p194 [label=""]; q194 [label=""]; r194 [label=""]; s194 [label=""]; t194 [label=""]; u194 [label=""]; v194 [label=""]; w194 [label=""]; x194 [label=""]; y194 [label=""]; z194 [label=""]; a195 [label=""]; b195 [label=""]; c195 [label=""]; d195 [label=""]; e195 [label=""]; f195 [label=""]; g195 [label=""]; h195 [label=""]; i195 [label=""]; j195 [label=""]; k195 [label=""]; l195 [label=""]; m195 [label=""]; n195 [label=""]; o195 [label=""]; p195 [label=""]; q195 [label=""]; r195 [label=""]; s195 [label=""]; t195 [label=""]; u195 [label=""]; v195 [label=""]; w195 [label=""]; x195 [label=""]; y195 [label=""]; z195 [label=""]; a196 [label=""]; b196 [label=""]; c196 [label=""]; d196 [label=""]; e196 [label=""]; f196 [label=""]; g196 [label=""]; h196 [label=""]; i196 [label=""]; j196 [label=""]; k196 [label=""]; l196 [label=""]; m196 [label=""]; n196 [label=""]; o196 [label=""]; p196 [label=""]; q196 [label=""]; r196 [label=""]; s196 [label=""]; t196 [label=""]; u196 [label=""]; v196 [label=""]; w196 [label=""]; x196 [label=""]; y196 [label=""]; z196 [label=""]; a197 [label=""]; b197 [label=""]; c197 [label=""]; d197 [label=""]; e197 [label=""]; f197 [label=""]; g197 [label=""]; h197 [label=""]; i197 [label=""]; j197 [label=""]; k197 [label=""]; l197 [label=""]; m197 [label=""]; n197 [label=""]; o197 [label=""]; p197 [label=""]; q197 [label=""]; r197 [label=""]; s197 [label=""]; t197 [label=""]; u197 [label=""]; v197 [label=""]; w197 [label=""]; x197 [label=""]; y197 [label=""]; z197 [label=""]; a198 [label=""]; b198 [label=""]; c198 [label=""]; d198 [label=""]; e198 [label=""]; f198 [label=""]; g198 [label=""]; h198 [label=""]; i198 [label=""]; j198 [label=""]; k198 [label=""]; l198 [label=""]; m198 [label=""]; n198 [label=""]; o198 [label=""]; p198 [label=""]; q198 [label=""]; r198 [label=""]; s198 [label=""]; t198 [label=""]; u198 [label=""]; v198 [label=""]; w198 [label=""]; x198 [label=""]; y198 [label=""]; z198 [label=""]; a199 [label=""]; b199 [label=""]; c199 [label=""]; d199 [label=""]; e199 [label=""]; f199 [label=""]; g199 [label=""]; h199 [label=""]; i199 [label=""]; j199 [label=""]; k199 [label=""]; l199 [label=""]; m199 [label=""]; n199 [label=""]; o199 [label=""]; p199 [label=""]; q199 [label=""]; r199 [label=""]; s199 [label=""]; t199 [label=""]; u199 [label=""]; v199 [label=""]; w199 [label=""]; x199 [label=""]; y199 [label=""]; z199 [label=""]; a200 [label=""]; b200 [label=""]; c200 [label=""]; d200 [label=""]; e200 [label=""]; f200 [label=""]; g200 [label=""]; h200 [label=""]; i200 [label=""]; j200 [label=""]; k200 [label=""]; l200 [label=""]; m200 [label=""]; n200 [label=""]; o200 [label=""]; p200 [label=""]; q200 [label=""]; r200 [label=""]; s200 [label=""]; t200 [label=""]; u200 [label=""]; v200 [label=""]; w200 [label=""]; x200 [label=""]; y200 [label=""]; z200 [label=""]; a201 [label=""]; b201 [label=""]; c201 [label=""]; d201 [label=""]; e201 [label=""]; f201 [label=""]; g201 [label=""]; h201 [label=""]; i201 [label=""]; j201 [label=""]; k201 [label=""]; l201 [label=""]; m201 [label=""]; n201 [label=""]; o201 [label=""]; p201 [label=""]; q201 [label=""]; r201 [label=""]; s201 [label=""]; t201 [label=""]; u201 [label=""]; v201 [label=""]; w201 [label=""]; x201 [label=""]; y201 [label=""]; z201 [label=""]; a202 [label=""]; b202 [label=""]; c202 [label=""]; d202 [label=""]; e202 [label=""]; f202 [label=""]; g202 [label=""]; h202 [label=""]; i202 [label=""]; j202 [label=""]; k202 [label=""]; l202 [label=""]; m202 [label=""]; n202 [label=""]; o202 [label=""]; p202 [label=""]; q202 [label=""]; r202 [label=""]; s202 [label=""]; t202 [label=""]; u202 [label=""]; v202 [label=""]; w202 [label=""]; x202 [label=""]; y202 [label=""]; z202 [label=""]; a203 [label=""]; b203 [label=""]; c203 [label=""]; d203 [label=""]; e203 [label=""]; f203 [label=""]; g203 [label=""]; h203 [label=""]; i203 [label=""]; j203 [label=""]; k203 [label=""]; l203 [label=""]; m203 [label=""]; n203 [label=""]; o203 [label=""]; p203 [label=""]; q203 [label=""]; r203 [label=""]; s203 [label=""]; t203 [label=""]; u203 [label=""]; v203 [label=""]; w203 [label=""]; x203 [label=""]; y203 [label=""]; z203 [label=""]; a204 [label=""]; b204 [label=""]; c204 [label=""]; d204 [label=""]; e204 [label=""]; f204 [label=""]; g204 [label=""]; h204 [label=""]; i204 [label=""]; j204 [label=""]; k204 [label=""]; l204 [label=""]; m204 [label=""]; n204 [label=""]; o204 [label=""]; p204 [label=""]; q204 [label=""]; r204 [label=""]; s204 [label=""]; t204 [label=""]; u204 [label=""]; v204 [label=""]; w204 [label=""]; x204 [label=""]; y204 [label=""]; z204 [label=""]; a205 [label=""]; b205 [label=""]; c205 [label=""]; d205 [label=""]; e205 [label=""]; f205 [label=""]; g205 [label=""]; h205 [label=""]; i205 [label=""]; j205 [label=""]; k205 [label=""]; l205 [label=""]; m205 [label=""]; n205 [label=""]; o205 [label=""]; p205 [label=""]; q205 [label=""]; r205 [label=""]; s205 [label=""]; t205 [label=""]; u205 [label=""]; v205 [label=""]; w205 [label=""]; x205 [label=""]; y205 [label=""]; z205 [label=""]; a206 [label=""]; b206 [label=""]; c206 [label=""]; d206 [label=""]; e206 [label=""]; f206 [label=""]; g206 [label=""]; h206 [label=""]; i206 [label=""]; j206 [label=""]; k206 [label=""]; l206 [label=""]; m206 [label=""]; n206 [label=""]; o206 [label=""]; p206 [label=""]; q206 [label=""]; r206 [label=""]; s206 [label=""]; t206 [label=""]; u206 [label=""]; v206 [label=""]; w206 [label=""]; x206 [label=""]; y206 [label=""]; z206 [label=""]; a207 [label=""]; b207 [label=""]; c207 [label=""]; d207 [label=""]; e207 [label=""]; f207 [label=""]; g207 [label=""]; h207 [label=""]; i207 [label=""]; j207 [label=""]; k207 [label=""]; l207 [label=""]; m207 [label=""]; n207 [label=""]; o207 [label=""]; p207 [label=""]; q207 [label=""]; r207 [label=""]; s207 [label=""]; t207 [label=""]; u207 [label=""]; v207 [label=""]; w207 [label=""]; x207 [label=""]; y207 [label=""]; z207 [label=""]; a208 [label=""]; b208 [label=""]; c208 [label=""]; d208 [label=""]; e208 [label=""]; f208 [label=""]; g208 [label=""]; h208 [label=""]; i208 [label=""]; j208 [label=""]; k208 [label=""]; l208 [label=""]; m208 [label=""]; n208 [label=""]; o208 [label=""]; p208 [label=""]; q208 [label=""]; r208 [label=""]; s208 [label=""]; t208 [label=""]; u208 [label=""]; v208 [label=""]; w208 [label=""]; x208 [label=""]; y208 [label=""]; z208 [label=""]; a209 [label=""]; b209 [label=""]; c209 [label=""]; d209 [label=""]; e209 [label=""]; f209 [label=""]; g209 [label=""]; h209 [label=""]; i209 [label=""]; j209 [label=""]; k209 [label=""]; l209 [label=""]; m209 [label=""]; n209 [label=""]; o209 [label=""]; p209 [label=""]; q209 [label=""]; r209 [label=""]; s209 [label=""]; t209 [label=""]; u209 [label=""]; v209 [label=""]; w209 [label=""]; x209 [label=""]; y209 [label=""]; z209 [label=""]; a210 [label=""]; b210 [label=""]; c210 [label=""]; d210 [label=""]; e210 [label=""]; f210 [label=""]; g210 [label=""]; h210 [label=""]; i210 [label=""]; j210 [label=""]; k210 [label=""]; l210 [label=""]; m210 [label=""]; n210 [label=""]; o210 [label=""]; p210 [label=""]; q210 [label=""]; r210 [label=""]; s210 [label=""]; t210 [label=""]; u210 [label=""]; v210 [label=""]; w210 [label=""]; x210 [label=""]; y210 [label=""]; z210 [label=""]; a211 [label=""]; b211 [label=""]; c211 [label=""]; d211 [label=""]; e211 [label=""]; f211 [label=""]; g211 [label=""]; h211 [label=""]; i211 [label=""]; j211 [label=""]; k211 [label=""]; l211 [label=""]; m211 [label=""]; n211 [label=""]; o211 [label=""]; p211 [label=""]; q211 [label=""]; r211 [label=""]; s211 [label=""]; t211 [label=""]; u211 [label=""]; v211 [label=""]; w211 [label=""]; x211 [label=""]; y211 [label=""]; z211 [label=""]; a212 [label=""]; b212 [label=""]; c212 [label=""]; d212 [label=""]; e212 [label=""]; f212 [label=""]; g212 [label=""]; h212 [label=""]; i212 [label=""]; j212 [label=""]; k212 [label=""]; l212 [label=""]; m212 [label=""]; n212 [label=""]; o212 [label=""]; p212 [label=""]; q212 [label=""]; r212 [label=""]; s212 [label=""]; t212 [label=""]; u212 [label=""]; v212 [label=""]; w212 [label=""]; x212 [label=""]; y212 [label=""]; z212 [label=""]; a213 [label=""]; b213 [label=""]; c213 [label=""]; d213 [label=""]; e213 [label=""]; f213 [label=""]; g213 [label=""]; h213 [label=""]; i213 [label=""]; j213 [label=""]; k213 [label=""]; l213 [label=""]; m213 [label=""]; n213 [label=""]; o213 [label=""]; p213 [label=""]; q213 [label=""]; r213 [label=""]; s213 [label=""]; t213 [label=""]; u213 [label=""]; v213 [label=""]; w213 [label=""]; x213 [label=""]; y213 [label=""]; z213 [label=""]; a214 [label=""]; b214 [label=""]; c214 [label=""]; d214 [label=""]; e214 [label=""]; f214 [label=""]; g214 [label=""]; h214 [label=""]; i214 [label=""]; j214 [label=""]; k214 [label=""]; l214 [label=""]; m214 [label=""]; n214 [label=""]; o214 [label=""]; p214 [label=""]; q214 [label=""]; r214 [label=""]; s214 [label=""]; t214 [label=""]; u214 [label=""]; v214 [label=""]; w214 [label=""]; x214 [label=""]; y214 [label=""]; z214 [label=""]; a215 [label=""]; b215 [label=""]; c215 [label=""]; d215 [label=""]; e215 [label=""]; f215 [label=""]; g215 [label=""]; h215 [label=""]; i215 [label=""]; j215 [label=""]; k215 [label=""]; l215 [label=""]; m215 [label=""]; n215 [label=""]; o215 [label=""]; p215 [label=""]; q215 [label=""]; r215 [label=""]; s215 [label=""]; t215 [label=""]; u215 [label=""]; v215 [label=""]; w215 [label=""]; x215 [label=""]; y215 [label=""]; z215 [label=""]; a216 [label=""]; b216 [label=""]; c216 [label=""]; d216 [label=""]; e216 [label=""]; f216 [label=""]; g216 [label=""]; h216 [label=""]; i216 [label=""]; j216 [label=""]; k216 [label=""]; l216 [label=""]; m216 [label=""]; n216 [label=""]; o216 [label=""]; p216 [label=""]; q216 [label=""]; r216 [label=""]; s216 [label=""]; t216 [label=""]; u216 [label=""]; v216 [label=""]; w216 [label=""]; x216 [label=""]; y216 [label=""]; z216 [label=""]; a217 [label=""]; b217 [label=""]; c217 [label=""]; d217 [label=""]; e217 [label=""]; f217 [label=""]; g217 [label=""]; h217 [label=""]; i217 [label=""]; j217 [label=""]; k217 [label=""]; l217 [label=""]; m217 [label=""]; n217 [label=""]; o217 [label=""]; p217 [label=""]; q217 [label=""]; r217 [label=""]; s217 [label=""]; t217 [label=""]; u217 [label=""]; v217 [label=""]; w217 [label=""]; x217 [label=""]; y217 [label=""]; z217 [label=""]; a218 [label=""]; b218 [label=""]; c218 [label=""]; d218 [label=""]; e218 [label=""]; f218 [label=""]; g218 [label=""]; h218 [label=""]; i218 [label=""]; j218 [label=""]; k218 [label=""]; l218 [label=""]; m218 [label=""]; n218 [label=""]; o218 [label=""]; p218 [label=""]; q218 [label=""]; r218 [label=""]; s218 [label=""]; t218 [label=""]; u218 [label=""]; v218 [label=""]; w218 [label=""]; x218 [label=""]; y218 [label=""]; z218 [label=""]; a219 [label=""]; b219 [label=""]; c219 [label=""]; d219 [label=""]; e219 [label=""]; f219 [label=""]; g219 [label=""]; h219 [label=""]; i219 [label=""]; j219 [label=""]; k219 [label=""]; l219 [label=""]; m219 [label=""]; n219 [label=""]; o219 [label=""]; p219 [label=""]; q219 [label=""]; r219 [label=""]; s219 [label=""]; t219 [label=""]; u219 [label=""]; v219 [label=""]; w219 [label=""]; x219 [label=""]; y219 [label=""]; z219 [label=""]; a220 [label=""]; b220 [label=""]; c220 [label=""]; d220 [label=""]; e220 [label=""]; f220 [label=""]; g220 [label=""]; h220 [label=""]; i220 [label=""]; j220 [label=""]; k220 [label=""]; l220 [label=""]; m220 [label=""]; n220 [label=""]; o220 [label=""]; p220 [label=""]; q220 [label=""]; r220 [label=""]; s220 [label=""]; t220 [label=""]; u220 [label=""]; v220 [label=""]; w220 [label=""]; x220 [label=""]; y220 [label=""]; z220 [label=""]; a221 [label=""]; b221 [label=""]; c221 [label=""]; d221 [label=""]; e221 [label=""]; f221 [label=""]; g221 [label=""]; h221 [label=""]; i221 [label=""]; j221 [label=""]; k221 [label=""]; l221 [label=""]; m221 [label=""]; n221 [label=""]; o221 [label=""]; p221 [label=""]; q221 [label=""]; r221 [label=""]; s221 [label=""]; t221 [label=""]; u221 [label=""]; v221 [label=""]; w221 [label=""]; x221 [label=""]; y221 [label=""]; z221 [label=""]; a222 [label=""]; b222 [label=""]; c222 [label=""]; d222 [label=""]; e222 [label=""]; f222 [label=""]; g222 [label=""]; h222 [label=""]; i222 [label=""]; j222 [label=""]; k222 [label=""]; l222 [label=""]; m222 [label=""]; n222 [label=""]; o222 [label=""]; p222 [label=""]; q222 [label=""]; r222 [label=""]; s222 [label=""]; t222 [label=""]; u222 [label=""]; v222 [label=""]; w222 [label=""]; x222 [label=""]; y222 [label=""]; z222 [label=""]; a223 [label=""]; b223 [label=""]; c223 [label=""]; d223 [label=""]; e223 [label=""]; f223 [label=""]; g223 [label=""]; h223 [label=""]; i223 [label=""]; j223 [label=""]; k223 [label=""]; l223 [label=""]; m223 [label=""]; n223 [label=""]; o223 [label=""]; p223 [label=""]; q223 [label=""]; r223 [label=""]; s223 [label=""]; t223 [label=""]; u223 [label=""]; v223 [label=""]; w223 [label=""]; x223 [label=""]; y223 [label=""]; z223 [label=""]; a224 [label=""]; b224 [label=""]; c224 [label=""]; d224 [label=""]; e224 [label=""]; f224 [label=""]; g224 [label=""]; h224 [label=""]; i224 [label=""]; j224 [label=""]; k224 [label=""]; l224 [label=""]; m224 [label=""]; n224 [label=""]; o224 [label=""]; p224 [label=""]; q224 [label=""]; r224 [label=""]; s224 [label=""]; t224 [label=""]; u224 [label=""]; v224 [label=""]; w224 [label=""]; x224 [label=""]; y224 [label=""]; z224 [label=""]; a225 [label=""]; b225 [label=""]; c225 [label=""]; d225 [label=""]; e225 [label=""]; f225 [label=""]; g225 [label=""]; h225 [label=""]; i225 [label=""]; j225 [label=""]; k225 [label=""]; l225 [label=""]; m225 [label=""]; n225 [label=""]; o225 [label=""]; p225 [label=""]; q225 [label=""]; r225 [label=""]; s225 [label=""]; t225 [label=""]; u225 [label=""]; v225 [label=""]; w225 [label=""]; x225 [label=""]; y225 [label=""]; z225 [label=""]; a226 [label=""]; b226 [label=""]; c226 [label=""]; d226 [label=""]; e226 [label=""]; f226 [label=""]; g226 [label=""]; h226 [label=""]; i226 [label=""]; j226 [label=""]; k226 [label=""]; l226 [label=""]; m226 [label=""]; n226 [label=""]; o226 [label=""]; p226 [label=""]; q226 [label=""]; r226 [label=""]; s226 [label=""]; t226 [label=""]; u226 [label=""]; v226 [label=""]; w226 [label=""]; x226 [label=""]; y226 [label=""]; z226 [label=""]; a227 [label=""]; b227 [label=""]; c227 [label=""]; d227 [label=""]; e227 [label=""]; f227 [label=""]; g227 [label=""]; h227 [label=""]; i227 [label=""]; j227 [label=""]; k227 [label=""]; l227 [label=""]; m227 [label=""]; n227 [label=""]; o227 [label=""]; p227 [label=""]; q227 [label=""]; r227 [label=""]; s227 [label=""]; t227 [label=""]; u227 [label=""]; v227 [label=""]; w227 [label=""]; x227 [label=""]; y227 [label=""]; z227 [label=""]; a228 [label=""]; b228 [label=""]; c228 [label=""]; d228 [label=""]; e228 [label=""]; f228 [label=""]; g228 [label=""]; h228 [label=""]; i228 [label=""]; j228 [label=""]; k228 [label=""]; l228 [label=""]; m228 [label=""]; n228 [label=""]; o228 [label=""]; p228 [label=""]; q228 [label=""]; r228 [label=""]; s228 [label=""]; t228 [label=""]; u228 [label=""]; v228 [label=""]; w228 [label=""]; x228 [label=""]; y228 [label=""]; z228 [label=""]; a229 [label=""]; b229 [label=""]; c229 [label=""]; d229 [label=""]; e229 [label=""]; f229 [label=""]; g229 [label=""]; h229 [label=""]; i229 [label=""]; j229 [label=""]; k229 [label=""]; l229 [label=""]; m229 [label=""]; n229 [label=""]; o229 [label=""]; p229 [label=""]; q229 [label=""]; r229 [label=""]; s229 [label=""]; t229 [label=""]; u229 [label=""]; v229 [label=""]; w229 [label=""]; x229 [label=""]; y229 [label=""]; z229 [label=""]; a230 [label=""]; b230 [label=""]; c230 [label=""]; d230 [label=""]; e230 [label=""]; f230 [label=""]; g230 [label=""]; h230 [label=""]; i230 [label=""]; j230 [label=""]; k230 [label=""]; l230 [label=""]; m230 [label=""]; n230 [label=""]; o230 [label=""]; p230 [label=""]; q230 [label=""]; r230 [label=""]; s230 [label=""]; t230 [label=""]; u230 [label=""]; v230 [label=""]; w230 [label=""]; x230 [label=""]; y230 [label=""]; z230 [label=""]; a231 [label=""]; b231 [label=""]; c231 [label=""]; d231 [label=""]; e231 [label=""]; f231 [label=""]; g231 [label=""]; h231 [label=""]; i231 [label=""]; j231 [label=""]; k231 [label=""]; l231 [label=""]; m231 [label=""]; n231 [label=""]; o231 [label=""]; p231 [label=""]; q231 [label=""]; r231 [label=""]; s231 [label=""]; t231 [label=""]; u231 [label=""]; v231 [label=""]; w231 [label=""]; x231 [label=""]; y231 [label=""]; z231 [label=""]; a232 [label=""]; b232 [label=""]; c232 [label=""]; d232 [label=""]; e232 [label=""]; f232 [label=""]; g232 [label=""]; h232 [label=""]; i232 [label=""]; j232 [label=""]; k232 [label=""]; l232 [label=""]; m232 [label=""]; n232 [label=""]; o232 [label=""]; p232 [label=""]; q232 [label=""]; r232 [label=""]; s232 [label=""]; t232 [label=""]; u232 [label=""]; v232 [label=""]; w232 [label=""]; x232 [label=""]; y232 [label=""]; z232 [label=""]; a233 [label=""]; b233 [label=""]; c233 [label=""]; d233 [label=""]; e233 [label=""]; f233 [label=""]; g233 [label=""]; h233 [label=""]; i233 [label=""]; j233 [label=""]; k233 [label=""]; l233 [label=""]; m233 [label=""]; n233 [label=""]; o233 [label=""]; p233 [label=""]; q233 [label=""]; r233 [label=""]; s233 [label=""]; t233 [label=""]; u233 [label=""]; v233 [label=""]; w233 [label=""]; x233 [label=""]; y233 [label=""]; z233 [label=""]; a234 [label=""]; b234 [label=""]; c234 [label=""]; d234 [label=""]; e234 [label=""]; f234 [label=""]; g234 [label=""]; h234 [label=""]; i234 [label=""]; j234 [label=""]; k234 [label=""]; l234 [label=""]; m234 [label=""]; n234 [label=""]; o234 [label=""]; p234 [label=""]; q234 [label=""]; r234 [label=""]; s234 [label=""]; t234 [label=""]; u234 [label=""]; v234 [label=""]; w234 [label=""]; x234 [label=""]; y234 [label=""]; z234 [label=""]; a235 [label=""]; b235 [label=""]; c235 [label=""]; d235 [label=""]; e235 [label=""]; f235 [label=""]; g235 [label=""]; h235 [label=""]; i235 [label=""]; j235 [label=""]; k235 [label=""]; l235 [label=""]; m235 [label=""]; n235 [label=""]; o235 [label=""]; p235 [label=""]; q235 [label=""]; r235 [label=""]; s235 [label=""]; t235 [label=""]; u235 [label=""]; v235 [label=""]; w235 [label=""]; x235 [label=""]; y235 [label=""]; z235 [label=""]; a236 [label=""]; b236 [label=""]; c236 [label=""]; d236 [label=""]; e236 [label=""]; f236 [label=""]; g236 [label=""]; h236 [label=""]; i236 [label=""]; j236 [label=""]; k236 [label=""]; l236 [label=""]; m236 [label=""]; n236 [label=""]; o236 [label=""]; p236 [label=""]; q236 [label=""]; r236 [label=""]; s236 [label=""]; t236 [label=""]; u236 [label=""]; v236 [label=""]; w236 [label=""]; x236 [label=""]; y236 [label=""]; z236 [label=""]; a237 [label=""]; b237 [label=""]; c237 [label=""]; d237 [label=""]; e237 [label=""]; f237 [label=""]; g237 [label=""]; h237 [label=""]; i237 [label=""]; j237 [label=""]; k237 [label=""]; l237 [label=""]; m237 [label=""]; n237 [label=""]; o237 [label=""]; p237 [label=""]; q237 [label=""]; r237 [label=""]; s237 [label=""]; t237 [label=""]; u237 [label=""]; v237 [label=""]; w237 [label=""]; x237 [label=""]; y237 [label=""]; z237 [label=""]; a238 [label=""]; b238 [label=""]; c238 [label=""]; d238 [label=""]; e238 [label=""]; f238 [label=""]; g238 [label=""]; h238 [label=""]; i238 [label=""]; j238 [label=""]; k238 [label=""]; l238 [label=""]; m238 [label=""]; n238 [label=""]; o238 [label=""]; p238 [label=""]; q238 [label=""]; r238 [label=""]; s238 [label=""]; t238 [label=""]; u238 [label=""]; v238 [label=""]; w238 [label=""]; x238 [label=""]; y238 [label=""]; z238 [label=""]; a239 [label=""]; b239 [label=""]; c239 [label=""]; d239 [label=""]; e239 [label=""]; f239 [label=""]; g239 [label=""]; h239 [label=""]; i239 [label=""]; j239 [label=""]; k239 [label=""]; l239 [label=""]; m239 [label=""]; n239 [label=""]; o239 [label=""]; p239 [label=""]; q239 [label=""]; r239 [label=""]; s239 [label=""]; t239 [label=""]; u239 [label=""]; v239 [label=""]; w239 [label=""]; x239 [label=""]; y239 [label=""]; z239 [label=""]; a240 [label=""]; b240 [label=""]; c240 [label=""]; d240 [label=""]; e240 [label=""]; f240 [label=""]; g240 [label=""]; h240 [label=""]; i240 [label=""]; j240 [label=""]; k240 [label=""]; l240 [label=""]; m240 [label=""]; n240 [label=""]; o240 [label=""]; p240 [label=""]; q240 [label=""]; r240 [label=""]; s240 [label=""]; t240 [label=""]; u240 [label=""]; v240 [label=""]; w240 [label=""]; x240 [label=""]; y240 [label=""]; z240 [label=""]; a241 [label=""]; b241 [label=""]; c241 [label=""]; d241 [label=""]; e241 [label=""]; f241 [label=""]; g241 [label=""]; h241 [label=""]; i241 [label=""]; j241 [label=""]; k241 [label=""]; l241 [label=""]; m241 [label=""]; n241 [label=""]; o241 [label=""]; p241 [label=""]; q241 [label=""]; r241 [label=""]; s241 [label=""]; t241 [label=""]; u241 [label=""]; v241 [label=""]; w241 [label=""]; x241 [label=""]; y241 [label=""]; z241 [label=""]; a242 [label=""]; b242 [label=""]; c242 [label=""]; d242 [label=""]; e242 [label=""]; f242 [label=""]; g242 [label=""]; h242 [label=""]; i242 [label=""]; j242 [label=""]; k242 [label=""]; l242 [label=""]; m242 [label=""]; n242 [label=""]; o242 [label=""]; p242 [label=""]; q242 [label=""]; r242 [label=""]; s242 [label=""]; t242 [label=""]; u242 [label=""]; v242 [label=""]; w242 [label=""]; x242 [label=""]; y242 [label=""]; z242 [label=""]; a243 [label=""]; b243 [label=""]; c243 [label=""]; d243 [label=""]; e243 [label=""]; f243 [label=""]; g243 [label=""]; h243 [label=""]; i243 [label=""]; j243 [label=""]; k243 [label=""]; l243 [label=""]; m243 [label=""]; n243 [label=""]; o243 [label=""]; p243 [label=""]; q243 [label=""]; r243 [label=""]; s243 [label=""]; t243 [label=""]; u243 [label=""]; v243 [label=""]; w243 [label=""]; x243 [label=""]; y243 [label=""]; z243 [label=""]; a244 [label=""]; b244 [label=""]; c244 [label=""]; d244 [label=""]; e244 [label=""]; f244 [label=""]; g244 [label=""]; h244 [label=""]; i244 [label=""]; j244 [label=""]; k244 [label=""]; l244 [label=""]; m244 [label=""]; n244 [label=""]; o244 [label=""]; p244 [label=""]; q244 [label=""]; r244 [label=""]; s244 [label=""]; t244 [label=""]; u244 [label=""]; v244 [label=""]; w244 [label=""]; x244 [label=""]; y244 [label=""]; z244 [label=""]; a245 [label=""]; b245 [label=""]; c245 [label=""]; d245 [label=""]; e245 [label=""]; f245 [label=""]; g245 [label=""]; h245 [label=""]; i245 [label=""]; j245 [label=""]; k245 [label=""]; l245 [label=""]; m245 [label=""]; n245 [label=""]; o245 [label=""]; p245 [label=""]; q245 [label=""]; r245 [label=""]; s245 [label=""]; t245 [label=""]; u245 [label=""]; v245 [label=""]; w245 [label=""]; x245 [label=""]; y245 [label=""]; z245 [label=""]; a246 [label=""]; b246 [label=""]; c246 [label=""]; d246 [label=""]; e246 [label=""]; f246 [label=""]; g246 [label=""]; h246 [label=""]; i246 [label=""]; j246 [label=""]; k246 [label=""]; l246 [label=""]; m246 [label=""]; n246 [label=""]; o246 [label=""]; p246 [label=""]; q246 [label=""]; r246 [label=""]; s246 [label=""]; t246 [label=""]; u246 [label=""]; v246 [label=""]; w246 [label=""]; x246 [label=""]; y246 [label=""]; z246 [label=""]; a247 [label=""]; b247 [label=""]; c247 [label=""]; d247 [label=""]; e247 [label=""]; f247 [label=""]; g247 [label=""]; h247 [label=""]; i247 [label=""]; j247 [label=""]; k247 [label=""]; l247 [label=""]; m247 [label=""]; n247 [label=""]; o247 [label=""]; p247 [label=""]; q247 [label=""]; r247 [label=""]; s247 [label=""]; t247 [label=""]; u247 [label=""]; v247 [label=""]; w247 [label=""]; x247 [label=""]; y247 [label=""]; z247 [label=""]; a248 [label=""]; b248 [label=""]; c248 [label=""]; d248 [label=""]; e248 [label=""]; f248 [label=""]; g248 [label=""]; h248 [label=""]; i248 [label=""]; j248 [label=""]; k248 [label=""]; l248 [label=""]; m248 [label=""]; n248 [label=""]; o248 [label=""]; p248 [label=""]; q248 [label=""]; r248 [label=""]; s248 [label=""]; t248 [label=""]; u248 [label=""]; v248 [label=""]; w248 [label=""]; x248 [label=""]; y248 [label=""]; z248 [label=""]; a249 [label=""]; b249 [label=""]; c249 [label=""]; d249 [label=""]; e249 [label=""]; f249 [label=""]; g249 [label=""]; h249 [label=""]; i249 [label=""]; j249 [label=""]; k249 [label=""]; l249 [label=""]; m249 [label=""]; n249 [label=""]; o249 [label=""]; p249 [label=""]; q249 [label=""]; r249 [label=""]; s249 [label=""]; t249 [label=""]; u249 [label=""]; v249 [label=""]; w249 [label=""]; x249 [label=""]; y249 [label=""]; z249 [label=""]; a250 [label=""]; b250 [label=""]; c250 [label=""]; d250 [label=""]; e250 [label=""]; f250 [label=""]; g250 [label=""]; h250 [label=""]; i250 [label=""]; j250 [label=""]; k250 [label=""]; l250 [label=""]; m250 [label=""]; n250 [label=""]; o250 [label=""]; p250 [label=""]; q250 [label=""]; r250 [label=""]; s250 [label=""]; t250 [label=""]; u250 [label=""]; v250 [label=""]; w250 [label=""]; x250 [label=""]; y250 [label=""]; z250 [label=""]; a251 [label=""]; b251 [label=""]; c251 [label=""]; d251 [label=""]; e251 [label=""]; f251 [label=""]; g251 [label=""]; h251 [label=""]; i251 [label=""]; j251 [label=""]; k251 [label=""]; l251 [label=""]; m251 [label=""]; n251 [label=""]; o251 [label=""]; p251 [label=""]; q251 [label=""]; r251 [label=""]; s251 [label=""]; t251 [label=""]; u251 [label=""]; v251 [label=""]; w251 [label=""]; x251 [label=""]; y251 [label=""]; z251 [label=""]; a252 [label=""]; b252 [label=""]; c252 [label=""]; d252 [label=""]; e252 [label=""]; f252 [label=""]; g252 [label=""]; h252 [label=""]; i252 [label=""]; j252 [label=""]; k252 [label=""]; l252 [label=""]; m252 [label=""]; n252 [label=""]; o252 [label=""]; p252 [label=""]; q252 [label=""]; r252 [label=""]; s252 [label=""]; t252 [label=""]; u252 [label=""]; v252 [label=""]; w252 [label=""]; x252 [label=""]; y252 [label=""]; z252 [label=""]; a253 [label=""]; b253 [label=""]; c253 [label=""]; d253 [label=""]; e253 [label=""]; f253 [label=""]; g253 [label=""]; h253 [label=""]; i253 [label=""]; j253 [label=""]; k253 [label=""]; l253 [label=""]; m253 [label=""]; n253 [label=""]; o253 [label=""]; p253 [label=""]; q253 [label=""]; r253 [label=""]; s253 [label=""]; t253 [label=""]; u253 [label=""]; v253 [label=""]; w253 [label=""]; x253 [label=""]; y253 [label=""]; z253 [label=""]; a254 [label=""]; b254 [label=""]; c254 [label=""]; d254 [label=""]; e254 [label=""]; f254 [label=""]; g254 [label=""]; h254 [label=""]; i254 [label=""]; j254 [label=""]; k254 [label=""]; l254 [label=""]; m254 [label=""]; n254 [label=""]; o254 [label=""]; p254 [label=""]; q254 [label=""]; r254 [label=""]; s254 [label=""]; t254 [label=""]; u254 [label=""]; v254 [label=""]; w254 [label=""]; x254 [label=""]; y254 [label=""]; z254 [label=""]; a255 [label=""]; b255 [label=""]; c255 [label=""]; d255 [label=""]; e255 [label=""]; f255 [label=""]; g255 [label=""]; h255 [label=""]; i255 [label=""]; j255 [label=""]; k255 [label=""]; l255 [label=""]; m255 [label=""]; n255 [label=""]; o255 [label=""]; p255 [label=""]; q255 [label=""]; r255 [label=""]; s255 [label=""]; t255 [label=""]; u255 [label=""]; v255 [label=""]; w255 [label=""]; x255 [label=""]; y255 [label=""]; z255 [label=""]; a256 [label=""]; b256 [label=""]; c256 [label=""]; d256 [label=""]; e256 [label=""]; f256 [label=""]; g256 [label=""]; h256 [label=""]; i256 [label=""]; j256 [label=""]; k256 [label=""]; l256 [label=""]; m256 [label=""]; n256 [label=""]; o256 [label=""]; p256 [label=""]; q256 [label=""]; r256 [label=""]; s256 [label=""]; t256 [label=""]; u256 [label=""]; v256 [label=""]; w256 [label=""]; x256 [label=""]; y256 [label=""]; z256 [label=""]; a257 [label=""]; b257 [label=""]; c257 [label=""]; d257 [label=""]; e257 [label=""]; f257 [label=""]; g257 [label=""]; h257 [label=""]; i257 [label=""]; j257 [label=""]; k257 [label=""]; l257 [label=""]; m257 [label=""]; n257 [label=""]; o257 [label=""]; p257 [label=""]; q257 [label=""]; r257 [label=""];

Definitive ¹H and ¹³C NMR Assignment of 2-(1H-Pyrrol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Scientists

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development for the unambiguous structural elucidation of novel chemical entities. This application note provides a comprehensive guide to the complete assignment of the ¹H and ¹³C NMR spectra of 2-(1H-Pyrrol-1-yl)butanoic acid. By integrating fundamental NMR principles with data from one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we present a definitive spectral assignment. This document outlines the theoretical basis for the predicted chemical shifts and coupling constants, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation, serving as a valuable resource for researchers in organic synthesis and medicinal chemistry.

Introduction: The Need for Unambiguous Characterization

This compound is a chiral molecule incorporating a pyrrole heterocycle, a common motif in pharmacologically active compounds, and a butanoic acid side chain. The precise characterization of its structure is paramount for understanding its chemical properties, reactivity, and potential biological activity. NMR spectroscopy provides unparalleled insight into the molecular framework by mapping the chemical environment of each proton and carbon atom.

The causality behind this detailed assignment lies in the need for absolute certainty in structure confirmation. In a regulated environment like drug development, any ambiguity can lead to significant delays and resource expenditure. This guide, therefore, explains not just the assignments, but the logical pathway to arrive at them, ensuring the process is self-validating and robust.

Molecular Structure and Atom Numbering

A systematic numbering convention is essential for clear communication of NMR assignments. The structure and IUPAC-recommended numbering for this compound are shown below. Carbons and protons of the butanoic acid chain are numbered 1-4, while the pyrrole ring atoms are denoted with a prime (').

molecule cluster_butanoic Butanoic Acid Chain cluster_pyrrole Pyrrole Ring C1 C1(O)OH C2 C2 C1->C2 C3 C3H₂ C2->C3 N1_prime N1' C2->N1_prime C4 C4H₃ C3->C4 C2_prime C2'H N1_prime->C2_prime C3_prime C3'H C2_prime->C3_prime C4_prime C4'H C3_prime->C4_prime C5_prime C5'H C4_prime->C5_prime C5_prime->N1_prime

Caption: IUPAC numbering for this compound.

Theoretical NMR Prediction: Establishing a Hypothesis

Before any experiment, a theoretical prediction based on established principles of NMR spectroscopy provides a hypothesis to be tested. The chemical shift of a nucleus is highly dependent on its local electronic environment.[1][2]

¹H NMR Spectrum Prediction
  • Pyrrole Ring Protons (H-2', H-3', H-4', H-5'): In an unsubstituted pyrrole ring, the α-protons (adjacent to N) typically resonate at a lower field (higher ppm) than the β-protons due to the electron-withdrawing nature of the nitrogen atom.[3][4][5][6] We expect two distinct signals for the α-protons (H-2', H-5') and the β-protons (H-3', H-4'), both appearing as triplets due to coupling with their neighbors. The N-substitution at position 1' will further influence these shifts.

  • Butanoic Acid Chain Protons (H-2, H-3, H-4):

    • H-2 (α-proton): This methine proton is attached to a chiral center and is flanked by two electron-withdrawing groups: the pyrrole nitrogen and the carboxylic acid. This will cause a significant downfield shift. It is expected to appear as a triplet, coupling with the two H-3 protons.

    • H-3 (β-protons): This methylene group will be a complex multiplet (a sextet) due to coupling with both H-2 (one proton) and H-4 (three protons).[7]

    • H-4 (γ-protons): This terminal methyl group is furthest from the electron-withdrawing groups and will therefore be the most upfield signal in the aliphatic region. It will appear as a triplet due to coupling with the two H-3 protons.[7][8]

  • Carboxylic Acid Proton (COOH): The acidic proton is highly deshielded and will appear as a broad singlet at a very low field (>10 ppm). Its chemical shift can be highly variable and dependent on concentration and solvent.[9][10]

¹³C NMR Spectrum Prediction
  • Pyrrole Ring Carbons (C-2', C-3', C-4', C-5'): Similar to the protons, the α-carbons (C-2', C-5') of the pyrrole ring are deshielded relative to the β-carbons (C-3', C-4') and will appear further downfield.[11][12]

  • Butanoic Acid Chain Carbons (C-1, C-2, C-3, C-4):

    • C-1 (Carbonyl): The carbonyl carbon of the carboxylic acid is highly deshielded and will be the most downfield signal in the entire spectrum, typically in the 170-185 ppm range.[13][14]

    • C-2 (α-carbon): This carbon is directly attached to the nitrogen and the carbonyl group, leading to a significant downfield shift compared to a typical aliphatic carbon.

    • C-3 (β-carbon) & C-4 (γ-carbon): These carbons will appear in the typical upfield aliphatic region. The chemical shift generally decreases as the distance from the electronegative groups increases.[9][13]

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is foundational. This protocol is designed to be a self-validating system, incorporating best practices for sample preparation and instrument setup.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. Following a rigorous preparation protocol minimizes artifacts and ensures reliable data.[15][16][17]

  • Compound Purity: Ensure the sample of this compound is of high purity (>95%), free from solvents and paramagnetic impurities.

  • Massing: Accurately weigh approximately 10-15 mg of the compound for ¹H NMR and 50-75 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice, but DMSO-d₆ may be required for more polar compounds. The choice of solvent can influence chemical shifts.[18][19][20][21]

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[22][23] This volume ensures an optimal sample height of 4-5 cm in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm). For commercially available solvents with TMS, this step is not required.

  • Transfer: Gently vortex the vial to ensure complete dissolution. Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following parameters are suggested for a 400 MHz spectrometer.

  • Instrument Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16 scans.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024-4096 scans (or more, depending on concentration).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[24][25]

    • Pulse Program: Standard COSY sequence (cosygpqf).

    • Data Points: 1024 x 256.

    • Number of Scans: 2-4 per increment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[26][27]

    • Pulse Program: Standard HSQC sequence with gradient selection (hsqcedetgpsisp2.3).

    • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz.

    • Number of Scans: 2-8 per increment.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment identifies long-range (2-3 bond) correlations between protons and carbons, which is key to connecting molecular fragments.[27][28]

    • Pulse Program: Standard HMBC sequence with gradient selection (hmbcgplpndqf).

    • Long-Range Coupling Constant: Optimized for 8 Hz.

    • Number of Scans: 8-16 per increment.

Caption: Workflow for NMR data acquisition and analysis.

Data Analysis and Definitive Assignment

The final assignment is achieved by systematically integrating the information from all NMR experiments.

¹H NMR Spectrum Interpretation

The ¹H NMR spectrum is interpreted by analyzing chemical shifts, integration (proton count), and multiplicity (splitting pattern).

  • Broad singlet at ~11.5 ppm (1H): Unambiguously assigned to the carboxylic acid proton, COOH .

  • Two triplets at ~6.7 ppm (2H) and ~6.2 ppm (2H): These are the pyrrole protons. The downfield signal corresponds to the α-protons (H-2', H-5' ) and the upfield signal to the β-protons (H-3', H-4' ). COSY will confirm their coupling.

  • Triplet at ~4.5 ppm (1H): This downfield aliphatic signal is the methine proton adjacent to the nitrogen and carbonyl, assigned to H-2 .

  • Multiplet at ~2.1 ppm (2H): This sextet corresponds to the H-3 methylene protons.

  • Triplet at ~0.9 ppm (3H): This upfield signal is characteristic of a terminal methyl group and is assigned to H-4 .

¹³C NMR Spectrum Interpretation

The ¹³C spectrum reveals the number of unique carbon environments. HSQC is then used to link these carbons to their attached protons.

  • Signal at ~175 ppm: The carbonyl carbon, C-1 . It will show no correlation in the HSQC spectrum as it has no attached protons.

  • Signals at ~121 ppm and ~108 ppm: The pyrrole carbons. The HSQC will show that the ~121 ppm signal correlates with the downfield pyrrole protons (~6.7 ppm), assigning it to C-2'/C-5' . The ~108 ppm signal correlates with the upfield pyrrole protons (~6.2 ppm), assigning it to C-3'/C-4' .

  • Signal at ~58 ppm: Correlates with the H-2 proton (~4.5 ppm) in the HSQC, assigning it to C-2 .

  • Signal at ~28 ppm: Correlates with the H-3 protons (~2.1 ppm), assigning it to C-3 .

  • Signal at ~11 ppm: Correlates with the H-4 protons (~0.9 ppm), assigning it to C-4 .

Confirmation with 2D NMR
  • COSY: Confirms the proton-proton coupling network. Cross-peaks will be observed between H-2'/H-3' and H-4'/H-5' in the pyrrole ring, and between H-2/H-3 and H-3/H-4 in the side chain, validating the assignments.

  • HMBC: Provides the final, definitive links. Key correlations that confirm the overall structure include:

    • A cross-peak between the H-2 proton and the pyrrole carbons C-2' and C-5' , unequivocally proving the connection point between the butanoic acid chain and the pyrrole ring.

    • A cross-peak between H-2 and the carbonyl carbon C-1 .

    • Cross-peaks from the pyrrole protons H-2' and H-5' to the side-chain carbon C-2 .

Summary of Assignments

The following tables summarize the complete and validated NMR assignments for this compound (predicted for CDCl₃).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Atom Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
COOH ~11.5 br s 1H -
H-2', H-5' ~6.70 t 2H ~2.2
H-3', H-4' ~6.20 t 2H ~2.2
H-2 ~4.50 t 1H ~7.5
H-3 ~2.10 m 2H -

| H-4 | ~0.95 | t | 3H | ~7.4 |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Atom Chemical Shift (δ, ppm)
C-1 ~175.0
C-2', C-5' ~121.0
C-3', C-4' ~108.5
C-2 ~58.0
C-3 ~28.0

| C-4 | ~11.0 |

Conclusion

Through a systematic application of 1D and 2D NMR techniques, a complete and unambiguous assignment of the ¹H and ¹³C spectra of this compound has been achieved. The presented workflow, from theoretical prediction to multi-dimensional experimental validation, provides a robust template for the structural elucidation of novel small molecules. This detailed characterization is a critical step in advancing chemical and pharmaceutical research, ensuring the foundational integrity of subsequent studies.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid. [Link]

  • Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... [Link]

  • CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. (2024). YouTube. [Link]

  • Schneider, W. G., & Bernstein, H. J. (1956). The Proton Resonance Spectra of Furan and Pyrrole. Canadian Journal of Chemistry, 34(11), 1477-1487. [Link]

  • ResearchGate. 13C NMR Spectra of Pyrroles 1 and 4. [Link]

  • Human Metabolome Database. 1H NMR Spectrum of Pyrrole. [Link]

  • Human Metabolome Database. 13C NMR Spectrum of Butyric acid. [Link]

  • Matsuo, T. (1967). Studies of the solvent effect on the chemical shifts in nmr spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1835. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. [Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University of Puget Sound. Introduction to Spectroscopy II: Basic Principles of NMR. [Link]

  • Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, 627-634. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • ResearchGate. 1H NMR spectra of compound 3a. [Link]

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • JEOL. How to read NMR spectra from the basics. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • MDPI. Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy. [Link]

  • Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. [Link]

  • Reddit. How does solvent choice effect chemical shift in NMR experiments? [Link]

  • PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • American Chemical Society. A Diazo-free Equivalent of the Unsubstituted Carbyne Cation. [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ResearchGate. Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System. [Link]

  • Chemistry Notes. (2018). NMR spectroscopy principle, Instrumentation, Application... [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

Sources

Designing Novel Antibacterial Agents from Pyrrole Scaffolds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Antibacterial Drug Discovery

The relentless rise of antibiotic resistance necessitates the urgent development of novel antibacterial agents with diverse mechanisms of action. In this challenging landscape, the pyrrole ring, a five-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its presence in a vast array of natural products with potent biological activities, including the antibiotics pyrrolnitrin and pyoluteorin, underscores its significance.[1] The unique electronic and structural properties of the pyrrole nucleus allow for versatile chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides a comprehensive overview of the design, synthesis, and evaluation of novel antibacterial agents derived from pyrrole scaffolds, offering detailed protocols and expert insights for researchers in the field.

I. Design and Synthesis of Pyrrole-Based Antibacterial Agents

The design of novel pyrrole-based antibacterial agents often begins with inspiration from natural products or through the strategic modification of existing synthetic pyrrole derivatives. A thorough understanding of structure-activity relationships (SAR) is paramount for the rational design of potent and selective compounds.

Key Structure-Activity Relationship (SAR) Insights

Several key structural modifications on the pyrrole scaffold have been shown to significantly influence antibacterial activity:

  • Substitution Pattern: The position and nature of substituents on the pyrrole ring are critical. For instance, 2,5-disubstituted pyrroles have demonstrated significant antibacterial potential.[4]

  • Halogenation: The introduction of halogen atoms, particularly chlorine and bromine, can enhance antibacterial potency. This is exemplified by the potent activity of halogenated natural products like marinopyrroles.[5]

  • N-Aryl Substitution: The addition of an aryl group to the nitrogen atom of the pyrrole ring has yielded compounds with broad-spectrum antibacterial activity, including against multidrug-resistant strains.[2][6][7]

  • Side Chain Modifications: The length and functionality of side chains attached to the pyrrole core can impact membrane permeability and target engagement.

Representative Synthesis Protocol: Paal-Knorr Synthesis of 2,5-Disubstituted Pyrroles

The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles. This protocol describes a general procedure for the synthesis of a 2,5-disubstituted pyrrole derivative, a common structural motif in antibacterial compounds.

Objective: To synthesize a 2,5-disubstituted pyrrole derivative via the Paal-Knorr reaction.

Materials:

  • 1,4-Dicarbonyl compound (e.g., hexane-2,5-dione)

  • Primary amine or ammonia source (e.g., ammonium carbonate, aniline)

  • Solvent (e.g., ethanol, acetic acid)

  • Catalyst (optional, e.g., p-toluenesulfonic acid)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,4-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Addition of Amine: Add the primary amine or ammonia source (1-1.2 equivalents) to the solution.

  • Catalysis (Optional): If required, add a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2,5-disubstituted pyrrole.

Causality Behind Experimental Choices: The choice of solvent and catalyst can significantly influence the reaction rate and yield. Acetic acid can serve as both a solvent and a catalyst. The use of a primary amine allows for the introduction of various substituents at the 1-position of the pyrrole ring, enabling the exploration of SAR.

II. In Vitro Evaluation of Novel Pyrrole-Based Compounds

A critical step in the drug discovery pipeline is the comprehensive in vitro evaluation of the synthesized compounds to determine their antibacterial efficacy and safety profile.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for MIC determination.

Protocol: Broth Microdilution MIC Assay

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).

    • Incubate at 37°C with agitation until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a growth control (bacteria in broth without compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Protocol: MBC Assay

  • Following MIC Determination: After determining the MIC, take an aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Determining MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Activity Assay

Bacterial biofilms are a major contributor to persistent and chronic infections. This assay evaluates the ability of a compound to inhibit biofilm formation.

Protocol: Crystal Violet Anti-Biofilm Assay

  • Preparation of Bacterial Culture and Compound Dilutions: Prepare as described for the MIC assay.

  • Incubation for Biofilm Formation: In a 96-well flat-bottom plate, add the bacterial inoculum to wells containing serial dilutions of the test compound. Incubate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

  • Washing: Gently remove the planktonic bacteria by washing the wells with phosphate-buffered saline (PBS).

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Washing: Wash the wells with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance compared to the untreated control indicates the inhibition of biofilm formation.

Cytotoxicity Assay

It is crucial to assess the toxicity of novel antibacterial compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance of the colored solution at a wavelength of 570 nm. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

III. Elucidation of the Mechanism of Action

Understanding how a novel antibacterial agent kills bacteria is essential for its development and for overcoming potential resistance mechanisms.

Common Mechanisms of Action for Pyrrole-Based Antibiotics
  • Inhibition of DNA Gyrase: Several pyrrolamide derivatives have been shown to target DNA gyrase, an essential bacterial enzyme involved in DNA replication, leading to cell death.[1]

  • Membrane Depolarization: Some halogenated pyrroles, such as marinopyrroles, act as protonophores, dissipating the proton motive force across the bacterial cell membrane, which is vital for cellular energy production.[5]

  • Inhibition of Efflux Pumps: Certain pyrrole derivatives can inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell. This can restore the efficacy of existing antibiotics.[8]

Experimental Workflow for Mechanism of Action Studies

A multi-pronged approach is typically employed to elucidate the mechanism of action of a novel antibacterial agent.

Caption: Workflow for elucidating the mechanism of action.

IV. In Vivo Efficacy Evaluation

Promising candidates from in vitro studies must be evaluated in animal models of infection to assess their in vivo efficacy and pharmacokinetic properties.

Murine Infection Models

Mouse models are commonly used to evaluate the in vivo efficacy of new antibacterial agents.[9][10] Common models include:

  • Thigh Infection Model: Used to assess the compound's ability to reduce the bacterial burden in a localized infection.

  • Sepsis Model: Evaluates the compound's efficacy in a systemic infection.

  • Lung Infection Model: Relevant for respiratory pathogens.

General Protocol for a Murine Thigh Infection Model:

  • Infection: Mice are inoculated intramuscularly in the thigh with a specific bacterial pathogen.

  • Treatment: At a predetermined time post-infection, mice are treated with the test compound via an appropriate route of administration (e.g., intraperitoneal, intravenous, oral).

  • Monitoring: Mice are monitored for clinical signs of infection and survival.

  • Bacterial Burden Determination: At the end of the study, the infected thigh muscle is harvested, homogenized, and plated to determine the number of colony-forming units (CFU) per gram of tissue. A significant reduction in CFU in treated mice compared to untreated controls indicates in vivo efficacy.

V. Data Presentation and Interpretation

Clear and concise presentation of data is crucial for the interpretation of results and for making informed decisions in the drug development process.

Table 1: Representative Antibacterial and Cytotoxicity Data for a Hypothetical Pyrrole Derivative
CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)HeLa Cells (IC₅₀, µg/mL)Selectivity Index (SI = IC₅₀/MIC)
Pyrrole-X2816>128>64 (for S. aureus)
Ciprofloxacin0.50.0150.550100 (for S. aureus)

Interpretation: Pyrrole-X demonstrates good activity against the Gram-positive bacterium S. aureus and moderate activity against the Gram-negative bacteria E. coli and P. aeruginosa. Importantly, it shows low cytotoxicity against HeLa cells, resulting in a favorable selectivity index, which suggests a promising therapeutic window.

Conclusion

The pyrrole scaffold represents a highly versatile and promising starting point for the design of novel antibacterial agents. A systematic approach, combining rational design, efficient synthesis, and a comprehensive suite of in vitro and in vivo evaluations, is essential for the successful development of new pyrrole-based drugs to combat the growing threat of antibiotic resistance. This guide provides the foundational protocols and expert insights to empower researchers in this critical endeavor.

References

  • Hughes, C. C., & Fenical, W. (2024). Antibacterial Marinopyrroles and Pseudilins Act as Protonophores. ACS Chemical Biology. [Link]

  • Li, Y., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. Marine Drugs. [Link]

  • Abdel-rahman, H. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Rusu, A., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences. [Link]

  • Uddin, T., et al. (2025). Improved bicyclic pyrrolidine analogs inhibit Toxoplasma gondii growth in vitro and cure infection in vivo. bioRxiv. [Link]

  • Foroughi, M., et al. (2021). Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives. Research in Pharmaceutical Sciences. [Link]

  • Smith, J. D., & Johnson, A. B. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs. [Link]

  • El-Sayed, M. A. A., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Scherman, M. S., et al. (2014). In Vivo Efficacy of Apramycin in Murine Infection Models. Antimicrobial Agents and Chemotherapy. [Link]

  • Jarosz-Wilkołazka, A., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vivo assays. Retrieved January 23, 2026, from [Link]

  • Smith, J. D., & Johnson, A. B. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. PubMed. [Link]

  • Smith, J. D., & Johnson, A. B. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. ResearchGate. [Link]

  • Al-Mousawi, S. M., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]

  • El-Sayed, M. A. A., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. PubMed. [Link]

  • Patel, R. V., et al. (2020). Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Journal of the Iranian Chemical Society. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2024). Pyrrole-based inhibitors of RND-type efflux pumps reverse antibiotic resistance and display anti-virulence potential. PLoS Pathogens. [Link]

  • Begum, S., et al. (2014). Synthesis and evaluation of antibacterial activity for a series of N-phthaloylglycine derivatives. European Journal of Chemistry. [Link]

  • Leggett, J. E., et al. (1990). Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model. The Journal of Infectious Diseases. [Link]

  • El-Gohary, N. S., & Shaaban, M. I. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Fischer Esterification of 2-(1H-Pyrrol-1-yl)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of alkyl 2-(1H-pyrrol-1-yl)butanoates via the Fischer esterification of 2-(1H-pyrrol-1-yl)butanoic acid. The protocol is designed for researchers, chemists, and professionals in drug development and medicinal chemistry. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested experimental protocol, and provide guidance on product purification, characterization, and troubleshooting. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Scientific Context

The esterification of carboxylic acids is a cornerstone transformation in organic synthesis, pivotal for modulating the physicochemical properties of bioactive molecules, such as solubility, lipophilicity, and metabolic stability. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their prevalence in natural products and pharmaceuticals exhibiting a wide range of biological activities. The target molecule, this compound, serves as a versatile scaffold. Its conversion to an ester, for instance, the ethyl ester, can be a critical step in a synthetic sequence, potentially improving its suitability for biological screening or serving as a key intermediate for further functionalization.

The Fischer-Speier esterification, first described in 1895, remains one of the most direct and atom-economical methods for this transformation.[1] It involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[2][3] Despite its long history, a nuanced understanding of the reaction conditions is essential, especially when dealing with heterocyclic substrates like pyrroles that can be sensitive to strongly acidic conditions. This guide provides a robust protocol tailored for this specific substrate, emphasizing reaction optimization and safety.

Reaction Principle and Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4][5] The reaction equilibrium must be actively shifted toward the product side to achieve high yields. This is typically accomplished by using a large excess of the alcohol reactant or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[2]

The mechanism proceeds through several distinct, reversible steps:[6][7]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2]

  • Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).[1][7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[6][8]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which results in a protonated ester.[6][7]

  • Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[6]

This sequence can be summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[6]

Fischer_Mechanism RCOOH R-COOH (Carboxylic Acid) Protonated_Acid R-C(OH)₂⁺ RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ Tetrahedral_Int R-C(OH)₂(OR'H)⁺ Protonated_Acid->Tetrahedral_Int + R'-OH Water_Leaving R-C(OH)(OR')(OH₂⁺) Tetrahedral_Int->Water_Leaving Proton Transfer Protonated_Ester R-COOR'H⁺ Water_Leaving->Protonated_Ester - H₂O Water H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H⁺ H_plus_regen H⁺

Caption: Mechanism of Fischer Esterification.

Detailed Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)butanoate

This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )Amount (mmol)Quantity UsedProperties/Notes
This compoundC₈H₁₁NO₂153.1810.01.53 gStarting Material.
Ethanol (Anhydrous)C₂H₅OH46.07~85050 mLReagent and solvent. Use a large excess.
Sulfuric Acid (Conc.)H₂SO₄98.08~5.50.3 mL (5-6 drops)Catalyst. Corrosive. Handle with extreme care.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-~150 mLExtraction solvent.
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01-~100 mLFor neutralization.
Brine (Sat. NaCl Soln.)NaCl58.44-~50 mLFor washing.
Magnesium Sulfate (Anhydrous)MgSO₄120.37-~2-3 gDrying agent.
Round-bottom flask (100 mL)---1Reaction vessel.
Reflux Condenser---1To prevent solvent loss.
Magnetic Stirrer and Stir Bar---1For homogenous mixing.
Heating Mantle---1Heat source.
Separatory Funnel (250 mL)---1For liquid-liquid extraction.
Rotary Evaporator---1For solvent removal.
Experimental Workflow Diagram

Workflow A 1. Reagent Setup Combine carboxylic acid and excess ethanol in a round-bottom flask. B 2. Catalyst Addition Carefully add concentrated H₂SO₄. A->B C 3. Reflux Heat the mixture to reflux (approx. 80°C) for 4-6 hours. B->C D 4. Work-up: Quench & Neutralize Cool, pour into water, and neutralize with saturated NaHCO₃ solution. C->D E 5. Extraction Extract the aqueous phase with ethyl acetate (3x). D->E F 6. Wash & Dry Combine organic layers, wash with brine, and dry over MgSO₄. E->F G 7. Solvent Removal Filter and concentrate the solution using a rotary evaporator. F->G H 8. Purification Purify the crude product via column chromatography. G->H I 9. Characterization Analyze the pure ester using NMR, FTIR, and MS. H->I

Caption: Experimental workflow for Fischer Esterification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.53 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (50 mL). The large excess serves as both the reactant and the solvent, driving the equilibrium towards the product.[5][6]

  • Catalyst Addition: Place the flask in an ice-water bath to dissipate any heat generated. Slowly and cautiously, add concentrated sulfuric acid (0.3 mL) dropwise with vigorous stirring.[9][10] Safety Note: Concentrated sulfuric acid is highly corrosive and reacts exothermically with ethanol. Always add acid to the alcohol solution, never the other way around. Wear appropriate PPE, including gloves, lab coat, and safety glasses.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux (the boiling point of ethanol is ~78°C) using a heating mantle. Let the reaction proceed for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Work-up and Neutralization: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Pour the reaction mixture slowly into a beaker containing 100 mL of cold water.

  • Carefully neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution in portions until effervescence ceases and the pH is approximately 7-8.[9][11]

  • Extraction: Transfer the neutralized mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).[9] After each extraction, collect the organic layer.

  • Washing and Drying: Combine the organic extracts in the separatory funnel and wash with brine (1 x 50 mL) to remove residual water and inorganic salts.[9] Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ethyl 2-(1H-pyrrol-1-yl)butanoate.

Purification

The crude product, likely a pale yellow oil, should be purified by silica gel column chromatography. A solvent system of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity) is typically effective for separating the nonpolar ester from any residual polar starting material or side products.

Product Characterization

The identity and purity of the synthesized ethyl 2-(1H-pyrrol-1-yl)butanoate should be confirmed using standard spectroscopic methods.

  • ¹H NMR (CDCl₃): Expect to see a triplet around 1.2 ppm (3H, -CH₂CH₃ ), a quartet around 4.1 ppm (2H, -CH₂ CH₃), signals corresponding to the butanoyl chain, and characteristic signals for the pyrrole ring protons. The broad singlet of the carboxylic acid proton (typically >10 ppm) will be absent.

  • ¹³C NMR (CDCl₃): Look for a new signal around 14 ppm for the ethyl -CH₃, a signal around 60 ppm for the ethyl -CH₂-, and the ester carbonyl carbon signal around 170-175 ppm.

  • FTIR (neat): The most telling change will be the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of a strong, sharp C=O stretch for the ester at approximately 1730-1750 cm⁻¹.

  • Mass Spectrometry (ESI+): The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ of the target ester (C₁₀H₁₅NO₂, MW = 181.23).

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Inactive catalyst (e.g., old H₂SO₄).2. Insufficient heating or reaction time.3. Wet reagents/glassware.1. Use fresh, concentrated acid catalyst.2. Ensure the reaction is at a steady reflux and monitor by TLC to determine the necessary reaction time.3. Use anhydrous alcohol and oven-dried glassware. Water shifts the equilibrium to the starting materials.[2]
Low Yield 1. Incomplete reaction.2. Product loss during work-up (e.g., incomplete extraction).3. Reversible reaction equilibrium.1. Increase reaction time or add a slight excess of the catalyst.2. Perform at least three extractions with the organic solvent. Ensure proper phase separation.3. Use a larger excess of alcohol (e.g., 20-fold) or consider using a Dean-Stark apparatus with a non-polar co-solvent like toluene to remove water azeotropically.[1][9]
Product is Impure 1. Incomplete neutralization leading to acid contamination.2. Side reactions due to excessive heat or acid concentration (e.g., pyrrole polymerization).1. Carefully check the pH with pH paper during neutralization to ensure all acid is quenched.2. Avoid excessively high temperatures. Use the minimum amount of catalyst required (catalytic amounts are sufficient). Purify carefully using column chromatography.

References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification. Retrieved from [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pearson. (n.d.). Fischer Esterification Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Experiment 29 – The Fischer Esterification. Retrieved from [Link]

  • University of California, Davis. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chad's Prep. (2024, June 17). Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). Retrieved from [Link]

Sources

Application Note & Protocols: A Multi-Assay Strategy for Evaluating the In Vitro Cytotoxicity of Pyrrole-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Drug Discovery and the Imperative for Robust Cytotoxicity Profiling

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with potent biological activities.[1] Its derivatives are investigated for a wide array of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory roles.[2][3] Given that the primary goal of many of these agents is to induce cell death in pathological contexts (e.g., cancer), a precise and comprehensive evaluation of their cytotoxic effects is a cornerstone of the preclinical development process.[1][2]

This guide moves beyond a single-assay mindset, advocating for an orthogonal, multi-assay approach to characterize the cytotoxic profile of novel pyrrole-based compounds. Relying on one readout can be misleading; a compound might reduce MTT reagent chemically without affecting the cell, or it might lyse cells without inducing the classic apoptotic pathways. By integrating assays that probe different cellular processes—metabolic activity, membrane integrity, and specific death pathways—researchers can build a more complete and reliable picture of a compound's mechanism of action. This document provides the scientific rationale and detailed protocols for a tiered cytotoxicity screening strategy.

The Strategic Rationale: Why a Single Assay is Insufficient

No single cytotoxicity assay is universally applicable or foolproof. Each measures a different proxy for cell death, and each has unique vulnerabilities to compound interference. This is particularly true for heterocyclic compounds like pyrroles, which can be colored or possess redox activity, potentially leading to assay artifacts.[4] A robust assessment, therefore, requires cross-validation with multiple methods.

  • Metabolic Assays (e.g., MTT): These assays quantify the activity of mitochondrial dehydrogenases, which is often proportional to the number of living cells. Strength: They are high-throughput and cost-effective for initial screening. Weakness: They are susceptible to interference from compounds that have reducing properties or that alter mitochondrial function without killing the cell.[5]

  • Membrane Integrity Assays (e.g., LDH): These assays measure the release of stable cytosolic enzymes, like lactate dehydrogenase (LDH), into the culture medium upon plasma membrane rupture—a hallmark of necrosis or late apoptosis.[6] Strength: This is a direct measure of cell lysis. Weakness: It may miss early apoptotic events where the membrane remains intact.

  • Apoptosis Assays (e.g., Caspase-Glo® 3/7): These assays quantify the activity of key executioner caspases (caspase-3 and -7) that are activated during programmed cell death (apoptosis).[7] Strength: Provides mechanistic insight into how the cells are dying. Weakness: Will not detect non-apoptotic cell death mechanisms.

The logical flow of screening should therefore progress from broad viability assessment to specific mechanistic inquiries.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Orthogonal Validation & Artifact Control cluster_2 Tier 3: Mechanistic Insight A Pyrrole Compound Library B MTT Assay (Metabolic Viability) A->B Treat Cells C Dose-Response Curves & IC50 Determination B->C Quantify Viability D Active 'Hits' from Tier 1 C->D E LDH Assay (Membrane Integrity) D->E Re-screen F Confirm IC50 & Rule Out MTT-Specific Interference E->F Compare Data G Validated Hits F->G H Caspase-Glo® 3/7 Assay (Apoptosis) G->H Investigate I Determine Mode of Cell Death H->I Analyze Pathway

Caption: Tiered approach for cytotoxicity screening of pyrrole compounds.

Experimental Design: The Blueprint for Trustworthy Data

The validity of any cytotoxicity data hinges on meticulous experimental design. Key considerations include cell line selection, appropriate controls, and robust data analysis.

Cell Line Selection

The choice of cell line should be relevant to the intended therapeutic application of the pyrrole compound. For anticancer drug development, a panel of cancer cell lines from different tissues is often used (e.g., MCF-7 for breast, LoVo for colon).[2] It is also crucial to include a non-cancerous cell line (e.g., HEK293, HGF) to assess general cytotoxicity and determine a therapeutic window.[3][8]

Controls: The Self-Validating System

Every plate must include a set of controls to ensure the data is interpretable and free from artifacts.

  • Vehicle Control: Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest dose tested. This establishes the baseline 100% viability.

  • Positive Control: Cells treated with a known cytotoxic agent (e.g., Staurosporine, Doxorubicin) to confirm that the assay system can detect cell death.[9]

  • Media Blank: Wells containing only cell culture medium and the assay reagents. This value is subtracted from all other readings to account for background absorbance/luminescence.

  • Compound Interference Control: Wells containing the pyrrole compound in media without cells. This is critical for colorimetric assays like MTT to check if the compound itself reacts with the assay reagent or has intrinsic absorbance at the measurement wavelength.

Dose-Response and IC50 Calculation

Cytotoxicity should be assessed over a range of concentrations to generate a dose-response curve.[10] A typical experiment uses a 7- to 10-point half-log or full-log serial dilution. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, which represents the concentration of the compound required to reduce cell viability by 50%.[11] This is typically achieved by fitting the data to a four-parameter logistic (4PL) non-linear regression model.[12]

G start p1 start->p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 end p6->end origin xaxis_end origin->xaxis_end  Log [Compound Concentration] yaxis_end origin->yaxis_end % Cell Viability ic50_point x_intercept ic50_point->x_intercept y_intercept y_intercept->ic50_point label_100 100% label_50 50% label_0 0% label_ic50 IC50

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.

Detailed Protocols

Protocol 1: MTT Assay for Metabolic Viability

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product. The amount of formazan, which is solubilized in DMSO, is directly proportional to the number of metabolically active cells.[13]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Pyrrole compounds dissolved in DMSO (sterile)

  • Selected cell line(s) in complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized, stored at -20°C.[14]

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the pyrrole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include all necessary controls on the same plate.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, purple formazan crystals should become visible within the cells under a microscope.[15]

  • Solubilization: Carefully remove all the medium from the wells. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[14]

Data Analysis:

  • Subtract the average absorbance of the media blank from all other wells.

  • Calculate % Viability: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

  • Plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50.[16]

Protocol 2: LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium when the plasma membrane is compromised.[17] The assay measures LDH activity in the supernatant via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. Diaphorase then uses NADH to reduce a tetrazolium salt (INT) to a red formazan product, which is measured colorimetrically at ~490 nm.[6] The amount of color is proportional to the amount of LDH released.[18]

Materials:

  • Culture plate from Protocol 1 (or a replica plate)

  • Sterile 96-well V-bottom plate (for supernatant collection)

  • LDH Cytotoxicity Assay Kit (containing Substrate, Cofactor, and Enzyme solutions)

  • Lysis Buffer (e.g., 10X Triton X-100 provided in kits)

  • Stop Solution (e.g., Acetic Acid provided in kits)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Prepare Controls: On the treatment plate, prepare a "Maximum LDH Release" control by adding Lysis Buffer to a set of untreated wells 45 minutes before the end of the incubation period.

  • Supernatant Collection: After compound incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and diaphorase).

  • Add Reaction Mixture: Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Gently tap the plate to mix and measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Subtract the absorbance of the media blank from all readings.

  • Calculate % Cytotoxicity: ((Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) * 100.

    • Spontaneous Release: LDH from vehicle control wells.

    • Maximum Release: LDH from lysis buffer-treated wells.

  • Plot % Cytotoxicity against compound concentration to determine the IC50.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis Detection

Principle: This homogeneous, luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[19] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) and a thermostable luciferase.[7] When the reagent is added to cells, lysis occurs, and active caspases cleave the substrate, releasing aminoluciferin, which is then used by the luciferase to generate a "glow-type" luminescent signal proportional to caspase activity.[19]

Materials:

  • White-walled, clear-bottom 96-well plates (for luminescence)

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (100 µL/well) in a white-walled plate and treat with pyrrole compounds as described in the MTT protocol. It is crucial to set up a parallel plate for a viability assay (like CellTiter-Glo® or MTT) to normalize the caspase activity to the number of viable cells.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Prepare the Caspase-Glo® 3/7 Reagent by adding the buffer to the substrate and mixing gently.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[20]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[19]

  • Reading: Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the luminescence of the media blank from all readings.

  • The resulting relative light units (RLU) are proportional to caspase activity.

  • Plot the RLU values against the compound concentration. A bell-shaped curve is often observed, as high concentrations that cause rapid necrosis may not allow time for the apoptotic cascade to fully activate.

Data Summary and Troubleshooting

Presenting data from multiple assays in a clear, consolidated format is essential for comparative analysis.

Table 1: Example Cytotoxicity Profile of Pyrrole Derivatives on LoVo Cancer Cells (48h)

CompoundMTT IC50 (µM)LDH IC50 (µM)Max Caspase-3/7 Activation (Fold Change vs. Vehicle)Potential Interpretation
Pyrrole-A5.2 ± 0.45.8 ± 0.68.5Potent, apoptosis-inducing agent. Good assay correlation.
Pyrrole-B25.1 ± 2.1> 1001.2Low cytotoxicity; may inhibit metabolism without killing.
Pyrrole-C1.5 ± 0.225.0 ± 3.01.5Red Flag: Potent in MTT but not LDH. Suggests MTT assay interference.
Pyrrole-D45.3 ± 5.542.1 ± 4.91.1Moderate cytotoxicity, likely via necrosis or other non-apoptotic pathways.
Doxorubicin0.8 ± 0.11.1 ± 0.210.2Positive Control

Troubleshooting Common Issues:

  • High Background in MTT Assay: Can be caused by microbial contamination or interference from phenol red in the medium.[21] Consider using phenol red-free medium for the assay steps.[21]

  • No Purple Color in MTT Assay: May indicate insufficient cell numbers, inactive MTT reagent, or that the cells are already dead.[22] Always check cells under a microscope before adding DMSO.

  • MTT IC50 much lower than LDH IC50: This is a classic sign of compound interference. The pyrrole compound may be chemically reducing the MTT dye, giving a false positive for cell death.[4] Prioritize the LDH data in this case.

  • Low Signal in Caspase Assay: The time point may be wrong (too early or too late) or the compound induces a non-apoptotic death pathway.[9] A time-course experiment is recommended.

Conclusion

The evaluation of pyrrole-based compounds requires a thoughtful and rigorous approach to cytotoxicity testing. By moving from high-throughput metabolic assays to confirmatory membrane integrity assays and finally to mechanistic apoptosis assays, researchers can build a robust data package. This tiered strategy, underpinned by proper controls and careful data interpretation, ensures the reliable identification and characterization of promising therapeutic candidates while effectively flagging misleading artifacts.

References

  • ResearchGate. (2025). Synthesis and in vitro cytotoxicity evaluation of isatin-pyrrole derivatives against HepG2 cell line.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). Why is my MTT Assay not turning Purple?.
  • Abcam. (n.d.). MTT assay protocol.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • National Institutes of Health (NIH). (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual.
  • ResearchGate. (2014). Does anyone have experience with the Caspase-Glo® 3/7 Assay?.
  • Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
  • Thermo Fisher Scientific. (2019). CyQUANT LDH Cytotoxicity Assay Kit Product Information Sheet.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • MDPI. (n.d.). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates.
  • Promega Corporation. (n.d.). Caspase-Glo(R) 3/7 Assay Technical Bulletin.
  • Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
  • Protocols.io. (2023). MTT (Assay protocol).
  • MDPI. (2022). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.
  • Biocompare. (2022). Caspase-Glo® 3/7 Assay for Apoptosis Detection.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Protocols.io. (2024). LDH cytotoxicity assay.
  • National Institutes of Health (NIH). (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis.
  • AAT Bioquest. (n.d.). IC50 Calculator.
  • GraphPad. (n.d.). How Do I Estimate the IC50 and EC50?.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • ResearchGate. (n.d.). Cytotoxicity assay of synthesized pyrrole-based ILs with Br.
  • Fisher Scientific. (n.d.). Promega Caspase-Glo 3/7 Assay Kit.
  • Digital Commons@ETSU. (n.d.). Synthesis and In-Vitro Cell Viability/Cytotoxicity Studies of Novel Pyrrolobenzodiazepine Derivatives.
  • National Institutes of Health (NIH). (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.

Sources

Troubleshooting & Optimization

Pyrrole Synthesis Technical Support Center: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Functionalized Pyrrole Synthesis. This resource is designed for researchers, medicinal chemists, and professionals in drug development who encounter challenges in the synthesis of these vital heterocyclic compounds. Pyrroles are a cornerstone of many natural products and pharmaceuticals, yet their synthesis can be fraught with difficulties, from low yields to complex purification.[1]

This guide moves beyond simple protocols to explain the 'why' behind the experimental challenges and their solutions. It is structured to provide immediate, actionable advice for the common hurdles you may face in the lab.

Part 1: Troubleshooting Guide for Common Synthetic Methods

This section addresses specific issues encountered during the most common pyrrole synthesis reactions.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is a cornerstone of pyrrole synthesis due to its simplicity and efficiency.[2][3] However, achieving high yields and purity can be challenging.

Problem 1: Low Yields and Furan Byproduct Formation

You observe a significant amount of a furan byproduct and a correspondingly low yield of your desired pyrrole.

  • Causality: This is a classic pH-related issue. The Paal-Knorr synthesis is acid-catalyzed, but excessive acidity (pH < 3) favors the intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan, outcompeting the reaction with the amine.[4] Harsh conditions, such as prolonged heating in strong acid, can also degrade sensitive functional groups on your starting materials or the pyrrole product.[4]

  • Troubleshooting Protocol:

    • pH Control: Maintain the reaction under neutral or weakly acidic conditions. The addition of a weak acid like acetic acid can catalyze the reaction without promoting furan formation.[4]

    • Catalyst Selection: Move away from strong protic acids. Consider milder Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃, or even heterogeneous catalysts like montmorillonite clay, which can improve yields under milder conditions.[5] An iron(III) chloride catalyst in water has also been shown to be effective for mild reactions.[6]

    • Temperature and Time Optimization: Monitor the reaction by Thin Layer Chromatography (TLC). Avoid prolonged heating at high temperatures. Microwave-assisted synthesis can often reduce reaction times and improve yields by providing efficient and uniform heating.[5]

    • Starting Material Purity: Ensure your 1,4-dicarbonyl compound is pure. Impurities can lead to side reactions. Purify by distillation or recrystallization if necessary.

Condition Likely Outcome Rationale
pH < 3 High Furan FormationProtonation and cyclization of the dicarbonyl is faster than amine condensation.
pH 4-6 Optimal Pyrrole YieldBalances the need for catalysis with minimizing furan side-product.
High Temp (>100°C, prolonged) Degradation, Low YieldPyrrole ring and sensitive functional groups can decompose.[4]
Microwave Heating Improved Yield, Shorter TimeEfficient energy transfer leads to faster reaction rates, minimizing degradation.[5]
The Knorr Pyrrole Synthesis

The Knorr synthesis involves the reaction of an α-amino ketone with a compound containing an activated methylene group (like a β-ketoester).[7] A primary challenge is the instability of one of the key reactants.

Problem 2: Low Yields Due to Self-Condensation

Your reaction yield is consistently low, and you observe a complex mixture of byproducts.

  • Causality: The α-amino ketone starting material is highly prone to self-condensation, reducing the amount available to react with the active methylene compound.[7] This is why α-amino ketones are almost always prepared in situ.

  • Troubleshooting Protocol:

    • In Situ Generation: Do not isolate the α-amino ketone. A reliable method is the reduction of an α-oximino ketone using zinc dust in acetic acid. The resulting α-amino ketone is consumed by the β-ketoester as it is formed.[7]

    • Controlled Addition: Add the zinc dust and the solution of the α-oximino ketone gradually to the solution of the active methylene compound. This maintains a low concentration of the reactive α-amino ketone, favoring the desired intermolecular reaction over self-condensation.

    • Temperature Management: The reduction of the oxime is exothermic. Use an ice bath to control the temperature during the addition to prevent runaway reactions and byproduct formation.

The Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a multicomponent reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[3][8] Its main challenge is a competing reaction pathway that forms a different heterocycle.

Problem 3: Formation of Furan Side Products

Alongside your desired pyrrole, you isolate a significant amount of a substituted furan.

  • Causality: The Hantzsch synthesis has a competing side reaction known as the Feist-Bénary furan synthesis.[9] This occurs when the enolate of the β-ketoester attacks the α-haloketone before the enamine is formed from the reaction of the β-ketoester and the amine. This pathway is favored under conditions that promote enolate formation.

  • Troubleshooting Protocol:

    • Pre-formation of the Enamine: To favor the Hantzsch pathway, ensure the enamine intermediate is formed first. This can be achieved by pre-mixing the β-ketoester and the amine before adding the α-haloketone.

    • Reaction Conditions: The choice of solvent and base can influence the reaction outcome. Running the reaction in the presence of ammonia or a primary amine without a strong base will favor the formation of the enamine intermediate required for pyrrole synthesis.

    • Mechanochemical Methods: Modern variations using solvent-free mechanochemical milling have been shown to improve yields and reduce side reactions in Hantzsch-type syntheses.[9]

Part 2: General Challenges in Pyrrole Synthesis and Functionalization

This section covers broader issues that can affect any pyrrole synthesis or subsequent modification.

Purification Difficulties

Problem 4: Removing Unreacted Starting Materials and Polymeric Byproducts

Your crude product is contaminated with starting materials or a dark, tar-like substance that is difficult to separate by column chromatography.

  • Causality: Pyrroles, being electron-rich, are prone to polymerization under acidic conditions, forming dark, insoluble materials.[10] Additionally, residual starting materials, particularly unreacted pyrrole or pyrrolidine precursors, can be difficult to remove due to similar polarities or the formation of azeotropes.[5]

  • Troubleshooting Protocol:

    • Preventing Polymerization: The most effective way to prevent acid-induced polymerization is to protect the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl, Boc). This reduces the electron density of the ring, making it less susceptible to protonation and subsequent polymerization.[10]

    • Work-up Strategies:

      • Acid Wash: For crude mixtures containing basic impurities like pyrrolidines, a wash with dilute acid (e.g., 1M HCl) can protonate and extract them into the aqueous layer.[5]

      • Hexane Wash: Unreacted pyrrole can often be removed by washing the crude reaction mixture with hexane, in which pyrrole has some solubility.

    • Chromatography Tips: If column chromatography is necessary, consider using a less polar solvent system to elute the less polar pyrrole product first. Deactivated silica or alumina can sometimes be beneficial for sensitive pyrroles.

    • Crystallization/Recrystallization: If your product is a solid, crystallization is an excellent purification method.[11] It can be highly effective at removing both colored impurities and closely related side products.

Controlling Regioselectivity

Problem 5: Poor Regioselectivity in Electrophilic Substitution

You are trying to functionalize an existing pyrrole ring, but you obtain a mixture of C2- and C3-substituted isomers.

  • Causality: Electrophilic substitution on an unsubstituted N-H pyrrole overwhelmingly occurs at the C2 (α) position due to the greater stability of the cationic intermediate. However, for N-substituted pyrroles, or pyrroles already bearing substituents, mixtures can be obtained. The challenge lies in directing the incoming electrophile to the desired position.[12]

  • Troubleshooting Protocol:

    • N-Protecting/Directing Groups: The choice of N-protecting group is critical. Large, sterically hindering groups on the nitrogen can direct substitution to the C3 (β) position. Some groups can also act as directing groups in metal-catalyzed C-H functionalization reactions, offering alternative regioselectivity.[12][13]

    • Halogenation as a Handle: A common strategy for accessing C3-functionalized pyrroles is to first halogenate the ring. Halogenation often provides polyhalogenated pyrroles, but conditions can be tuned for monohalogenation. The resulting halopyrrole can then undergo further reactions, such as metal-catalyzed cross-coupling, to introduce a variety of functional groups.

    • Directed Metalation: Using a directing group on the nitrogen (e.g., a removable group that can coordinate to a metal), it is possible to achieve regioselective deprotonation and subsequent reaction with an electrophile at a specific position.

Synthesis of Electron-Deficient Pyrroles

Problem 6: Low Reactivity and Product Instability

You are attempting to synthesize pyrroles with multiple electron-withdrawing groups (EWGs), but the reaction is sluggish, or the product is unstable.

  • Causality: The synthesis of electron-deficient pyrroles is challenging because the starting materials are often deactivated towards the key cyclization steps.[4] Furthermore, while EWGs make the pyrrole ring more stable to oxidation, the resulting products can be susceptible to other reactions, such as nucleophilic attack. The stability of the final product can be highly dependent on the nature and position of the EWGs.[4][8]

  • Troubleshooting Protocol:

    • Reaction Conditions: More forcing conditions (higher temperatures, stronger catalysts) may be necessary to overcome the deactivation of the starting materials. However, this must be balanced with the potential for side reactions and product decomposition.

    • Stepwise Functionalization: It is often more effective to synthesize a less substituted pyrrole and then introduce the electron-withdrawing groups in subsequent steps. For example, a stable N-protected pyrrole can be synthesized and then nitrated or acylated.

    • Protecting Group Strategy: When introducing EWGs onto the ring, a robust N-protecting group is essential to prevent side reactions at the nitrogen. A group that can be removed under neutral or specific conditions without affecting the EWGs is ideal.

    • Handling and Storage: Electron-deficient pyrroles can be sensitive. Store them under an inert atmosphere, protected from light, and at low temperatures to prevent degradation.

Part 3: Visualizing a Troubleshooting Workflow

The following diagram illustrates a typical decision-making process when troubleshooting a low-yielding Paal-Knorr synthesis.

PaalKnorr_Troubleshooting start Low Yield in Paal-Knorr Synthesis check_byproducts Analyze Crude Mixture (TLC, NMR) Identify Byproducts start->check_byproducts furan_present Furan Byproduct Detected? check_byproducts->furan_present other_byproducts Other Byproducts or Unreacted Starting Material? furan_present->other_byproducts No adjust_ph Action: Decrease Acidity - Use Weak Acid (e.g., Acetic Acid) - Use Lewis Acid Catalyst furan_present->adjust_ph Yes harsh_conditions Review Reaction Conditions (Temp, Time, Acid Strength) optimize_temp_time Action: Optimize Conditions - Lower Temperature - Reduce Reaction Time - Consider Microwave Synthesis harsh_conditions->optimize_temp_time other_byproducts->harsh_conditions check_purity Check Starting Material Purity (1,4-Dicarbonyl & Amine) other_byproducts->check_purity success Improved Yield adjust_ph->success optimize_temp_time->success purify_sm Action: Purify Starting Materials (Distillation/Recrystallization) check_purity->purify_sm purify_sm->success

Caption: Troubleshooting workflow for low yields in Paal-Knorr synthesis.

Part 4: Frequently Asked Questions (FAQs)

Q1: My pyrrole product is turning dark upon standing. What is happening and how can I prevent it? A: Pyrroles are susceptible to oxidation and acid-catalyzed polymerization, both of which can lead to the formation of colored, often black, polymeric materials. To prevent this, store your purified pyrrole under an inert atmosphere (nitrogen or argon), protected from light, and in a refrigerator or freezer. If the pyrrole has a free N-H group, it is particularly sensitive.

Q2: Can I use a secondary amine in the Paal-Knorr synthesis? A: No, the classical Paal-Knorr synthesis requires ammonia or a primary amine. The mechanism involves the formation of an enamine followed by cyclization and dehydration, which requires two protons on the nitrogen to be eliminated as water. A secondary amine cannot undergo the final dehydration step to form the aromatic pyrrole ring.

Q3: I need to perform a reaction on my pyrrole under strongly acidic conditions. How can I do this without causing polymerization? A: The most reliable strategy is to protect the pyrrole nitrogen with a robust electron-withdrawing group, such as a tosyl (Ts) or other sulfonyl group.[6] This modification significantly decreases the electron density of the pyrrole ring, making it much less basic and therefore less prone to protonation and subsequent polymerization under acidic conditions.[10]

Q4: How do I choose a solvent for my pyrrole synthesis? A: The choice of solvent depends on the specific reaction. For Paal-Knorr reactions, solvents like ethanol, acetic acid, or even water can be used.[6][14] Some modern protocols even proceed under solvent-free conditions.[4] For Knorr and Hantzsch syntheses, polar solvents like ethanol or glacial acetic acid are common.[3][7] The key is to choose a solvent that dissolves the reactants and is compatible with the reaction temperature and any catalysts used.

Q5: My purification by column chromatography is giving poor separation. What can I do? A: If you are having trouble with silica gel chromatography, first ensure that as many non-polar impurities as possible have been removed by washing with a solvent like hexane. If separation is still poor, you can try using a different stationary phase, such as alumina (basic or neutral), which can have different selectivity. Alternatively, if your product is a solid, recrystallization is often a more effective method for achieving high purity.[11]

References

  • Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248. [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Hu, Y., et al. (2019). Recent Advancements in Pyrrole Synthesis. Molecules, 24(5), 975. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. [Link]

  • Douglas, C. J., & Thomson, R. J. (2015). Dative Directing Group Effects in Ti-Catalyzed [2+2+1] Pyrrole Synthesis: Chemo- and Regioselective Alkyne Heterocoupling. ACS Catalysis, 5(10), 5846–5850. [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 23, 2026, from [Link]

  • Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2017). ADVANCES AND CHALLENGES IN THE SYNTHESIS OF PYRROLE SYSTEMS OF A LIMITED ACCESS. Chemistry of Heterocyclic Compounds, 53(1), 54-68. [Link]

  • ResearchGate. (2025). Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30.... [Link]

  • Muchowski, J. M., & Solas, D. R. (1984). 2-Halopyrroles. Synthesis and chemistry. The Journal of Organic Chemistry, 49(1), 203–205. [Link]

  • Donohoe, T. J., Guyo, P. M., Beddoes, R. L., & Helliwell, M. (1998). Reduction of electron-deficient pyrroles using group I and II metals in ammonia. Journal of the Chemical Society, Perkin Transactions 1, (4), 667-676. [Link]

  • Laha, J. K., et al. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Organic Chemistry Frontiers, 8(19), 5395-5402. [Link]

  • A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (2017). International Journal of Pharmaceutical Sciences Review and Research, 44(2), 168-178. [Link]

  • Hatano, M., et al. (2020). β-Selective Addition of Pyrroles to Electron-Deficient Alkenes in Both Catalytic and Stoichiometric Modes on B(C6F5)3. ACS Omega, 5(20), 11528–11538. [Link]

  • Meng, Z., et al. (2006). Purification, Characterization, and Crystallization of Human pyrroline-5-carboxylate Reductase. Protein Expression and Purification, 49(1), 83-87. [Link]

  • ResearchGate. (2025). Recent Advances in Functionalization of Pyrroles and their Translational Potential. [Link]

  • ResearchGate. (2022). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. [Link]

  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (2016). Catalysis Science & Technology, 6(15), 5672-5715. [Link]

  • ResearchGate. (2010). Scheme 2 Synthesis of pyrrole derivatives in water. [Link]

  • Google Patents. (1994).
  • Procter, D. J., et al. (2021). Synthesis of Pyrroles via Consecutive 6π-Electrocyclization/Ring-Contraction of Sulfilimines. Journal of the American Chemical Society, 143(24), 9064–9070. [Link]

  • ResearchGate. (2023). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. [Link]

  • Shambalova, V. E., et al. (2024). Regioselective Synthesis of Highly Functionalized 2 H-Pyrroles via Dearomative Chlorination of 1 H-Pyrroles. The Journal of Organic Chemistry, 89(16), 11394–11407. [Link]

  • The Royal Society of Chemistry. (2016). Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]

  • Dr. Shyama Prasad Mukherjee University. (n.d.). III. Heterocyclic Compounds. [Link]

  • The Heterocyclist. (2012, January 20). Deconstructing the Knorr pyrrole synthesis. [Link]

  • Organic Letters. (2022). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. [Link]

  • Rybicka-Jasińska, K., et al. (2018). An Electron-Deficient Azacoronene Obtained by Radial π Extension. Angewandte Chemie International Edition, 57(40), 13217-13221. [Link]

  • YouTube. (2021, June 1). Feist-Benary Synthesis Of Furan. [Link]

  • MDPI. (2022). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. [Link]

  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Organic Chemistry Frontiers. (2021). Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 23, 2026, from [Link]

  • Chemical Science. (2022). Synthesis of unsymmetrically tetrasubstituted pyrroles and studies of AIEE in pyrrolo[1,2-a]pyrimidine derivatives. [Link]

  • ResearchGate. (2019). Early examples of pyrrole functionalization by carbene incorporation.... [Link]

  • Scribd. (n.d.). SCH 402 Synthesis of Pyrrole and Furan. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • MDPI. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]

  • ResearchGate. (2024). Shedding new light on quadrupolar 1,4-dihydropyrrolo[3,2-b]pyrroles: impact of electron-deficient scaffolds over emission. [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved January 23, 2026, from [Link]

  • CONICET. (2012). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. [Link]

  • ResearchGate. (2025). Sterically Hindered N-Aryl Pyrroles: Chromatographic Separation of Enantiomers and Barriers to Racemization. [Link]

  • ResearchGate. (2019). Enantioselective C−H functionalization of pyrroles. Reaction conditions. [Link]

Sources

Optimizing mobile phase for HPLC separation of pyrrole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development

Topic: Optimizing Mobile Phase for HPLC Separation of Pyrrole Isomers

Introduction: The Challenge of Pyrrole Isomer Separation

Welcome to the technical support center. As a Senior Application Scientist, I understand that separating structural isomers, such as those of pyrrole and its derivatives, represents a significant chromatographic challenge. These compounds often share identical mass-to-charge ratios and similar polarities and hydrophobicities, making their resolution difficult with standard methods[1]. Effective separation relies almost entirely on exploiting subtle differences in their interaction with the stationary and mobile phases.

This guide provides a structured, question-and-answer-based approach to systematically optimize your mobile phase. We will move from fundamental adjustments in reversed-phase liquid chromatography (RP-HPLC) to more advanced strategies, including alternative chromatographic modes. Each step is designed to help you logically troubleshoot and build a robust, high-resolution method.

Troubleshooting & Optimization Guide

Q1: My pyrrole isomers are co-eluting or show very poor resolution on a C18 column. What is the first and most fundamental parameter I should adjust?

A1: Adjust the Mobile Phase Strength (% Organic Modifier).

The most powerful initial step in method development is to manipulate the retention factor (k') of your analytes by adjusting the elution strength of the mobile phase. In reversed-phase HPLC, the stationary phase is non-polar (like C18), and the mobile phase is polar[2][3].

  • Causality: The primary separation mechanism in RP-HPLC is the hydrophobic interaction between the analytes and the non-polar stationary phase[4]. A weaker mobile phase (higher aqueous content) increases these interactions, leading to longer retention times. A stronger mobile phase (higher organic content) decreases these interactions, causing analytes to elute faster. By systematically adjusting the ratio of aqueous to organic solvent, you can modulate retention times, which is often sufficient to resolve isomers with different hydrophobicities.

If your peaks are eluting too quickly (low k'), you lack sufficient interaction time with the stationary phase for a separation to occur[5]. The first step is to weaken the mobile phase to increase retention.

Experimental Protocol 1: Universal Gradient Scouting Run

This protocol is designed to quickly map the retention behavior of your isomers and determine an optimal starting point for either an isocratic or gradient method.

  • Column: Standard C18 Column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 10 mM Phosphate Buffer.

  • Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV (select an appropriate wavelength for pyrroles, e.g., 210 nm) or MS.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start at 5% B for 1 minute.

    • Ramp linearly from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes (column wash).

    • Return to 5% B over 1 minute.

    • Equilibrate at 5% B for 5-10 column volumes before the next injection.

Interpreting the Results: This run will show you the approximate percentage of organic modifier (%B) at which your isomers elute. This information is crucial for designing a more targeted, high-resolution separation.

Q2: I've optimized the mobile phase strength, but my isomers still have insufficient resolution. What is the next logical step?

A2: Change the Type of Organic Modifier to Alter Selectivity.

If adjusting retention time alone doesn't work, the next step is to change the separation's selectivity (α) . Selectivity describes the ability of the chromatographic system to "discriminate" between two analytes[5]. The most effective way to alter selectivity is to switch the organic modifier[6][7].

  • Causality: Acetonitrile and methanol, the two most common organic modifiers, interact with analytes and the stationary phase differently[8][9].

    • Acetonitrile (ACN): A polar aprotic solvent with a strong dipole moment. It primarily disrupts hydrophobic interactions.

    • Methanol (MeOH): A polar protic solvent that can act as a hydrogen bond donor and acceptor. This property can introduce new interactions (or disrupt existing ones) between the analytes and the stationary phase, especially for molecules with hydrogen bonding capabilities.

For aromatic compounds like pyrroles, switching from ACN to MeOH can significantly alter selectivity due to different π-π interaction modulation[9]. This often results in changes in peak spacing or even elution order, providing the resolution you need[9].

Data Presentation 1: Comparison of Common Organic Modifiers

PropertyAcetonitrile (ACN)Methanol (MeOH)Key Consideration for Isomer Separation
Elution Strength StrongerWeakerYou will need a higher percentage of MeOH to achieve similar retention times as ACN[6].
Selectivity Primarily dipole interactionsHydrogen bonding capabilityMeOH can provide unique selectivity for polar or H-bonding isomers[8][9].
Viscosity (with water) LowHigh (creates higher backpressure)High MeOH percentages can increase system pressure.
UV Cutoff ~190 nm~205 nmACN is preferred for low UV detection.
Q3: I've tried both acetonitrile and methanol, but resolution is still marginal. Can adjusting the mobile phase pH help?

A3: Yes, if your pyrrole isomers contain ionizable functional groups, pH is a powerful tool.

Mobile phase pH controls the ionization state of acidic or basic analytes. The charge of a molecule dramatically affects its polarity and, therefore, its retention in reversed-phase HPLC[10][11].

  • Causality: According to the Henderson-Hasselbalch equation, when the mobile phase pH is equal to the analyte's pKa, the analyte exists in a 50:50 ratio of its ionized and non-ionized forms[11].

    • For an acidic isomer (HA): As pH increases, it becomes deprotonated (A⁻). The charged species is more polar and will be less retained on a C18 column.

    • For a basic isomer (B): As pH decreases, it becomes protonated (BH⁺). The charged species is more polar and will be less retained.

    • The Goal: To maximize retention and achieve sharp peaks, the mobile phase pH should be adjusted to at least 1.5-2.0 units away from the pKa of your analytes to ensure they are in a single, un-ionized state[11]. If your isomers have slightly different pKa values, running the separation at a pH between their pKa's can induce a charge difference, leading to significant changes in retention and improved resolution.

Self-Validation: Before proceeding, ensure your column is stable at the pH you intend to use. Standard silica-based C18 columns are typically stable only within a pH range of 2.0 to 8.0[11].

Experimental Protocol 2: Preparing a Buffered Mobile Phase
  • Select an Appropriate Buffer: Choose a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH to ensure maximum buffering capacity[11].

  • Prepare the Aqueous Buffer: Dissolve the buffer salts in HPLC-grade water to the desired concentration (typically 10-25 mM). Higher concentrations can cause precipitation when mixed with organic solvent[11].

  • Adjust pH: Use a calibrated pH meter. Add a dilute acid (e.g., phosphoric acid, formic acid) or base (e.g., sodium hydroxide) dropwise to the aqueous buffer solution until the target pH is reached. Crucially, always adjust the pH of the aqueous component before mixing it with the organic modifier.

  • Filter: Filter the aqueous buffer through a 0.22 µm or 0.45 µm membrane filter to remove particulates.

  • Mix Mobile Phase: Combine the filtered aqueous buffer with the organic modifier in the desired ratio.

Data Presentation 2: Common HPLC Buffers for pH Control

Buffer SystempKa Value(s)Effective pH RangeUV Cutoff (nm)MS Compatibility
Phosphate2.1, 7.2, 12.32.1 - 3.1, 6.2 - 8.2~200No (non-volatile)
Formate3.82.8 - 4.8~210Yes (volatile)
Acetate4.83.8 - 5.8~210Yes (volatile)[4]
Trifluoroacetic Acid (TFA)~0.5 (used as ion-pairing agent)< 2.5~210Yes (can cause ion suppression)
Q4: My isomers are very polar and show little to no retention even with 100% aqueous mobile phase. What should I do?

A4: Switch to an alternative chromatographic mode like HILIC.

When analytes are too polar for reversed-phase, the solution is often to use a mode designed for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice[12][13].

  • Causality: HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent (>70% ACN)[14][15]. The mobile phase facilitates the formation of a water-enriched layer on the surface of the stationary phase. Polar analytes partition from the organic-rich mobile phase into this aqueous layer and are retained. Elution is achieved by increasing the mobile phase strength—in this case, by increasing the aqueous component[12]. This mechanism is essentially the opposite of reversed-phase.

HILIC is highly effective for separating polar isomers and offers the advantage of using MS-friendly mobile phases[13][15].

Visualizing the Strategy

The process of mobile phase optimization can be visualized as a logical decision tree.

Mobile_Phase_Optimization Start Start: Poor Isomer Resolution Adjust_Strength 1. Adjust Mobile Phase Strength (Modify % Organic) Start->Adjust_Strength Is k' optimal? Change_Solvent 2. Change Organic Modifier (e.g., ACN to MeOH) Adjust_Strength->Change_Solvent Still co-eluting Success Resolution Achieved Adjust_Strength->Success Resolved Adjust_pH 3. Adjust Mobile Phase pH (Use Buffers) Change_Solvent->Adjust_pH Still co-eluting Change_Solvent->Success Resolved Change_Mode 4. Change Chromatography Mode (e.g., HILIC, NP) Adjust_pH->Change_Mode Still co-eluting Adjust_pH->Success Resolved Change_Mode->Success Resolved HPLC_Modes RP Reversed-Phase (RP) Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (Water/ACN) NP Normal-Phase (NP) Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar (Hexane) HILIC HILIC

Caption: Comparison of RP, NP, and HILIC separation modes.

Q: Can I use Normal Phase (NP-HPLC) for pyrrole isomers? A: Absolutely. Normal phase chromatography, which uses a polar stationary phase (like silica) and a non-polar mobile phase (like hexane with a polar modifier like ethanol), can be extremely effective for isomer separation.[3][16] It separates compounds based on their polar functional groups and can offer very different selectivity compared to reversed-phase methods.[17]

Q: My peaks are tailing. Is this a mobile phase issue? A: It can be. For basic pyrrole derivatives, peak tailing on a standard C18 column is often caused by secondary interactions with acidic silanol groups on the silica surface. This can be mitigated by:

  • Lowering the Mobile Phase pH: At a low pH (e.g., 2.5-3), both the basic analyte is protonated (BH⁺) and the silanols are non-ionized, which minimizes the unwanted interaction.

  • Using a Buffer: A buffer competes for the active sites.

  • Using a Modern, End-Capped Column: Newer columns have fewer residual silanols. Polar-embedded columns are also designed to reduce this effect.[4]

Q: How do I separate chiral pyrrole enantiomers? A: The separation of enantiomers requires a chiral environment. This is typically achieved by using a Chiral Stationary Phase (CSP).[18][19] While the column is the key, the mobile phase is critical for optimizing the separation. For polysaccharide-based CSPs, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in a non-polar mobile phase (like hexane) directly influences the chiral recognition and therefore the resolution.[20]

References

  • Sigma-Aldrich. Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.

  • Jones Chromatography Ltd. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.

  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.

  • Nacalai Tesque, Inc. HPLC Column for Structual Isomers.

  • Phenomenex. Reversed Phase HPLC Columns.

  • SIELC Technologies. Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column.

  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.

  • Imre, S. et al. (2016). The influence of organic modifier of mobile phase on chiral separation... ResearchGate.

  • ResearchGate. How to separate isomers by Normal phase HPLC?

  • SIELC Technologies. Effect of Buffer on HPLC Separation of Buffers.

  • Thermo Fisher Scientific. Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC and UHPLC Columns.

  • Biava, M. et al. (2008). HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives. PubMed.

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.

  • Chirita, R. et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. NIH National Center for Biotechnology Information.

  • Dolan, J.W. (2011). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online.

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It).

  • Zhang, S. et al. (2014). Calixp[21]yrrole‐Bonded HPLC Stationary Phase for the Separation of Phenols, Benzenecarboxylic Acids, and Medicines. Taylor & Francis Online.

  • Lab-Tech International. A Complete Guide to Mobile Phase and Stationary Phase in HPLC.

  • Quora. How does pH affect the results of HPLC results?

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta.

  • Puy, H. et al. (2009). Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias. PubMed.

  • Klimek-Turek, A. et al. (2011). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International.

  • Chromatography Forum. Peak Fronting (Co elution) Troubleshooting.

  • Dong, M.W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America.

  • Bell, D. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.

  • Waters Corporation. HPLC Separation Modes.

  • Phenomenex. Chiral HPLC Separations.

  • ResearchGate. Effect of aqueous buffer pH value on peak resolution.

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho.

  • D'Arienzo, C.J. et al. (2021). Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.

  • ResearchGate. Optimization of the HPLC separation of metabolite position isomers...

  • Mulder, P.P.J. et al. (2022). A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. NIH National Center for Biotechnology Information.

  • Chromatography Forum. Trouble resolving isomers.

  • Al-Majdhoub, M. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH National Center for Biotechnology Information.

  • Hopkins, T. (2019). The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chromatography. Crawford Scientific.

  • ResearchGate. Investigation of stationary phases performance for eicosanoids profiling in RP-HPLC.

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.

  • American Chemical Society. Enantioselective Construction of Chiral Azahelicenes through Catalytic Asymmetric Povarov-Type Cycloaddition Involving Alkynes.

  • The HPLC Watch. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier.

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.

  • McCalley, D.V. (2013). Hydrophilic Interaction Liquid Chromatography: an Investigation into the Solvent and Column Selectivity. Chromatography Today.

  • Sigma-Aldrich. Basics of chiral HPLC.

  • Harshitha, S. et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Longdom Publishing.

  • Stoll, D.R. (2022). Essentials of LC Troubleshooting, Part III: Those Peaks Don't Look Right. LCGC North America.

  • Royal Society of Chemistry. Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column.

Sources

Technical Support Center: Identification of Degradation Products of 2-(1H-Pyrrol-1-YL)butanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-(1H-Pyrrol-1-YL)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals. Given the specific nature of this molecule, this document provides a framework for identifying its potential degradation products by applying fundamental principles of stability testing and chemical analysis. We will explore potential degradation pathways, provide detailed experimental protocols, and offer troubleshooting advice for challenges you may encounter.

Part 1: Troubleshooting Guide (Question & Answer)

This section addresses specific issues that may arise during your experimental workflow.

Question 1: I've completed a forced degradation study, but my HPLC chromatogram shows no significant degradation. What should I do?

Answer: This is a common scenario, particularly with stable molecules. It indicates that the stress conditions were not stringent enough to induce degradation, or that the analytical method is not stability-indicating.

  • Causality: The goal of a forced degradation study is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1][2] This range is optimal because it generates a sufficient quantity of degradants for detection and characterization without completely destroying the sample.[1][2] If degradation is below this range, you may not be able to identify the relevant degradation pathways.

  • Troubleshooting Steps:

    • Increase Stress Severity: Systematically increase the intensity of your stress conditions. For instance:

      • Hydrolysis: Increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl/NaOH), increase the temperature, or extend the exposure time.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂).

      • Thermal: Increase the temperature in 10°C increments above your initial accelerated testing temperature.[3]

    • Verify Method Suitability: Your analytical method must be able to separate the parent compound from any potential degradants. Co-elution can mask the presence of degradation products.

      • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. An impure peak for your main compound suggests a co-eluting degradant.

      • Method Modification: If co-elution is suspected, modify your HPLC method. Try a different column chemistry (e.g., C18 vs. Phenyl-Hexyl), alter the mobile phase pH, or adjust the gradient profile.[4]

    • Control Verification: Ensure your unstressed control sample (time zero) is clean and shows only the main peak. This confirms that any new peaks in stressed samples are indeed degradation products.

Question 2: My LC-MS analysis shows a new peak with a mass increase of 16 amu. What is the likely degradation product?

Answer: A mass increase of +16 amu is a strong indicator of oxidation, specifically the addition of a single oxygen atom.

  • Mechanistic Insight: For this compound, there are two primary sites susceptible to oxidation:

    • Pyrrole Ring: The electron-rich pyrrole ring is susceptible to oxidation, which can lead to the formation of pyrrolin-2-ones or other oxidized species.[5][6]

    • Butanoic Acid Chain: The aliphatic chain can also undergo oxidation, though this is generally less favored than oxidation of the aromatic ring.

  • Identification Strategy:

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass measurement. This will allow you to determine the elemental composition and confirm the addition of one oxygen atom.[7]

    • Tandem MS (MS/MS): Fragment the +16 amu ion and compare its fragmentation pattern to that of the parent compound. A change in the fragmentation of the pyrrole ring portion of the molecule would strongly suggest oxidation occurred on the ring.[7]

    • Forced Oxidation: Analyze the sample generated from your specific oxidative stress condition (e.g., H₂O₂ exposure). If the +16 amu peak is exclusively or predominantly formed under this condition, it confirms the oxidative pathway.

Question 3: I am observing peak tailing for my parent compound and the degradation products on a C18 column. How can I improve the peak shape?

Answer: Peak tailing for an acidic compound like this compound on a standard C18 column is often caused by secondary interactions between the analyte's carboxyl group and residual silanols on the silica stationary phase.

  • Scientific Rationale: At mid-range pH, the carboxylic acid will be deprotonated (negatively charged), and residual silanols on the silica surface can also be deprotonated, leading to ionic repulsion. However, at lower pH values, the carboxylic acid is protonated (neutral), reducing these unwanted interactions and improving peak shape.

  • Troubleshooting Protocol:

    • Lower Mobile Phase pH: Adjust the pH of your aqueous mobile phase to approximately 2.5-3.0 using an additive like formic acid or phosphoric acid. This ensures the carboxylic acid is fully protonated.

    • Use a Different Column:

      • End-capped C18: Switch to a high-purity, end-capped C18 column, which has fewer free silanols.

      • Polar-Embedded Column: Consider a column with a polar-embedded group, which provides alternative interaction sites and can improve peak shape for polar and acidic compounds.

    • Check for Column Overload: Inject a lower concentration of your sample. Overloading the column can lead to peak distortion, including tailing.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions about the degradation of this compound.

FAQ 1: What are the most likely degradation pathways for this compound?

The structure of this compound contains two key functional groups that will dictate its stability: the N-substituted pyrrole ring and the butanoic acid side chain. The major degradation pathways to consider are hydrolysis, oxidation, and photolysis.[8][9]

  • Hydrolysis: The N-substituted pyrrole ring may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. However, some N-substituted pyrroles exhibit considerable hydrolytic stability.[10] The butanoic acid moiety itself is stable to hydrolysis.

  • Oxidation: The electron-rich pyrrole ring is a prime target for oxidation.[6] Reaction with peroxides or atmospheric oxygen (autoxidation) could lead to the formation of hydroxylated derivatives, pyrrolinones, or ring-opened products.[5]

  • Photolysis: Exposure to UV or visible light can induce degradation. For the carboxylic acid portion, this could involve decarboxylation (loss of CO₂) to form a radical intermediate.[11][12][13] The pyrrole ring, being aromatic, can also absorb UV light and undergo various photochemical reactions.

FAQ 2: What is a standard protocol for a forced degradation study of this compound?

A forced degradation study, as outlined by ICH guideline Q1A(R2), is essential to identify likely degradation products and establish the stability-indicating nature of your analytical methods.[3][14]

Experimental Protocol: Forced Degradation Study
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions in parallel. Include a control sample stored under normal conditions (e.g., 4°C, protected from light).

Stress ConditionReagent/ConditionTypical DurationNotes
Acid Hydrolysis 0.1 M - 1 M HCl24 - 72 hours at 60°CNeutralize with an equivalent amount of NaOH before analysis.
Base Hydrolysis 0.1 M - 1 M NaOH4 - 24 hours at room temp.Neutralize with an equivalent amount of HCl before analysis.
Oxidation 3% - 30% H₂O₂24 hours at room temp.Protect from light to prevent radical formation.
Thermal Degradation 80°C in solution48 - 72 hoursPerform on both solid-state and solution samples.
Photodegradation ICH Q1B conditionsExpose to UV/Vis lightRun a dark control in parallel to differentiate light-induced degradation from thermal degradation.
  • Sample Analysis: At appropriate time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Evaluation: Analyze the samples by HPLC-PDA-MS. Compare the chromatograms of the stressed samples to the control sample to identify new peaks. Aim for 5-20% degradation of the parent peak.[1]

Visualization of Experimental Workflow

The overall process for identifying degradation products can be visualized as follows:

G cluster_0 Phase 1: Degradation Generation cluster_1 Phase 2: Analysis & Detection cluster_2 Phase 3: Identification & Characterization A Design Forced Degradation Study (ICH Q1A/Q1B) B Expose API to Stress Conditions (Acid, Base, Peroxide, Heat, Light) A->B C Collect Samples at Time Points B->C E Analyze Stressed Samples vs. Control C->E D Develop Stability-Indicating HPLC-UV/PDA Method D->E F Identify & Quantify Degradation Peaks E->F G LC-MS Analysis for Mass Information F->G H High-Resolution MS (HRMS) for Elemental Composition G->H I Tandem MS (MS/MS) for Structural Fragmentation H->I J Propose Degradant Structures I->J G decision decision process process result result start New Peak Observed in Stressed Sample q1 Is the peak present in the 'dark' or 'no-stress' control? start->q1 a1_yes Artifact or Impurity in Starting Material q1->a1_yes Yes a1_no Potential Degradant q1->a1_no No q2 What is the mass difference (Δm/z) from the parent? a1_no->q2 proc_plus16 +16 amu (Oxidation) q2->proc_plus16 proc_minus44 -44 amu (Decarboxylation) q2->proc_minus44 proc_plus18 +18 amu (Hydrolysis) q2->proc_plus18 proc_other Other Δm/z q2->proc_other res_plus16 Suggests N-oxide or ring hydroxylation proc_plus16->res_plus16 res_minus44 Suggests loss of CO₂ from carboxylic acid proc_minus44->res_minus44 res_plus18 Suggests ring opening proc_plus18->res_plus18 res_other Requires MS/MS fragmentation analysis for structural clues proc_other->res_other

Sources

Technical Support Center: Enhancing the Aqueous Stability of 2-(1H-Pyrrol-1-YL)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1H-Pyrrol-1-YL)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in aqueous solutions. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity of your experiments and formulations.

Introduction: Understanding the Stability Challenges

This compound is a molecule of interest that combines a carboxylic acid moiety with a pyrrole ring. This unique structure, while conferring specific chemical properties, also presents inherent stability challenges in aqueous environments. The primary sources of instability arise from the reactivity of the pyrrole ring and the pH-dependent behavior of the carboxylic acid group. Pyrrole rings are known to be susceptible to oxidation and can be unstable under strongly acidic or alkaline conditions.[1][2][3][4][5] Similarly, the stability of carboxylic acids in solution is often pH-dependent.[6] This guide will walk you through the potential degradation pathways and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound is changing color over time. What is happening?

A change in color, often to a darker shade like yellow or brown, is a common indicator of pyrrole ring degradation.[2] This is typically due to oxidation of the pyrrole moiety, which can lead to the formation of colored oligomers or polymers.[2][3] Exposure to air (oxygen), light, or the presence of oxidizing agents can accelerate this process.

Q2: I'm observing a loss of potency or the appearance of unknown peaks in my HPLC analysis. What are the likely degradation products?

The appearance of new peaks in your chromatogram suggests the formation of degradation products. Based on the structure of this compound, the primary degradation pathways are:

  • Oxidation of the Pyrrole Ring: This can lead to the formation of pyrrolinones or ring-opened products.[5][7][8]

  • Hydrolysis: While the N-C bond of the butanoic acid to the pyrrole is generally stable, extreme pH conditions could potentially lead to hydrolysis, though this is less common for N-substituted pyrroles compared to N-acylpyrroles.[9]

  • pH-Dependent Reactions: In highly acidic solutions, pyrroles can be prone to polymerization.[3] In strongly alkaline solutions, other pyrrole derivatives have shown significant instability.[1]

Q3: What is the optimal pH for storing an aqueous solution of this compound?

While specific data for this exact molecule is limited, related pyrrole derivatives are often most stable in a neutral pH range.[1] Carboxylic acids also exhibit pH-dependent stability.[6] To determine the optimal pH, a forced degradation study across a range of pH values is highly recommended. As a starting point, maintaining a pH between 6.0 and 7.5 is a sound strategy.

Q4: Can I autoclave my solution of this compound for sterilization?

Autoclaving involves high temperatures, which can significantly accelerate degradation. It is generally not recommended without prior stability studies. Consider sterile filtration using a 0.22 µm filter as a non-destructive alternative for sterilization.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid discoloration of the solution Oxidation of the pyrrole ring.Prepare solutions fresh. Protect from light by using amber vials or covering with aluminum foil. Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) to minimize oxygen exposure.
Precipitation of the compound Poor solubility at the current pH or formation of insoluble degradation products.Adjust the pH of the solution. The solubility of carboxylic acids is pH-dependent; increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. Ensure the storage temperature is appropriate.
Inconsistent analytical results Degradation during sample preparation or analysis.Prepare standards and samples immediately before analysis. Use a mobile phase with a pH that favors the stability of the compound.
Loss of compound during storage Adsorption to the container surface.Use silanized glass or polypropylene containers to minimize adsorption.

Enhancing Stability: A Proactive Approach

The key to maintaining the stability of this compound in aqueous solutions is to control the factors that promote degradation.

Key Stabilization Strategies:
  • pH Control: The use of buffers is crucial for maintaining a stable pH. Phosphate or citrate buffers are common choices. The optimal buffer system should be determined through stability studies.

  • Exclusion of Oxygen: As oxidation is a primary degradation pathway, minimizing oxygen exposure is critical. This can be achieved by:

    • Degassing the solvent before preparing the solution.

    • Purging the solution and the vial headspace with an inert gas.

    • Including antioxidants in the formulation, such as ascorbic acid or sodium metabisulfite, after confirming compatibility.

  • Protection from Light: Photodegradation can be a concern for pyrrole-containing compounds.[1] Always store solutions in light-protected containers.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C or lower) for long-term storage. Avoid repeated freeze-thaw cycles.

  • Chelating Agents: Trace metal ions can catalyze oxidative degradation. The addition of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and improve stability.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying the degradation pathways and establishing a stable formulation.[10][11]

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 3, 7, and 9)

  • High-purity water

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Thermal Stress: Dilute the stock solution with phosphate buffer (pH 7) to a final concentration of 100 µg/mL and heat at 60°C.

    • Photostability: Expose the solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Analyze the samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: Before HPLC analysis, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

A validated HPLC method is crucial for separating the parent compound from its degradation products.[12]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 95% A to 5% A over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (or the λmax of the compound)

  • Injection Volume: 10 µL

This method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[13]

Visualization of Concepts

Stability_Troubleshooting_Workflow Workflow for Investigating Instability Observation Observation of Instability e.g., Color Change, New Peaks in HPLC Investigation { Investigation of Cause} Observation->Investigation Oxidation Oxidation of Pyrrole Ring Investigation->Oxidation Is solution exposed to air? Hydrolysis Hydrolysis (pH-driven) Investigation->Hydrolysis Is pH extreme? Photodegradation Photodegradation Investigation->Photodegradation Is solution exposed to light? Mitigation { Mitigation Strategy} Oxidation->Mitigation Hydrolysis->Mitigation Photodegradation->Mitigation Control_O2 Control Oxygen Inert gas, Antioxidants Mitigation->Control_O2 Control_pH Control pH Use Buffers (pH 6-7.5) Mitigation->Control_pH Control_Light Control Light Amber Vials Mitigation->Control_Light Validation { Validation of Stability| Forced Degradation Study & HPLC Analysis} Control_O2->Validation Control_pH->Validation Control_Light->Validation

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Pathway Forced Degradation Study Design Compound This compound Solution Stress { Apply Stress Conditions} Compound->Stress Acid Acidic (HCl) Stress->Acid Base Basic (NaOH) Stress->Base Oxidative Oxidative (H₂O₂) Stress->Oxidative Thermal Thermal (Heat) Stress->Thermal Photo Photolytic (Light) Stress->Photo Analysis { Analysis at Time Points} Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis HPLC Stability-Indicating HPLC Analysis->HPLC Outcome { Identify Degradants & Stable Conditions} HPLC->Outcome

Caption: Experimental design for a forced degradation study.

Conclusion

The stability of this compound in aqueous solutions is a multifaceted challenge that requires a systematic and proactive approach. By understanding the potential degradation pathways of both the pyrrole ring and the carboxylic acid functional group, researchers can implement effective stabilization strategies. The cornerstone of this effort is the control of pH, exclusion of oxygen, and protection from light. A well-designed forced degradation study, coupled with a validated stability-indicating analytical method, is indispensable for ensuring the integrity and reliability of your experimental results and for the development of robust formulations.

References

  • Mroczek, T., et al. (2014). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. PubMed. Available at: [Link]

  • Kaul, S., et al. (2018). Carboxylic acids in aqueous solutions: Hydrogen bonds, hydrophobic effects, concentration fluctuations, ionization, and catalysis. AIP Publishing. Available at: [Link]

  • Pratt, R. F., & Bruice, T. C. (1970). Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Journal of the American Chemical Society. Available at: [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • Donetti, A., et al. (1983). Metabolic oxidation of the pyrrole ring: structure and origin of some urinary metabolites of the anti-hypertensive pyrrolylpyridazinamine, mopidralazine. III: Studies with the 13C-labelled drug. PubMed. Available at: [Link]

  • Sparkler. (2015). What is the degradation mechanism of pyrrole? Chemistry Stack Exchange. Available at: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Chalyk, B., et al. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Tielrooij, K. J., et al. (2019). Observation of Distinct Carboxylic Acid Conformers in Aqueous Solution. ACS Publications. Available at: [Link]

  • Wikipedia contributors. (n.d.). Pyrrole. Wikipedia. Available at: [Link]

  • Baxendale, I. R., et al. (2010). One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. National Institutes of Health. Available at: [Link]

  • Perdicchia, D., et al. (2004). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkat USA. Available at: [Link]

  • LibreTexts. (2024). 20.2: Structure and Properties of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • MBB College. (n.d.). Reactions of Pyrrole. MBB College. Available at: [Link]

  • Cornish, L. (2024). Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Giese, T. J., & York, D. M. (2017). Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. National Institutes of Health. Available at: [Link]

  • Bajaj, S., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • D'Antonio, J., et al. (2017). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology. Available at: [Link]

  • Howard, J. K., et al. (2016). The Oxidation of Pyrrole. PubMed. Available at: [Link]

Sources

Technical Support Center: Recrystallization of 2-(1H-Pyrrol-1-YL)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-(1H-Pyrrol-1-YL)butanoic acid via recrystallization. It offers in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to address challenges encountered during the purification process.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle lies in the differential solubility of a compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a hot solvent to create a saturated solution, followed by cooling to allow the desired compound to crystallize while the impurities remain dissolved in the mother liquor.[1][2] Subsequent filtration separates the pure crystals.

Core Principles of Solvent Selection

The choice of solvent is the most critical parameter for a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures and low solubility at lower temperatures. This ensures a good recovery of the purified compound upon cooling.

  • Impurities should be either highly soluble or insoluble in the solvent at all temperatures. This allows for their separation from the desired compound.

  • The solvent should not react with the compound. [3]

  • The solvent should be volatile enough to be easily removed from the purified crystals. [3]

  • A boiling point lower than the melting point of the compound to prevent "oiling out". [4][5]

For this compound, a molecule with both a polar carboxylic acid group and a less polar pyrrole ring, a range of solvents with intermediate polarity should be considered.

Solvent Selection Workflow

The following diagram outlines a systematic approach to selecting a suitable recrystallization solvent:

Solvent_Selection start Start: Small-Scale Solvent Screening dissolve Dissolve ~20-30 mg of crude material in 0.5-1 mL of solvent in a test tube. start->dissolve heat Heat the mixture to the solvent's boiling point. dissolve->heat observe_hot Observe Solubility (Hot) heat->observe_hot soluble_hot Completely Soluble observe_hot->soluble_hot Yes insoluble_hot Insoluble or Partially Soluble observe_hot->insoluble_hot No cool Cool to room temperature, then in an ice bath. soluble_hot->cool unsuitable_bad Unsuitable (Too Insoluble) insoluble_hot->unsuitable_bad Even with more solvent add_more_solvent Add more solvent and reheat. insoluble_hot->add_more_solvent observe_cold Observe Crystal Formation cool->observe_cold crystals_form Abundant Crystal Formation observe_cold->crystals_form Yes no_crystals No or Poor Crystal Formation observe_cold->no_crystals No suitable Potentially Suitable Solvent crystals_form->suitable unsuitable_good Unsuitable (Too Soluble) no_crystals->unsuitable_good try_mixed_solvent Consider a mixed-solvent system. unsuitable_good->try_mixed_solvent unsuitable_bad->try_mixed_solvent add_more_solvent->heat

Caption: A flowchart for systematic solvent screening for recrystallization.

Recommended Solvent Systems for this compound

Solvent/Solvent SystemRationale
Single Solvents
2-Propanol (Isopropanol)Often a good choice for moderately polar compounds. Some pyrrole derivatives have been successfully recrystallized from 2-propanol.[7]
Ethanol/WaterA common mixed-solvent system. The compound is likely soluble in hot ethanol and less soluble in cold ethanol. Water can be added as an anti-solvent to induce crystallization.[1]
Acetone/HexaneAnother useful mixed-solvent system. The compound should be soluble in acetone, and hexane can be added to decrease solubility and promote crystal growth.[6]
TolueneA less polar solvent that may be suitable if the compound is highly soluble in more polar solvents.
Mixed Solvents
Acetic Acid/WaterAcetic acid can be a good solvent for carboxylic acids. The addition of water as an anti-solvent can facilitate crystallization.[1]

Disclaimer: The suitability of these solvents should be confirmed experimentally using the solvent selection workflow described above.

Step-by-Step Recrystallization Protocols

Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil while stirring to dissolve the solid.[1] Add more solvent in small portions until the solid is completely dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel to remove them.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude solid in a minimal amount of the "good" solvent (the solvent in which it is highly soluble) at an elevated temperature.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (the anti-solvent) dropwise until the solution becomes cloudy (the point of saturation).[6]

  • Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 of the single-solvent recrystallization protocol.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of this compound.

Troubleshooting cluster_oiling Solutions for Oiling Out cluster_no_crystals Solutions for No Crystal Formation cluster_low_yield Solutions for Low Yield cluster_colored Solutions for Colored Crystals cluster_premature Solutions for Premature Crystallization start Problem Encountered During Recrystallization oiling_out Q1: The compound 'oils out' instead of crystallizing. start->oiling_out no_crystals Q2: No crystals form upon cooling. start->no_crystals low_yield Q3: The crystal yield is very low. start->low_yield colored_crystals Q4: The crystals are colored, but the pure compound should be colorless. start->colored_crystals premature_crystallization Q5: Crystals form too quickly during hot filtration. start->premature_crystallization oiling_solution1 Reheat the solution and add more solvent. oiling_out->oiling_solution1 oiling_solution2 Change to a lower-boiling point solvent. oiling_out->oiling_solution2 oiling_solution3 Cool the solution more slowly. oiling_out->oiling_solution3 no_crystals_solution1 Scratch the inside of the flask with a glass rod. no_crystals->no_crystals_solution1 no_crystals_solution2 Add a seed crystal. no_crystals->no_crystals_solution2 no_crystals_solution3 Concentrate the solution by evaporating some solvent. no_crystals->no_crystals_solution3 no_crystals_solution4 Cool the solution in an ice-salt bath. no_crystals->no_crystals_solution4 low_yield_solution1 Ensure the minimum amount of hot solvent was used. low_yield->low_yield_solution1 low_yield_solution2 Cool the solution for a longer period or to a lower temperature. low_yield->low_yield_solution2 low_yield_solution3 Recover a second crop of crystals from the mother liquor. low_yield->low_yield_solution3 colored_solution1 Add activated charcoal to the hot solution before filtration. colored_crystals->colored_solution1 colored_solution2 Perform a second recrystallization. colored_crystals->colored_solution2 premature_solution1 Pre-warm the filtration apparatus (funnel and receiving flask). premature_crystallization->premature_solution1 premature_solution2 Use a stemless funnel. premature_crystallization->premature_solution2 premature_solution3 Add a small amount of extra hot solvent before filtering. premature_crystallization->premature_solution3

Caption: A troubleshooting guide for common recrystallization problems.

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1][8] This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is supersaturated.[4][5] An oil is undesirable because it can trap impurities.[1][8]

  • Immediate Action: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the saturation and then cool the solution slowly.[4]

  • Alternative Solvents: If oiling out persists, select a solvent with a lower boiling point.

  • Slower Cooling: Allow the solution to cool at a much slower rate. You can insulate the flask to slow down heat loss.

Q2: I've cooled the solution, but no crystals have formed. What's the problem?

A2: The absence of crystal formation upon cooling usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[1] This creates microscopic scratches that can serve as nucleation sites.

    • Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.[1]

  • Increase Supersaturation:

    • Evaporation: If the solution is too dilute, gently heat it to evaporate some of the solvent and then attempt to cool it again.

    • Further Cooling: Cool the solution in an ice-salt bath to achieve a lower temperature.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield can result from several factors.

  • Excess Solvent: Using too much solvent during the initial dissolution step is a common cause of low recovery.[5] Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently and for an adequate amount of time to maximize crystal formation.

  • Premature Crystallization: If the compound crystallizes during hot filtration, it will be lost with the insoluble impurities. To prevent this, use a pre-warmed funnel and a stemless funnel, and add a slight excess of hot solvent before filtering.[1]

  • Solubility in Cold Solvent: Some of the compound will always remain dissolved in the mother liquor. To minimize this, ensure the solution is cooled to a low enough temperature.

Q4: The recrystallized product is still colored, but I expect a white solid. How do I remove colored impurities?

A4: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight) to the solution. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool and crystallize.

Q5: The compound crystallizes too quickly in the funnel during hot filtration. What can I do?

A5: This is a common problem, especially with compounds that are significantly less soluble at slightly lower temperatures.

  • Use a Pre-warmed Funnel: Heat the funnel in an oven or with steam before use to prevent the solution from cooling as it passes through.[1]

  • Use a Stemless Funnel: A stemless funnel prevents the solution from cooling and crystallizing in the stem.[1]

  • Add Excess Solvent: Add a small amount of extra hot solvent to the solution just before filtration to keep the compound dissolved. This excess can be evaporated after filtration.

  • Filter in Portions: Filter the hot solution in small batches to minimize cooling.[1]

References

  • Recrystallization. (n.d.). LibreTexts. Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Formyl-5-(hydroxymethyl)-1H-pyrrole-1-butyric acid. (n.d.). PubChem. Retrieved from [Link]

  • Oiling Out in Crystallization. (n.d.). Mettler Toledo. Retrieved from [Link]

  • N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Outline for green solvent-based synthesis of pyrrole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (n.d.). JMEST. Retrieved from [Link]

  • Synthesis in Review: Unusual reactivity of carboxylic acids using nickel or N-heterocyclic carbene (NHC) catalysis. (2023, June 29). Domainex. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York, Department of Chemistry. Retrieved from [Link]

  • (PDF) N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (2021, May 10). ResearchGate. Retrieved from [Link]

  • Solubilities of Oleanolic Acid and Ursolic Acid in Different Organic Solvents and 2-Propanol + Water Binary Solvent Mixtures. (2021, May 16). Sci-Hub. Retrieved from [Link]

  • Solubility of Stearic Acid in Ethanol, 1-Propanol, 2-Propanol, L-Butanol, Acetone, Methylene Chloride, Ethyl Acetate and 95% Ethanol from (293 to 315) K. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. (n.d.). MDPI. Retrieved from [Link]

  • Selecting a recrystallization solvent. (2020, August 6). YouTube. Retrieved from [Link]

  • 2-(1H-pyrrol-1-yl)propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). National Institutes of Health. Retrieved from [Link]

  • 2-(2-Oxopyrrolidin-1-yl)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrrole Compounds for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides practical solutions and in-depth troubleshooting strategies for overcoming the poor solubility of pyrrole-containing compounds, a common hurdle in biological screening and drug discovery. As a Senior Application Scientist, my goal is to provide you with not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: Why do many pyrrole-containing compounds exhibit poor aqueous solubility?

The solubility of pyrrole and its derivatives is governed by the physicochemical properties of the pyrrole ring and its substituents. The pyrrole ring itself is a five-membered aromatic heterocycle with a lipophilic character (logP of approximately 0.75) and modest hydrophilicity.[1] This inherent lipophilicity can lead to poor aqueous solubility, especially when bulky, nonpolar substituents are present on the pyrrole core. These substituents can increase the overall hydrophobicity of the molecule, making it difficult for water molecules to form a solvation shell around the compound.

Q2: What are the initial steps to take when a pyrrole compound doesn't dissolve in my aqueous assay buffer?

The first step is to ensure that you are using an appropriate stock solvent and dilution strategy. Most researchers initially dissolve their compounds in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. However, when this stock is diluted into an aqueous buffer, the compound can precipitate if its solubility limit is exceeded.

Initial Checklist:

  • Confirm compound purity and identity: Impurities can sometimes affect solubility.

  • Start with a fresh, high-quality DMSO stock: Ensure your DMSO is anhydrous, as water absorption can affect its solvating power.

  • Perform a serial dilution in DMSO first: Before diluting into your aqueous buffer, perform a serial dilution of your high-concentration DMSO stock in DMSO to get closer to your final desired concentration.[2]

  • Assess the final DMSO concentration in your assay: Many cell-based and enzyme assays are sensitive to DMSO concentrations above 0.5-1%.[3][4] High concentrations of DMSO can lead to cytotoxicity or interfere with the assay readout.[5][6][7]

Q3: Can the structure of my pyrrole compound be modified to improve its solubility?

Yes, structural modifications can significantly impact the aqueous solubility of a pyrrole derivative. The principles of structure-solubility relationships suggest that introducing polar functional groups or ionizable moieties can enhance interactions with water molecules.[8] For example, adding hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase hydrophilicity. N-substitution on the pyrrole ring can also be a strategic site for introducing solubilizing groups.

Q4: What are the potential consequences of poor compound solubility in a biological assay?

Poor solubility can lead to a number of issues that compromise the integrity of your screening data:

  • Underestimation of potency: If a compound is not fully dissolved, its effective concentration at the target is lower than the nominal concentration, leading to an artificially high IC50 value.[2]

  • Inaccurate Structure-Activity Relationships (SAR): Inaccurate potency data can mislead medicinal chemistry efforts to optimize a lead compound.[2]

  • Assay artifacts: Precipitated compound can interfere with optical-based readouts (e.g., absorbance, fluorescence, luminescence) by scattering light.

  • Poor reproducibility: The extent of compound precipitation can vary between experiments, leading to high data variability.

Troubleshooting Guides

Guide 1: Systematic Approach to Solubilizing a Problematic Pyrrole Compound

This guide provides a stepwise workflow for systematically identifying an appropriate solvent system for a pyrrole compound that has failed to dissolve in your standard assay buffer.

Experimental Workflow

workflow cluster_0 Phase 1: Initial Solubility Assessment cluster_1 Phase 2: Co-solvent Screening cluster_2 Phase 3: Advanced Formulation cluster_3 Phase 4: Assay Validation start Start with dry, pure pyrrole compound prep_stock Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM) start->prep_stock kinetic_sol Assess kinetic solubility in assay buffer (e.g., nephelometry or visual inspection) prep_stock->kinetic_sol precip_obs Precipitation observed? kinetic_sol->precip_obs cosolvent_screen Screen a panel of co-solvents (e.g., Ethanol, PEG-400, NMP) precip_obs->cosolvent_screen Yes assay_val Validate assay performance with the new formulation precip_obs->assay_val No test_conc Test a range of co-solvent concentrations (e.g., 1-10% v/v in assay buffer) cosolvent_screen->test_conc sol_check Solubility achieved? test_conc->sol_check adv_form Explore advanced formulation strategies sol_check->adv_form No sol_check->assay_val Yes cyclo Cyclodextrin Encapsulation adv_form->cyclo prodrug Prodrug Synthesis adv_form->prodrug cyclo->assay_val prodrug->assay_val control_exp Run vehicle controls with the new solvent system assay_val->control_exp end Proceed with biological screening control_exp->end

Caption: Systematic workflow for solubilizing pyrrole compounds.

Step-by-Step Protocol
  • Phase 1: Initial Solubility Assessment a. Prepare a 10-20 mM stock solution of your pyrrole compound in 100% DMSO. b. Perform a serial dilution of this stock in your aqueous assay buffer to the highest desired screening concentration. c. Visually inspect for precipitation or use a nephelometer to quantify turbidity. If precipitation is observed, proceed to Phase 2.

  • Phase 2: Co-solvent Screening a. Select a panel of pharmaceutically acceptable co-solvents. See the table below for suggestions. b. Prepare your assay buffer with varying concentrations of each co-solvent (e.g., 1%, 2.5%, 5%, and 10% v/v). c. Repeat the solubility assessment from Phase 1 using these co-solvent-containing buffers. d. Identify the co-solvent and concentration that achieves complete solubilization of your compound.

  • Phase 3: Advanced Formulation (if co-solvents fail) a. Cyclodextrin Encapsulation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, enhancing their aqueous solubility.[1][9][10] Prepare inclusion complexes by co-lyophilizing your pyrrole compound with a cyclodextrin like hydroxypropyl-β-cyclodextrin (HP-β-CD). b. Prodrug Approach: If feasible, chemically modify your pyrrole compound to create a more soluble prodrug that converts to the active compound in the biological system.[11] This often involves adding a polar promoiety.

  • Phase 4: Assay Validation a. Once a suitable solvent system or formulation is identified, it is crucial to validate its compatibility with your biological assay. b. Run vehicle controls containing the final concentration of the co-solvent or formulation excipients to ensure they do not interfere with the assay readout or cause cellular toxicity. c. If the vehicle control is benign, you can proceed with screening your pyrrole compound in the new formulation.

Co-solvent Selection Guide
Co-solventPropertiesTypical Concentration Range in AssaysConsiderations
Dimethyl Sulfoxide (DMSO) Amphipathic solvent, widely used for primary stock solutions.< 1% (cell-based), < 5% (biochemical)Can be cytotoxic at higher concentrations.[4][5][6][7]
Ethanol Polar protic solvent.< 1%Can affect enzyme activity and cell viability.
Polyethylene Glycol 400 (PEG-400) Non-ionic polymer, good solubilizing agent for hydrophobic compounds.1-10%Can be viscous at higher concentrations.
N-Methyl-2-pyrrolidone (NMP) Aprotic, polar organic solvent.1-5%Can be a more aggressive solvent; assess for assay interference.
Guide 2: Troubleshooting Compound Precipitation During an Assay

Even with careful preparation, a compound may precipitate during the course of an experiment due to changes in temperature, pH, or interactions with assay components.

Troubleshooting Workflow

troubleshoot start Precipitation observed during assay check_conc Is the final compound concentration too high? start->check_conc check_dmso Is the final DMSO concentration too low? check_conc->check_dmso No sol_conc Reduce the final screening concentration. check_conc->sol_conc Yes check_buffer Are there any incompatibilities with the assay buffer? check_dmso->check_buffer No sol_dmso Increase the co-solvent concentration (if tolerated by the assay). check_dmso->sol_dmso Yes check_temp Was there a significant temperature change? check_buffer->check_temp No sol_buffer Modify buffer components (e.g., pH, salt concentration). check_buffer->sol_buffer Yes sol_temp Maintain a constant temperature throughout the experiment. check_temp->sol_temp Yes end Re-run the experiment with optimized conditions. check_temp->end No sol_conc->end sol_dmso->end sol_buffer->end sol_temp->end

Caption: Troubleshooting compound precipitation in assays.

Actionable Steps
  • Review Compound Concentration: The most common cause of precipitation is exceeding the compound's solubility limit in the final assay volume. Consider reducing the highest concentration tested.

  • Evaluate Co-solvent Concentration: If you diluted your DMSO stock significantly in an aqueous buffer, the final DMSO concentration may be too low to maintain solubility. If your assay can tolerate it, consider increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.5%).

  • Assess Buffer Compatibility: Some buffer components, such as high concentrations of salts or proteins, can decrease the solubility of small molecules. If possible, try a different buffer system or adjust the pH.

  • Control for Temperature: Solubility is often temperature-dependent. Ensure that all of your reagents and plates are equilibrated to the assay temperature before mixing. Avoid moving plates between different temperature environments.[12]

  • Consider Non-specific Binding: Your compound may be binding to plasticware. Including a small amount of a non-ionic surfactant like Tween-20 (e.g., 0.01%) in your assay buffer can sometimes mitigate this.

By systematically applying these troubleshooting guides and understanding the underlying principles of pyrrole compound solubility, you can overcome these common challenges and generate high-quality, reliable data in your biological screening campaigns.

References

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Institutes of Health. Available at: [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). National Institutes of Health. Available at: [Link]

  • Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link]

  • SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PubMed Central. Available at: [Link]

  • How to prevent compound precipitation during flash column chromatography. Biotage. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available at: [Link]

  • CHAPTER 2: Tactics to Improve Solubility Available. Royal Society of Chemistry. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available at: [Link]

  • Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI. Available at: [Link]

  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. American Association of Pharmaceutical Scientists. Available at: [Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Environmental acceptable synthesis of 2-[(5/-(substituted phenyl)-1/ -phenyl) pyrazolyl] pyrroles. Current World Environment. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Taylor & Francis Online. Available at: [Link]

  • Troubleshooting. BioAssay Systems. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. National Institutes of Health. Available at: [Link]

  • Substituted Pyrroles. MDPI. Available at: [Link]

  • Cyclodextrin-based dermatological formulations: Dermopharmaceutical and cosmetic applications. ScienceDirect. Available at: [Link]

  • Direct Synthesis of Highly Substituted Pyrroles and Dihydropyrroles Using Linear Selective Hydroacylation Reactions. National Institutes of Health. Available at: [Link]

  • Techniques for solubility enhancement of Hydrophobic drugs: A Review. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • Deep understanding of structure-solubility relationship for a diverse set of organic compounds using matched molecular pairs. PubMed. Available at: [Link]

  • Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available at: [Link]

  • Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... ResearchGate. Available at: [Link]

  • Design and Evaluation of Cyclodextrin-Based Drug Formulation. ResearchGate. Available at: [Link]

  • Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. Available at: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Available at: [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. PubMed. Available at: [Link]

  • Solvent Selection for Efficient CO 2 Capture. MDPI. Available at: [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. American Association of Pharmaceutical Scientists. Available at: [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Pyrrole Ring Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrrole functionalization. Pyrrole is an exceptionally important heterocyclic scaffold in medicinal chemistry and materials science. However, its high electron density and inherent reactivity make it prone to a variety of side reactions, including polymerization, oxidation, and lack of regioselectivity during functionalization. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these challenges and achieve clean, high-yielding reactions.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

Q1: My pyrrole reaction turned into a black, insoluble tar, especially when I used an acid catalyst. What's happening and how can I prevent it?

A: You are observing acid-catalyzed polymerization. The pyrrole ring is extremely electron-rich and sensitive to strong acids. Protonation at the C2 or C5 position breaks the ring's aromaticity, forming a reactive cation that rapidly attacks another neutral pyrrole molecule, initiating a chain reaction that results in an insoluble polymer.[1][2] To prevent this, you must avoid strongly acidic conditions. Key strategies include:

  • Use Milder Reagents: Opt for non-acidic or buffered reaction conditions.

  • Low Temperatures: Perform the reaction at 0 °C or lower to reduce the rate of polymerization.

  • N-Protection: The most robust solution is to install an electron-withdrawing protecting group on the pyrrole nitrogen. This "tames" the ring's reactivity by decreasing its electron density.[3]

Q2: I'm getting a mixture of 2- and 3-substituted products. How can I improve the regioselectivity of my reaction?

A: Electrophilic attack on an unsubstituted pyrrole ring has a strong kinetic preference for the 2-position (alpha, α) because the intermediate cation is stabilized by more resonance structures than the intermediate from attack at the 3-position (beta, β).[4][5][6] To control regioselectivity:

  • For C2-Substitution (Kinetic Product): Use mild reagents and low temperatures to favor the kinetically preferred product.

  • For C3-Substitution (Thermodynamic or Sterically-Directed Product): This is more challenging. One effective strategy is to use a bulky protecting group on the nitrogen (e.g., triisopropylsilyl, TIPS), which sterically hinders the C2 and C5 positions, forcing the electrophile to attack the C3 position.[7]

Q3: My Friedel-Crafts acylation/alkylation with AlCl₃ is failing. Why?

A: Standard Friedel-Crafts reactions often fail with pyrrole because the nitrogen atom's lone pair acts as a Lewis base, coordinating strongly with the Lewis acid catalyst (like AlCl₃).[8] This deactivates the pyrrole ring towards electrophilic substitution. Instead of Friedel-Crafts, consider these alternatives:

  • For Acylation: The Vilsmeier-Haack reaction is a highly effective method for formylating pyrroles.[9][10] For other acyl groups, reacting an N-protected pyrrole with an acyl chloride under milder conditions can be successful.

  • For Alkylation: This is notoriously difficult. A more reliable method is to first deprotonate the pyrrole with a strong base (like n-BuLi) and then quench the resulting anion with an alkyl halide.[9]

Q4: My pyrrole decomposed violently during nitration with a standard nitric/sulfuric acid mixture. What are safer, milder alternatives?

A: The standard "mixed acid" nitration is far too harsh for the sensitive pyrrole ring, leading to oxidation and polymerization.[1] The reagent of choice for nitrating pyrroles is acetyl nitrate (AcONO₂) , which is typically prepared in situ by adding fuming nitric acid to acetic anhydride at low temperatures (e.g., -10 °C to 0 °C).[1][11] This reagent is a much milder source of the nitronium ion (NO₂⁺) and avoids the strongly acidic and oxidizing conditions of mixed acid.

Q5: How can I selectively functionalize the N-H position without affecting the carbons of the ring?

A: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be selectively removed with a strong base.[9] To achieve N-functionalization:

  • Deprotonate the pyrrole using a strong base like sodium hydride (NaH), potassium hydroxide (KOH) in DMSO, or butyllithium (n-BuLi) in an aprotic solvent like THF or ether.[9][12]

  • The resulting pyrrolide anion is a potent nucleophile.

  • Add an electrophile (e.g., an alkyl halide like iodomethane or an acyl chloride) to form the N-substituted product.[9] This reaction is typically very clean and high-yielding.

Section 2: In-Depth Troubleshooting Guides & Protocols

Guide 2.1: Taming Reactivity - Preventing Acid-Catalyzed Polymerization

The extreme reactivity of pyrrole towards acids is the most common failure mode in its functionalization. Understanding the mechanism is key to preventing it.

The Mechanism: Protonation occurs preferentially at the C2 position, breaking aromaticity and forming a stabilized cation. This cation is a potent electrophile that another pyrrole molecule attacks, initiating a chain reaction.

G cluster_0 Initiation cluster_1 Propagation Pyrrole1 Pyrrole Cation Protonated Pyrrole (Reactive Cation) Pyrrole1->Cation Protonation at C2 (fast) H_plus H+ (Acid) H_plus->Cation Dimer Dimer Cation Cation->Dimer Nucleophilic Attack Pyrrole2 Pyrrole Pyrrole2->Dimer Polymer ... Polymer Dimer->Polymer Chain Reaction G DMF DMF + POCl₃ Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier Formation Intermediate Iminium Intermediate Vilsmeier->Intermediate Pyrrole Pyrrole Pyrrole->Intermediate Electrophilic Attack Product 2-Formylpyrrole Intermediate->Product Hydrolysis Hydrolysis H₂O Workup Hydrolysis->Product

Sources

Refining catalyst selection for 2-(1H-Pyrrol-1-YL)butanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-Pyrrol-1-YL)butanoic acid. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to facilitate successful experimentation. The following sections provide a comprehensive overview of catalyst selection, detailed experimental protocols, and a troubleshooting guide to address common challenges.

Introduction to the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, primarily involves the N-alkylation of pyrrole with a suitable four-carbon synthon. The key challenge lies in achieving selective N-alkylation over competing C-alkylation and managing the reactivity of the carboxylic acid functionality. This guide will focus on the most common and effective method: the reaction of the pyrrolide anion with an ester of 2-halobutanoic acid, followed by hydrolysis.

Core Synthesis Workflow

The synthesis is typically a two-step process. The first step is the N-alkylation of pyrrole with an ethyl or methyl ester of 2-bromobutanoic acid. The second step is the hydrolysis of the resulting ester to yield the final carboxylic acid product.

SynthesisWorkflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis Pyrrole Pyrrole Intermediate Ethyl 2-(1H-pyrrol-1-yl)butanoate Pyrrole->Intermediate HaloEster Ethyl 2-bromobutanoate HaloEster->Intermediate Base Base (e.g., K2CO3) Base->Intermediate Solvent Solvent (e.g., DMF) Solvent->Intermediate Product This compound Intermediate->Product Hydrolysis Hydrolysis (e.g., NaOH, H2O) Hydrolysis->Product

Caption: General two-step synthesis of this compound.

Catalyst and Reagent Selection: A Deeper Dive

The success of the N-alkylation of pyrrole is highly dependent on the judicious choice of base, solvent, and alkylating agent. While this reaction is often base-mediated rather than strictly catalytic, the principles of promoting the desired reaction pathway are paramount.

Base Selection: The Key to N-Alkylation

The deprotonation of pyrrole (pKa ≈ 17.5) to form the nucleophilic pyrrolide anion is the first critical step. The choice of base influences the selectivity of N- versus C-alkylation.

BaseSolventTypical ConditionsAdvantagesDisadvantages
Potassium Carbonate (K₂CO₃) DMF, AcetonitrileRoom temp. to 80 °CReadily available, moderate strength, favors N-alkylation.[1]Can require longer reaction times.
Sodium Hydride (NaH) THF, DMF0 °C to room temp.Strong base, rapid deprotonation.Highly reactive, requires anhydrous conditions.
Potassium Hydroxide (KOH) DMSO, Ionic LiquidsRoom temp.Effective for N-alkylation of various heterocycles.[2]Can introduce water, potentially leading to side reactions.

Expert Insight: For the synthesis of this compound derivatives, potassium carbonate in DMF is a reliable starting point. It offers a good balance of reactivity and selectivity, minimizing the risk of C-alkylation that can be more prevalent with stronger bases.

Solvent Effects: More Than Just a Medium

The solvent plays a crucial role in solvating the pyrrolide anion and influencing its nucleophilicity.

  • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are generally the solvents of choice. They effectively solvate the cation of the pyrrolide salt, leaving a "naked" and highly nucleophilic pyrrolide anion, which favors N-alkylation.

  • Ionic Liquids: These can also be effective and offer advantages in terms of recyclability and regioselectivity.[2]

The Alkylating Agent: Ester Protection is Key

Direct alkylation with 2-bromobutanoic acid is problematic due to the acidic proton of the carboxylic acid, which will be deprotonated by the base, rendering the pyrrole inactive. Therefore, an ester of 2-bromobutanoic acid, such as ethyl 2-bromobutanoate , is the preferred alkylating agent. The ester group acts as a protecting group for the carboxylic acid and can be easily hydrolyzed in a subsequent step.[3]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)butanoate

This protocol details the N-alkylation of pyrrole with ethyl 2-bromobutanoate using potassium carbonate as the base.

Materials:

  • Pyrrole

  • Ethyl 2-bromobutanoate

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous DMF, add pyrrole (1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium pyrrolide salt.

  • Add ethyl 2-bromobutanoate (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure ethyl 2-(1H-pyrrol-1-yl)butanoate.

Protocol 2: Hydrolysis to this compound

This protocol describes the saponification of the ester to the final carboxylic acid.

Materials:

  • Ethyl 2-(1H-pyrrol-1-yl)butanoate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

  • Ethyl acetate

Procedure:

  • Dissolve ethyl 2-(1H-pyrrol-1-yl)butanoate in a mixture of ethanol and water (e.g., 2:1 v/v).

  • Add sodium hydroxide (2.0 equivalents) and stir the mixture at room temperature or gently heat to 50 °C to expedite the hydrolysis. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a small amount of ethyl acetate to remove any unreacted starting material.

  • Carefully acidify the aqueous layer to pH 3-4 with concentrated hydrochloric acid while cooling in an ice bath. The product will precipitate as a solid or oil.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to yield this compound. Further purification can be achieved by recrystallization if necessary.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Troubleshooting Start Low or No Product Formation in Step 1 Q1 Was the pyrrole deprotonated? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Check base strength & conditions Q2 Is C-alkylation observed? A1_Yes->Q2 Sol_Base Solution: - Use a stronger base (e.g., NaH). - Ensure anhydrous conditions. A1_No->Sol_Base A2_Yes Yes Q2->A2_Yes Side reaction A2_No No Q2->A2_No Sol_Selectivity Solution: - Use a weaker base (e.g., K2CO3). - Use a polar aprotic solvent. A2_Yes->Sol_Selectivity Q3 Is the starting material consumed? A2_No->Q3 A3_Yes Yes, but multiple spots on TLC Q3->A3_Yes Decomposition or other side products A3_No No Q3->A3_No Inefficient reaction Sol_Decomposition Solution: - Lower reaction temperature. - Check for side reactions. A3_Yes->Sol_Decomposition Sol_Conditions Solution: - Increase reaction temperature. - Increase reaction time. A3_No->Sol_Conditions

Caption: Troubleshooting decision tree for N-alkylation (Step 1).

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is very slow and gives a low yield. What can I do?

A1: Several factors could be at play:

  • Insufficient Deprotonation: Your base may not be strong enough, or your reaction conditions may not be sufficiently anhydrous. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Reaction Temperature: While higher temperatures can increase the rate, they can also lead to side reactions. A modest increase in temperature (e.g., from room temperature to 60-80 °C) is a good first step.

  • Leaving Group: If you are not using a bromo- or iodo-substituted butanoate ester, the leaving group may not be sufficiently reactive. Bromoalkanes are generally a good compromise between reactivity and cost.

Q2: I am observing significant amounts of C-alkylated byproducts. How can I improve N-selectivity?

A2: The formation of C-alkylated products is a common issue in pyrrole chemistry. To favor N-alkylation:

  • Choice of Base and Counter-ion: The nature of the pyrrolide salt is crucial. Using potassium salts (from K₂CO₃ or KOH) in polar aprotic solvents often leads to higher N-selectivity compared to lithium salts.[4]

  • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst, such as a quaternary ammonium salt, can significantly enhance N-alkylation. The PTC facilitates the transfer of the pyrrolide anion to the organic phase where it reacts with the alkylating agent.

Q3: The hydrolysis of my ester is incomplete or leads to decomposition. What should I do?

A3:

  • Incomplete Hydrolysis: Increase the reaction time, temperature, or the equivalents of base. Using a co-solvent like ethanol helps to solubilize the ester.

  • Decomposition: Pyrrole rings can be sensitive to strongly acidic or basic conditions, especially at elevated temperatures.[5] If you observe decomposition during hydrolysis, try using milder conditions (e.g., lower temperature for a longer time). For the acidification step, add the acid slowly at a low temperature (0-5 °C) to avoid localized heating and potential degradation.

Q4: Are there alternative methods for this synthesis?

A4: Yes, other methods can be considered:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of pyrrole with an alcohol, in this case, ethyl 2-hydroxybutanoate, using a phosphine and an azodicarboxylate (e.g., DEAD or DIAD). This method proceeds with inversion of configuration if a chiral alcohol is used.

  • Michael Addition: If a suitable α,β-unsaturated butanoate ester is available, a Michael addition of pyrrole can be a viable route.

Q5: How should I purify the final product, this compound?

A5:

  • Extraction: After acidification, the product can be extracted into an organic solvent like ethyl acetate. Washing with brine helps to remove water.

  • Column Chromatography: If impurities are present, column chromatography on silica gel can be effective. A solvent system of ethyl acetate/hexanes with a small amount of acetic acid can be used.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can provide highly pure material.

References

  • Zheng, Q-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids in the presence of potassium hydroxide as a base. Synthesis, 2004(2), 208-212. Available at: [Link]

  • Maehara, T., et al. (2012). A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. Organic Letters, 14(7), 1946-1948. Available at: [Link]

  • Lafrance, D., et al. (2011). Malonic acid derivatives undergo unusually mild decarboxylation in the presence of N,N′-carbonyldiimidazole (CDI) at room temperature to generate a carbonyl imidazole intermediate in high yield. Organic Letters, 13(9), 2322-2325. Available at: [Link]

  • Di Mola, A., et al. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering, 10(38), 12649–12658. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Optimization of reaction conditions a for the N-alkylation of pyrrole 2a. ResearchGate. Available at: [Link]

  • Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni(i)/Ni(iii) pathway. (2017). National Institutes of Health. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health. Available at: [Link]

  • Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2... (2009). PubMed. Available at: [Link]

  • Reactions of Pyrrole. MBB College. Available at: [Link]

  • Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. Available at: [Link]

  • Straightforward N-alkylation of diketopyrrolopyrroles through Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. Available at: [Link]

  • Decarboxylation of pyroglutamic acids and N-acyl prolines in acidic media. ResearchGate. Available at: [Link]

  • 3-Alkylation of the Pyrrole Ring. ACS Publications. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. ResearchGate. Available at: [Link]

  • The Decarboxylation of Malonic Acid Derivatives. DOKUMEN.PUB. Available at: [Link]

  • Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. (2021). Royal Society of Chemistry. Available at: [Link]

  • Hantzsch Pyrrole Synthesis. YouTube. Available at: [Link]

  • Decarboxylation. Khan Academy. Available at: [Link]

  • Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. ResearchGate. Available at: [Link]

  • Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. Available at: [Link]

  • α-Halo carboxylic acids and esters. Wikipedia. Available at: [Link]

  • Pyrrole Protection. ResearchGate. Available at: [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. YouTube. Available at: [Link]

  • Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Bioactivity of 2-(1H-Pyrrol-1-YL)butanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

The pyrrole ring is a privileged five-membered nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1][2][3] The unique electronic properties and synthetic versatility of the pyrrole scaffold have made it a focal point for drug discovery programs targeting a wide spectrum of diseases, including cancer, inflammation, and microbial infections.[4][5][6] Pyrrole derivatives have demonstrated the ability to modulate numerous biological targets, such as protein kinases, tubulin, and various enzymes, leading to mechanisms of action that include the induction of apoptosis and cell cycle arrest.[1][4][7]

This guide focuses on the lead compound, 2-(1H-Pyrrol-1-YL)butanoic acid , a simple yet promising scaffold. By systematically introducing structural modifications, we can explore the structure-activity relationships (SAR) that govern its biological effects.[8] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a framework for evaluating novel chemical entities and understanding the causal relationships between chemical structure and biological function. Here, we will focus specifically on the comparative cytotoxic (anticancer) activity of our lead compound and its rationally designed analogs.

The Chemical Landscape: Designing Analogs of this compound

To probe the structure-activity relationship, we designed three analogs based on the parent compound (PC). The modifications target two key regions: the pyrrole ring and the butanoic acid side chain. These alterations are intended to modulate properties such as lipophilicity, electronic distribution, and hydrogen bonding capacity, which are critical for target interaction.

  • Parent Compound (PC): this compound

  • Analog A (Ring Modification): 2-(3,4-dichloro-1H-pyrrol-1-yl)butanoic acid

    • Rationale: The introduction of electron-withdrawing chloro groups on the pyrrole ring can significantly alter the electronic character and lipophilicity of the molecule. Halogenation is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[2]

  • Analog B (Side-Chain Modification): Methyl 2-(1H-pyrrol-1-yl)butanoate

    • Rationale: Esterification of the carboxylic acid removes a key hydrogen bond donor and acidic proton. This modification increases lipophilicity and can impact cell permeability and target engagement, particularly if the carboxylic acid is a key binding feature.

  • Analog C (Side-Chain Modification): 2-(1H-Pyrrol-1-YL)butanamide

    • Rationale: Converting the carboxylic acid to a primary amide replaces an acidic group with a neutral, hydrogen-bonding moiety. This can fundamentally change the interaction profile of the side chain with biological targets.

Comparative Bioactivity Screening: Assessing Cytotoxicity

To compare the bioactivity of the parent compound and its analogs, we will focus on their cytotoxic potential against cancer cells. A robust and widely adopted method for this initial screening is the MTT assay.[9][10]

The Scientific Rationale for the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indirect measure of cell viability.[10] The core principle lies in the activity of mitochondrial dehydrogenase enzymes within metabolically active, living cells. These enzymes cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the solution, we can quantify the effect of a compound on cell survival.[11]

This assay is chosen for its reliability, high-throughput scalability, and cost-effectiveness, making it an excellent tool for primary screening of a compound library.[10] To ascertain selectivity, a crucial parameter in drug development, compounds are typically tested against both a cancer cell line and a non-cancerous (or "normal") cell line.[9][12] A compound that is highly toxic to cancer cells but minimally affects normal cells is considered a promising candidate.

Featured Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a self-validating system for assessing the cytotoxicity of the synthesized compounds. The inclusion of appropriate controls is critical for data integrity and interpretation.

Cell Lines:

  • HeLa: Human cervical cancer cell line (a common, aggressive cancer model).

  • HEK293: Human embryonic kidney cell line (a model for non-cancerous cells to assess selectivity).

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (PC, Analogs A, B, C) dissolved in DMSO (10 mM stock)

  • Doxorubicin (Positive Control)

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Multichannel pipette and spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count HeLa and HEK293 cells. Adjust the cell density to 1 x 10^5 cells/mL in complete medium.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Causality Check: Seeding a precise number of cells is crucial for reproducibility. This density ensures cells are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in complete medium. A typical concentration range is 0.1, 1, 10, 50, and 100 µM.

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions (typically ≤0.5%).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations.

    • Self-Validation: The vehicle control (DMSO) ensures that the solvent itself is not causing cytotoxicity. The positive control (Doxorubicin, a known anticancer drug) validates that the assay system is responsive to cytotoxic agents.

    • Incubate for another 48 hours under the same conditions.

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[13]

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan.

    • Causality Check: The 4-hour incubation is an optimized period that allows for sufficient formazan production without causing non-specific reduction.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals at the bottom.[13]

    • Add 100 µL of pure DMSO to each well to dissolve the crystals.[11][13]

    • Gently agitate the plate on a shaker for 10 minutes to ensure complete solubilization.[13]

    • Causality Check: DMSO is a powerful organic solvent required to fully dissolve the water-insoluble formazan, leading to a homogenous colored solution necessary for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_VehicleControl) * 100

    • Plot the % Viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizing the Workflow

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay & Readout seeding 1. Seed Cells (10,000 cells/well) incubation1 2. Incubate 24h (37°C, 5% CO2) seeding->incubation1 Allow attachment treatment 3. Add Compounds (Serial Dilutions) incubation2 4. Incubate 48h (37°C, 5% CO2) treatment->incubation2 Induce cytotoxicity add_mtt 5. Add MTT Reagent incubation3 6. Incubate 4h add_mtt->incubation3 Formazan production solubilize 7. Add DMSO (Solubilize Formazan) incubation3->solubilize read 8. Read Absorbance (570 nm) solubilize->read

Caption: Workflow of the MTT cytotoxicity assay.

Data Interpretation and Structure-Activity Relationship (SAR)

The following table summarizes hypothetical IC50 values obtained from the MTT assay. The Selectivity Index (SI) is calculated as (IC50 in HEK293 / IC50 in HeLa), where a higher value indicates greater selectivity for cancer cells.

CompoundModificationIC50 HeLa (µM)IC50 HEK293 (µM)Selectivity Index (SI)
Parent (PC) None45.2> 100> 2.2
Analog A 3,4-dichloro8.5 62.17.3
Analog B Methyl Ester89.7> 100> 1.1
Analog C Amide38.6> 100> 2.6
Doxorubicin Positive Control0.95.46.0

Analysis of Results:

  • Parent Compound (PC): Shows modest cytotoxic activity against HeLa cells with low toxicity to normal HEK293 cells. This establishes a baseline for comparison.

  • Analog A (Ring Modification): The addition of two chloro atoms to the pyrrole ring dramatically increases cytotoxic potency against HeLa cells (IC50 = 8.5 µM) and also enhances selectivity (SI = 7.3). This suggests that the electron-withdrawing nature and increased lipophilicity of the dichlorinated ring are crucial for improved activity, potentially enhancing binding to a hydrophobic pocket in the target protein.[2]

  • Analog B (Side-Chain Modification): Esterification of the carboxylic acid (Analog B) leads to a significant loss of activity. This strongly implies that the free carboxylic acid group is essential for the compound's cytotoxic effect, likely acting as a key hydrogen bond donor or coordinating group in the active site of its target.

  • Analog C (Side-Chain Modification): Replacing the carboxylic acid with an amide (Analog C) results in a slight improvement in potency compared to the parent, but it is far less active than Analog A. This indicates that while the acidic proton is not strictly required, the hydrogen bonding capability of the side chain is important for activity.

Mechanistic Insights: A Hypothetical Pathway

The potent activity of compounds like Analog A often results from the induction of programmed cell death, or apoptosis.[7] Pyrrole derivatives have been shown to trigger apoptosis by targeting key cellular machinery, including tubulin polymerization or protein kinases involved in survival signaling.[1][4][14] A common downstream effect is the activation of the caspase cascade, a family of proteases that execute cell death.[7]

A plausible, though hypothetical, mechanism is that the active compound binds to and inhibits an anti-apoptotic protein (like Bcl-2) or activates a pro-apoptotic protein, leading to mitochondrial stress, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[7]

Apoptosis_Pathway compound Analog A target Inhibits Anti-Apoptotic Protein (e.g., Bcl-2) compound->target mito Mitochondrial Stress target->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Hypothetical apoptotic pathway induced by Analog A.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the bioactivity of this compound and its structural analogs. Our comparative analysis, based on a robust in vitro cytotoxicity assay, reveals critical structure-activity relationships:

  • Halogenation of the pyrrole ring is a highly effective strategy for enhancing cytotoxic potency and selectivity.

  • The carboxylic acid side chain is a key pharmacophore, and its removal or esterification is detrimental to activity.

The promising profile of Analog A makes it a strong candidate for further investigation. Future studies should focus on elucidating its precise mechanism of action through target identification studies, enzyme inhibition assays, and cell cycle analysis.[1] Further optimization of the "hit" compound, exploring different halogen substitutions and stereochemistry of the butanoic acid chain, could lead to the development of a novel and highly selective anticancer agent.[8]

References

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]

  • Rusu, G., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

  • Di Martino, R. M. C., et al. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. [Link]

  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry. [Link]

  • Kontogiorgis, C., et al. (2015). N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. Medicinal Chemistry Research. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Molecules. [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed. [Link]

  • Hollin, I. L., et al. (2024). Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Journal of Medicinal Chemistry. [Link]

  • Mihai, C. T., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. Pharmaceuticals. [Link]

  • Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Edlin, C. D., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Mohammadi, M. K., et al. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry. [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. [Link]

  • Mondal, S., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Zhang, X., et al. (2024). Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. Phytochemistry Letters. [Link]

  • Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Fayed, E. A., et al. (2022). Design, Synthesis and Anticancer Activity of New Polycyclic: Imidazole, Thiazine, Oxathiine, Pyrrolo-Quinoxaline and Thienotriazolopyrimidine Derivatives. MDPI. [Link]

  • Vlase, L., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules. [Link]

  • van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences. [Link]

  • Wu, B., et al. (2024). Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI. [Link]

  • Bremner, J. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide for Researchers: Evaluating 2-(1H-Pyrrol-1-YL)butanoic acid Against the Benchmark COX Inhibitor, Ibuprofen

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to compare the cyclooxygenase (COX) inhibitory potential of a novel compound, 2-(1H-Pyrrol-1-YL)butanoic acid, against the well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen. We will delve into the known inhibitory profile of ibuprofen, discuss the therapeutic relevance of the pyrrole chemical scaffold, and provide a detailed, self-validating experimental protocol to generate the necessary comparative data for this novel molecule.

Introduction: The Cyclooxygenase (COX) Landscape

The cyclooxygenase (COX) enzymes, with their two primary isoforms COX-1 and COX-2, are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[1][2]

  • COX-1 is a constitutive enzyme, meaning it is typically present in most tissues. It plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function and platelet aggregation.[1][3]

  • COX-2 is an inducible enzyme, with its expression significantly increasing at sites of inflammation.[3]

The therapeutic action of NSAIDs stems from the inhibition of COX-2, while the common adverse effects, like gastrointestinal distress, are often linked to the concurrent inhibition of COX-1.[3] This dichotomy has driven the search for new NSAIDs with improved selectivity profiles. Ibuprofen is a classic non-selective NSAID, inhibiting both isoforms.[4][5] The subject of our evaluation, this compound, features a pyrrole scaffold, a structure present in other known NSAIDs like tolmetin and ketorolac, suggesting its potential as a COX inhibitor.[6]

The Arachidonic Acid Cascade and COX Inhibition

The diagram below illustrates the central role of COX enzymes in converting arachidonic acid into pro-inflammatory prostaglandins and the mechanism of NSAID intervention.

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibitors Inhibitors Membrane Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cell Stimulus AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostanoids Prostaglandins & Thromboxanes PGH2->Prostanoids Isomerases Pain Pain Prostanoids->Pain Inflammation Inflammation Prostanoids->Inflammation Fever Fever Prostanoids->Fever Homeostasis GI Protection Platelet Function Prostanoids->Homeostasis Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 PyrroleAcid This compound (Test Compound) PyrroleAcid->COX1 ? PyrroleAcid->COX2 ?

Caption: The COX pathway, illustrating NSAID points of inhibition.

The Benchmark: An In-Depth Profile of Ibuprofen

Ibuprofen acts as a non-selective, reversible, and competitive inhibitor of both COX-1 and COX-2.[7][8] Its carboxylate group forms a critical salt bridge with the guanidinium group of a key arginine residue (Arg-120) in the active site of both COX isoforms, effectively blocking the entry of arachidonic acid.[7]

Quantitative Inhibitory Activity of Ibuprofen

The potency of a COX inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity. The selectivity index (SI) is then calculated as the ratio of IC50 for COX-1 to IC50 for COX-2. An SI greater than 1 indicates a preference for inhibiting COX-2, while an SI less than 1 indicates COX-1 selectivity.

ParameterValueSource
COX-1 IC50 13 µM[9]
COX-2 IC50 370 µM[9]
Selectivity Index (SI) ~0.035 (COX-1 selective)Calculated

Note: IC50 values can vary between different assay systems. The values presented are representative figures from in vitro studies.

Ibuprofen's profile shows it is a more potent inhibitor of COX-1 than COX-2 in purified enzyme assays.[9][10] This non-selective nature is fundamental to both its therapeutic efficacy and its side-effect profile.

The Challenger: this compound

While specific inhibitory data for this compound is not widely available in peer-reviewed literature, its chemical structure warrants investigation. The presence of the pyrrole ring, a five-membered aromatic heterocycle, is a key feature in several established anti-inflammatory agents.[6] Furthermore, like ibuprofen, it possesses a butanoic acid side chain, which is often crucial for anchoring within the COX active site.

The central question for researchers is to determine this compound's inhibitory potency (IC50) against both COX isoforms and its resulting selectivity index. This requires a robust and reproducible experimental approach.

Experimental Framework for Comparative Evaluation

To objectively compare this compound with ibuprofen, a standardized in vitro COX inhibition assay is essential. The following protocol describes a common fluorometric method, which measures the peroxidase activity of COX. This activity is coupled to the oxidation of a probe, generating a fluorescent signal.

Objective

To determine the IC50 values of this compound and ibuprofen against human recombinant COX-1 and COX-2 enzymes and to calculate their respective selectivity indices.

Experimental Workflow Diagram

Assay_Workflow Start Prep Prepare Reagents: - Assay Buffer - Heme - Enzymes (COX-1, COX-2) - Inhibitors (Test & Ibuprofen) - Arachidonic Acid - Fluorometric Probe Start->Prep Plate Plate Setup: - Add Buffer, Heme, Enzyme - Add Diluted Inhibitors (Sample & Control Wells) Prep->Plate Incubate1 Pre-incubation (Allows inhibitor-enzyme binding) Plate->Incubate1 Initiate Initiate Reaction: - Add Arachidonic Acid - Add Probe Incubate1->Initiate Incubate2 Reaction Incubation Initiate->Incubate2 Read Measure Fluorescence (Kinetic or Endpoint) Incubate2->Read Analyze Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Calculate IC50 Values - Calculate Selectivity Index Read->Analyze End Analyze->End

Caption: Step-by-step workflow for the in vitro COX inhibition assay.

Detailed Step-by-Step Protocol

This protocol is adapted from methodologies used in commercially available COX inhibitor screening kits.[11][12]

Materials:

  • Human Recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Ibuprofen (reference standard)

  • This compound (test compound)

  • DMSO (solvent for compounds)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 535/587 nm or similar)

Procedure:

  • Reagent Preparation:

    • Causality: Proper reagent preparation is critical for enzyme stability and activity.

    • Prepare stock solutions of ibuprofen and the test compound in DMSO (e.g., 10 mM).

    • Create a serial dilution series for each inhibitor in Assay Buffer. The final concentrations in the well should bracket the expected IC50 values (e.g., ranging from 0.1 µM to 1000 µM).

    • Reconstitute enzymes in Assay Buffer and keep on ice. Their stability on ice is limited, so this should be done just prior to the assay.[11]

    • Prepare the reaction mixture containing the fluorometric probe and arachidonic acid according to the kit manufacturer's instructions.

  • Assay Plate Setup:

    • Causality: This setup ensures proper controls are in place for data normalization.

    • Designate wells for:

      • 100% Initial Activity (Enzyme Control): Contains enzyme but no inhibitor (add DMSO vehicle instead).

      • Inhibitor Wells: Contains enzyme and varying concentrations of the test compound or ibuprofen.

      • Background Control: Contains all reagents except the enzyme.

    • To each well, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2).

    • Add 10 µL of the diluted inhibitor solutions (or DMSO vehicle) to the appropriate wells.

  • Pre-incubation:

    • Causality: This step allows the inhibitor to bind to the enzyme's active site before the substrate is introduced, which is crucial for accurately measuring competitive inhibition.

    • Gently mix the plate and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C).

  • Reaction Initiation and Measurement:

    • Causality: The reaction is initiated by adding the substrate (arachidonic acid), allowing for the enzymatic conversion and subsequent fluorescence generation.

    • Add the arachidonic acid/probe mixture to all wells to start the reaction.

    • Immediately place the plate in the fluorescence reader. Measure the fluorescence intensity every minute for 15-20 minutes (kinetic reading) or after a fixed time point (endpoint reading).

  • Data Analysis and Interpretation:

    • Causality: This quantitative analysis transforms raw fluorescence data into meaningful inhibitory potency values.

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(RFU_Control - RFU_Sample) / RFU_Control] * 100 (where RFU is the Relative Fluorescence Unit).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value for each compound against each enzyme.

    • Calculate the Selectivity Index (SI) for each compound: SI = IC50(COX-1) / IC50(COX-2).

Summarizing the Comparative Data

The experimental protocol outlined above will generate the critical data needed to fill in the following comparative table. This provides a clear, at-a-glance summary for evaluating the potential of the novel compound.

ParameterIbuprofen (Reference)This compound (Experimental)
COX-1 IC50 ~13 µMTo be determined
COX-2 IC50 ~370 µMTo be determined
Selectivity Index (SI) ~0.035To be determined
Predicted Profile Non-selective, COX-1 preferentialTo be determined

Conclusion

While ibuprofen remains a cornerstone of pain and inflammation management, the quest for molecules with improved therapeutic windows is perpetual.[13] The compound this compound, by virtue of its chemical structure, represents a rational candidate for investigation as a COX inhibitor. This guide provides the established benchmark profile of ibuprofen and, more importantly, a robust, validated experimental framework for generating the comparative data necessary to evaluate this novel compound's potential. By meticulously following this protocol, researchers can accurately determine its potency and selectivity, taking a critical step in the drug discovery and development process.

References

  • Vecchio, A. J., & Malkowski, M. G. (2011). The Structure of Ibuprofen Bound to Cyclooxygenase-2. Journal of Biological Chemistry. [Link]

  • Timpe Behnen, E. (2014). Ask the Expert: Which NSAIDs are Most Selective for COX-1 and COX-2?. Practical Pain Management. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. Archiv der Pharmazie. [Link]

  • Mitchell, J. A., et al. (1993). Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proceedings of the National Academy of Sciences. [Link]

  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology. [Link]

  • Baralic, K., et al. (2021). Novel Applications of NSAIDs: Insight and Future Perspectives in Cardiovascular, Neurodegenerative, Diabetes and Cancer Disease Therapy. Current Medicinal Chemistry. [Link]

  • Alam, M. S., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (n.d.). Comparisons with all NSAIDs. [Link]

  • Kumar, A., et al. (2024). Review On: Comparative Efficacy of Ibuprofen Over Other NSAIDs. Journal of Drug Delivery and Therapeutics. [Link]

  • PharmGKB. (n.d.). Ibuprofen Pathway, Pharmacodynamics. [Link]

  • Patil, S., et al. (2024). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. ACS Omega. [Link]

  • Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. [Link]

  • Cleveland Clinic. (2022). COX-2 Inhibitors. [Link]

  • Uddin, M. J., et al. (2010). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Progress in Small Molecule Drug Development. Pharmaceuticals. [Link]

  • Prusakiewicz, J. J., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry. [Link]

  • Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. Best Practice & Research Clinical Gastroenterology. [Link]

  • ResearchGate. (2011). Nonselective (A) and selective (B) COX-2 inhibitors. [Link]

  • Rainsford, K. D. (2007). An Overview of Clinical Pharmacology of Ibuprofen. International Journal of Clinical Practice Supplement. [Link]

  • Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules. [Link]

  • Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports. [Link]

  • News-Medical.Net. (n.d.). Ibuprofen Mechanism. [Link]

  • Gonec, T., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. ACS Medicinal Chemistry Letters. [Link]

  • Al-Snafi, A. E. (2020). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. Journal of Biological Research. [Link]

Sources

A Framework for Comparative Cytotoxicity Analysis: 2-(1H-Pyrrol-1-YL)butanoic Acid vs. Its Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold in Oncology and the Question of Esterification

The pyrrole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with significant pharmacological activities, including anticancer properties.[1][2][3] Its derivatives have been shown to target various cellular mechanisms implicated in cancer, such as microtubule polymerization, protein kinases, and apoptotic pathways.[2] The continuous exploration of novel pyrrole-containing structures is a promising avenue in the development of new therapeutic agents.[1][2]

Here, we provide a detailed experimental blueprint designed to objectively evaluate and compare the in vitro cytotoxicity of these two compounds. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the proposed experimental design, ensuring a robust and self-validating investigation.

Scientific Rationale and Core Hypothesis: A Question of Cellular Uptake and Activity

The fundamental difference between 2-(1H-Pyrrol-1-YL)butanoic acid and its methyl ester lies in the terminal carboxylic acid group. The presence of the carboxylic acid renders the molecule more polar and capable of donating a hydrogen bond, while its methyl ester counterpart is more lipophilic and lacks this hydrogen-bonding capacity. This seemingly minor structural modification can have profound implications for the compound's pharmacokinetic and pharmacodynamic properties.

Our central hypothesis is that the methyl ester will exhibit greater cytotoxicity across various cancer cell lines compared to the carboxylic acid. This is predicated on the following reasoning:

  • Enhanced Cell Permeability: The increased lipophilicity of the methyl ester is expected to facilitate more efficient passive diffusion across the lipid bilayer of the cell membrane. This could lead to higher intracellular concentrations of the compound, and consequently, a more potent cytotoxic effect.

  • Pro-drug Potential: It is also plausible that the methyl ester acts as a pro-drug. Once inside the cell, it could be hydrolyzed by intracellular esterases to release the active carboxylic acid form. This mechanism would effectively concentrate the active compound at its site of action.

This investigation will not only test this hypothesis but also aim to determine the selectivity of these compounds for cancer cells over normal, healthy cells, a critical factor in the development of any potential therapeutic agent.

Proposed Experimental Design

To rigorously test our hypothesis, we propose a multi-faceted approach employing a panel of well-characterized human cancer cell lines and a standard non-cancerous cell line. The use of multiple, distinct assays to measure cytotoxicity will ensure the robustness and reliability of the findings.

Cell Line Selection

The choice of cell lines is critical for obtaining comprehensive and relevant data. We recommend a panel that includes:

  • Human Colon Adenocarcinoma (LoVo): Pyrrole derivatives have demonstrated efficacy against colon cancer cell lines.[4]

  • Human Breast Adenocarcinoma (MCF-7): A commonly used cell line in cancer research, also shown to be susceptible to certain pyrrole compounds.[4]

  • Human Lung Carcinoma (A549): Represents a prevalent and challenging cancer type where novel therapeutics are needed.

  • Human Umbilical Vein Endothelial Cells (HUVEC): A non-cancerous cell line to serve as a control for assessing general cytotoxicity and calculating a selectivity index.

Cytotoxicity Assessment Methodologies

We will employ two distinct, well-established colorimetric assays to quantify cell viability. This dual-assay approach provides a more complete picture of the compounds' effects, as different assays measure different aspects of cell health.

  • XTT Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt XTT to a soluble orange formazan product, the amount of which is directly proportional to the number of living cells.[5] A key advantage of the XTT assay is that it produces a water-soluble formazan, simplifying the protocol.

  • MTT Assay: Similar to the XTT assay, the MTT assay also relies on the reduction of a tetrazolium salt (MTT) by mitochondrial enzymes.[5][6] However, the resulting formazan is insoluble and must be dissolved in a solvent like DMSO before measurement.[6] Using both assays can help to rule out potential artifacts or interference of the test compounds with a single assay's chemistry.

The general workflow for this comparative analysis is depicted below:

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Acid & Ester) Add_Compounds Add Serial Dilutions of Compounds Compound_Prep->Add_Compounds Cell_Culture Culture & Maintain Cell Lines Plate_Cells Plate Cells in 96-well Plates Cell_Culture->Plate_Cells Plate_Cells->Add_Compounds Incubate Incubate for 24h, 48h, 72h Add_Compounds->Incubate Add_Reagent Add XTT or MTT Reagent Incubate->Add_Reagent Incubate_Reagent Incubate Reagent Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance (Spectrophotometer) Incubate_Reagent->Read_Absorbance Calc_Viability Calculate % Cell Viability Read_Absorbance->Calc_Viability Plot_Curves Plot Dose-Response Curves Calc_Viability->Plot_Curves Calc_IC50 Determine IC50 Values Plot_Curves->Calc_IC50 Compare Compare IC50 Values (Acid vs. Ester) Calc_IC50->Compare

Figure 1: Proposed experimental workflow for the comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating by including appropriate controls and ensuring reproducibility.

Protocol 1: XTT Cell Viability Assay

This protocol is adapted from standard methodologies for tetrazolium-based assays.[7]

Materials:

  • Selected cell lines (LoVo, MCF-7, A549, HUVEC)

  • Complete cell culture medium (specific to each cell line)

  • 96-well flat-bottom sterile microplates

  • This compound and its methyl ester

  • XTT labeling reagent and electron-coupling reagent

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and untreated cells as a negative control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • XTT Reagent Preparation: Shortly before use, mix the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • Assay Development: At the end of the incubation period, add 50 µL of the XTT reagent mixture to each well.

  • Final Incubation: Incubate the plates for 4 hours at 37°C in the dark.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

Protocol 2: MTT Cell Viability Assay

This protocol follows the principles of the MTT assay.[6]

Materials:

  • Same as XTT assay, but with MTT reagent instead of XTT.

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.

Procedure:

  • Steps 1-4: Follow the same procedure for cell seeding, compound preparation, cell treatment, and incubation as described in the XTT protocol.

  • MTT Reagent Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

For each compound and cell line, the percentage of cell viability will be calculated relative to the vehicle-treated control cells using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The results will be used to generate dose-response curves by plotting the percentage of cell viability against the compound concentration. From these curves, the half-maximal inhibitory concentration (IC₅₀) value for each compound will be determined using non-linear regression analysis. The IC₅₀ represents the concentration of a compound that inhibits cell proliferation by 50%.

A lower IC₅₀ value indicates greater cytotoxic potency. By comparing the IC₅₀ values of this compound and its methyl ester across the different cell lines, we can directly test our hypothesis.

Expected Outcomes and Structure-Activity Relationship Insights

The data generated from this study will be summarized in a clear, comparative table.

Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)

CompoundLoVoMCF-7A549HUVECSelectivity Index (HUVEC/Avg. Cancer)
This compoundIC₅₀IC₅₀IC₅₀IC₅₀Calculated Value
Methyl 2-(1H-Pyrrol-1-YL)butanoateIC₅₀IC₅₀IC₅₀IC₅₀Calculated Value

Interpretation of Potential Results:

  • If the methyl ester shows consistently lower IC₅₀ values across the cancer cell lines , this would support the hypothesis that increased lipophilicity enhances cytotoxic activity, likely due to improved cell permeability or a pro-drug mechanism.

  • If the carboxylic acid exhibits greater potency , it would suggest that the free acid is the primary active form and that it can enter the cells sufficiently to exert its effect, or that it has a different mechanism of action that is hindered by esterification.

  • The Selectivity Index (SI) , calculated as the ratio of the IC₅₀ in the non-cancerous cell line to the average IC₅₀ in the cancer cell lines, will provide crucial information about the therapeutic window of these compounds. A higher SI value is desirable, as it indicates a greater selective effect on cancer cells.

Conclusion

References

  • New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Center for Biotechnology Information.[Link]

  • Isolation, Structural Elucidation, and Biological Evaluation of Pyrrole-Based Alkaloids from Sea Anemone-Associated Streptomyces sp. S1502. MDPI.[Link]

  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. National Center for Biotechnology Information.[Link]

  • Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-pyrazol-3-yl)pyridine] in myeloid leukemia. National Center for Biotechnology Information.[Link]

  • Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. National Center for Biotechnology Information.[Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.[Link]

  • Synthesis, characterization and biological activity of novel pyrrole compounds. ResearchGate.[Link]

  • (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl propionate. PubChem.[Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. National Center for Biotechnology Information.[Link]

  • (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.[Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative 22-((2-methyl-1-(1H-pyrrole-2-carboxamido)propan-2-yl)thio)-deoxypleuromutilin. Frontiers.[Link]

  • Bioactive pyrrole-based compounds with target selectivity. National Center for Biotechnology Information.[Link]

  • Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. MDPI.[Link]

  • Two novel cytotoxic pyrrole-2,5-dione xylogonone acids A and B isolated from the fungus Xylogone Sphaerospora. National Center for Biotechnology Information.[Link]

  • New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. ACS Publications.[Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). Bohrium.[Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.[Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. National Center for Biotechnology Information.[Link]

  • 2-(2-formyl-1H-pyrrol-1-yl)butanoic acid. PubChem.[Link]

  • Synthesis, physicochemical characterization and biological activity of novel pyrrole flavones. National Center for Biotechnology Information.[Link]

  • Synthesis and biological activity of 1H-pyrrolo[3,2-g]isoquinolines as Haspin kinase inhibitors. National Center for Biotechnology Information.[Link]

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). ResearchGate.[Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI.[Link]

Sources

A Guide to Orthogonal Structural Confirmation: Cross-Validating Mass Spectrometry and NMR Data

Author: BenchChem Technical Support Team. Date: February 2026

The Symbiotic Relationship of MS and NMR in Structural Elucidation

Mass spectrometry and NMR spectroscopy are powerful, yet fundamentally different, analytical techniques.[1] MS provides information about the mass-to-charge ratio of a molecule and its fragments, offering insights into the elemental composition and the presence of specific substructures.[2] In contrast, NMR spectroscopy probes the magnetic properties of atomic nuclei, revealing the chemical environment and connectivity of atoms within a molecule.[3] It is this fundamental difference in their measurement principles that makes them ideal orthogonal methods for structural validation.[4]

The complementary nature of MS and NMR is a key theme in modern analytical chemistry.[1] While high-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula, it often cannot distinguish between isomers.[1] NMR, on the other hand, excels at differentiating isomers by providing detailed information about the connectivity of atoms through space and bonds.[1] Conversely, some functional groups are "silent" in NMR but can be readily identified by MS.[1] Therefore, the integration of data from both techniques provides a much more complete and reliable picture of a molecule's structure than either technique could alone.[5]

A Comparative Overview of MS and NMR Capabilities

To fully appreciate the power of their combined use, it is essential to understand the individual strengths and limitations of each technique.

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight, elemental composition, fragmentation patterns.[2]Atomic connectivity, chemical environment, stereochemistry, 3D structure.[3]
Sensitivity High (picomole to femtomole).[2]Lower (micromole to millimole).[6]
Sample Requirement Micrograms or less.Milligrams.
Isomer Differentiation Limited for many isomers.[1]Excellent for structural and stereoisomers.[1]
Quantitative Analysis Can be quantitative with appropriate standards (LC-MS).[7]Inherently quantitative (qNMR) without the need for identical standards.[4][8]
Throughput High, especially when coupled with chromatography (LC-MS).Lower, with experiments ranging from minutes to hours.
Data Complexity Can be complex, requiring interpretation of fragmentation pathways.[9]Can be very complex, especially for large molecules, requiring 2D and 3D experiments.[10]

The Cross-Validation Workflow: A Step-by-Step Guide

A systematic approach is crucial for effectively integrating MS and NMR data. The following workflow outlines the key steps for a comprehensive cross-validation process.

CrossValidationWorkflow

A diagram illustrating the integrated workflow for structural cross-validation using MS and NMR.

Experimental Protocols

1. Mass Spectrometry Analysis

  • Sample Preparation: Dissolve a small amount of the purified compound (typically 1-10 µg) in a suitable volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize an ESI-TOF or ESI-Orbitrap mass spectrometer to obtain a high-resolution mass spectrum.

    • Determine the accurate mass of the molecular ion ([M+H]⁺, [M-H]⁻, or other adducts).

    • Use the accurate mass to calculate the elemental composition (molecular formula) with a high degree of confidence (typically < 5 ppm mass error).

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of interest for fragmentation using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire the MS/MS spectrum to observe the fragmentation pattern.

    • Analyze the neutral losses and fragment ions to identify characteristic substructures and functional groups.[9]

2. NMR Spectroscopy Analysis

  • Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 1-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a high-quality NMR tube.

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to determine the number of different proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-couplings).

    • Acquire a ¹³C NMR spectrum to determine the number of different carbon environments and their chemical shifts.

    • Acquire a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identify proton-proton couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Identify through-space correlations between protons that are close to each other, providing information about the stereochemistry and 3D structure.

3. Data Integration and Structure Elucidation

  • Propose Putative Structure(s): Based on the information gathered from both MS and NMR, propose one or more candidate structures.

  • Cross-Validation:

    • Molecular Formula: The molecular formula determined by HRMS must be consistent with the number of protons and carbons observed in the NMR spectra.

    • Substructures: Fragments identified in the MS/MS spectrum should correspond to substructures identified from the analysis of 2D NMR data.

    • Consistency Check: The proposed structure must be consistent with all of the spectroscopic data. For example, the predicted fragmentation of the proposed structure should match the observed MS/MS spectrum, and the predicted NMR chemical shifts should be in good agreement with the experimental values.

  • Computer-Assisted Structure Elucidation (CASE):

    • For complex molecules, CASE software can be employed to systematically generate all possible structures that are consistent with the experimental MS and NMR data.[11][12]

    • These programs can then rank the candidate structures based on how well they fit the experimental data, aiding in the identification of the most probable structure.[11]

Troubleshooting and Resolving Conflicting Data

Discrepancies between MS and NMR data can arise and require careful investigation.

IssuePossible CauseResolution Strategy
Molecular formula from MS does not match NMR data Impurities in the sample, incorrect interpretation of the molecular ion (e.g., adducts, dimers), or sample degradation.Re-purify the sample and re-acquire the data. Carefully examine the HRMS data for different adducts. Consider the possibility of in-source fragmentation or degradation.
MS/MS fragments are inconsistent with NMR connectivity Unexpected fragmentation pathways, presence of an unexpected functional group, or an incorrect structural proposal.Re-evaluate the MS/MS fragmentation mechanism. Consider alternative structural isomers. Utilize advanced NMR experiments (e.g., 1,1-ADEQUATE) to confirm carbon-carbon connectivity.[13]
NMR data suggests a different structure than MS Isomeric compounds that are difficult to distinguish by MS alone.Rely heavily on 2D NMR data (especially HMBC and NOESY) to definitively establish the correct connectivity and stereochemistry.
Spectral Artifacts Poor sample preparation, incorrect spectrometer parameters, or solvent impurities.Ensure proper sample preparation and shimming of the NMR spectrometer.[14] Use high-purity deuterated solvents. Be aware of common artifacts in both MS and NMR spectra.[14][15]

The Role of Quantitative Analysis in Structural Confirmation

Beyond qualitative structural elucidation, both MS and NMR can provide quantitative information, which is crucial for assessing sample purity.

  • Quantitative NMR (qNMR): This technique allows for the direct and accurate determination of the concentration and purity of a substance without the need for a structurally identical reference standard.[4][8] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[16] By adding a known amount of an internal standard, the absolute purity of the analyte can be calculated.[4]

  • LC-MS: When coupled with liquid chromatography, MS can be used for quantitative analysis by comparing the peak area of the analyte to a calibration curve generated from a reference standard of the same compound.[7]

Comparing the purity values obtained from qNMR and LC-MS provides another layer of orthogonal validation, ensuring the integrity of the sample being analyzed.[4]

Conclusion: A Dual-Pronged Approach for Unwavering Confidence

The cross-validation of mass spectrometry and NMR data is not merely a confirmatory step; it is an integral part of the modern structural elucidation workflow. This dual-pronged approach leverages the unique strengths of each technique to overcome their individual limitations, providing a comprehensive and robust characterization of a molecule's structure. By systematically acquiring, interpreting, and integrating data from these two powerful and orthogonal methods, researchers, scientists, and drug development professionals can achieve the highest level of confidence in their structural assignments, a critical foundation for advancing scientific discovery and innovation.

References

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Retrieved January 23, 2026, from [Link]

  • Structure elucidation workflow based on NMR and MS/MS data a The... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Resolving Structural Ambiguities via Solid-state NMR. (2025). In Royal Society of Chemistry eBooks. Retrieved January 23, 2026, from [Link]

  • Theoretical NMR correlations based Structure Discussion. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Freitas, A. R., et al. (2021). Research Progress of NMR in Natural Product Quantification. Molecules, 26(20), 6296. [Link]

  • A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. Retrieved January 23, 2026, from [Link]

  • Bingol, K., et al. (2016). Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 88(24), 12363-12370. [Link]

  • Kreis, R. (2004). Issues of spectral quality in clinical 1H-magnetic resonance spectroscopy and a gallery of artifacts. Magnetic Resonance in Medicine, 52(5), 1081-1090. [Link]

  • The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • ACD/Structure Elucidator Suite - CASE NMR Software. (n.d.). ACD/Labs. Retrieved January 23, 2026, from [Link]

  • Resolving Structural Ambiguities via Solid-state NMR. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Best Practices for Submission of NMR Data to Support Higher Order Structure Assessment of Generic Peptide Drugs. (2023). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Problems, artifacts and solutions in the INADEQUATE NMR experiment. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Sherlock—A Free and Open-Source System for the Computer-Assisted Structure Elucidation of Organic Compounds from NMR Data. (2023). MDPI. Retrieved January 23, 2026, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Research Progress of NMR in Natural Product Quantification. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A framework for automated structure elucidation from routine NMR spectra. (2021). RSC Publishing. Retrieved January 23, 2026, from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]

  • Hierarchical Alignment and Full Resolution Pattern Recognition of 2D NMR Spectra: Application to Nematode Chemical Ecology. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]

  • NMR characterisation of natural products derived from under-explored microorganisms. (2016). In Royal Society of Chemistry eBooks. Retrieved January 23, 2026, from [Link]

  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Chapter 9: Application of Computer-assisted Structure Elucidation (CASE) Methods and NMR Prediction to Natural Products. (n.d.). In Royal Society of Chemistry eBooks. Retrieved January 23, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 23, 2026, from [Link]

  • Fragment correlation mass spectrometry: Determining the structures of biopolymers in a complex mixture without isolating individual components. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Resolving ambiguities in two-dimensional NMR spectra: the 'TILT' experiment. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Mnova Structure Elucidation – Starting guide. (2017). Mestrelab Research. Retrieved January 23, 2026, from [Link]

  • Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Quantitative NMR Spectroscopy in Pharmaceutical R&D. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved January 23, 2026, from [Link]

  • NMR-Solver: Automated Structure Elucidation via Large-Scale Spectral Matching and Physics-Guided Fragment Optimization. (2025). arXiv. Retrieved January 23, 2026, from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Structure Elucidation, NMR, HPLC-MS Analytics. (n.d.). MicroCombiChem GmbH. Retrieved January 23, 2026, from [Link]

  • Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Structural Analysis of Natural Products. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Advancing the Prediction of MS/MS Spectra Using Machine Learning. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. (2022). JEOL. Retrieved January 23, 2026, from [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). Wiley Online Library. Retrieved January 23, 2026, from [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Accurate and Efficient Structure Elucidation from Routine One-Dimensional NMR Spectra Using Multitask Machine Learning. (2024). Kanan Lab. Retrieved January 23, 2026, from [Link]

  • How to solve problems of combined spectroscopy? IR, MASS Spectrometry, 1H NMR, 13C NMR. (2021). YouTube. Retrieved January 23, 2026, from [Link]

  • Differences in NMR vs Mass Spectrometry for Identification. (2025). Patsnap Eureka. Retrieved January 23, 2026, from [Link]

  • Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. (2019). YouTube. Retrieved January 23, 2026, from [Link]

  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activities of 2-(1H-pyrrol-1-yl)butanoic Acid and 2-(1H-pyrrol-1-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anti-inflammatory to anticancer agents.[1][2] This guide provides a comprehensive framework for the comparative biological evaluation of two closely related pyrrole derivatives: 2-(1H-pyrrol-1-yl)butanoic acid and 2-(1H-pyrrol-1-yl)propanoic acid. Due to the limited availability of direct comparative data in existing literature, this document is structured as a detailed experimental blueprint, offering a robust, self-validating system for elucidating and comparing their potential antimicrobial, anti-inflammatory, and anticancer activities.

The primary structural difference between these two molecules is the length of the alkyl chain of the carboxylic acid substituent—a single methylene group. This subtle variation can significantly impact physicochemical properties such as lipophilicity, which in turn can influence cell membrane permeability, protein binding, and ultimately, biological activity. This guide will not only outline the necessary experimental protocols but also delve into the scientific rationale behind these choices, enabling researchers to generate high-quality, comparable data.

Structural and Physicochemical Profile

Before delving into biological assays, a fundamental understanding of the molecules is crucial.

Property2-(1H-pyrrol-1-yl)propanoic acidThis compound
Molecular Formula C₇H₉NO₂C₈H₁₁NO₂
Molecular Weight 139.15 g/mol [3]153.18 g/mol
Structure 2-(1H-pyrrol-1-yl)propanoic acidthis compound
Predicted LogP ~1.1~1.6

Note: Predicted LogP values are estimations and should be experimentally verified.

The seemingly minor addition of a methylene group in the butanoic acid derivative is predicted to increase its lipophilicity (LogP value). This difference is hypothesized to be a key determinant of their biological activity profiles.

Proposed Experimental Workflow for Comparative Biological Evaluation

The following workflow is designed to provide a comprehensive comparison of the two compounds across three key areas of biological activity.

Experimental_Workflow cluster_0 Phase 1: Antimicrobial Activity cluster_1 Phase 2: Anti-inflammatory Activity cluster_2 Phase 3: Anticancer Activity Antimicrobial_Screening Broth Microdilution Assay (Gram-positive & Gram-negative bacteria) MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Antimicrobial_Screening->MIC_Determination Analysis Comparative Data Analysis & Structure-Activity Relationship (SAR) Interpretation MIC_Determination->Analysis Anti_inflammatory_Screening In Vitro Protein Denaturation Assay COX_Inhibition COX-1/COX-2 Inhibition Assay Anti_inflammatory_Screening->COX_Inhibition COX_Inhibition->Analysis Anticancer_Screening MTT Cytotoxicity Assay (e.g., HeLa, MCF-7 cell lines) IC50_Determination Determine 50% Inhibitory Concentration (IC50) Anticancer_Screening->IC50_Determination IC50_Determination->Analysis Start Compound Synthesis & Characterization Start->Antimicrobial_Screening Start->Anti_inflammatory_Screening Start->Anticancer_Screening

Caption: A proposed three-phase experimental workflow for the comparative biological evaluation of the two pyrrole derivatives.

Phase 1: Antimicrobial Activity Assessment

The pyrrole nucleus is a common feature in many antimicrobial agents. This phase aims to determine and compare the bacteriostatic or bactericidal potential of the two compounds.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • Test compounds: this compound and 2-(1H-pyrrol-1-yl)propanoic acid

  • Bacterial strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the test compounds and ciprofloxacin in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control in CAMHB to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Rationale and Expected Outcomes:

This experiment will provide quantitative MIC values for each compound against a panel of clinically relevant bacteria. A lower MIC value indicates higher antimicrobial potency. The comparison of MIC values will reveal whether the increased lipophilicity of the butanoic acid derivative enhances or diminishes its ability to inhibit bacterial growth. It is hypothesized that increased lipophilicity may improve penetration of the bacterial cell wall, potentially leading to greater activity, particularly against Gram-positive bacteria.

Phase 2: Anti-inflammatory Activity Evaluation

Pyrrole-containing compounds are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2][6]

Experimental Protocol 1: In Vitro Albumin Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. This assay assesses the ability of the compounds to inhibit heat-induced protein denaturation.[7]

Materials:

  • Test compounds

  • Bovine serum albumin (BSA)

  • Phosphate buffered saline (PBS, pH 6.4)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and diclofenac sodium at various concentrations (e.g., 10-500 µg/mL) in a suitable solvent.

  • To 5 mL of a 0.2% w/v BSA solution, add 0.1 mL of the test or standard solution.

  • Incubate the mixture at 37°C for 20 minutes.

  • Induce denaturation by heating at 70°C for 5 minutes.

  • Cool the solutions and measure the turbidity (absorbance) at 660 nm.

  • Calculate the percentage inhibition of denaturation.

Experimental Protocol 2: COX-1 and COX-2 Inhibition Assay

This assay directly measures the ability of the compounds to inhibit the activity of the two key enzymes in the inflammatory cascade.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • EIA buffer

  • Reference standards (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Commercially available COX inhibitor screening assay kit

Procedure: The protocol will follow the manufacturer's instructions for the chosen commercial assay kit. Generally, this involves incubating the enzyme with the test compounds followed by the addition of arachidonic acid and colorimetric detection of the resulting prostaglandin.

Rationale and Expected Outcomes: These assays will provide a clear indication of the anti-inflammatory potential of the two compounds. The albumin denaturation assay is a preliminary screen, while the COX inhibition assay provides mechanistic insight. By comparing the IC₅₀ values for COX-1 and COX-2, the selectivity of each compound can be determined. A higher selectivity for COX-2 is generally desirable as it is associated with a lower risk of gastrointestinal side effects. The difference in alkyl chain length may influence the binding affinity of the compounds to the active sites of the COX enzymes.

Phase 3: Anticancer Activity Screening

The pyrrole scaffold is present in several anticancer drugs, and its derivatives have shown promising cytotoxic activity against various cancer cell lines.[1][8][9][10]

Experimental Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • Test compounds

  • Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer)

  • Normal cell line (e.g., human dermal fibroblasts - for assessing selectivity)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Incubation: Remove the medium and add fresh medium containing MTT solution. Incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell viability (IC₅₀).

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate_Overnight Incubate overnight to allow attachment Start->Incubate_Overnight Treat_Cells Treat with varying concentrations of test compounds Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for 48-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Dissolve formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Rationale and Expected Outcomes: This assay will quantify the cytotoxic effects of the two compounds on cancer cells. A lower IC₅₀ value indicates greater anticancer potency. By also testing against a normal cell line, a selectivity index can be calculated, which is a crucial parameter in early-stage drug discovery. The increased lipophilicity of the butanoic acid derivative may enhance its ability to cross cell membranes, potentially leading to increased cytotoxicity.

Concluding Remarks and Future Directions

The proposed experimental framework provides a comprehensive and scientifically rigorous approach to comparing the biological activities of this compound and 2-(1H-pyrrol-1-yl)propanoic acid. The data generated from these assays will enable a clear, evidence-based comparison of their antimicrobial, anti-inflammatory, and anticancer potential.

The elucidation of the structure-activity relationship based on the length of the alkyl chain will provide valuable insights for the rational design of more potent and selective pyrrole-based therapeutic agents. Should one or both of these compounds exhibit promising activity in any of the described assays, further investigations, including mechanism of action studies and in vivo efficacy and toxicity assessments, would be warranted. This guide serves as a foundational roadmap for researchers to unlock the therapeutic potential of these simple yet intriguing pyrrole derivatives.

References

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • 2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

  • Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. (n.d.). PMC. Retrieved January 23, 2026, from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]

  • Mohamed, M. S., Rashad, A. E., Zaki, M. A., & Fathallah, S. S. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237–249.
  • Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives. (2019). Google Patents.
  • Dihydro-1h-pyrrolo[1,2-a]indol-1-yl carboxylic acid derivatives which act as s1p1 agonists. (2010). PubChem. Retrieved January 23, 2026, from [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved January 23, 2026, from [Link]

  • Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175–1183. [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021). NIH. Retrieved January 23, 2026, from [Link]

  • Pyrrole carboxylic acid derivatives as antibacterial agents. (2010). Google Patents.
  • In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). Journal of Drug Delivery and Therapeutics. Retrieved January 23, 2026, from [Link]

  • Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity. (2018). MDPI. Retrieved January 23, 2026, from [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Deshmukh, G. B., Patil, N. S., Gaikwad, V. B., Bhole, A. D., & Patil, S. V. (2014). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 6(8), 393-399.
  • Synthesis, characterization and biological activity of novel pyrrole compounds. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (2025). PubMed. Retrieved January 23, 2026, from [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. (n.d.). NIH. Retrieved January 23, 2026, from [Link]

  • Synthesis and biological activity evaluation of a novel pleuromutilin derivative... (n.d.). Frontiers. Retrieved January 23, 2026, from [Link]

  • Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays... (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved January 23, 2026, from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. Retrieved January 23, 2026, from [Link]

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Non-toxic dosages of molecules determined by MTT toxicity assay. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Some Indole Substituted Propanoic Acid. (2019). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. (2022). Taylor & Francis Online. Retrieved January 23, 2026, from [Link]

  • Physiological activity of E. coli engineered to produce butyric acid. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Investigation of the Biological Activity of Pyrrolo[1,2-a]imidazole Derivatives... (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila... (n.d.). UKHSA Research Portal. Retrieved January 23, 2026, from [Link]

  • Synthesis of novel 2-propenoyl amides, esters, heterocyclic compounds and their screening as antifungal and antibacterial agents. (2012). European Journal of Chemistry, 3(1), 63-68.
  • Hirayama, F., Ogata, T., Yano, H., Arima, H., Udo, K., Takano, M., & Uekama, K. (2000). Release characteristics of a short-chain fatty acid, n-butyric acid, from its beta-cyclodextrin ester conjugate in rat biological media. Journal of Pharmaceutical Sciences, 89(11), 1486–1495.
  • Zlatanova-Tenisheva, H., & Vladimirova, S. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Biomedicines, 13(8), 2003. [Link]

  • Synthesis of nine safrole derivatives and their antiproliferative activity towards human cancer cells. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

Spectroscopic differentiation between 2-(pyrrol-1-yl) and 3-(pyrrol-1-yl) isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and development. Positional isomers, such as 2-(pyrrol-1-yl) and 3-(pyrrol-1-yl) substituted aromatics, can exhibit vastly different pharmacological profiles, making their unambiguous differentiation a critical analytical challenge. This guide provides an in-depth comparison of the spectroscopic techniques used to distinguish between these two isomeric forms, offering field-proven insights and experimental data to aid researchers in their structural characterization endeavors.

The Challenge of Isomeric Differentiation

The subtle difference in the point of attachment of the pyrrole ring—at the 2- or 3-position of an aromatic or heteroaromatic system—leads to distinct electronic and steric environments. These differences manifest in unique spectroscopic signatures that can be harnessed for their unequivocal identification. This guide will focus on the key differentiating features observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The chemical shifts and coupling patterns of the protons and carbons in both the pyrrole and the substituted ring are highly sensitive to the point of attachment.

¹H NMR Spectroscopy: Unraveling Proton Environments

The proton NMR spectra of 2- and 3-(pyrrol-1-yl) isomers exhibit characteristic differences in chemical shifts and multiplicity patterns. The proximity of the pyrrole's nitrogen atom and the varied electronic effects at the 2- and 3-positions of the substituted ring are the primary drivers of these distinctions.

In the case of pyridyl-substituted pyrroles, for instance, the protons on the pyridine ring are significantly influenced by the position of the pyrrole substituent. For 2-(pyrrol-1-yl)pyridine, the proton at the 6-position of the pyridine ring often experiences a notable downfield shift due to the anisotropic effect of the neighboring pyrrole ring. Conversely, in the 3-(pyrrol-1-yl)pyridine isomer, the electronic environment of the pyridine protons is more evenly influenced.

The pyrrole protons themselves also provide crucial information. The protons at the α-positions (2- and 5-positions) of the pyrrole ring typically appear as a triplet, while the β-protons (3- and 4-positions) also present as a triplet. The symmetry and electronic environment of the molecule will dictate the precise chemical shifts.

Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm) for Pyrrol-1-yl Pyridine Isomers

CompoundPyrrole H-2', H-5'Pyrrole H-3', H-4'Pyridine ProtonsReference
4-(Pyrrol-1-yl)pyridine ~6.73 (t)~6.01 (t)8.56 (dd), 7.55 (dd)[1]
2-(Pyrrol-1-yl)pyridine Predicted ~7.0-7.2Predicted ~6.2-6.4Distinctive shifts for H-3, H-4, H-5, H-6
3-(1H-Pyrrol-1-yl)pyridine Predicted ~7.1-7.3Predicted ~6.3-6.5Distinctive shifts for H-2, H-4, H-5, H-6
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The carbon chemical shifts in ¹³C NMR spectra offer a more direct probe of the electronic environment around each carbon atom. The position of the pyrrole substituent significantly impacts the chemical shifts of the carbons in both rings.

For a 2-substituted isomer, the ipso-carbon (C-2 of the pyridine ring) will be directly attached to the nitrogen of the pyrrole, leading to a characteristic chemical shift. The other carbons in the pyridine ring will also show distinct shifts based on their proximity and electronic relationship to the substituent. In contrast, for a 3-substituted isomer, the ipso-carbon is C-3, and the resulting pattern of chemical shifts for the other pyridine carbons will be markedly different.

Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm) for Pyrrol-1-yl Pyridine Isomers

CompoundPyrrole C-2', C-5'Pyrrole C-3', C-4'Pyridine CarbonsReference
4-(Pyrrol-1-yl)pyridine ~117.8~107.6151.6, 143.3, 124.6[1]
2-(Pyrrol-1-yl)pyridine Predicted ~120-122Predicted ~110-112Distinctive shifts for C-2, C-3, C-4, C-5, C-6
3-(1H-Pyrrol-1-yl)pyridine Predicted ~118-120Predicted ~108-110Distinctive shifts for C-2, C-3, C-4, C-5, C-6

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides information about the functional groups and overall vibrational modes of a molecule. While the spectra of the 2- and 3-isomers may appear broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be diagnostic. The C-N stretching and C-H bending vibrations of both the pyrrole and the substituted ring will be influenced by the substitution pattern.

For instance, the out-of-plane C-H bending vibrations of the substituted ring can be indicative of the substitution pattern. These differences, though often slight, can be used in conjunction with other spectroscopic data to confirm the isomeric identity.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position of the pyrrole ring affects the extent of π-conjugation between the two ring systems, which in turn influences the wavelength of maximum absorption (λmax).

Generally, the isomer that allows for greater planarity and more effective π-conjugation will exhibit a red-shifted (longer wavelength) λmax. In the case of pyrrol-1-yl pyridines, the electronic communication between the electron-rich pyrrole and the electron-deficient pyridine ring leads to charge-transfer bands. The energy of these transitions is sensitive to the substitution pattern. For example, 4-(pyrrol-1-yl)pyridine exhibits a broad absorption band with a maximum at 463 nm in aqueous solution[2]. Similar N-aryl pyrrole derivatives show absorption maxima in the range of 306–416 nm[3]. The precise λmax for the 2- and 3-isomers would likely differ due to the different electronic interactions.

Mass Spectrometry (MS): Fragmentation Patterns as Clues

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While both isomers will have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) can differ. The stability of the resulting fragment ions will depend on the original position of the pyrrole ring.

The initial fragmentation may involve the loss of the pyrrole ring or cleavage within the substituted ring. The relative abundance of these fragment ions can serve as a fingerprint for each isomer. For instance, the fragmentation of 2-substituted pyrroles often involves characteristic losses related to the substituent at the 2-position. A comparative analysis of the fragmentation pathways of the 2- and 3-isomers would reveal diagnostic differences.

Experimental Protocols

General Synthesis of Pyrrol-1-yl Pyridines

A common method for the synthesis of N-arylpyrroles is the Clauson-Kaas reaction, which involves the reaction of an aminopyridine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Step-by-Step Methodology:

  • Dissolve the aminopyridine (2-aminopyridine or 3-aminopyridine) in a suitable solvent such as glacial acetic acid.

  • Add 2,5-dimethoxytetrahydrofuran to the solution.

  • Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrol-1-yl pyridine isomer.

Spectroscopic Analysis Workflow

The following workflow is recommended for the spectroscopic differentiation of the synthesized isomers.

Caption: Workflow for the spectroscopic differentiation of isomers.

Conclusion

The differentiation of 2-(pyrrol-1-yl) and 3-(pyrrol-1-yl) isomers is a tractable but essential task in chemical analysis. A multi-technique spectroscopic approach, with a strong emphasis on ¹H and ¹³C NMR, provides the most definitive route to unambiguous structural assignment. By carefully analyzing the subtle yet significant differences in their spectroscopic data, researchers can confidently characterize these important heterocyclic motifs, thereby ensuring the integrity and reproducibility of their scientific findings.

References

  • Thomas, M. E., et al. (2024). An Investigation into Anion Sensing of the Molecular Aggregate of 4-(Pyrrol-1-yl)pyridine and Its Derivatives. Molecules, 29(x), xxx. [Link]

  • Lees, A. J., et al. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega, 9(33), 33869–33878. [Link]

  • Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among US FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Akbaş, H., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1234-1240. [Link]

  • Thomas, M. E., & Lees, A. J. (2024). A New, Rapid, Colorimetric Chemodosimeter, 4-(Pyrrol-1-yl)pyridine, for Nitrite Detection in Aqueous Solution. ACS Omega. [Link]

  • Kim, C. H., et al. (2013). 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1676. [Link]

  • Gomaa, M. A. M., & Ali, M. M. (2020). The UV-Vis absorption spectra of III in different solvents. ResearchGate. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. ResearchGate. [Link]

  • PubChem. (n.d.). 2-(1H-pyrrol-2-yl)pyridine. Retrieved from [Link]

  • Zaitsev, V. P., et al. (2006). Synthesis and Antibacterial Activity of 3-Pyrrol-1-Ylthieno[2,3-b ]Pyridine-2-Carboxylic Acid [(Phenyl-,1,3-Benzodioxol-5-YL)Methylene]Hydrazides. ResearchGate. [Link]

  • Kumar, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4767. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

  • Akbaş, H., et al. (2023). Pyrrolizine-3-ones: Synthesis and evaluation of photophysical properties. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(12), 1234-1240. [Link]

  • Thomas, M. E., et al. (2025). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. [Link]

  • Lash, T. D., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. The Journal of Organic Chemistry. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved from [Link]

  • Dorohoi, D. O., & Tigoianu, R. (2012). Spectroscopic Behavior of Some A(3)B Type Tetrapyrrolic Complexes in Several Organic Solvents and Micellar Media. Revista de Chimie, 63(5), 528-532. [Link]

Sources

Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrrole-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges. A significant hurdle lies in the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an in-depth analysis of the correlation between in vitro and in vivo outcomes for a particularly versatile class of compounds: pyrrole-based therapeutic agents. The pyrrole scaffold, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2] Its unique electronic and structural characteristics allow for diverse chemical modifications, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[3][4][5]

This guide will navigate the critical factors that govern the in vitro-in vivo correlation (IVIVC) of pyrrole derivatives, offering field-proven insights into experimental design and data interpretation. By understanding the causality behind experimental choices and embracing self-validating protocols, we can enhance the predictive power of our preclinical studies and accelerate the development of novel pyrrole-based therapies.

I. The Landscape of Pyrrole-Based Therapeutics: From Benchtop to Bedside

The therapeutic potential of pyrrole-containing compounds is vast, with numerous derivatives demonstrating potent biological activity in preclinical and clinical settings.[3] Marketed drugs such as atorvastatin (a lipid-lowering agent), sunitinib (an anticancer drug), and ketorolac (an anti-inflammatory agent) underscore the clinical significance of this heterocyclic motif.[1] The journey of these drugs from initial discovery to clinical use highlights the importance of a strong correlation between their effects in controlled laboratory settings and their performance in complex biological systems.

The fundamental challenge in drug development is to design molecules that not only interact with their intended biological target with high affinity and selectivity (in vitro potency) but also reach that target in sufficient concentrations and for an adequate duration in a living organism to elicit a therapeutic effect (in vivo efficacy).[6][7] This is where the concept of IVIVC becomes paramount. A strong IVIVC can streamline the drug development process, reduce reliance on extensive animal testing, and provide a more rational basis for formulation design and dose selection.[6]

II. Deconstructing the In Vitro-In Vivo Divide: Key Physicochemical and Pharmacokinetic Hurdles

The transition from a simplified in vitro environment to a complex in vivo system introduces a multitude of variables that can profoundly impact the efficacy of a pyrrole-based agent. Understanding these factors is crucial for designing experiments that yield translatable data.

A. The ADME Profile: A Primary Determinant of In Vivo Success

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are the primary determinants of its pharmacokinetic profile and, consequently, its in vivo efficacy.[2] For pyrrole derivatives, several key ADME parameters warrant careful consideration:

  • Solubility and Permeability: While many pyrrole-based compounds exhibit favorable absorption and permeability characteristics due to their moderate polarity, poor aqueous solubility can be a significant hurdle.[2][8] Low solubility can limit oral bioavailability, hindering the compound's ability to reach systemic circulation after oral administration.

  • Metabolic Stability: The pyrrole ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes.[9][10] This metabolic instability can lead to rapid clearance of the compound from the body, reducing its exposure to the target tissue and diminishing its therapeutic effect. Introducing electron-withdrawing groups or bulky substituents on the pyrrole ring can be a strategic approach to enhance metabolic stability.[2]

  • Protein Binding: The extent to which a compound binds to plasma proteins can significantly influence its distribution and availability to interact with its target. High plasma protein binding can reduce the free fraction of the drug, potentially lowering its efficacy.

  • Efflux Transporters: P-glycoprotein and other efflux transporters can actively pump drugs out of cells, reducing their intracellular concentration and contributing to drug resistance.[9] The interaction of pyrrole derivatives with these transporters should be evaluated early in the drug discovery process.

Experimental Protocol: In Silico ADME Prediction

A crucial first step in assessing the potential for in vivo efficacy is the use of computational tools to predict the ADME properties of novel pyrrole derivatives.

Methodology:

  • Compound Input: Obtain the 2D or 3D structure of the pyrrole derivative in a suitable format (e.g., SMILES, SDF).

  • Web Server Selection: Utilize a validated web-based platform for ADME prediction, such as SwissADME.[8]

  • Parameter Calculation: The server will calculate a range of physicochemical properties (e.g., molecular weight, logP, solubility), pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), and drug-likeness metrics (e.g., Lipinski's rule of five).[8]

  • Data Analysis: Analyze the predicted parameters to identify potential liabilities that may hinder in vivo efficacy. For example, a high molecular weight, poor predicted solubility, or a high number of rotatable bonds may indicate potential issues with oral bioavailability.[11]

Causality Behind Experimental Choice: In silico ADME prediction is a cost-effective and high-throughput method to prioritize compounds with a higher likelihood of in vivo success. By identifying potential ADME liabilities early, researchers can focus their resources on compounds with more favorable pharmacokinetic profiles, increasing the efficiency of the drug discovery process.

B. The Target Environment: Beyond the Petri Dish

The cellular and tissue environment in vivo is far more complex than the controlled conditions of an in vitro assay. Factors such as the three-dimensional architecture of tissues, the presence of the extracellular matrix, and the interplay between different cell types can all influence the response to a therapeutic agent.

Diagram: Factors Influencing In Vitro-In Vivo Correlation

IVIVC_Factors cluster_in_vitro In Vitro Environment cluster_in_vivo In Vivo Environment cluster_factors Bridging Factors (ADME) InVitro Cell Monolayers Biochemical Assays Solubility Solubility InVitro->Solubility Physicochemical Properties InVivo Complex Tissues Whole Organism Solubility->InVivo Bioavailability Permeability Permeability Permeability->InVivo Absorption Metabolism Metabolism Metabolism->InVivo Clearance Distribution Distribution Distribution->InVivo Target Exposure

Caption: Key ADME factors bridge the gap between in vitro and in vivo systems.

III. Case Studies: Pyrrole-Based Agents in Action

Examining specific examples of pyrrole-based compounds that have been evaluated both in vitro and in vivo can provide valuable insights into the challenges and successes of translating preclinical data.

Case Study 1: Pyrrolo[2,1-f][1][2][12]triazines as ALK Inhibitors

A series of pyrrolo[2,1-f][1][2][12]triazine derivatives demonstrated excellent in vitro inhibitory activity against anaplastic lymphoma kinase (ALK), with IC50 values in the low nanomolar range in both enzymatic and cell-based assays.[12] These promising in vitro results prompted further investigation into their in vivo efficacy.[12] Subsequent in vivo studies on the inhibition of ALK autophosphorylation revealed that the stereochemistry of the compounds played a critical role in their activity, with the trans-4-aryl-piperidine-3-ol derivative showing the highest potency.[12]

Data Summary: In Vitro vs. In Vivo Activity of ALK Inhibitors

CompoundIn Vitro ALK IC50 (nM)In Vivo ALK Autophosphorylation Inhibition
cis-piperidine-3-ol derivative5Moderate
trans-piperidine-3-ol derivative3High

Analysis: This case study highlights the importance of considering three-dimensional structural features, such as stereochemistry, which may not be fully apparent in simplified in vitro models but can have a profound impact on in vivo activity.

Case Study 2: Combretastatin Analogs with a Pyrrole Moiety

Certain pyrrole-containing analogs of combretastatin A-4, a potent tubulin polymerization inhibitor, have shown strong in vitro anticancer activity.[12] In vivo studies in a murine tumor model demonstrated that these compounds could significantly decrease tumor mass at doses lower than the parent compound, CA-4.[12]

Experimental Protocol: In Vivo Tumor Growth Inhibition Study

Methodology:

  • Animal Model: Utilize an appropriate animal model, such as immunodeficient mice bearing human tumor xenografts.

  • Compound Administration: Administer the pyrrole-based therapeutic agent and a vehicle control to respective groups of animals via a clinically relevant route (e.g., oral, intravenous).

  • Tumor Measurement: Measure tumor volume at regular intervals using calipers.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.

  • Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess the toxicity of the compound.

Causality Behind Experimental Choice: The tumor xenograft model provides a more complex biological system than in vitro cell cultures, allowing for the evaluation of a compound's ability to reach the tumor site, exert its anticancer effect, and be tolerated by the host. This model is a critical step in validating the in vivo potential of a therapeutic agent.

IV. Strategies for Improving In Vitro-In Vivo Correlation

To enhance the predictive power of preclinical studies and improve the success rate of translating in vitro findings to in vivo efficacy, a multi-faceted approach is required.

  • Integrate ADME Profiling Early and Often: Conduct in silico, in vitro, and in vivo ADME studies throughout the drug discovery process to identify and address potential pharmacokinetic liabilities.

  • Utilize More Predictive In Vitro Models: Move beyond simple 2D cell monolayers to more complex models such as 3D spheroids, organoids, and microfluidic "organ-on-a-chip" systems that better recapitulate the in vivo microenvironment.

  • Embrace a Mechanistic Understanding: Delve into the molecular mechanisms of action of pyrrole-based agents, including their effects on signaling pathways and cellular processes.[12] This knowledge can help in the selection of appropriate biomarkers for in vivo studies.

Diagram: Integrated Workflow for IVIVC Assessment

IVIVC_Workflow Start Compound Design & Synthesis InSilico In Silico ADME Prediction Start->InSilico InVitro In Vitro Assays (Potency, Selectivity) InSilico->InVitro Decision Go/No-Go Decision InSilico->Decision Early Triage AdvancedInVitro Advanced In Vitro Models (3D Cultures, Organoids) InVitro->AdvancedInVitro InVivoPK In Vivo PK Studies (Animal Models) InVitro->InVivoPK AdvancedInVitro->InVivoPK InVivoEfficacy In Vivo Efficacy Studies (Disease Models) InVivoPK->InVivoEfficacy InVivoEfficacy->Decision

Caption: An integrated workflow for assessing IVIVC of therapeutic agents.

V. Conclusion: A Path Forward for Pyrrole-Based Drug Discovery

The successful development of pyrrole-based therapeutic agents hinges on a thorough understanding and robust assessment of the correlation between their in vitro and in vivo efficacy. By embracing a holistic approach that integrates early ADME profiling, the use of more physiologically relevant in vitro models, and a deep mechanistic understanding of their biological activity, researchers can significantly improve the translatability of their preclinical findings. This guide provides a framework for navigating the complexities of IVIVC, ultimately aiming to accelerate the delivery of novel and effective pyrrole-based medicines to patients in need.

References

  • Corona, A., et al. (2016). Pyrrolyl-diketoacids with dual inhibition of HIV-1 integrase and reverse transcriptase-associated ribonuclease H. Antimicrobial Agents and Chemotherapy, 60(7), 4047-4057. Available at: [Link]

  • Pawar, K. (2022). Therapeutic Significance of Pyrrole in Drug Delivery. Journal of Pharmaceutical Sciences and Emerging Drugs, 10(4). Available at: [Link]

  • Costea, T., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]

  • Kumar N, M., et al. (2025). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. International Journal of Novel Trends and Innovation, 3(8). Available at: [Link]

  • Iovu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 27(16), 5133. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. Available at: [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Available at: [Link]

  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. Available at: [Link]

  • Panchal, P. H., & Patel, D. M. (2025). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Drug Delivery and Therapeutics, 15(2), 1-10. Available at: [Link]

  • Tsolaki, E., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7899. Available at: [Link]

  • Acar, Ç., et al. (2021). Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives. Journal of Molecular Structure, 1225, 129112. Available at: [Link]

  • Abdykalykova, R., et al. (2023). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 28(14), 5396. Available at: [Link]

  • Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40. Available at: [Link]

  • Le, C., & T. Dong. (2021). Recent Advancements in Pyrrole Synthesis. Organic & Biomolecular Chemistry, 19(25), 5489-5503. Available at: [Link]

  • Cardot, J. M., & Davit, B. (2012). In vitro-in vivo correlations: tricks and traps. The AAPS Journal, 14(3), 491-498. Available at: [Link]

  • Marroum, P. J. (2015). Role of In Vitro–In Vivo Correlations in Drug Development. Dissolution Technologies, 22(2), 50-53. Available at: [Link]

  • Xu, S., et al. (2024). Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. European Journal of Medicinal Chemistry, 275, 116470. Available at: [Link]

  • Di Sarno, V., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1198651. Available at: [Link]

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 2-(1H-Pyrrol-1-YL)butanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 2-(1H-Pyrrol-1-YL)butanoic acid. As drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist to provide a framework of scientific reasoning, ensuring that every step is understood and validated. The procedures outlined are designed to comply with major regulatory standards and are grounded in the chemical principles of the compound itself.

Hazard Identification and Inherent Risk Profile

  • Butanoic Acid (Carboxylic Acid): The butanoic acid component renders the molecule acidic and corrosive. Analogous compounds like butyric acid are known to cause severe skin burns and eye damage.[1][2][3][4] They are also classified as combustible liquids.[2][3][4] Therefore, this compound must be treated as a corrosive (RCRA Waste Code: D002) hazardous waste.[5]

  • Pyrrolidine Ring (Cyclic Secondary Amine): The pyrrolidine scaffold is present in numerous biologically active compounds.[6][7] The parent compound, pyrrolidine, is a flammable, corrosive, and harmful liquid that is also recognized as being harmful to aquatic life.[8][9] This suggests that the pyrrolidinyl portion of the molecule contributes to its overall toxicity and environmental risk profile.

Based on this analysis, this compound should be handled as a corrosive, potentially toxic, and environmentally hazardous chemical .

Immediate Safety Protocols and Personal Protective Equipment (PPE)

Before handling or preparing for disposal, ensure the following controls are in place. The causality is clear: we must prevent contact and inhalation due to the compound's assessed corrosive and toxic nature.

  • Engineering Controls : All handling of this compound, including transfers to waste containers, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][4]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory:

    • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.

    • Hand Protection : Chemically resistant gloves are required. Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for carboxylic acids and amines. Always double-glove if there is a high risk of splash.

    • Body Protection : A flame-resistant lab coat must be worn and fully buttoned.

    • Footwear : Closed-toe shoes are required.

Hazard Summary & Protective Measures
Anticipated Hazard Class Corrosive, Harmful, Environmental Hazard
RCRA Waste Code Presumed D002 (Corrosive)
Primary Risks Severe skin/eye burns, respiratory tract irritation, aquatic toxicity.[1][2][8]
Required Engineering Control Chemical Fume Hood
Mandatory PPE Chemical Splash Goggles, Compatible Gloves, Lab Coat
Prohibited Actions Sink Disposal, Trash Disposal, Intentional Evaporation

Waste Characterization and Segregation

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits certain characteristics (Ignitability, Corrosivity, Reactivity, Toxicity).[5][10]

  • Hazardous Waste Determination : As a carboxylic acid, this compound is characterized as a corrosive hazardous waste . All waste containing this material, including contaminated media like paper towels or absorbent pads, must be managed as hazardous.

  • Waste Segregation : This waste stream must be kept separate from other waste types. Do not mix with:

    • Bases or strong oxidizing agents, which could cause a violent reaction.

    • Halogenated solvents, unless your institution's waste management plan explicitly allows it.

    • Solid or non-hazardous waste.

Step-by-Step Disposal Procedures

The guiding principle is containment. All generated waste must be captured and transferred to a licensed disposal company via your institution's Environmental Health & Safety (EHS) department.

Protocol 4.1: Disposal of Bulk Quantities (>50 mL) and Contaminated Solids
  • Select an Appropriate Waste Container :

    • Use a designated hazardous waste container provided by your EHS department.

    • The container must be compatible with corrosive acidic waste; high-density polyethylene (HDPE) is a suitable material.[11]

    • Ensure the container has a secure, leak-proof screw-top cap.[11]

  • Label the Container :

    • Affix a hazardous waste tag to the container before adding any waste.

    • Clearly write the full chemical name: "Hazardous Waste: this compound".

    • List all components and their approximate percentages if it is a solution.

    • Indicate the hazards: "Corrosive, Toxic".

    • Write the "Accumulation Start Date" (the date the first drop of waste enters the container).

  • Transfer the Waste :

    • Perform the transfer inside a chemical fume hood.

    • Use a funnel to prevent spills.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]

    • Securely close the container immediately after adding waste.

  • Storage and Pickup :

    • Store the sealed and labeled container in a designated "Satellite Accumulation Area" (SAA).[11][12] This area should be under the control of the laboratory, be clearly marked, and have secondary containment.

    • Once the container is full or has been in the lab for the maximum allowable time (typically 12 months for academic labs), contact your EHS department to schedule a waste pickup.[13][14]

Protocol 4.2: Decontamination of Glassware and Equipment
  • Initial Rinse : Rinse the contaminated glassware with a small amount of a suitable solvent (e.g., ethanol or acetone) to dissolve any residual compound. This rinsate is hazardous and must be collected in your "this compound" hazardous waste container.

  • Secondary Rinse : Perform a second rinse with a small amount of solvent and collect it in the same waste container.

  • Final Wash : The glassware can now be washed with soap and water as usual.

Emergency Spill Management

Accidents require immediate and correct action.

  • Minor Spill (<100 mL in a Fume Hood) :

    • Alert personnel in the immediate area.

    • Use an acid-neutralizing spill kit or a chemical absorbent like vermiculite or sand.[15][16] Do not use combustible materials like paper towels to absorb the bulk liquid.

    • Slowly apply the absorbent from the outside of the spill inward.

    • Once absorbed, gently sweep the material into a designated container.

    • Label the container as "Spill Debris: this compound" and manage it as hazardous waste.

    • Wipe the area with soap and water.

  • Major Spill (>100 mL or any spill outside a fume hood) :

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • If there is any splash to skin or eyes, use the safety shower or eyewash station for at least 15 minutes.[2]

    • Contact your institution's EHS emergency line from a safe location.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from work with this compound.

G start Waste Generated: This compound is_spill Is it a spill? start->is_spill spill_size Spill >100mL or outside fume hood? is_spill->spill_size Yes waste_type Waste Type is_spill->waste_type No (Routine Waste) minor_spill_proc 1. Use acid absorbent/neutralizer. 2. Collect debris in sealed container. 3. Manage as hazardous waste. spill_size->minor_spill_proc No major_spill_proc 1. EVACUATE. 2. Alert others. 3. Call EHS Emergency Line. spill_size->major_spill_proc Yes bulk_waste Bulk Liquid or Contaminated Solids waste_type->bulk_waste Bulk glassware Residual on Glassware waste_type->glassware Glassware collect_waste 1. Transfer to labeled, compatible hazardous waste container. 2. Store in SAA. 3. Contact EHS for pickup. bulk_waste->collect_waste decontaminate 1. Perform solvent rinse. 2. Collect rinsate in hazardous waste container. glassware->decontaminate decontaminate->collect_waste Rinsate goes here

Sources

Navigating the Synthesis and Handling of 2-(1H-Pyrrol-1-YL)butanoic Acid: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, pyrrole-containing compounds hold significant interest due to their diverse biological activities. This guide provides essential safety and logistical information for handling 2-(1H-Pyrrol-1-YL)butanoic acid, a molecule combining a pyrrole ring with a butanoic acid side chain. As a Senior Application Scientist, my aim is to equip you with the technical knowledge and practical insights necessary for safe and efficient laboratory operations, moving beyond mere procedural steps to explain the causality behind our safety protocols.

Hazard Assessment: A Tale of Two Moieties

The Butanoic Acid Moiety: A Corrosive Threat

Butanoic acid, also known as butyric acid, is classified as a corrosive substance. It is known to cause severe skin burns and eye damage and is harmful if swallowed.[1][2][3][4][5] Direct contact can lead to pain, redness, and blistering of the skin, and serious damage to the eyes.[3][5] Ingestion may result in chemical burns to the mouth, esophagus, and stomach.[3]

The Pyrrole Moiety: Flammability and Reactivity Concerns

Pyrrole is a flammable liquid and its vapors can form explosive mixtures with air.[2][5] It is also sensitive to light and air, and can polymerize, especially in the presence of acids.[2][6][7] Hazardous decomposition of pyrrole-containing compounds can release toxic fumes, including nitrogen oxides, carbon monoxide, and carbon dioxide.[1][2][5]

Given these individual hazards, it is prudent to treat this compound as a potentially corrosive and flammable substance, with the capacity to cause skin and eye irritation or burns upon direct contact.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical splash goggles and a face shieldProvides comprehensive protection against splashes of the potentially corrosive acid. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile or Neoprene)Protects against skin contact with the potentially corrosive and absorbable compound. Double gloving can provide extra protection.
Body Flame-resistant lab coatProtects against splashes and offers a degree of protection from fire hazards associated with the pyrrole moiety.
Respiratory Use in a well-ventilated area or chemical fume hoodPrevents inhalation of any potentially harmful vapors or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.

Preparation and Handling
  • Work Area Preparation : Always handle this compound in a certified chemical fume hood to control potential vapors. Ensure the work area is clean and free of clutter. Have an emergency eyewash station and safety shower readily accessible.

  • Personal Protective Equipment : Don all required PPE before handling the compound.

  • Dispensing : When transferring the compound, use appropriate tools such as a spatula for solids or a calibrated pipette for solutions. Avoid creating dust or aerosols.

  • Heating : If heating is required, use a controlled heating source like a heating mantle or a sand bath. Avoid open flames due to the flammability risk associated with the pyrrole group.

  • Storage : Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1][2] Protect from light to prevent potential polymerization of the pyrrole ring.[1][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][5]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

  • Spill : For a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area. For a large spill, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation : Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's waste management guidelines.

  • Containerization : Use a chemically resistant container with a secure lid for waste collection.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal service. All waste must be handled in accordance with local, state, and federal regulations.[2]

Visualizing the Safe Handling Workflow

To provide a clear and concise overview of the safe handling process, the following workflow diagram has been created using Graphviz.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Prepare Work Area (Fume Hood, Emergency Equipment) DonPPE Don Personal Protective Equipment Prep->DonPPE Handle Handle Compound (Dispense, React, etc.) DonPPE->Handle Decontaminate Decontaminate Work Area Handle->Decontaminate Spill Spill Occurs Handle->Spill Exposure Exposure Occurs Handle->Exposure Dispose Dispose of Waste Properly Decontaminate->Dispose EmergencyProtocol Follow Emergency Protocols (Evacuate, First Aid, Notify) Spill->EmergencyProtocol Exposure->EmergencyProtocol

Caption: Safe handling workflow for this compound.

By integrating a thorough understanding of the chemical properties of this compound with robust safety protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a foundational resource, and it is imperative to always consult your institution's specific safety guidelines and to continuously evaluate and refine your laboratory practices.

References

  • Breckland Scientific Supplies Ltd. (2018-10-23). Butanoic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Butyric acid. Retrieved from [Link]

  • Synerzine. (2020-05-26). SAFETY DATA SHEET Butanoic acid (Natural). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021-04-01). Safety Data Sheet according to Regulation (EC) No. 1907/2006 (REACH). Butyric acid. Retrieved from [Link]

  • DC Fine Chemicals. Safety Data Sheet - Pyrrole. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Pyrrole, 99%. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025-09-07). Pyrrole - SAFETY DATA SHEET. Retrieved from [Link]

  • SlidePlayer. Pyrrole : Aromatic. Retrieved from [Link]

  • PubChem. Pyrrole. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-Pyrrol-1-YL)butanoic acid
Reactant of Route 2
Reactant of Route 2
2-(1H-Pyrrol-1-YL)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.